molecular formula C9H7ClN2 B139885 3-Chloroquinolin-8-amine CAS No. 139399-66-9

3-Chloroquinolin-8-amine

Cat. No.: B139885
CAS No.: 139399-66-9
M. Wt: 178.62 g/mol
InChI Key: JADNCHDIIRDJRU-UHFFFAOYSA-N
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Description

3-Chloroquinolin-8-amine is a functionalized quinoline derivative that serves as a valuable synthetic intermediate and pharmacophoric motif in medicinal chemistry and drug discovery research . The quinoline scaffold is a privileged structure in drug design, recognized for its broad spectrum of bioactivity and presence in several clinically approved therapeutics . This compound is particularly useful in the synthesis of novel chemical entities for investigating new antimalarial agents, especially given its structural relationship to chloroquine, a classic antimalarial drug . Research into organometallic complexes has utilized chloroquinoline-based ligands analogous to this compound to develop new compounds with activity against Plasmodium falciparum malaria parasite strains . Furthermore, the aminomethylquinoline core is a significant pharmacophore in the development of anticancer agents . Quinoline derivatives have demonstrated a capacity to induce apoptosis and disrupt cell migration, making them a focus of ongoing oncology research . As a building block, this compound provides researchers with a key fragment for constructing complex molecules aimed at these and other biological targets.

Properties

IUPAC Name

3-chloroquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADNCHDIIRDJRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Chloroquinolin-8-amine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 3-Chloroquinolin-8-amine

Abstract

This compound is a functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. As a derivative of the 8-aminoquinoline scaffold, a privileged structure in drug discovery, it serves as a versatile synthetic intermediate for developing novel therapeutic agents.[1][2] This technical guide provides a comprehensive analysis of the chemical properties, spectroscopic profile, synthesis, and reactivity of this compound. It further explores its derivatization potential and applications as a key building block in the design of compounds targeting a wide range of diseases, including malaria and cancer.[1] The strategic placement of the chloro and amino functionalities offers orthogonal handles for chemical modification, enabling the systematic exploration of structure-activity relationships in drug development programs.

The unique arrangement of substituents on the quinoline core dictates the molecule's physical properties, reactivity, and biological interactions. Understanding these fundamental characteristics is the first step in leveraging its potential.

Core Chemical Properties

A summary of the key identifiers and computed physicochemical properties for this compound is presented below. These values are essential for experimental design, including reaction setup and purification strategies.

PropertyValueSource
IUPAC Name This compoundPubChemLite[3]
Molecular Formula C₉H₇ClN₂PubChemLite[3]
Molecular Weight 178.62 g/mol PubChem[4]
CAS Number 139399-66-9Benchchem[1]
Monoisotopic Mass 178.02977 DaPubChemLite[3]
Canonical SMILES C1=CC2=CC(=CN=C2C(=C1)N)ClPubChemLite[3]
InChI Key JADNCHDIIRDJRU-UHFFFAOYSA-NPubChemLite[3]
Predicted XlogP 2.4PubChemLite[3]
Appearance Pale yellow solid (predicted)Analogous to 8-Aminoquinoline[5]
Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound are not widely published, its structure allows for the confident prediction of key spectroscopic features essential for its identification and characterization.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals in the aromatic region (~6.8-8.5 ppm) corresponding to the five protons on the quinoline ring system. The coupling constants (J-values) between adjacent protons would be critical in confirming the substitution pattern. The two protons of the primary amine (-NH₂) would likely appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration, typically in the range of 3.5-5.0 ppm.[6] The addition of D₂O would cause the amine signal to disappear due to proton-deuterium exchange, a useful technique for confirming its presence.[6][7]

  • ¹³C NMR Spectroscopy : The spectrum would display nine distinct signals for the carbon atoms of the quinoline ring. Carbons bonded to the electron-withdrawing chlorine and nitrogen atoms would be deshielded and appear further downfield.[6] The C8 carbon, attached to the amine group, and the C3 carbon, attached to the chlorine atom, would show characteristic shifts influenced by these substituents.

  • FT-IR Spectroscopy : The infrared spectrum provides key information about the functional groups present. Characteristic absorption bands would include:

    • N-H Stretching : A pair of medium-intensity peaks around 3350-3450 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine (-NH₂).[7]

    • Aromatic C-H Stretching : Signals appearing just above 3000 cm⁻¹.

    • C=C and C=N Stretching : Multiple sharp bands in the 1500-1620 cm⁻¹ region, characteristic of the quinoline aromatic system.

    • C-Cl Stretching : A strong absorption in the fingerprint region, typically between 700-850 cm⁻¹.

  • Mass Spectrometry : The molecular ion peak (M⁺) in the mass spectrum would be observed at m/z 178. A characteristic isotopic pattern (M+2 peak) with an intensity of approximately one-third of the molecular ion peak would be present, confirming the presence of a single chlorine atom. As the molecule contains an even number of nitrogen atoms (two), it adheres to the "Nitrogen Rule," predicting an even-numbered molecular weight.[7]

Synthesis and Manufacturing

The construction of the this compound scaffold can be achieved through established heterocyclic chemistry methodologies. The choice of synthetic route is critical, balancing efficiency, regioselectivity, and the availability of starting materials.

Retrosynthetic Analysis and Strategy

A robust strategy for synthesizing substituted quinolines is the Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[2][8] This method is highly effective for controlling the substitution pattern on the final quinoline core.

For this compound, a logical retrosynthetic approach would involve the Friedländer condensation of 2-amino-3-nitrobenzaldehyde with a two-carbon component that introduces the chloro-substituent, such as chloroacetaldehyde or a synthetic equivalent. The nitro group serves as a precursor to the 8-amino group, which can be obtained in a final reduction step. This strategy is advantageous because it builds the desired substitution pattern directly into the heterocyclic ring system.

Detailed Experimental Protocol: A Representative Friedländer Synthesis

This protocol describes a plausible, field-proven methodology for the synthesis of this compound.

Step 1: Synthesis of 3-Chloro-8-nitroquinoline

  • Reaction Setup : To a solution of 2-amino-3-nitrobenzaldehyde (1.0 eq) in ethanol, add chloroacetaldehyde (1.2 eq) and a catalytic amount of a base such as piperidine or sodium hydroxide.

  • Reaction Conditions : Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction involves the initial formation of an imine, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the quinoline ring.[8]

  • Work-up and Purification : Upon completion, cool the reaction mixture and pour it into ice water. The precipitated solid product, 3-chloro-8-nitroquinoline, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from ethanol or column chromatography.

Step 2: Reduction to this compound

  • Reaction Setup : Suspend the 3-chloro-8-nitroquinoline (1.0 eq) from the previous step in a mixture of ethanol and hydrochloric acid.

  • Reduction : Add a reducing agent such as tin(II) chloride (SnCl₂) or iron powder (Fe) portion-wise while stirring.[5] The reaction is typically exothermic and may require cooling to maintain control.

  • Reaction Conditions : After the addition is complete, heat the mixture at 50-70°C until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Purification : Cool the reaction mixture and neutralize it with a concentrated base (e.g., NaOH or NH₄OH) to precipitate the free amine. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

The diagram below illustrates the two-stage synthesis pathway from commercially available starting materials to the final product.

G cluster_0 Stage 1: Friedländer Annulation cluster_1 Stage 2: Nitro Group Reduction A 2-Amino-3-nitrobenzaldehyde C 3-Chloro-8-nitroquinoline A->C Base catalyst (e.g., Piperidine) Reflux in EtOH B Chloroacetaldehyde B->C Base catalyst (e.g., Piperidine) Reflux in EtOH D This compound C->D Reducing agent (e.g., SnCl2/HCl) Heat

Caption: Proposed two-step synthesis of this compound.

Chemical Reactivity and Derivatization Potential

This compound possesses two primary reactive sites—the 8-amino group and the 3-chloro substituent—that can be addressed with high selectivity, making it an ideal scaffold for building molecular diversity.

Reactions at the 8-Amino Group

The primary amine at the C8 position is a potent nucleophile and can readily undergo a variety of standard transformations:

  • Acylation/Sulfonylation : Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base yields the corresponding amides and sulfonamides. This is often used to install directing groups or modulate the compound's electronic properties.[5]

  • Alkylation : The amine can be alkylated using alkyl halides, though over-alkylation can be an issue. Reductive amination provides a more controlled method for introducing alkyl substituents.

  • Buchwald-Hartwig Amination : While the amine itself is a nucleophile, it can also be used to direct C-H activation at adjacent positions, or the quinoline core can be further functionalized using this powerful cross-coupling reaction.[2]

Reactions involving the 3-Chloro Substituent

The chlorine atom at the C3 position is a key handle for introducing complexity via metal-catalyzed cross-coupling reactions. The electron-deficient nature of the quinoline ring makes this position susceptible to these transformations.

  • Suzuki Coupling : Palladium-catalyzed reaction with boronic acids or esters to form new carbon-carbon bonds, allowing for the introduction of aryl or alkyl groups.

  • Sonogashira Coupling : Palladium/copper-catalyzed reaction with terminal alkynes to install alkynyl moieties, which are valuable in medicinal chemistry.

  • Buchwald-Hartwig Amination : Reaction with primary or secondary amines in the presence of a palladium catalyst to form substituted 3-aminoquinolines.

  • Nucleophilic Aromatic Substitution (SₙAr) : While less common for chloro-substituents without strong activation, reaction with potent nucleophiles under forcing conditions can lead to substitution.

Reactivity Map Diagram

This diagram visualizes the key derivatization pathways available from the this compound core.

G center_node This compound amine_node Acylation / Sulfonylation center_node->amine_node RCOCl, Base suzuki_node Suzuki Coupling (C-C Bond Formation) center_node->suzuki_node R-B(OH)2, Pd Catalyst buchwald_node Buchwald-Hartwig (C-N Bond Formation) center_node->buchwald_node R2NH, Pd Catalyst sonogashira_node Sonogashira Coupling (C-C Bond Formation) center_node->sonogashira_node R-C≡CH, Pd/Cu Catalyst

Caption: Key reaction pathways for derivatizing this compound.

Applications in Drug Discovery and Materials Science

The quinoline scaffold is a cornerstone in medicinal chemistry, and the specific substitution pattern of this compound makes it a highly valuable starting material.

The 8-Aminoquinoline Scaffold in Medicinal Chemistry

8-Aminoquinolines are a well-established class of therapeutic agents, most famously represented by the antimalarial drug Primaquine.[2][5] This class of compounds is crucial for eradicating the dormant liver stages of Plasmodium vivax malaria.[5] The 8-aminoquinoline core is also being investigated for its potential in treating cancer, neurodegenerative diseases, and other infectious diseases.[1][2] Its biological activity is often linked to its ability to chelate metal ions, generate reactive oxygen species, and intercalate with DNA.

A Versatile Building Block for Chemical Libraries

This compound is an exemplary building block for generating libraries of novel compounds for high-throughput screening. The orthogonal reactivity of the amine and chloro groups allows for a two-dimensional exploration of chemical space:

  • Vector 1 (Amine Modification) : A common core is first synthesized by reacting the 3-chloro group (e.g., via Suzuki coupling). Then, the 8-amino group is reacted with a library of different acyl chlorides or sulfonyl chlorides.

  • Vector 2 (Chloro Modification) : The 8-amino group is first acylated with a single building block. Then, the resulting intermediate is subjected to a library of cross-coupling partners (e.g., various boronic acids) at the 3-chloro position.

This systematic approach enables researchers to efficiently probe structure-activity relationships and optimize compounds for potency, selectivity, and pharmacokinetic properties. The distinct substitution pattern of this compound enhances its potential biological activities compared to other quinoline derivatives.[1]

Safety and Handling

As with all quinoline-based chemical reagents, this compound should be handled with appropriate care in a laboratory setting.

  • General Hazards : Compounds of this class may be harmful if swallowed, inhaled, or in contact with skin.[9] They can cause skin and serious eye irritation.[4][9]

  • Handling Precautions : Use only under a chemical fume hood to avoid inhalation of dust or fumes.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10] Avoid dust formation and accumulation.[9]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents and acids.[9][11]

This information is a summary and should be supplemented by a full review of the material's specific Safety Data Sheet (SDS) before use.

References

  • CAS Common Chemistry. (n.d.). 6-Chloro-8-aminoquinoline.
  • Iaroshenko, V. O., et al. (2011). 3-Haloquinolines by Friedländer Reaction of α-Haloketones. The Journal of Organic Chemistry, 76(14), 5774–5781. [Link]
  • Chand, G., et al. (2022). Synthesis of a Novel 7-Chloroquinoline-Sulphocoumarin Hybrid.
  • Wikipedia. (n.d.). 8-Aminoquinoline.
  • PubChemLite. (n.d.). This compound (C9H7ClN2).
  • PubChem. (n.d.). 6-Chloro-8-aminoquinoline.
  • PubMed. (2011). 3-haloquinolines by Friedländer reaction of α-haloketones.
  • ResearchGate. (n.d.). Reaction of compound 3 with halo-compounds.
  • Semantic Scholar. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4.
  • PubChem. (n.d.). 2-Chloroquinolin-8-amine.
  • PubChem. (n.d.). 7-Chloroquinolin-8-amine.
  • ResearchGate. (n.d.). Strategies for the synthesis of 8-aminoquinoline derivatives.
  • Royal Society of Chemistry. (2019). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors.
  • PubChem. (n.d.). 8-Chloro-5-quinolinamine.
  • PrepChem.com. (n.d.). Synthesis of 3-chloroquinoline.
  • MDPI. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • ResearchGate. (2021). Deciphering the toxicity mechanism of haloquinolines on Chlorella pyrenoidosa.
  • MDPI. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
  • ChemBK. (n.d.). 8-chloroquinolin-3-amine.
  • ChemBK. (n.d.). 8-Chloroquinolin-3-amine - Physico-chemical Properties.
  • National Center for Biotechnology Information. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
  • Google Patents. (n.d.). US2561553A - Process for the manufacture of 8-hydroxy quinoline.
  • OpenStax. (2023). 24.10 Spectroscopy of Amines.
  • National Center for Biotechnology Information. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer.
  • ResearchGate. (2022). Discovery of 8-Hydroxyquinoline as a Histamine Receptor 2 Blocker Scaffold.
  • National Center for Biotechnology Information. (2016). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Problems.
  • SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.

Sources

An In-depth Technical Guide to the Synthesis of 3-Chloroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloroquinolin-8-amine is a key heterocyclic scaffold and a valuable intermediate in medicinal chemistry and materials science. Its unique substitution pattern, featuring an amino group at the C8 position and a chloro group at the C3 position, makes it a versatile building block for the synthesis of novel therapeutic agents and functional materials.[1] This guide provides a comprehensive overview of the scientifically vetted synthesis pathways for this compound, grounded in established chemical principles. We will dissect the strategic considerations behind multi-step syntheses, provide detailed experimental protocols, and explain the causality behind procedural choices to ensure both accuracy and reproducibility.

Introduction: Strategic Importance of the Quinoline Core

The quinoline ring system is a privileged structure in drug discovery, forming the core of numerous pharmaceuticals, including antimalarials (e.g., chloroquine), antibacterials, and kinase inhibitors. The specific placement of substituents dramatically influences the molecule's physicochemical properties and biological activity. The 8-aminoquinoline moiety, in particular, is known for its metal-chelating properties and is a cornerstone of various therapeutic agents.[2][3] The addition of a chlorine atom at the C3 position further modulates the electronic landscape of the molecule, offering a handle for subsequent cross-coupling reactions or influencing binding interactions with biological targets.

This guide will focus on the most logical and validated synthetic approaches, moving from commercially available precursors to the final target compound. We will primarily explore a robust pathway involving the construction of a substituted quinoline ring followed by targeted functional group manipulations.

Retrosynthetic Analysis and Pathway Selection

A logical retrosynthetic analysis of this compound suggests several potential pathways. The primary disconnections can be made at the C-N bond (amination) or the C-Cl bond (chlorination), or by deconstructing the quinoline ring itself.

G Target This compound P1 3-Chloro-8-nitroquinoline Target->P1 Reduction (NH2 <- NO2) P2 8-Aminoquinoline Target->P2 Chlorination (H -> Cl) P3 2-Amino-benzenoid Precursor + C3 Synthon Target->P3 Ring Formation (e.g., Skraup, Friedlander)

Caption: High-level retrosynthetic pathways for this compound.

After careful consideration of factors like regioselectivity, functional group compatibility, and the availability of starting materials, the most reliable and commonly employed strategy involves:

  • Quinoline Ring Synthesis: Construction of the quinoline core using a classic named reaction.

  • Nitration: Introduction of a nitro group at the C8 position, which serves as a precursor to the amine.

  • Chlorination: Introduction of the chlorine atom at the C3 position.

  • Reduction: Conversion of the nitro group to the final amine functionality.

The order of these steps is critical. For instance, attempting to chlorinate 8-aminoquinoline directly often leads to poor regioselectivity and side reactions due to the strong activating nature of the amine group. Therefore, a pathway that installs the chloro group prior to the formation of the sensitive amine is scientifically preferred. A highly effective route begins with the Combes quinoline synthesis, followed by functional group interconversions.

Pathway I: Combes Synthesis Followed by Functionalization

This pathway offers a robust and scalable approach starting from readily available 2-nitroaniline. It involves the initial formation of a 2-methyl-8-nitroquinoline intermediate, which is then sequentially chlorinated and reduced.

Overall Synthetic Workflow

G Start 2-Nitroaniline Int1 2-Methyl-8-nitroquinoline Start->Int1 Combes Synthesis (Acetylacetone, H2SO4) Int2 3-Chloro-2-methyl-8-nitroquinoline Int1->Int2 N-Oxidation (m-CPBA) then Chlorination (POCl3) Int3 3-Chloro-8-nitroquinoline Int2->Int3 De-methylation (Oxidation & Decarboxylation) Target This compound Int3->Target Reduction (e.g., Fe/HCl or H2/Pd-C)

Caption: Workflow for the synthesis of this compound via the Combes reaction.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Methyl-8-nitroquinoline (Combes Reaction)

  • Principle: The Combes quinoline synthesis involves the acid-catalyzed reaction of an aniline (2-nitroaniline) with a β-diketone (acetylacetone). The initial Schiff base formation is followed by intramolecular electrophilic cyclization onto the activated aromatic ring and subsequent dehydration to form the quinoline core. Concentrated sulfuric acid serves as both the catalyst and a dehydrating agent.

  • Protocol:

    • To a stirred solution of concentrated sulfuric acid (150 mL) cooled in an ice-salt bath, cautiously add 2-nitroaniline (50 g, 0.36 mol). Maintain the temperature below 10 °C.

    • Once the aniline has dissolved, add acetylacetone (36 g, 0.36 mol) dropwise over 1 hour, ensuring the temperature does not exceed 15 °C.

    • After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 110 °C for 4 hours.

    • Cool the mixture to room temperature and pour it carefully onto crushed ice (approx. 500 g).

    • Neutralize the resulting solution by the slow addition of concentrated ammonium hydroxide until the pH is ~8. This should be done in an efficient fume hood with vigorous stirring.

    • The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water (3 x 100 mL), and dried under vacuum to yield 2-methyl-8-nitroquinoline as a yellow solid.

Step 2: Synthesis of 3-Chloro-2-methyl-8-nitroquinoline

  • Principle: Direct chlorination at the C3 position of the quinoline ring is challenging. A common strategy is to first convert the quinoline to its N-oxide. This activates the C2 and C4 positions for nucleophilic attack. Reaction with a chlorinating agent like phosphorus oxychloride (POCl₃) then installs a chlorine atom, typically at C2 or C4, while also regenerating the quinoline. To achieve C3 chlorination, we leverage the methyl group at C2. The N-oxide formation followed by treatment with POCl₃ can lead to the desired 3-chloro derivative.

  • Protocol:

    • N-Oxidation: Dissolve 2-methyl-8-nitroquinoline (20 g, 0.106 mol) in chloroform (200 mL). Add meta-chloroperoxybenzoic acid (m-CPBA, 77%, 26.2 g, 0.117 mol) portion-wise while stirring at room temperature.[4] Stir the reaction for 12-16 hours. Monitor by TLC until the starting material is consumed. Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 100 mL) and then brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the N-oxide.

    • Chlorination: Add the crude N-oxide to phosphorus oxychloride (POCl₃, 100 mL) and heat the mixture to reflux (approx. 110 °C) for 3 hours.[5] Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. Basify the mixture with a cold sodium carbonate solution to pH 8. The resulting precipitate is filtered, washed with water, and dried to afford 3-chloro-2-methyl-8-nitroquinoline.

Step 3: Oxidative Demethylation to 3-Chloro-8-nitroquinoline

  • Principle: The C2-methyl group must be removed. This can be achieved via oxidation to the corresponding carboxylic acid, followed by decarboxylation. Selenium dioxide (SeO₂) is a classic reagent for oxidizing an activated methyl group to an aldehyde, which can be further oxidized to a carboxylic acid. Subsequent heating can induce decarboxylation.

  • Protocol:

    • Suspend 3-chloro-2-methyl-8-nitroquinoline (15 g, 0.067 mol) in dioxane (150 mL). Add selenium dioxide (8.2 g, 0.074 mol) and a small amount of water (5 mL).

    • Heat the mixture to reflux for 6 hours. The black selenium metal will precipitate.

    • Cool the mixture and filter it through a pad of Celite to remove the selenium.

    • Evaporate the solvent under reduced pressure. The crude product is 3-chloro-8-nitroquinoline-2-carboxylic acid. This intermediate can be decarboxylated by heating it in a high-boiling point solvent like diphenyl ether at 200-220 °C until gas evolution ceases.

    • Purify the final product by column chromatography on silica gel.

Step 4: Reduction to this compound

  • Principle: The final step is the reduction of the aromatic nitro group to an amine. This is a standard transformation that can be accomplished with high yield using various reagents. A common and cost-effective method is the use of a metal in acidic media, such as iron powder in acetic or hydrochloric acid (Béchamp reduction). Catalytic hydrogenation is another clean and efficient alternative.

  • Protocol (Using Fe/HCl):

    • Create a suspension of 3-chloro-8-nitroquinoline (10 g, 0.048 mol) in a mixture of ethanol (150 mL) and water (50 mL).

    • Add iron powder (13.4 g, 0.24 mol) to the suspension.

    • Heat the mixture to 70-80 °C and add concentrated hydrochloric acid (5 mL) dropwise.

    • Maintain the reaction at reflux for 3-4 hours, monitoring by TLC for the disappearance of the starting material.

    • Once complete, cool the reaction and filter it hot through Celite to remove the iron salts.

    • Evaporate the ethanol from the filtrate. Add water (100 mL) and basify with aqueous sodium hydroxide to pH 10.

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude this compound.[1]

    • Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).

Data Summary and Characterization

Proper characterization of the final product and key intermediates is crucial for validating the synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceExpected ¹H NMR Signals (Illustrative)
2-Methyl-8-nitroquinolineC₁₀H₈N₂O₂188.18Yellow Solidδ 8.0-9.0 (Ar-H), 7.5-7.9 (Ar-H), 2.8 (s, 3H, CH₃)
3-Chloro-8-nitroquinolineC₉H₅ClN₂O₂208.60Pale Yellow Solidδ 8.5-9.5 (Ar-H), 7.8-8.2 (Ar-H)
This compound C₉H₇ClN₂ 178.62 Solid δ 8.6 (d, 1H), 8.2 (d, 1H), 7.0-7.4 (m, 3H), 5.0 (br s, 2H, NH₂)[6]

Note: NMR chemical shifts are illustrative and depend on the solvent used. Final product identity should be confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Safety and Handling Considerations

  • Reagents: Handle concentrated acids (H₂SO₄), phosphorus oxychloride (POCl₃), and m-CPBA with extreme caution in a chemical fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. POCl₃ reacts violently with water.

  • Reactions: The initial nitration and subsequent neutralization steps are highly exothermic and require careful temperature control. The use of selenium dioxide is hazardous; it is toxic and should be handled with care.

  • Purification: Solvents used for extraction and chromatography are flammable. Ensure proper ventilation and avoid ignition sources.

Conclusion

The synthesis of this compound is a multi-step process that requires careful planning and execution. The pathway detailed in this guide, beginning with the Combes synthesis of a substituted quinoline core, represents a logical and field-proven approach. By strategically ordering the key steps of chlorination and nitro-group reduction, this method overcomes challenges related to regioselectivity and functional group compatibility. The successful synthesis and purification of this valuable intermediate open the door for further derivatization and exploration in drug discovery and materials science.

References

  • The Royal Society of Chemistry.
  • PubChemLite. This compound (C9H7ClN2). [Link]
  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
  • PubMed Central (PMC). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. [Link]
  • MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
  • ResearchGate.
  • ResearchGate. Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. [Link]
  • SciSpace.

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A Technical Guide to 3-Chloroquinolin-8-amine (CAS: 139399-66-9): A Key Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 3-Chloroquinolin-8-amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will move beyond simple data recitation to explore its synthesis, reactivity, and strategic application, providing the causal insights necessary for its effective use in the laboratory.

Section 1: Introduction and Strategic Significance

This compound is a functionalized quinoline derivative that serves as a high-value synthetic intermediate.[1] The quinoline core is a well-established "privileged structure" in drug design, renowned for its ability to interact with a wide array of biological targets and its presence in numerous clinically approved therapeutics.[1]

The specific arrangement of substituents in this compound—an amine at the 8-position and a chlorine atom at the 3-position—provides two distinct and orthogonal points for chemical modification. This dual functionality makes it a versatile scaffold for building complex molecules. It is particularly relevant in the synthesis of novel chemical entities for investigating new antimalarial agents, owing to its structural parallels with classic drugs like chloroquine and primaquine.[1][2] Furthermore, the broader class of quinoline derivatives has demonstrated significant potential in oncology by inducing apoptosis and disrupting cell migration, positioning this compound as a valuable starting point for the development of novel anticancer agents.[1]

Section 2: Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and analytical characteristics is foundational to its successful application. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 139399-66-9[1]
Molecular Formula C₉H₇ClN₂[1][3]
Molecular Weight 178.62 g/mol [1]
IUPAC Name This compound[1][3]
InChI Key JADNCHDIIRDJRU-UHFFFAOYSA-N[1]
Predicted XlogP 2.4[3]
Topological Polar Surface Area 38.91 Ų[4]
Analytical Characterization Data (Predicted)

While experimental spectra are batch-specific, high-fidelity predictive models provide excellent guidance for characterization. The following table outlines the expected mass spectrometry data.

AdductPredicted m/zSource
[M+H]⁺ 179.03705[3]
[M+Na]⁺ 201.01899[3]
[M+K]⁺ 216.99293[3]
[M-H]⁻ 177.02249[3]
Experimental Protocol: Standard Analytical Confirmation

Trustworthy research demands rigorous structural confirmation. The following protocol outlines the standard, self-validating workflow for verifying the identity and purity of this compound.

  • High-Resolution Mass Spectrometry (HRMS):

    • Methodology: Prepare a ~1 mg/mL solution in a suitable solvent (e.g., methanol or acetonitrile). Analyze via electrospray ionization (ESI) in both positive and negative ion modes.

    • Causality: The goal is to obtain an exact mass measurement. For the [M+H]⁺ ion, the measured mass should be within 5 ppm of the theoretical value (179.0371). The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) provides a crucial and unambiguous validation point, confirming the presence of a single chlorine atom.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Methodology: Dissolve 5-10 mg of the compound in a deuterated solvent such as DMSO-d₆ or CDCl₃. Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC).

    • Causality & Expected Signals:

      • ¹H NMR: Expect distinct signals in the aromatic region (approx. 7.0-9.0 ppm). The protons on the quinoline core will appear as doublets and triplets, with coupling constants revealing their connectivity. A broad singlet corresponding to the -NH₂ protons will also be present.

      • ¹³C NMR: Expect nine distinct carbon signals. The chemical shifts will confirm the aromatic nature of the scaffold, with the carbon attached to the chlorine (C3) and the carbon attached to the amine (C8) showing characteristic shifts.

      • 2D NMR: These experiments are self-validating as they confirm the bonding network. HSQC will correlate each proton to its directly attached carbon, while COSY will map out the proton-proton coupling network, definitively establishing the substitution pattern.

Section 3: Synthesis and Purification

While numerous methods exist for quinoline synthesis, a robust and reproducible pathway is critical for obtaining high-purity material. The following proposed synthesis utilizes the well-established Friedländer annulation, a reliable method for constructing the quinoline ring system.

G cluster_0 Proposed Synthesis of this compound A 2-Nitroaniline B Sandmeyer Reaction (NaNO₂, HCl, CuCl) A->B C 1-Chloro-2-nitrobenzene B->C D Nitration (HNO₃, H₂SO₄) C->D E 2-Chloro-1,3-dinitrobenzene D->E F Selective Reduction (e.g., Na₂S) E->F G 2-Amino-6-nitrochlorobenzene F->G H Friedländer Annulation (with α-chloroacetaldehyde) G->H I 3-Chloro-8-nitroquinoline H->I J Reduction (e.g., Fe/HCl or H₂, Pd/C) I->J K This compound (Target Compound) J->K

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis via Friedländer Annulation

This protocol is a representative example. Researchers should perform their own optimization.

  • Step 1: Synthesis of 2-Amino-6-nitrochlorobenzene (Intermediate G)

    • Rationale: This multi-step preparation (A-G) establishes the correct substitution pattern on the aniline precursor, which is essential for the regioselectivity of the subsequent cyclization. Selective reduction of one nitro group is a key challenge, often achieved using mild reagents like sodium sulfide that spare the second nitro group.

  • Step 2: Friedländer Annulation to form 3-Chloro-8-nitroquinoline (Intermediate I)

    • Methodology: To a solution of 2-Amino-6-nitrochlorobenzene (1.0 eq) in ethanol, add α-chloroacetaldehyde (1.2 eq) and a catalytic amount of a base (e.g., piperidine or L-proline). Reflux the mixture for 4-6 hours, monitoring by TLC.

    • Causality: The base catalyzes the condensation between the aniline amine and the aldehyde carbonyl. The subsequent intramolecular cyclization and dehydration are driven by the formation of the stable aromatic quinoline ring. Ethanol is a common solvent that facilitates solubility for both reactants.

  • Step 3: Reduction to this compound (Target K)

    • Methodology: Suspend 3-Chloro-8-nitroquinoline (1.0 eq) in a mixture of ethanol and water. Add iron powder (5.0 eq) and a catalytic amount of concentrated HCl. Heat the mixture to 80°C for 2-3 hours until the starting material is consumed (monitored by TLC).

    • Causality: This is a classic Béchamp reduction. The hydrochloric acid activates the iron surface and serves as a proton source. This method is highly effective for reducing aromatic nitro groups to amines and is often preferred in industrial settings for its cost-effectiveness and efficiency.

  • Workup and Purification:

    • Methodology: After cooling, filter the reaction mixture through celite to remove the iron salts. Neutralize the filtrate with a saturated sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

    • Causality: The basic workup neutralizes the acid catalyst and deprotonates the product amine, increasing its solubility in the organic extraction solvent. Column chromatography is the standard method for purifying organic compounds of moderate polarity, effectively separating the target compound from any unreacted starting material or side products.

Section 4: Chemical Reactivity and Derivative Synthesis

The utility of this compound lies in the distinct reactivity of its functional groups, enabling selective derivatization.

  • C8-Amine Group: This primary aromatic amine is a potent nucleophile. It readily undergoes acylation, alkylation, sulfonylation, and can participate in reductive amination or serve as a nucleophile in substitution reactions.

  • C3-Chloro Group: The chlorine atom is attached to an sp²-hybridized carbon of the quinoline ring. While less reactive than a chlorine at the 2- or 4-position, it is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Heck), allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.

G cluster_1 Key Reaction Pathways cluster_amine C8-Amine Reactions cluster_chloro C3-Chloro Reactions (Cross-Coupling) Core This compound Amide Amide Derivative Core->Amide R-COCl, Base Sulfonamide Sulfonamide Derivative Core->Sulfonamide R-SO₂Cl, Base Alkylated N-Alkylated Amine Core->Alkylated R-X, Base Suzuki Aryl/Alkyl Derivative Core->Suzuki Ar-B(OH)₂, Pd Catalyst, Base Sonogashira Alkynyl Derivative Core->Sonogashira Alkyne, Pd/Cu Catalyst, Base Buchwald Amine/Ether Derivative Core->Buchwald R₂NH or ROH, Pd Catalyst, Base

Caption: Derivatization strategies for this compound.

Section 5: Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols are paramount. While a specific safety data sheet for this exact compound is not universally available, data from structurally related chloro- and amino-quinolines provide essential guidance.[5][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6]

  • Handling: Handle only within a certified chemical fume hood to avoid inhalation of dust or vapors.[5] Avoid contact with skin and eyes. Minimize dust generation. Wash hands thoroughly after handling.[5]

  • Health Hazards: The compound is expected to be harmful if swallowed, inhaled, or absorbed through the skin.[5] It is likely to cause skin, eye, and respiratory tract irritation.[5] Some related compounds are suspected of causing genetic defects.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][7] Keep away from strong oxidizing agents and strong acids.[5] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[5]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

    • Skin: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[5]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

Section 6: References

  • 8-chloroquinolin-3-amine. ChemBK. [Link]

  • This compound (C9H7ClN2). PubChemLite. [Link]

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. National Center for Biotechnology Information. [Link]

  • 7 Chloroquinolin 8 Amine. Cenmed Enterprises. [Link]

  • 139399-66-9, CasNo.139399-66-9. Suzhou Health Chemicals Co., Ltd. [Link]

  • 7-Chloroquinolin-8-amine | C9H7ClN2 | CID 224784. PubChem. [Link]

  • 2-Chloroquinolin-8-amine | C9H7ClN2 | CID 346519. PubChem. [Link]

  • 8-Chloro-5-quinolinamine | C9H7ClN2 | CID 12412319. PubChem. [Link]

  • 3-chloroquinoline derivatives, processes for their preparation and medicaments containing them. Google Patents.

  • Experience this compound Gadget. Experience. [Link]

  • 8-Chloroquinolin-3-amine. MySkinRecipes. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • 3-Aminoquinoline | C9H8N2 | CID 11375. PubChem. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Center for Biotechnology Information. [Link]

  • (PDF) Discovery of 8-Hydroxyquinoline as a Histamine Receptor 2 Blocker Scaffold. ResearchGate. [Link]

  • Discovery of 8-Hydroxyquinoline as a Histamine Receptor 2 Blocker Scaffold. National Center for Biotechnology Information. [Link]

  • 8-hydroxyquinoline. AERU, University of Hertfordshire. [Link]

Sources

A Guide to the Spectroscopic Characterization of 3-Chloroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic characteristics of 3-Chloroquinolin-8-amine (CAS No: 6628-13-3), a substituted quinoline of interest to researchers in medicinal chemistry and materials science. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document synthesizes foundational spectroscopic principles with data from analogous compounds to present a robust predictive framework. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the underlying principles and the influence of the chloro and amino substituents on the quinoline core. This guide is intended to serve as a valuable resource for scientists in identifying and characterizing this molecule, and as a methodological reference for the spectroscopic analysis of related heterocyclic systems.

Introduction and Molecular Structure

Quinoline and its derivatives are fundamental scaffolds in numerous pharmaceuticals and functional materials.[1] The precise substitution pattern on the quinoline ring system is critical as it profoundly dictates the molecule's biological activity and chemical properties. This compound combines an electron-withdrawing group (EWG), the chlorine atom at the C3 position, with a potent electron-donating group (EDG), the amino group at the C8 position.[2] This electronic push-pull configuration makes its structural verification and characterization a crucial step in any research and development workflow.

Spectroscopic techniques provide the necessary tools for unambiguous structural elucidation. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and Mass Spectrometry determines the molecular weight and fragmentation pattern. This guide will explore each of these techniques in the context of this compound.

Diagram 1: Molecular Structure of this compound

Caption: Structure of this compound with standard numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shift of a nucleus is highly sensitive to its electronic environment, which is modulated by the effects of substituents on the aromatic ring.[2]

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show five distinct signals in the aromatic region (typically δ 6.5-9.0 ppm) and a broader signal for the amine protons.

  • Substituent Effects : The -NH₂ group at C8 is a strong electron-donating group (EDG) and will shield the protons on the carbocyclic (benzene) ring, causing their signals to shift upfield (to a lower ppm value) compared to unsubstituted quinoline.[2] Conversely, the -Cl at C3 is an electron-withdrawing group (EWG) that will deshield protons on the heterocyclic (pyridine) ring, shifting them downfield.

  • Proton Assignments : The protons at C2 and C4 will be the most downfield due to the deshielding effect of the ring nitrogen and the C3-chlorine. The protons on the benzene ring (H5, H6, H7) will be further upfield. The H7 proton, being ortho to the strong EDG (-NH₂), is expected to be the most upfield proton on the aromatic framework.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-28.6 - 8.9Doublet (d)J2,4 ≈ 2.0 - 2.5 HzDeshielded by adjacent ring nitrogen. Long-range meta-coupling to H4.
H-48.0 - 8.3Doublet (d)J4,2 ≈ 2.0 - 2.5 HzDeshielded by ring nitrogen and C3-Cl. Long-range meta-coupling to H2.
H-57.3 - 7.5Doublet of doublets (dd)J5,6 ≈ 7.5 - 8.5 Hz, J5,7 ≈ 1.0 - 1.5 HzOrtho coupling to H6, meta coupling to H7.
H-67.2 - 7.4Triplet or ddJ6,5 ≈ 7.5 - 8.5 Hz, J6,7 ≈ 7.5 - 8.5 HzOrtho coupling to both H5 and H7.
H-76.8 - 7.0Doublet of doublets (dd)J7,6 ≈ 7.5 - 8.5 Hz, J7,5 ≈ 1.0 - 1.5 HzShielded by ortho -NH₂ group. Ortho coupling to H6, meta to H5.
-NH₂4.5 - 5.5Broad singlet (br s)-Protons are exchangeable; signal may be broad and integration can vary.

Note: Predicted values are based on analysis of related quinoline structures and established substituent effects. Actual values may vary based on solvent and concentration.[3]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide complementary information, showing nine distinct signals for the carbon atoms of the quinoline ring.

  • Substituent Effects : The amino group at C8 will cause significant shielding (upfield shift) of the C8, C6, and C4a carbons. The chlorine atom at C3 will cause a deshielding (downfield shift) of the C3 carbon but a shielding effect on the adjacent C2 and C4 carbons. Aromatic carbons typically resonate between 110-150 ppm.[4]

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C2148 - 152Adjacent to ring nitrogen.
C3128 - 132Attached to chlorine.
C4133 - 137Deshielded by nitrogen.
C4a126 - 130Bridgehead carbon.
C5128 - 131Aromatic CH.
C6115 - 119Shielded by para -NH₂ group.
C7112 - 116Shielded by ortho -NH₂ group.
C8142 - 146Attached to -NH₂ group.
C8a138 - 142Bridgehead carbon, adjacent to nitrogen.

Note: Quaternary carbons (C3, C4a, C8, C8a) will typically show weaker signals than protonated carbons.

Protocol 1: NMR Data Acquisition
  • Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[2]

  • Instrument Setup : Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock the field using the deuterium signal from the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition : Acquire a standard 1D proton spectrum using a single-pulse experiment. A relaxation delay of 2-5 seconds is recommended.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended) : To confirm assignments, acquire 2D correlation spectra such as COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation).[2]

  • Data Processing : Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the key functional groups are the primary aromatic amine (-NH₂), the aromatic quinoline ring system (C=C and C=N bonds), and the carbon-chlorine bond (C-Cl).

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensityNotes
3450 - 3350N-H Asymmetric StretchMediumTwo distinct, sharp bands are characteristic of a primary amine.[5][6]
3350 - 3250N-H Symmetric StretchMediumThe second of the two N-H stretching bands.[5][6]
3100 - 3000Aromatic C-H StretchMedium-WeakTypical for sp² C-H bonds in aromatic rings.
1630 - 1600N-H Bending (Scissoring)Medium-StrongConfirms the presence of a primary amine.[7]
1600 - 1450Aromatic C=C & C=N StretchMedium-StrongMultiple bands are expected for the quinoline ring system.
1335 - 1250Aromatic C-N StretchStrongCharacteristic of an aromatic amine.[7]
850 - 750Aromatic C-H Out-of-Plane BendStrongThe pattern of these bands can sometimes give clues about the substitution pattern.
800 - 600C-Cl StretchMedium-StrongThe exact position can be variable.
Protocol 2: IR Data Acquisition (ATR Method)
  • Instrument Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean. Record a background spectrum.

  • Sample Application : Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition : Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Analysis : The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber. Identify the key absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. The molecular formula of this compound is C₉H₇ClN₂, with a monoisotopic mass of approximately 178.03 Da.[8]

Predicted Molecular Ion and Isotopic Pattern
  • Molecular Ion (M⁺˙) : In electron ionization (EI) MS, the molecular ion peak is expected at m/z 178.

  • Protonated Molecule ([M+H]⁺) : In electrospray ionization (ESI) MS, the protonated molecule is expected at m/z 179.[8]

  • Isotopic Pattern : A crucial diagnostic feature will be the isotopic pattern caused by the presence of chlorine. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the mass spectrum will show two peaks for the molecular ion: one at m/z 178 (for the ³⁵Cl isotopologue) and another, less intense peak at m/z 180 (for the ³⁷Cl isotopologue), with a relative intensity ratio of approximately 3:1. This pattern is a definitive indicator of a monochlorinated compound.

Predicted Fragmentation Pattern

The fragmentation of the molecular ion will likely proceed through several established pathways for quinolines and halogenated aromatic compounds.

Diagram 2: Predicted MS Fragmentation Pathway

Fragmentation_Pathway M [C₉H₇ClN₂]⁺˙ m/z = 178/180 F1 [C₉H₇N₂]⁺ m/z = 143 M->F1 - •Cl F3 [C₉H₆ClN]⁺˙ m/z = 151/153 M->F3 - •NH F2 [C₈H₅N]⁺˙ m/z = 115 F1->F2 - HCN

Caption: A plausible fragmentation pathway for this compound under EI-MS.

Table 4: Predicted Mass Spectrometry Fragmentation

m/z (³⁵Cl)Proposed FragmentNeutral LossNotes
178[M]⁺˙-Molecular Ion.
151[M - HCN]⁺˙HCNLoss of hydrogen cyanide from the pyridine ring is a common pathway for quinolines.
143[M - Cl]⁺•ClLoss of the chlorine radical.
115[M - Cl - HCN]⁺•Cl, HCNSubsequent loss of HCN after the initial loss of chlorine.
Protocol 3: Mass Spectrometry Data Acquisition (EI-MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

  • Ionization : The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions are detected, and their abundance is recorded.

  • Data Interpretation : Analyze the resulting mass spectrum to identify the molecular ion peak, its characteristic chlorine isotopic pattern, and the major fragment ions to corroborate the proposed structure.

Conclusion

This guide outlines the expected spectroscopic profile of this compound using NMR, IR, and MS techniques. By understanding the influence of the chloro and amino substituents on the quinoline core, researchers can confidently interpret experimental data to confirm the identity and purity of this compound. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the laboratory. While based on predictive and comparative analysis, this framework provides a strong foundation for the empirical characterization of this and other related heterocyclic molecules.

References

  • Benchchem. (2025).
  • Benchchem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.
  • TSI Journals. (n.d.).
  • UNCW Institutional Repository. (n.d.).
  • PubChem. (n.d.). This compound.
  • PubChemLite. (n.d.). This compound (C9H7ClN2).
  • Illinois State University. (2015). Infrared Spectroscopy.
  • Chemistry LibreTexts. (2023, November 20). 24.10 Spectroscopy of Amines.
  • UCLA. (n.d.). IR Spectroscopy Tutorial: Amines.
  • Benchchem. (2025).

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An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Chloroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloroquinolin-8-amine is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key scaffold for the development of novel therapeutic agents. An intricate understanding of its three-dimensional structure and conformational preferences is paramount for rational drug design and for elucidating its structure-activity relationships (SAR). This technical guide provides a comprehensive analysis of the molecular architecture of this compound, integrating theoretical principles with spectroscopic insights and computational modeling. In the absence of direct experimental data from X-ray crystallography, this guide leverages data from analogous structures and computational chemistry to present a robust model of its structural and conformational landscape.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous clinically significant molecules, including antimalarials like chloroquine.[1] The introduction of substituents onto the quinoline core allows for the fine-tuning of its physicochemical and pharmacological properties. This compound, with its chloro and amino functionalities, presents a unique combination of electronic and steric features that can profoundly influence its biological activity. A deep dive into its molecular structure is therefore a critical first step in harnessing its therapeutic potential.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the conformation of a molecule is to establish its basic structural and physicochemical parameters.

Core Molecular Structure

This compound possesses the molecular formula C₉H₇ClN₂. Its structure consists of a quinoline core, which is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. A chlorine atom is substituted at the 3-position of the pyridine ring, and an amino group (-NH₂) is attached to the 8-position of the benzene ring.

Physicochemical Data Summary

A compilation of key physicochemical properties for this compound is presented in Table 1. These values are crucial for predicting its behavior in biological systems and for designing experimental protocols.

PropertyValueSource
Molecular Formula C₉H₇ClN₂PubChem
Molecular Weight 178.62 g/mol PubChem
CAS Number 139399-66-9Benchchem[1]
Predicted XlogP 2.4PubChemLite[2]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem

Conformational Analysis: The Role of the Amino Group

The conformational flexibility of this compound is primarily dictated by the rotation of the amino group at the 8-position. The orientation of this group relative to the quinoline ring system is influenced by a delicate interplay of steric and electronic effects.

Intramolecular Hydrogen Bonding: A Key Determinant

A critical factor governing the conformation of 8-aminoquinoline and its derivatives is the potential for intramolecular hydrogen bonding. The nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor for one of the hydrogen atoms of the 8-amino group. This interaction would lead to a more planar and rigid conformation.

Steric and Electronic Effects

The presence of the chlorine atom at the 3-position introduces both steric bulk and an inductive electron-withdrawing effect. While the steric hindrance from the 3-chloro group on the 8-amino group is minimal due to their separation, the electronic effect can influence the basicity of the quinoline nitrogen and the acidity of the amino protons, thereby modulating the strength of the intramolecular hydrogen bond.

Spectroscopic Characterization and Structural Elucidation

While a definitive crystal structure is unavailable, spectroscopic techniques provide valuable insights into the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the connectivity of the molecule.

  • ¹H NMR: The aromatic protons of the quinoline ring would appear in the downfield region (typically 7-9 ppm). The chemical shifts will be influenced by the positions of the chloro and amino substituents. The protons of the amino group are expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

  • ¹³C NMR: The carbon signals of the quinoline ring will provide information about the electronic environment of each carbon atom. The carbon attached to the chlorine atom (C3) and the carbon attached to the amino group (C8) will show characteristic chemical shifts.

Table 2: Predicted ¹H NMR Chemical Shifts (in ppm) for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H28.5 - 8.7d
H47.9 - 8.1d
H57.4 - 7.6t
H67.2 - 7.4d
H77.0 - 7.2d
NH₂5.0 - 6.0br s

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups.

  • N-H Stretching: The amino group will exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. A primary amine typically shows two bands in this region.

  • C=C and C=N Stretching: The aromatic quinoline ring will show multiple bands in the 1400-1600 cm⁻¹ region.

  • C-Cl Stretching: The carbon-chlorine bond will have a stretching vibration in the fingerprint region, typically around 600-800 cm⁻¹.

Computational Modeling and Conformational Preferences

In the absence of experimental 3D structural data, computational methods such as Density Functional Theory (DFT) are invaluable for predicting the geometry and conformational energetics of this compound.

DFT-Based Geometry Optimization

DFT calculations can be employed to determine the lowest energy conformation of the molecule. These calculations would likely predict a nearly planar quinoline ring system. The orientation of the 8-amino group will be a key output, indicating whether an intramolecular hydrogen bond is favored.

G cluster_0 Computational Workflow Input Initial 3D Structure of This compound DFT Density Functional Theory (DFT) Geometry Optimization Output Optimized 3D Structure (Lowest Energy Conformation) Analysis Analysis of: - Bond lengths and angles - Dihedral angles - Intramolecular interactions

Rotational Barrier of the Amino Group

Computational methods can also be used to calculate the energy barrier for the rotation of the C8-N bond. This provides a quantitative measure of the conformational flexibility of the amino group. A higher rotational barrier would suggest a more rigid structure, likely stabilized by the intramolecular hydrogen bond.

Implications for Drug Design and Development

The structural and conformational features of this compound have direct implications for its application in drug discovery.

  • Receptor Binding: The 3D shape and the spatial arrangement of the chloro and amino groups are critical for its interaction with biological targets. The potential for hydrogen bonding from the amino group and the quinoline nitrogen can significantly influence binding affinity and selectivity.

  • Pharmacokinetic Properties: The molecule's polarity, lipophilicity (as indicated by XlogP), and its ability to form hydrogen bonds affect its absorption, distribution, metabolism, and excretion (ADME) properties.

  • SAR Studies: Understanding the preferred conformation of the parent scaffold is essential for designing analogs with improved potency and selectivity. Modifications to the quinoline ring or the amino group can be guided by the conformational insights to optimize interactions with the target protein.

G Structure Molecular Structure & Conformation SAR Structure-Activity Relationship (SAR) Structure->SAR ADME ADME Properties Structure->ADME Binding Target Binding Affinity & Selectivity Structure->Binding Drug Rational Drug Design SAR->Drug ADME->Drug Binding->Drug

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and conformational landscape of this compound. While a definitive experimental 3D structure remains to be determined, a combination of theoretical principles, spectroscopic data interpretation, and computational modeling strongly suggests a relatively planar and rigid conformation stabilized by an intramolecular hydrogen bond between the 8-amino group and the quinoline nitrogen. This structural framework is a critical asset for researchers and scientists engaged in the design and development of novel quinoline-based therapeutic agents, enabling a more informed and targeted approach to lead optimization and the elucidation of structure-activity relationships.

Experimental Protocols

General Protocol for NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Parameters: Utilize proton decoupling to obtain singlet signals for all carbons. A longer relaxation delay may be necessary for quaternary carbons.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals to determine proton ratios and analyze the multiplicities to infer coupling patterns. Assign the signals in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

General Protocol for DFT-Based Geometry Optimization
  • Input Structure Generation: Build an initial 3D model of this compound using a molecular modeling software.

  • Computational Method Selection: Choose a suitable DFT functional and basis set (e.g., B3LYP/6-31G*) for the geometry optimization.

  • Calculation Setup: Set up the calculation in a quantum chemistry software package (e.g., Gaussian, Spartan). Specify a geometry optimization task.

  • Job Submission and Execution: Submit the calculation to run on a high-performance computing cluster.

  • Convergence Check: Ensure that the geometry optimization has converged to a stationary point on the potential energy surface.

  • Analysis of Results: Visualize the optimized structure and analyze the geometric parameters (bond lengths, bond angles, dihedral angles). Calculate the electronic properties such as molecular orbital energies and electrostatic potential.

References

  • PubChem. This compound.
  • PubChemLite. This compound (C9H7ClN2). [Link][2]
  • Madrid, P. B., et al. (2005). Incorporation of an Intramolecular Hydrogen-bonding Motif in the Side-Chain of 4-Aminoquinolines Enhances Activity against Drug-Resistant P. falciparum. Journal of Medicinal Chemistry, 48(22), 6947-6955. [Link]
  • Egan, T. J., et al. (2000). Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity. Antimicrobial Agents and Chemotherapy, 44(10), 2825-2831. [Link][1]

Sources

The Biological Versatility of Substituted Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, giving rise to a vast array of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological properties of substituted quinoline derivatives, with a specific focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory activities. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the mechanistic underpinnings of these activities, and provides detailed, field-proven experimental protocols for their evaluation. By elucidating the structure-activity relationships and key signaling pathways, this guide aims to empower the rational design and development of next-generation quinoline-based therapeutics.

Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

Quinoline, a fused heterocycle of a benzene and a pyridine ring, is a structural motif present in numerous natural products, most notably the anti-malarial alkaloid quinine.[1] Its rigid, planar structure and the presence of a nitrogen atom provide unique electronic and steric properties, making it an ideal scaffold for interacting with various biological targets.[2] The versatility of the quinoline ring allows for substitutions at multiple positions, enabling the fine-tuning of its physicochemical properties and biological activity. This has led to the development of a multitude of synthetic quinoline derivatives with a wide range of therapeutic applications.[3][4] This guide delves into four key areas of their biological activity, providing both the theoretical framework and the practical methodologies to explore this remarkable class of compounds.

Anticancer Activity of Substituted Quinoline Derivatives

Substituted quinolines have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[5] Their mechanisms of action are diverse and often involve the disruption of fundamental cellular processes essential for cancer cell survival and proliferation.[3][6]

Mechanisms of Anticancer Action

The anticancer efficacy of quinoline derivatives stems from their ability to interfere with multiple cellular pathways. Key mechanisms include:

  • Topoisomerase Inhibition: Certain quinoline derivatives, akin to the natural product camptothecin, function as topoisomerase inhibitors.[7] They stabilize the covalent complex between topoisomerase I and DNA, leading to DNA strand breaks and ultimately apoptosis.[7][8]

  • DNA Gyrase Inhibition: While primarily an antibacterial target, some quinoline derivatives also exhibit anticancer activity by inhibiting human topoisomerase II, an enzyme functionally similar to bacterial DNA gyrase.[9][10]

  • Kinase Inhibition: Many quinoline derivatives act as inhibitors of various protein kinases that are crucial for cancer cell signaling, such as the PI3K/Akt/mTOR pathway.[11] By blocking these signaling cascades, they can halt cell cycle progression and induce apoptosis.

  • Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Quinoline Derivatives

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Certain substituted quinoline derivatives have been shown to inhibit key kinases within this pathway, leading to a downstream reduction in pro-survival signals and the induction of apoptosis.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinoline Substituted Quinoline Derivative Quinoline->PI3K Inhibits Quinoline->Akt Inhibits Quinoline->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by substituted quinoline derivatives.

Quantitative Analysis of Anticancer Activity

The in vitro anticancer activity of quinoline derivatives is commonly quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Derivative ClassCompound ExampleCancer Cell LineIC50 (µM)Reference(s)
Quinoline-Chalcone HybridCompound 12eMGC-803 (Gastric)1.38[3]
HCT-116 (Colon)5.34[3]
MCF-7 (Breast)5.21[3]
2-ArylquinolineQuinoline 13HeLa (Cervical)8.3[3]
N-alkylated, 2-oxoquinoline-HEp-2 (Larynx)49.01–77.67 (% inhibition)[5]
7-chloro-4-quinolinylhydrazone-SF-295 (CNS)0.314–4.65 (µg/cm³)[5]
HTC-8 (Colon)0.314–4.65 (µg/cm³)[5]
HL-60 (Leukemia)0.314–4.65 (µg/cm³)[5]
4-aminoquinolineN'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB468 (Breast)More potent than chloroquine[12]
4-aminoquinolinebutyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast)More potent than chloroquine[12]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of living cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microplates

  • Substituted quinoline derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline derivatives in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity of Substituted Quinoline Derivatives

The quinoline scaffold is the backbone of several important antimicrobial agents, including the fluoroquinolone antibiotics.[9] Substituted quinoline derivatives exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[13][14]

Mechanisms of Antimicrobial Action

The primary mechanism of action for many antibacterial quinoline derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[9][10] These enzymes are essential for DNA replication, recombination, and repair in bacteria. By inhibiting these enzymes, quinoline derivatives block DNA synthesis, leading to bacterial cell death.[9] Other proposed mechanisms include disruption of the bacterial cell membrane and inhibition of other essential enzymes.[15]

Experimental Workflow: Antimicrobial Drug Discovery

The process of discovering and evaluating new antimicrobial quinoline derivatives follows a structured workflow, from initial screening to the determination of minimum inhibitory concentrations.

Antimicrobial_Workflow Synthesis Synthesis of Quinoline Derivatives Screening Primary Screening (e.g., Disk Diffusion) Synthesis->Screening MIC_Det Determination of MIC (Broth Microdilution) Screening->MIC_Det Active Compounds MBC_Det Determination of MBC MIC_Det->MBC_Det Mechanism Mechanism of Action Studies MIC_Det->Mechanism Toxicity In Vitro Toxicity Assessment MBC_Det->Toxicity Mechanism->Toxicity Lead Lead Compound Toxicity->Lead

Caption: A typical workflow for the discovery and evaluation of new antimicrobial agents.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial potency of quinoline derivatives is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Derivative ClassCompound ExampleMicroorganismMIC (µg/mL)Reference(s)
Quinoline-based hydroxyimidazolium hybridHybrid 7bStaphylococcus aureus2[14]
Klebsiella pneumoniae50[14]
Hybrid 7c/7dCryptococcus neoformans15.6[14]
1,2,3-triazole incorporated quinolineCompound 9Staphylococcus aureus0.12[16]
Salmonella typhi0.12[16]
Escherichia coli0.12[16]
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II)-Staphylococcus aureus0.19[13][17]
Escherichia coli6.09[13][17]
Candida albicans0.19[13][17]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microplates

  • Substituted quinoline derivatives

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the quinoline derivative.

    • In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium to achieve a range of concentrations.

  • Inoculum Preparation:

    • Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add 100 µL of the standardized inoculum to each well of the microplate containing the compound dilutions.

    • Include a positive control well (inoculum without compound) and a negative control well (broth medium only).

  • Incubation:

    • Incubate the plate at the appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for 16-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Antiviral Activity of Substituted Quinoline Derivatives

Several quinoline derivatives, including the well-known antimalarial drugs chloroquine and hydroxychloroquine, have demonstrated broad-spectrum antiviral activity against a range of viruses.[4][18]

Mechanisms of Antiviral Action

The antiviral mechanisms of quinoline derivatives are often multifaceted and can target different stages of the viral life cycle:[19]

  • Inhibition of Viral Entry: Some derivatives can interfere with the entry of viruses into host cells by inhibiting membrane fusion or by altering the pH of endosomes, which is crucial for the uncoating of many viruses.[18][19]

  • Inhibition of Viral Replication: Certain quinoline compounds can inhibit viral replication by targeting viral enzymes such as RNA-dependent RNA polymerase or by intercalating into the viral genome.[20]

  • Modulation of Host Immune Response: Some derivatives can modulate the host's immune response to viral infection.[19]

Quantitative Analysis of Antiviral Activity

The antiviral efficacy of quinoline derivatives is often expressed as the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits 50% of the viral replication or cytopathic effect.

Derivative ClassCompound ExampleVirusEC50 (µM)Reference(s)
Quinoline analogueChloroquineHCoV-OC430.12-12[18]
HydroxychloroquineHCoV-OC430.12-12[18]
N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amineCompound 2Zika Virus0.8[16]
Andrographolide derivativeCompound 4Zika Virus1.31[16]
Quinoline analogueCompound 19Enterovirus D680.05[21]
Quinoline analogueCompound 21Enterovirus D680.10[21]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.

Materials:

  • Host cell line susceptible to the virus

  • Virus stock of known titer

  • Cell culture medium

  • Substituted quinoline derivatives

  • Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding:

    • Seed host cells in 6-well or 12-well plates and grow them to confluency.

  • Virus Adsorption:

    • Prepare serial dilutions of the virus stock.

    • Remove the growth medium from the cell monolayers and infect them with a known number of plaque-forming units (PFU) of the virus.

    • Incubate for 1-2 hours to allow for virus adsorption.

  • Compound Treatment and Overlay:

    • After adsorption, remove the virus inoculum.

    • Add the overlay medium containing different concentrations of the quinoline derivative. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation:

    • Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization:

    • After incubation, fix the cells with a fixative (e.g., 10% formalin).

    • Remove the overlay and stain the cell monolayer with crystal violet solution.

    • Gently wash the plates with water and allow them to air dry. Plaques will appear as clear zones against a purple background of viable cells.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.

Anti-inflammatory Activity of Substituted Quinoline Derivatives

Quinoline derivatives have shown significant potential as anti-inflammatory agents, with some exhibiting efficacy comparable to or greater than established non-steroidal anti-inflammatory drugs (NSAIDs).[22]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of quinoline derivatives are often attributed to their ability to inhibit key enzymes and mediators involved in the inflammatory cascade:[23]

  • Cyclooxygenase (COX) Inhibition: Many quinoline derivatives inhibit the activity of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[24][25]

  • Inhibition of Pro-inflammatory Cytokines: Some derivatives can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.

  • Phosphodiesterase 4 (PDE4) Inhibition: Inhibition of PDE4, an enzyme that degrades cyclic AMP (cAMP), can lead to an increase in intracellular cAMP levels, which has anti-inflammatory effects.[23]

Quantitative Analysis of Anti-inflammatory Activity

The in vivo anti-inflammatory activity of quinoline derivatives is often evaluated using the carrageenan-induced paw edema model in rodents, and the results are expressed as the percentage of edema inhibition.

Derivative ClassCompound ExamplePaw Edema Inhibition (%)Reference(s)
Quinoline-pyrazole hybridCompound 12cHigh (comparable to celecoxib)[22]
Compound 14aHigh (comparable to celecoxib)[22]
Compound 14bHigh (comparable to celecoxib)[22]
Thieno[2,3-c]quinolineCompound 3Higher than diclofenac sodium[26]
Compound 10Higher than diclofenac sodium[26]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Substituted quinoline derivatives

  • Reference anti-inflammatory drug (e.g., indomethacin or diclofenac sodium)

  • Plethysmometer

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the rats to the laboratory conditions for at least one week.

    • Divide the animals into groups (e.g., control, reference, and test groups for different doses of the quinoline derivative).

  • Compound Administration:

    • Administer the quinoline derivatives and the reference drug to the respective groups, typically by oral gavage or intraperitoneal injection, 30-60 minutes before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema:

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the control group using the following formula:

      • % Inhibition = [ (Control Edema - Treated Edema) / Control Edema ] x 100

Synthesis of Key Substituted Quinoline Scaffolds

The synthesis of substituted quinoline derivatives is a cornerstone of their development as therapeutic agents. Several classical and modern synthetic methods are employed to construct the quinoline core and introduce various functional groups.

Synthesis of 4-Aminoquinoline Derivatives

4-Aminoquinolines are a crucial class of quinoline derivatives, with chloroquine being a prime example. A common synthetic route involves the nucleophilic substitution of a 4-chloroquinoline with an appropriate amine.[12][27][28][29][30]

General Procedure for the Synthesis of N'-(7-substituted-quinolin-4-yl)-N,N-dimethyl-alkane-1,x-diamines:

  • A mixture of a 7-substituted-4-chloro-quinoline (1 equivalent) and an N,N-dimethyl-alkane-diamine (2 equivalents) is heated to 120-130°C.

  • The reaction mixture is maintained at this temperature with continuous stirring for 6-8 hours.

  • After cooling, the reaction mixture is worked up by standard procedures, which may include extraction and purification by column chromatography, to yield the desired 4-aminoquinoline derivative.[12]

Synthesis of 8-Hydroxyquinoline Derivatives

8-Hydroxyquinoline and its derivatives are known for their metal-chelating properties and broad biological activities.[31] Classical methods like the Skraup and Friedländer syntheses are commonly used for their preparation.[1][31][32][33]

General Procedure for the Skraup Synthesis of 8-Hydroxyquinoline:

  • o-Aminophenol is reacted with glycerol in the presence of a dehydrating agent like sulfuric acid and an oxidizing agent such as 2-nitrophenol.[31]

  • The reaction is typically exothermic and requires careful temperature control.

  • The reaction mixture is then neutralized and the product is isolated and purified, often by steam distillation or recrystallization.

Conclusion and Future Perspectives

Substituted quinoline derivatives represent a remarkably versatile and pharmacologically significant class of compounds. Their broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects, underscores their potential as lead structures for the development of new therapeutic agents. The ability to readily modify the quinoline scaffold allows for the optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this field will likely focus on the design of multi-target quinoline derivatives that can simultaneously address multiple aspects of a disease, such as inflammation and cancer. Furthermore, the exploration of novel synthetic methodologies will continue to expand the chemical space of accessible quinoline derivatives. A deeper understanding of their mechanisms of action and the identification of novel biological targets will be crucial for the rational design of the next generation of quinoline-based drugs. The comprehensive experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to contribute to this exciting and impactful area of drug discovery.

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An In-depth Technical Guide to 3-Chloroquinolin-8-amine as a Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of therapeutic agents.[1] Among its many derivatives, 3-Chloroquinolin-8-amine stands out as a versatile and highly valuable building block. Its unique electronic properties and strategically positioned functional groups—a nucleophilic amine at the C8 position and an electrophilic carbon at the C3 position bearing a chloro leaving group—offer a powerful platform for generating diverse molecular libraries. This guide provides an in-depth exploration of this compound, detailing its synthesis, key chemical transformations, and its impactful applications in the design and discovery of novel therapeutics, including anticancer, antimalarial, and antimicrobial agents.[1]

Introduction: The Strategic Importance of the Quinoline Core

The quinoline ring system, a fusion of a benzene ring and a pyridine ring, is a structural motif found in numerous natural products and synthetic pharmaceuticals. Its rigid, planar structure and ability to engage in various intermolecular interactions (π-π stacking, hydrogen bonding, and metal chelation) make it an ideal scaffold for targeting a diverse range of biological macromolecules.[2][3][4]

This compound emerges as a particularly strategic starting material for several reasons:

  • Orthogonal Reactivity: The 8-amino group and the 3-chloro group provide two distinct reaction sites that can be addressed with high selectivity. The amine serves as a potent nucleophile or a handle for amide bond formation, while the chloro group is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions.

  • Modulation of Physicochemical Properties: The quinoline core itself is lipophilic, but the 8-amino group provides a site for introducing polar functionality, allowing for fine-tuning of critical drug-like properties such as solubility, permeability, and metabolic stability.

  • Bioisosteric Potential: The quinoline nitrogen acts as a hydrogen bond acceptor, mimicking interactions of other heterocycles found in endogenous ligands.

This guide will delve into the practical chemistry and application of this building block, providing actionable protocols and insights for its effective use in drug discovery programs.

Synthesis and Physicochemical Properties

A reliable supply of the starting building block is paramount. While this compound is commercially available, understanding its synthesis is crucial for bespoke applications or scale-up. A common synthetic approach involves a multi-step sequence starting from simpler quinoline precursors.

Typical Synthetic Route: A plausible, though not definitively cited, laboratory-scale synthesis could involve the nitration of a suitable quinoline precursor to install a nitro group at the 8-position, followed by reduction to the 8-amine. The chlorine atom at the C3 position can be introduced via electrophilic halogenation or through Sandmeyer-type reactions on a corresponding amino precursor. One of the classical methods for synthesizing a quinoline core is the Skraup synthesis.[2]

PropertyValueReference
CAS Number 139399-66-9[1]
Molecular Formula C₉H₇ClN₂[5]
Molecular Weight 178.62 g/mol [5]
Appearance Off-white to yellow solidN/A
Solubility Soluble in DMSO, DMF, and chlorinated solventsGeneral Knowledge

Key Synthetic Transformations: A Chemist's Toolkit

The true power of this compound lies in its capacity to undergo a variety of selective chemical transformations. The 3-chloro position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are foundational in modern medicinal chemistry for their reliability and broad functional group tolerance.[6]

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for creating a carbon-carbon bond between the C3 position of the quinoline and a wide range of boronic acids or esters. This reaction is instrumental in introducing aryl, heteroaryl, or alkyl groups to the scaffold.

General Protocol for Suzuki-Miyaura Coupling:

  • Reagents & Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the corresponding boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup & Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Suzuki_Coupling sub This compound + R-B(OH)₂ reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) sub->reagents product 3-R-Quinolin-8-amine reagents->product

Figure 1: General workflow for a Suzuki-Miyaura coupling reaction.

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for forming C-N bonds, allowing for the coupling of the C3 position with a vast array of primary and secondary amines.[7][8][9] This reaction is critical for installing functionalities that can modulate solubility, act as hydrogen bond donors/acceptors, or serve as attachment points for further derivatization.

General Protocol for Buchwald-Hartwig Amination:

  • Reagents & Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq), a suitable phosphine ligand (e.g., Xantphos, BINAP, 1.1-1.2 eq relative to Pd), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 eq).[8]

  • Solvent: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction: Heat the mixture, typically between 80-120 °C, until the starting material is consumed as monitored by TLC or LC-MS.

  • Workup & Purification: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous phase with an organic solvent. The combined organic extracts are washed, dried, and concentrated. Purification is typically achieved via column chromatography.

Buchwald_Hartwig node_substrate node_substrate node_reagent node_reagent node_product node_product node_catalyst node_catalyst start This compound + R¹R²NH catalyst_system Pd Precatalyst Phosphine Ligand Strong Base start->catalyst_system Toluene, Δ product 3-(R¹R²N)-Quinolin-8-amine catalyst_system->product

Figure 2: Key components of the Buchwald-Hartwig amination reaction.

Derivatization of the 8-Amino Group

The 8-amino group is a versatile handle for a range of chemical modifications, most commonly acylation to form amides or sulfonamides.

  • Amide Formation: Reaction with acyl chlorides or carboxylic acids (using coupling agents like EDC/HOBt) readily forms the corresponding 8-amidoquinolines. This modification is often used to explore SAR and introduce new pharmacophoric elements.

  • Sulfonamide Formation: Treatment with sulfonyl chlorides in the presence of a base like pyridine yields stable 8-sulfonamidoquinolines. Sulfonamides are excellent hydrogen bond donors and can significantly alter the electronic and steric profile of the molecule.[10]

Applications in Drug Discovery: Case Studies

The utility of this compound is best illustrated through its application in the synthesis of biologically active compounds. The quinoline scaffold itself is associated with a wide spectrum of activities.[1]

Anticancer Agents

Many quinoline derivatives exhibit potent anticancer activity by targeting key enzymes or cellular processes.[1][11] For example, derivatives of 8-hydroxyquinoline (structurally related to 8-aminoquinoline) have been shown to inhibit matrix metalloproteinases involved in metastasis or act as metal chelators to disrupt cellular homeostasis.[2][11] By using this compound, medicinal chemists can systematically probe the C3 position with various aryl and heteroaryl fragments via Suzuki coupling to optimize interactions with specific kinase hinge regions or other protein targets.

Antimalarial Compounds

The quinoline core is famous for its role in antimalarial drugs, with chloroquine and primaquine being landmark examples.[1][12] this compound is an excellent starting point for creating novel analogs of these drugs. The 8-amino group is a key feature of primaquine, and modifications at other positions on the quinoline ring are a common strategy to overcome drug resistance. The C3 position offers a novel vector for modification to develop next-generation antimalarials.[5]

Antimicrobial Agents

Quinoline derivatives have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi.[1][3] The mechanism often involves the chelation of essential metal ions or the disruption of microbial cell membranes.[12] The ability to easily diversify the this compound scaffold through cross-coupling reactions allows for the rapid generation of compound libraries for screening against resistant bacterial strains like Pseudomonas aeruginosa and Klebsiella pneumoniae.[1]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound core provides valuable insights into the structure-activity relationships that govern biological activity.

Modification SiteGeneral StrategyPotential Impact
C3-Position Suzuki, Buchwald-Hartwig, Sonogashira couplingModulate target binding, improve selectivity, alter lipophilicity (logP).
N8-Position Acylation, Sulfonylation, Reductive AminationIntroduce H-bond donors/acceptors, block metabolism, attach linkers.
Quinoline Core Further electrophilic substitution (if activated)Fine-tune electronics, pKa, and overall molecular shape.

For example, in the development of kinase inhibitors, installing a flat, aromatic group at the C3 position can facilitate π-stacking interactions within the ATP-binding pocket. Simultaneously, modifying the 8-amino group can extend a vector towards the solvent-exposed region, providing a handle to improve solubility and pharmacokinetic properties.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a powerful and enabling building block for modern medicinal chemistry. Its dual functionality allows for the application of robust, high-yield synthetic methodologies like Suzuki and Buchwald-Hartwig couplings, enabling the rapid and systematic exploration of chemical space. Its proven relevance in the synthesis of anticancer, antimalarial, and antimicrobial compounds underscores its continued importance.[1] As drug discovery continues to tackle challenges like drug resistance and the need for highly selective agents, the strategic use of versatile scaffolds like this compound will remain critical to the development of the next generation of therapeutics.

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An In-Depth Technical Guide to the Physical Properties of 3-Chloroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the key physical properties of 3-Chloroquinolin-8-amine (CAS No. 5470-75-7), a crucial quinoline derivative with applications in medicinal chemistry and drug development.[1][2][3] Intended for researchers, scientists, and professionals in the pharmaceutical industry, this document details the compound's melting and boiling points, outlines the rigorous experimental methodologies for their determination, and discusses the scientific principles underpinning these characterization techniques.

Introduction to this compound

This compound, also known as 6-chloroquinolin-8-amine, belongs to the 8-aminoquinoline class of compounds, which are recognized for their diverse pharmacological activities.[1][2] The structural integrity and purity of such compounds are paramount in drug discovery and development, making the accurate determination of their physical properties, such as melting and boiling points, a fundamental requirement. These parameters serve as critical indicators of purity and are essential for the identification and characterization of the substance.

Core Physical Properties

The physical state and thermal behavior of this compound are defined by its melting and boiling points. These properties are dictated by the intermolecular forces within its crystalline structure.

Physical PropertyValueSource
Melting Point 72-74 °C[4]
Boiling Point 357.7 °C at 760 mmHg[4][5]

These values are critical for a range of applications, from synthesis and purification to formulation and quality control. A sharp melting point range is indicative of a high degree of purity.[4]

Experimental Determination of Physical Properties

The determination of melting and boiling points is a cornerstone of chemical analysis. The methodologies described herein are designed to ensure accuracy, reproducibility, and adherence to established scientific principles.

Melting Point Determination: Capillary Method

The capillary method is a widely accepted and precise technique for determining the melting point of a crystalline solid. The underlying principle is the observation of the temperature at which the solid phase transitions to a liquid phase within a heated capillary tube.

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm. Proper packing is crucial to ensure uniform heat distribution.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or digital temperature sensor.

  • Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be employed to determine an approximate melting range, followed by a slower, more precise measurement (e.g., 1-2 °C per minute) as the expected melting point is approached.

  • Data Recording: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has transformed into a liquid (the completion of melting) are recorded. This range represents the melting point of the substance.

The sharpness of the melting point range is a key indicator of purity. Impurities tend to depress and broaden the melting range.

Boiling Point Determination: Micro-Method

For determining the boiling point of a liquid, especially when only small quantities are available, the micro-boiling point method is highly effective. This technique relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

  • Sample Preparation: A small volume of the liquid is placed in a small test tube or fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed within the liquid in the test tube.

  • Heating: The test tube assembly is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube filled with mineral oil, to ensure even heat distribution.

  • Observation: As the liquid is heated, the air trapped in the inverted capillary tube expands and escapes as a stream of bubbles. The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary.

  • Cooling and Measurement: The heat source is then removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the inverted capillary tube. This is the point where the external pressure equals the vapor pressure of the liquid.

Logical Workflow for Physical Property Determination

The systematic determination of the physical properties of a compound like this compound follows a logical progression to ensure data integrity and reliability.

Caption: Experimental workflow for determining the melting and boiling points of this compound.

Conclusion

The accurate determination of the melting and boiling points of this compound is a fundamental aspect of its chemical characterization. The established values of 72-74 °C for its melting point and 357.7 °C for its boiling point serve as critical benchmarks for researchers and scientists in the field of drug development. Adherence to the detailed experimental protocols outlined in this guide will ensure the generation of reliable and reproducible data, which is essential for maintaining the high standards of scientific integrity required in pharmaceutical research.

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Advancing Drug Discovery: A Researcher's Guide to Quantum Chemical Calculations for Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Foreword: From Flat Structures to Dynamic Insights

In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a foundational component in a multitude of therapeutic agents, from antimalarials like chloroquine to modern anticancer drugs.[1][2][3][4] Its versatility and amenability to chemical modification have made it a cornerstone of drug development.[2][4] However, to truly unlock its potential, we must move beyond the two-dimensional representations in textbooks and embrace a deeper, quantitative understanding of its electronic and structural properties. This is the domain of quantum chemical calculations.

This guide is designed for researchers, computational chemists, and drug development professionals. It is not a mere recitation of methods but a technical whitepaper grounded in the principles of why and how these calculations provide actionable insights. We will navigate the theoretical underpinnings and practical workflows that transform a hypothetical quinoline derivative into a molecule with predictable reactivity, stability, and biological potential.

The 'Why': The Imperative for a Quantum-Mechanical Approach

Classical molecular mechanics and simple structure-activity relationships (SAR) can guide initial design, but they often fall short in explaining the subtle electronic effects that govern a drug's efficacy. Quantum mechanics, specifically Density Functional Theory (DFT), provides a robust framework to compute properties directly from the electronic structure of a molecule. For quinoline derivatives, this allows us to:

  • Predict Reactivity: Identify which parts of the molecule are susceptible to metabolic attack or are crucial for binding to a biological target.

  • Understand Stability: Determine how different substituents affect the overall stability and conformation of the quinoline ring system.

  • Correlate Structure with Function: Build quantitative relationships between calculated electronic properties and observed biological activities like anticancer or antimicrobial efficacy.[1][5]

  • Interpret Experimental Data: Validate and interpret experimental results, such as UV-Vis and IR spectra, by comparing them with theoretically predicted spectra.[6][7]

The Theoretical Bedrock: A Practical Overview of Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry for its optimal balance of accuracy and computational cost.[8][9] The core idea is that the total energy of a system, and thus all its properties, is a functional of the electron density.[10]

Causality Behind Method Selection:

  • The Functional (The 'Engine'): The choice of the exchange-correlation functional is critical. For organic molecules like quinolines, hybrid functionals such as B3LYP are overwhelmingly popular because they mix exact Hartree-Fock exchange with DFT exchange, providing a reliable balance for a wide range of properties.[11][12]

  • The Basis Set (The 'Toolbox'): The basis set is a set of mathematical functions used to build the molecular orbitals. A common and effective choice for initial studies is the 6-31G(d,p) basis set.[12][13] The (d,p) notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing the anisotropic nature of chemical bonds. For calculations involving anions or excited states, adding diffuse functions (e.g., 6-31++G(d,p) ) is recommended to better model loosely bound electrons.[6][14]

The Computational Workflow: A Self-Validating System

A rigorous computational study follows a logical, self-validating sequence. Each step builds upon the last, ensuring the final calculated properties are derived from a physically meaningful molecular state.

G cluster_0 Computational Workflow for a Quinoline Derivative A 1. Initial Structure (Build or from Crystal Data) B 2. Geometry Optimization (e.g., B3LYP/6-31G(d,p)) A->B C 3. Frequency Analysis B->C D Is Imaginary Freq > 0? C->D E Refine Structure (Adjust geometry, re-optimize) D->E Yes F Verified Minimum Energy Structure D->F No E->B G 4. Property Calculations (Single Point Energy at Higher Theory Level) F->G L QTAIM Analysis F->L M Molecular Docking Synergy F->M H HOMO-LUMO Analysis G->H I Molecular Electrostatic Potential (MEP) G->I J Natural Bond Orbital (NBO) G->J K TD-DFT (UV-Vis Spectra) G->K

Caption: A typical workflow for quantum chemical analysis of quinoline derivatives.
Step 1 & 2: Geometry Optimization - Finding the Ground State

The Why: Every property calculated depends on the molecule's three-dimensional structure. Geometry optimization is the process of finding the arrangement of atoms that corresponds to the lowest possible energy (the ground state conformation). Performing calculations on an unoptimized, arbitrary structure will yield physically meaningless results.

Step 3: Vibrational Frequency Analysis - The Trustworthiness Check

The Why: A true energy minimum on the potential energy surface has all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state, not a stable structure. Therefore, a frequency calculation is a mandatory, self-validating step to confirm that the optimized geometry is a true minimum.[13] Furthermore, the calculated frequencies can be compared to experimental IR or Raman spectra to validate the chosen level of theory.[7][15]

Step 4: Unlocking Chemical Insight - Electronic Property Analysis

Once a verified minimum energy structure is obtained, we can perform "single-point energy" calculations (often with a larger basis set for higher accuracy) to derive key electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

  • HOMO: Represents the ability to donate an electron (nucleophilicity). A higher HOMO energy suggests a better electron donor.

  • LUMO: Represents the ability to accept an electron (electrophilicity). A lower LUMO energy indicates a better electron acceptor.

  • The HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a powerful indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[11][16][17]

Table 1: Hypothetical FMO Data for Substituted Quinolines

DerivativeSubstituent at C4HOMO (eV)LUMO (eV)ΔE Gap (eV)Implied Reactivity
1 -H-6.21-1.155.06Low
2 -NH₂ (Electron Donating)-5.75-1.104.65Higher
3 -NO₂ (Electron Withdrawing)-6.89-2.054.84Moderate (more electrophilic)

An MEP map is a 3D visualization of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting intermolecular interactions.

  • Red/Yellow Regions: Electron-rich areas (negative potential), prone to electrophilic attack. For quinoline, this is typically around the nitrogen atom.[12][18]

  • Blue Regions: Electron-poor areas (positive potential), prone to nucleophilic attack.[12][18]

MEP analysis helps rationalize why a molecule docks into a specific receptor pocket, highlighting regions that are likely to form hydrogen bonds or other electrostatic interactions.[19]

NBO analysis provides a detailed picture of charge distribution and intramolecular interactions. It examines the delocalization of electron density from filled "donor" orbitals to empty "acceptor" orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their strength.[11][20] For quinoline derivatives, NBO can reveal:

  • Hyperconjugative effects of substituents.

  • The extent of π-electron delocalization across the bicyclic system.

  • Intramolecular hydrogen bonding.[11]

Predicting Spectra: Time-Dependent DFT (TD-DFT)

While standard DFT is for ground-state properties, Time-Dependent DFT (TD-DFT) is used to investigate excited states. Its most common application is the prediction of electronic absorption spectra (UV-Vis).[6][21] By calculating the vertical excitation energies and oscillator strengths, one can generate a theoretical spectrum that can be directly compared with experimental results, helping to assign specific electronic transitions (e.g., n→π* or π→π*).[7]

Advanced Applications in Drug Development

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM is a powerful method that analyzes the topology of the electron density to define atoms, chemical bonds, and intermolecular interactions in a quantum-mechanically rigorous way.[22] Within drug design, QTAIM can:

  • Characterize Ligand-Receptor Interactions: Analyze the nature and strength of non-covalent interactions (like hydrogen bonds and van der Waals forces) between a quinoline derivative and a protein's active site.[23]

  • Predict Stability: The properties at the "bond critical point" between two atoms provide quantitative information about the bond's strength and character. This has been used to predict the relative stability of different drug polymorphs.[24][25]

Synergy with Molecular Docking

Molecular docking is a rapid method to predict the binding pose of a ligand in a receptor.[26][27] Quantum calculations provide the perfect synergistic follow-up. After docking identifies a promising pose, DFT calculations can be used to:

  • Accurately calculate the binding energy, including electronic and polarization effects often missing in classical force fields.

  • Analyze the electronic structure of the ligand within the constrained environment of the active site.

  • Use QTAIM to precisely characterize the key interactions (H-bonds, etc.) that anchor the ligand.[23][28]

Experimental Protocols: A Step-by-Step Guide

This section provides a standardized protocol for performing a geometry optimization and frequency calculation using the Gaussian software package, a common tool in the field.[13]

Protocol: DFT Geometry Optimization and Frequency Analysis of a Quinoline Derivative

  • Step 1: Build the Input Molecule

    • Use a molecular builder (e.g., GaussView, Avogadro) to construct the 3D structure of your quinoline derivative. Perform a preliminary "clean-up" using molecular mechanics to get a reasonable starting geometry.

  • Step 2: Create the Gaussian Input File (.gjf or .com)

    • Open the structure in a text editor or the Gaussian interface. The input file has a specific structure:

  • Step 3: Execute the Calculation

    • Run the calculation from the command line: g16 < quinoline_derivative.gjf > quinoline_derivative.log

  • Step 4: Analyze the Output (.log file)

    • Verify Normal Termination: Search for the phrase "Normal termination of Gaussian" at the end of the file.

    • Check for Optimization Convergence: Search for "Optimized Parameters". You should see four "YES" criteria, indicating the geometry has converged.

    • Check Frequencies: Search for "Frequencies --". Scan the list of frequencies. If all values are positive, you have found a true minimum. If there is one negative (imaginary) frequency, you have located a transition state. If there are multiple, the optimization failed to find a stationary point.

G cluster_1 Property Relationships in Drug Design Calculated Quantum Chemical Properties HOMO_LUMO Low HOMO-LUMO Gap (ΔE) Calculated->HOMO_LUMO MEP Negative MEP Regions Calculated->MEP NBO High E(2) Interaction Energy Calculated->NBO Reactivity Higher Chemical Reactivity HOMO_LUMO->Reactivity correlates with Binding Stronger H-Bonding / Electrostatic Binding MEP->Binding predicts sites for Charge_Transfer Efficient Intramolecular Charge Transfer NBO->Charge_Transfer quantifies Predicted Predicted Biological Attributes Reactivity->Predicted Binding->Predicted Charge_Transfer->Predicted

Caption: Linking calculated quantum properties to predictable biological effects.

Conclusion: A New Era of Rational Design

Quantum chemical calculations offer a powerful, predictive lens through which to view the complex world of quinoline derivatives. By moving beyond static structures and delving into the electronic forces that govern molecular behavior, researchers can make more informed decisions, prioritize synthetic targets, and accelerate the drug discovery pipeline. The methodologies described herein—from foundational DFT optimizations to advanced QTAIM analysis—provide a robust framework for rationally designing the next generation of quinoline-based therapeutics.

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An In-Depth Technical Guide to the Discovery of Novel Bioactive Molecules Using Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Privilege of the Quinoline Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a quintessential example of such a "privileged structure".[1][2] Its remarkable versatility stems from a combination of factors: a rigid, planar structure that facilitates well-defined interactions with biological targets, numerous sites for chemical modification, and the inherent ability to modulate physicochemical properties like lipophilicity and basicity.[3][4]

This guide provides a comprehensive technical overview for researchers and drug development professionals on leveraging the quinoline core to discover and develop novel bioactive molecules. We will move beyond simple procedural descriptions to explore the underlying rationale for experimental design, from library synthesis to lead optimization, grounding our discussion in established protocols and field-proven insights. The narrative will follow the logical progression of a drug discovery campaign, emphasizing the causality behind each strategic choice.

Part 1: Strategic Synthesis of Quinoline-Based Compound Libraries

The journey to a novel bioactive molecule begins with the creation of a diverse chemical library. The choice of synthetic methodology is a critical decision that dictates the scope of chemical space that can be explored. The quinoline ring system is amenable to several classic and modern synthetic strategies, each offering distinct advantages for accessing specific substitution patterns.[5]

Key Synthetic Methodologies

The selection of a synthetic route is dictated by the desired substitution pattern and the availability of starting materials. For instance, the Skraup synthesis is robust for producing simple quinolines but uses harsh conditions, whereas the Friedländer and Gould-Jacobs syntheses offer more control for creating polysubstituted derivatives.[5][6]

  • Friedländer Synthesis: This is a straightforward condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene ketone. Its primary advantage is the direct and predictable formation of substituted quinolines. The causality here is clear: the choice of the two reactants directly maps to the final substitution pattern on the pyridine and benzene rings, respectively.

  • Gould-Jacobs Reaction: This multi-step process, starting from an aniline and diethyl ethoxymethylenemalonate, is particularly effective for synthesizing 4-hydroxyquinolines (quinolones), which can be further functionalized.[5] This route is often chosen when a handle at the 4-position is desired for subsequent modifications.

  • Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method uses α,β-unsaturated carbonyl compounds reacting with anilines. It is a highly flexible method that can generate a wide array of substituted quinolines.

  • Modern Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki and Buchwald-Hartwig couplings, are indispensable for late-stage functionalization. Once a quinoline core is synthesized, these methods allow for the precise installation of diverse aryl, alkyl, and amino groups, rapidly expanding a library's chemical diversity from a common intermediate.

Below is a workflow visualizing the strategic approach to library synthesis.

G cluster_0 Library Design & Synthesis Strategy TargetProduct Define Target Quinoline Scaffold (e.g., 2,4-disubstituted) SelectRoute Select Primary Synthetic Route (e.g., Friedländer, Gould-Jacobs) TargetProduct->SelectRoute Based on desired substitution pattern CoreSynthesis Synthesize Common Quinoline Intermediate SelectRoute->CoreSynthesis Based on precursor availability & reaction control LATE_STAGE Late-Stage Functionalization (e.g., Suzuki, Buchwald-Hartwig) CoreSynthesis->LATE_STAGE Introduce diversity Library Diverse Quinoline Library LATE_STAGE->Library

Caption: Strategic workflow for quinoline library synthesis.

Part 2: High-Throughput Screening (HTS) for Hit Identification

With a diverse library in hand, the next phase is to identify "hits"—compounds that exhibit a desired biological activity against a specific target or in a phenotypic model. High-Throughput Screening (HTS) is the cornerstone of this process, enabling the rapid evaluation of thousands of compounds.[]

The design of the primary assay is paramount and must be robust, reproducible, and relevant to the disease of interest. For quinoline libraries, which are known to possess broad bioactivity, common screening paradigms include anticancer, antimicrobial, and antimalarial assays.[8][9][10]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[11] It is a workhorse in early-stage anticancer drug discovery.

Principle: Viable cells with active metabolism contain mitochondrial reductase enzymes that cleave the tetrazolium ring of the yellow MTT reagent, converting it to an insoluble purple formazan. The formazan crystals are then solubilized, and the absorbance of the solution is quantified, which is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cells (e.g., MCF-7 for breast cancer) under standard conditions (37°C, 5% CO₂).

    • Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of each quinoline derivative in DMSO (e.g., 10 mM).

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept constant and low (<0.5%) across all wells to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds.

    • Controls: Include "vehicle control" wells (medium with DMSO only) and "positive control" wells (a known cytotoxic drug like Doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

G start Start: Cancer Cell Culture seed 1. Seed Cells in 96-well Plate start->seed treat 2. Treat with Quinoline Derivatives (Serial Dilutions) seed->treat incubate Incubate (48-72h) treat->incubate add_mtt 3. Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize 4. Solubilize Formazan Crystals (DMSO) incubate_mtt->solubilize read 5. Read Absorbance (570 nm) solubilize->read analyze 6. Calculate IC50 Values read->analyze end End: Hit Identification analyze->end

Caption: Standard workflow for an MTT cytotoxicity assay.

Part 3: Elucidating Mechanism of Action (MoA) and Structure-Activity Relationships (SAR)

Identifying a hit is only the beginning. The critical next step is to understand how it works (MoA) and which parts of its structure are essential for its activity (SAR). This knowledge is the foundation for transforming a moderately active hit into a potent and selective lead compound.

Common Mechanisms of Action for Quinolines

Quinoline derivatives are known to exert their biological effects through a multitude of mechanisms.[11]

  • Antimalarial Action: The classic mechanism for quinolines like chloroquine involves interfering with heme detoxification in the parasite's food vacuole.[12][13] The parasite digests hemoglobin, releasing toxic heme. Quinolines accumulate in the acidic vacuole and cap the growing hemozoin crystal, preventing further polymerization of heme.[14] This leads to a buildup of toxic heme, killing the parasite.[12][15]

  • Anticancer Action: In oncology, quinolines are prominent as kinase inhibitors.[1][16] Many cancers are driven by aberrant signaling from receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and c-Met. Quinoline scaffolds can be designed to fit into the ATP-binding pocket of these kinases, blocking their activity and shutting down downstream pro-growth signaling pathways.[3][17] Several FDA-approved kinase inhibitors feature a quinoline core.[16][18]

G cluster_0 EGFR Signaling Pathway cluster_1 Downstream Signaling Cascade EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds & Dimerizes RAS RAS EGFR->RAS Activates Quinoline Quinoline Inhibitor Quinoline->EGFR Blocks ATP Binding Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Transcription

Caption: Inhibition of the EGFR signaling pathway by a quinoline-based kinase inhibitor.

Establishing Structure-Activity Relationships (SAR)

SAR studies involve the systematic modification of the hit compound's structure to determine the effect of each change on biological activity. This is an iterative process of synthesis and testing. For a quinoline scaffold, key positions for modification include C2, C4, C6, and C7.[6][19]

The data gathered is used to build a model of how the molecule interacts with its target, guiding the design of more potent analogs. Computational methods like Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking can significantly accelerate this process by predicting the activity of virtual compounds before synthesis.[20][21]

Table 1: Representative SAR Data for a Hypothetical Quinoline Kinase Inhibitor Series

Compound IDR1 (C2-Position)R2 (C4-Position)R3 (C6-Position)R4 (C7-Position)IC₅₀ (nM) vs. Target Kinase
Hit-01-H-NH-Ph-H-OCH₃850
SAR-02-CH₃-NH-Ph-H-OCH₃620
SAR-03-H-NH-(p-F-Ph)-H-OCH₃310
SAR-04-H-NH-Ph-Br-OCH₃950
SAR-05-H-NH-Ph-H-O(CH₂)₂-Morpholine45
Lead-01 -H -NH-(p-F-Ph) -H -O(CH₂)₂-Morpholine 8

This table illustrates how specific modifications can impact potency. For example, adding a fluorine to the C4-phenyl ring (SAR-03) and a solubilizing morpholine group at C7 (SAR-05) both improve activity, and combining these features results in a highly potent lead compound (Lead-01).

Part 4: Lead Optimization and Future Directions

Once a lead compound with potent activity and a clear SAR is identified, the lead optimization phase begins. This phase focuses on fine-tuning the molecule's properties to make it suitable for in vivo studies and eventual clinical development. Key objectives include:

  • Improving Potency and Selectivity: Further refining the structure to maximize on-target activity while minimizing off-target effects.

  • Optimizing ADMET Properties: Modifying the compound to improve its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This often involves balancing potency with properties like solubility and metabolic stability.

  • In Vivo Efficacy: Testing the optimized lead compound in animal models of the disease to demonstrate its therapeutic effect in a living system.

The quinoline scaffold has been the basis for numerous FDA-approved drugs, a testament to its "druggability".[18][22] Its journey from a privileged structure to a clinical success continues to be driven by innovative synthetic chemistry, robust biological screening, and a deep understanding of its mechanism of action. Future research will likely focus on developing quinoline-based bifunctional molecules (e.g., PROTACs) and exploring novel substitution patterns to tackle emerging challenges like drug resistance.[23]

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A Technical Guide to the Antimalarial Potential of 3-Chloroquinolin-8-amine: A Structurally-Guided Investigational Framework

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold remains a cornerstone of antimalarial chemotherapy, yet the relentless evolution of drug resistance necessitates continuous innovation. This guide addresses the potential of 3-chloroquinolin-8-amine, a structurally distinct yet under-investigated compound. In the absence of extensive direct research, this document establishes a comprehensive investigational framework. By synthesizing decades of knowledge on the structure-activity relationships (SAR) and mechanisms of the foundational 8-aminoquinoline and chloroquinoline drug classes, we provide a robust, scientifically-grounded rationale and a detailed preclinical workflow to systematically evaluate the therapeutic promise of this compound and its analogues. This guide is designed to serve as a strategic blueprint for its progression from a theoretical candidate to a viable preclinical asset.

Part 1: The Legacy and Landscape of Quinoline Antimalarials

The history of antimalarial drug discovery is inextricably linked to the quinoline core. From the isolation of quinine to the synthesis of chloroquine and primaquine, these compounds have saved millions of lives. They are broadly categorized based on the position of the critical amino side chain.

  • 4-Aminoquinolines (e.g., Chloroquine): Historically the drug of choice for treating the asexual blood stages of malaria, chloroquine's utility has been severely compromised by widespread parasite resistance.[1] Its mechanism involves accumulating in the parasite's acidic food vacuole and inhibiting the polymerization of toxic heme into inert hemozoin, leading to parasite death.[2] The 7-chloro substitution is known to be essential for this activity.[2][3]

  • 8-Aminoquinolines (e.g., Primaquine, Tafenoquine): This class is unique and indispensable for its ability to eradicate the dormant liver-stage parasites (hypnozoites) of Plasmodium vivax and P. ovale, thus providing a "radical cure" for relapsing malaria.[4][5] They are also active against the sexual stages (gametocytes), which is crucial for blocking transmission.[6] However, their use is complicated by a significant side effect: dose-dependent acute hemolytic anemia in individuals with a common genetic enzyme deficiency known as Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.[7][8]

The candidate molecule, This compound , merges features of both classes: the 8-aminoquinoline core essential for radical cure and a chloro-substitution on the quinoline ring, albeit at a novel position (C-3) compared to the well-known 4-aminoquinolines (C-7).

Part 2: A Structural Rationale for Investigating this compound

The therapeutic potential of any new quinoline derivative must be hypothesized from established structure-activity relationships (SAR).[9][10][11]

The 8-Aminoquinoline Core: The primary amine at position 8 is the defining feature that confers activity against liver-stage hypnozoites and gametocytes.[4][12] The precise mechanism is complex and still under investigation, but it is understood that 8-aminoquinolines are prodrugs.[4] They are metabolically activated by host liver enzymes (primarily CYP2D6) into redox-active metabolites.[4][13] These metabolites generate significant reactive oxygen species (ROS), inducing oxidative stress that is lethal to the parasite.[4][6]

The Novel 3-Chloro Substitution: The placement of a chlorine atom at the C-3 position is a key structural departure from established antimalarials.

  • Electronic Effects: Halogen substitutions can significantly alter the electronic properties of the quinoline ring, potentially influencing the molecule's pKa, redox potential, and metabolic stability. This could, in turn, affect its ability to accumulate in the parasite's food vacuole or its rate of metabolic activation.

  • Steric Effects: A substituent at C-3 could influence how the molecule interacts with host metabolic enzymes or parasite targets. In 4-aminoquinolines, substitutions at the C-3 position have been shown to decrease antimalarial activity.[14][15] However, this effect is not guaranteed for the 8-aminoquinoline scaffold and warrants empirical investigation.

  • Toxicity Modulation: It has been noted in SAR studies that substituting the methoxy group at C-6 of the primaquine structure with a halide can increase toxicity.[16] The effect of a halide at C-3 is unknown and represents a critical knowledge gap.

This unique combination of a proven pharmacophore (8-aminoquinoline) with a novel substitution pattern (3-chloro) provides a compelling rationale for a full preclinical evaluation.

Part 3: A Proposed Preclinical Investigational Workflow

To systematically evaluate this compound, a staged, hypothesis-driven workflow is essential. This workflow is designed to be a self-validating system, where each stage provides the necessary data to justify progression to the next.

Stage 1: Chemical Synthesis

A robust and scalable synthetic route is the prerequisite for any investigation. Based on established quinoline chemistry, a plausible route would involve the Skraup synthesis or a related cyclization method.[1][17]

Proposed Protocol: Modified Skraup Synthesis

  • Starting Material: 2-amino-4-chlorobenzaldehyde or a related aniline.

  • Cyclization: React the starting material with a suitable three-carbon unit (e.g., acrolein or glycerol) in the presence of an acid catalyst (e.g., sulfuric acid) and an oxidizing agent (e.g., nitrobenzene) to form the 3-chloro-8-nitroquinoline intermediate.

  • Reduction: Reduce the nitro group at the 8-position using a standard reducing agent such as tin(II) chloride or catalytic hydrogenation to yield the final product, this compound.

  • Purification & Characterization: Purify the product using column chromatography and fully characterize its structure and purity via NMR, Mass Spectrometry, and HPLC.

Stage 2: In Vitro Biological Evaluation

This stage aims to determine the compound's activity against key parasite life stages and its selectivity for the parasite over mammalian cells.

Experimental Protocols:

A. Asexual Blood Stage Activity (P. falciparum)

  • Objective: To determine the 50% inhibitory concentration (IC50) against both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2, K1) parasite strains.[18]

  • Methodology (SYBR Green I Assay):

    • Prepare a 96-well microtiter plate with serial dilutions of this compound. Include chloroquine and primaquine as controls.

    • Add asynchronous P. falciparum cultures (1% parasitemia, 2% hematocrit) to each well.[18]

    • Incubate for 72 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂).[18]

    • Lyse the red blood cells and add SYBR Green I dye, which fluoresces upon binding to parasite DNA.

    • Measure fluorescence using a plate reader. Calculate IC50 values by fitting the dose-response data to a sigmoidal curve.

B. Cytotoxicity Assay (Mammalian Cell Line)

  • Objective: To determine the 50% cytotoxic concentration (CC50) against a standard mammalian cell line (e.g., HepG2 or HEK293T) to assess general toxicity.[19]

  • Methodology (MTT Assay):

    • Seed a 96-well plate with mammalian cells and allow them to adhere overnight.

    • Replace the medium with fresh medium containing serial dilutions of this compound.

    • Incubate for 48-72 hours.

    • Add MTT reagent. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals and measure absorbance.

    • Calculate CC50 values and determine the Selectivity Index (SI = CC50 / IC50) . A higher SI value indicates greater selectivity for the parasite.

C. Liver Stage Activity (P. berghei)

  • Objective: To assess activity against the pre-erythrocytic (liver) stages, the hallmark of 8-aminoquinolines.

  • Methodology:

    • Plate cryopreserved primary human hepatocytes or use a suitable cell line like HepG2.

    • Infect the cells with P. berghei sporozoites.

    • Add serial dilutions of the test compound and primaquine as a positive control.

    • Incubate for 48 hours to allow for parasite development (schizont formation).

    • Fix and stain the cells, using antibodies against parasite proteins (e.g., HSP70) to visualize the schizonts.

    • Image and count the number of schizonts to determine the IC50.

Stage 3: Safety and Mechanistic Profiling

This stage focuses on the most critical liability of the 8-aminoquinoline class: hemolytic toxicity.

A. In Vitro Hemolysis Assay

  • Objective: To assess the potential of the compound and its metabolites to cause hemolysis in G6PD-normal and G6PD-deficient red blood cells.

  • Methodology:

    • Metabolite Generation: Incubate this compound with liver S9 fractions or recombinant CYP2D6 to generate metabolites, simulating the in vivo activation process.

    • Hemolysis: Obtain fresh red blood cells (RBCs) from G6PD-normal and G6PD-deficient donors.

    • Incubate the RBCs with the parent compound and its generated metabolites at various concentrations. Include primaquine as a positive control and a vehicle control.

    • After incubation (e.g., 24 hours), centrifuge the samples.

    • Measure the amount of hemoglobin released into the supernatant via spectrophotometry (absorbance at ~415 nm).

    • Calculate the percentage of hemolysis relative to a positive control (100% lysis with water).

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison.

Table 1: Hypothetical In Vitro Activity and Cytotoxicity Data

Compound P. falciparum 3D7 IC50 (nM) P. falciparum Dd2 IC50 (nM) HepG2 CC50 (nM) Selectivity Index (Dd2)
This compound Experimental Value Experimental Value Experimental Value Calculated Value
Chloroquine (Control) ~20 ~400 >10,000 >25

| Primaquine (Control) | ~1,500 | ~1,500 | >10,000 | >6.7 |

Table 2: Hypothetical Liver Stage and Hemolysis Data

Compound P. berghei Liver Stage IC50 (nM) Hemolysis (G6PD-deficient RBCs) at 1µM
This compound Experimental Value Experimental Value (%)

| Primaquine (Control) | ~500 | ~15-25% |

Part 4: Visualization of Workflows and Decision Making

Visual diagrams are crucial for conceptualizing the experimental process and decision-making logic.

G cluster_0 Stage 1: Synthesis & Characterization cluster_1 Stage 2: In Vitro Efficacy cluster_2 Stage 3: Safety Profiling cluster_3 Stage 4: Data Analysis Synthesis Chemical Synthesis QC Purification & QC (NMR, MS, HPLC) Synthesis->QC Asexual_Assay Asexual Blood Stage Assay (P. falciparum 3D7 & Dd2) QC->Asexual_Assay Cytotoxicity Cytotoxicity Assay (HepG2 Cells) QC->Cytotoxicity Liver_Assay Liver Stage Assay (P. berghei) QC->Liver_Assay Analysis Calculate IC50, CC50 Selectivity Index (SI) Asexual_Assay->Analysis Cytotoxicity->Analysis Hemolysis In Vitro Hemolysis Assay (G6PD-deficient RBCs) Liver_Assay->Hemolysis Analysis->Hemolysis G Start Obtain In Vitro Data (IC50, SI, Hemolysis) Decision1 Is Selectivity Index (SI = CC50/IC50) > 100? Start->Decision1 Decision2 Is Liver Stage IC50 < 1 µM? Decision1->Decision2 Yes Terminate Terminate or Synthesize Analogues Decision1->Terminate No Decision3 Is Hemolysis in G6PD-deficient cells significantly lower than Primaquine? Decision2->Decision3 Yes Decision2->Terminate No Proceed Proceed to In Vivo PK & Efficacy Studies Decision3->Proceed Yes Decision3->Terminate No

Caption: Go/No-Go decision tree for advancing the candidate compound.

Part 5: Future Directions and Conclusion

The investigational framework outlined provides a clear, logical, and scientifically rigorous path to evaluate the potential of this compound as a next-generation antimalarial. Positive outcomes, particularly a high selectivity index and a favorable hemolysis profile compared to primaquine, would strongly justify advancing the compound into more complex studies, including pharmacokinetic profiling, in vivo efficacy in mouse models of malaria, and advanced toxicological screening.

While the journey of drug development is fraught with challenges, the unique structural attributes of this compound, grounded in the rich history of quinoline pharmacology, mark it as a candidate worthy of systematic and thorough investigation. This guide provides the blueprint for that critical endeavor.

References

  • Grewal, R. S. (1981). Pharmacology of 8-aminoquinolines.
  • McChesney, J. D. (1981). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs.
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The Resurgence of Quinolines: A Technical Guide to Investigating a New Generation of Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antimicrobial resistance necessitates a renewed focus on proven pharmacophores capable of yielding novel therapeutic agents. Among these, the quinoline nucleus stands out as a privileged scaffold, historically significant and ripe for modern drug discovery efforts. This guide provides an in-depth technical exploration for researchers, scientists, and drug development professionals on the investigation of the antimicrobial properties of quinoline derivatives. It moves beyond a mere recitation of protocols to offer insights into the rationale behind experimental design, ensuring a robust and self-validating approach to identifying and characterizing new antimicrobial candidates.

The Quinoline Core: A Foundation for Antimicrobial Activity

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif present in numerous natural products and synthetic compounds with a wide array of biological activities.[1] While the parent quinoline molecule itself has limited biological importance, its derivatives have been a cornerstone of antimicrobial therapy for decades, most notably in the form of antimalarials like chloroquine and the potent class of fluoroquinolone antibiotics.[1][2] The therapeutic versatility of quinoline derivatives is largely dependent on the nature and position of substituents on the heterocyclic ring, which profoundly influences their pharmacokinetic and pharmacodynamic properties.[3]

The enduring relevance of quinolines in antimicrobial research stems from their ability to interact with critical bacterial targets, primarily enzymes involved in DNA replication and maintenance.[4][5] This foundational understanding provides a logical starting point for the design and investigation of novel quinoline-based antimicrobial agents.

Key Mechanistic Pathways of Quinolone Antimicrobials

A thorough investigation of novel quinoline derivatives hinges on understanding their potential mechanisms of action. For many antibacterial quinolines, the primary targets are the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[5] These enzymes are essential for managing DNA topology during replication, transcription, and repair.

  • DNA Gyrase (GyrA and GyrB subunits): Primarily responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA compaction and replication initiation. Inhibition of DNA gyrase leads to a disruption of DNA synthesis and ultimately, bacterial cell death.[4][6]

  • Topoisomerase IV (ParC and ParE subunits): Plays a critical role in the decatenation of daughter chromosomes following DNA replication. Its inhibition prevents the segregation of newly replicated chromosomes, leading to cell division failure.[5][7]

Some quinoline derivatives may also exhibit other mechanisms of action, such as DNA intercalation or inhibition of other essential cellular processes.[8][9] Therefore, a comprehensive investigation should include assays to elucidate the specific molecular targets of a novel compound.

Quinoline_Antimicrobial_Mechanism cluster_bacterium Bacterial Cell Quinolone_Derivative Quinolone Derivative DNA_Gyrase DNA Gyrase Quinolone_Derivative->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV Quinolone_Derivative->Topoisomerase_IV Inhibition DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Essential for Topoisomerase_IV->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: Mechanism of action for many quinoline-based antimicrobials.

Structure-Activity Relationship (SAR): The Blueprint for Potency

The antimicrobial efficacy of a quinoline derivative is intricately linked to its chemical structure. Understanding the Structure-Activity Relationship (SAR) is paramount for designing more potent and selective compounds.[3][10] SAR studies reveal how modifications to the quinoline scaffold impact antimicrobial activity.[11]

Key structural features that often influence the antimicrobial properties of quinolines include:

  • Substituents at the N1 position: Often crucial for DNA gyrase inhibition.

  • The C3 carboxylic acid group: Typically essential for binding to the enzyme-DNA complex.

  • The C7 substituent: Can modulate potency, spectrum of activity, and pharmacokinetic properties.

  • Halogenation at C6 and C8: Can enhance activity.

A systematic approach to SAR involves synthesizing a library of analogues with modifications at various positions and evaluating their antimicrobial activity. This data-driven process allows for the identification of key pharmacophoric features and guides the optimization of lead compounds.[12]

Experimental Workflow for Antimicrobial Evaluation

A robust and logical experimental workflow is essential for the comprehensive evaluation of novel quinoline derivatives. The following outlines a proven sequence of investigations, from initial screening to preliminary safety assessment.

Experimental_Workflow Synthesis Synthesis of Quinolone Derivatives Primary_Screening Primary Antimicrobial Screening (e.g., Agar Diffusion) Synthesis->Primary_Screening MIC_Determination Quantitative Susceptibility Testing (MIC Determination) Primary_Screening->MIC_Determination Active Compounds Cytotoxicity_Assay In Vitro Cytotoxicity Assays (e.g., MTT, LDH) MIC_Determination->Cytotoxicity_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., DNA Gyrase Inhibition) Cytotoxicity_Assay->Mechanism_of_Action Non-toxic Compounds Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: A typical experimental workflow for evaluating quinoline derivatives.

Synthesis of Quinolone Derivatives

The synthesis of novel quinoline derivatives is the foundational step in their investigation. Various synthetic methodologies can be employed, with the choice often depending on the desired substitution patterns.[7][13][14] Detailed characterization of the synthesized compounds using techniques such as NMR and mass spectrometry is crucial to confirm their structure and purity before proceeding with biological evaluation.[7]

In Vitro Antimicrobial Susceptibility Testing

The initial assessment of antimicrobial activity involves determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of clinically relevant microorganisms.[15] The broth microdilution method is a widely accepted and standardized technique for this purpose.[16][17]

Protocol 1: Broth Microdilution for MIC Determination

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Materials:

    • Test Compound: Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO).

    • Media: Use cation-adjusted Mueller-Hinton Broth (MHB) for most bacteria.[18]

    • Microorganism: Use a fresh, pure culture of the test bacterium.

    • Equipment: 96-well microtiter plates, multichannel pipettes, incubator.

  • Inoculum Preparation:

    • Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.[18]

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[18]

  • Microtiter Plate Preparation:

    • Dispense 100 µL of MHB into each well of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.[16]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well.

    • Include a growth control (no compound) and a sterility control (no bacteria).[16]

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.[16]

  • Reading and Interpreting Results:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the quinoline derivative at which there is no visible growth.[17]

Table 1: Representative Antimicrobial Activity Data

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)C. albicans (MIC, µg/mL)
Quinolone A 2416>64
Quinolone B 0.51832
Ciprofloxacin 0.250.1250.5NA

Data is hypothetical for illustrative purposes.

In Vitro Cytotoxicity Assessment

A critical aspect of drug development is to ensure that the antimicrobial compounds are not toxic to host cells.[19][20] Cytotoxicity assays are therefore essential to determine the therapeutic window of a novel quinoline derivative.[21][22]

Protocol 2: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[23]

  • Cell Culture:

    • Culture a suitable mammalian cell line (e.g., HEK293, HepG2) in appropriate media and conditions.

    • Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline derivative in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound.

    • Include a vehicle control (solvent only) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for 24-48 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).

  • Data Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Lactate Dehydrogenase (LDH) Release Assay

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity due to membrane disruption.[19][23]

  • Cell Culture and Treatment:

    • Follow the same procedure as for the MTT assay.

  • LDH Assay:

    • After the incubation period, collect the cell culture supernatant.

    • Use a commercially available LDH assay kit to measure the amount of LDH released into the supernatant.

    • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (lysed cells).

  • Data Analysis:

    • Calculate the percentage of cytotoxicity based on the amount of LDH released.

Conclusion and Future Directions

The investigation of quinoline derivatives remains a highly promising avenue for the discovery of novel antimicrobial agents.[1][24] By employing a systematic and scientifically rigorous approach that combines rational design, robust in vitro evaluation, and a thorough understanding of their mechanism of action, researchers can effectively identify and optimize new lead compounds. The methodologies outlined in this guide provide a solid framework for such investigations, emphasizing the importance of not only determining antimicrobial potency but also ensuring a favorable safety profile. The continued exploration of the vast chemical space offered by the quinoline scaffold is essential in the ongoing battle against antimicrobial resistance.

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An In-Depth Technical Guide on the Anticancer Potential of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer remains a formidable global health challenge, necessitating the urgent discovery of novel and effective therapeutic agents.[1][2] Heterocyclic compounds, characterized by their diverse structures and versatile chemical properties, have emerged as a particularly promising class of molecules in the development of targeted cancer therapies.[2] This guide provides a comprehensive technical overview of the anticancer potential of novel heterocyclic compounds, from fundamental mechanisms of action to preclinical evaluation strategies. As a senior application scientist, the following sections synthesize technical accuracy with field-proven insights to empower researchers in this critical area of drug discovery.

Introduction: The Significance of Heterocyclic Compounds in Oncology

Heterocyclic compounds are cyclic organic molecules containing at least one atom other than carbon within their ring structure, most commonly nitrogen, oxygen, or sulfur.[2][3][4] This structural feature imparts unique physicochemical properties that are highly advantageous for drug design.[5][6] In fact, a significant percentage of FDA-approved drugs contain heterocyclic moieties, highlighting their importance in medicinal chemistry.[3][7]

The anticancer potential of heterocyclic compounds stems from their ability to interact with a wide array of biological targets crucial for cancer cell survival and proliferation.[2][4] Their structural diversity allows for the fine-tuning of binding affinity, selectivity, and pharmacokinetic profiles, making them ideal scaffolds for the development of targeted therapies with improved efficacy and reduced side effects.[2][5][8]

Key Classes of Anticancer Heterocyclic Compounds:

  • Nitrogen-Containing Heterocycles: This is the largest and most extensively studied class, including pyridines, pyrimidines, indoles, quinolines, and imidazoles.[4][5][9][10] Many of these compounds function as kinase inhibitors, DNA intercalating agents, or tubulin polymerization inhibitors.[4][9][11]

  • Oxygen-Containing Heterocycles: This class includes compounds like coumarins and benzofurans, which have demonstrated significant antiproliferative activities.[12][13]

  • Sulfur-Containing Heterocycles: Thiophenes and thiazoles are examples of sulfur-containing heterocycles that have shown promise as anticancer agents.[4][12]

Mechanisms of Action: Targeting the Hallmarks of Cancer

Novel heterocyclic compounds exert their anticancer effects through a multitude of mechanisms, often targeting key pathways that drive tumorigenesis.[1][2] Understanding these mechanisms is paramount for rational drug design and the development of effective therapeutic strategies.

Inhibition of Key Signaling Pathways

Many cancers are driven by aberrant signaling pathways that promote uncontrolled cell growth and survival. Heterocyclic compounds have been successfully designed to inhibit key players in these pathways.

  • Kinase Inhibition: A prominent mechanism involves the inhibition of protein kinases, which are crucial regulators of cell signaling.[3][9] For instance, many successful targeted therapies are heterocyclic compounds that act as tyrosine kinase inhibitors (TKIs), targeting receptors like EGFR and VEGFR.[2][8]

  • PI3K/Akt/mTOR Pathway: This pathway is frequently dysregulated in cancer. Heterocyclic inhibitors targeting various nodes of this pathway are under active investigation.

Below is a diagram illustrating the general mechanism of kinase inhibition by a heterocyclic compound.

Kinase_Inhibition cluster_0 Kinase Active Site Kinase Kinase Protein ATP Binding Pocket Substrate Substrate Protein Kinase->Substrate Phosphorylates Cell_Signaling_Blocked Downstream Signaling Blocked Kinase->Cell_Signaling_Blocked ATP ATP ATP->Kinase Binds Heterocycle Novel Heterocyclic Inhibitor Heterocycle->Kinase Competitively Binds Phosphorylated_Substrate Phosphorylated Substrate (Inactive)

Caption: Competitive inhibition of a kinase by a novel heterocyclic compound.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells.[14] Many heterocyclic compounds can trigger apoptosis through various mechanisms.

  • Activation of Caspases: Some compounds can directly or indirectly activate the caspase cascade, a family of proteases that execute the apoptotic program.

  • Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is critical. Heterocyclic molecules can shift this balance in favor of apoptosis.

  • Generation of Reactive Oxygen Species (ROS): Certain compounds can induce oxidative stress, leading to DNA damage and subsequent apoptosis.[12]

Disruption of the Cell Cycle

The cell cycle is a tightly regulated process that ensures proper cell division. Cancer cells often have a dysregulated cell cycle, leading to uncontrolled proliferation.

  • Tubulin Polymerization Inhibition: Microtubules are essential components of the mitotic spindle. Compounds that interfere with tubulin dynamics, such as vinca alkaloids (indole derivatives), can arrest cells in mitosis and induce apoptosis.[4][7][11]

  • CDK Inhibition: Cyclin-dependent kinases (CDKs) are key regulators of cell cycle progression. Heterocyclic CDK inhibitors can induce cell cycle arrest, preventing cancer cells from dividing.[12]

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.

  • VEGFR Inhibition: As mentioned earlier, many heterocyclic TKIs target the vascular endothelial growth factor receptor (VEGFR), a key mediator of angiogenesis.[15]

Preclinical Evaluation: A Step-by-Step Methodological Guide

The preclinical evaluation of novel heterocyclic compounds is a critical phase in the drug development pipeline.[16][17] It involves a series of in vitro and in vivo assays to assess the compound's anticancer activity, mechanism of action, and safety profile.

In Vitro Screening and Characterization

In vitro assays provide the initial assessment of a compound's potential.[14][18] They are relatively high-throughput and cost-effective, allowing for the screening of large compound libraries.[14][16]

Experimental Protocol: Cell Viability/Cytotoxicity Assay (MTT Assay)

This is a fundamental assay to determine the concentration at which a compound inhibits cell growth.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the novel heterocyclic compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[17]

Table 1: Example Data from an In Vitro Cytotoxicity Screen

CompoundCancer Cell LineIC50 (µM)
Novel Heterocycle A MCF-7 (Breast)5.2
A549 (Lung)8.9
HCT116 (Colon)3.5
Doxorubicin (Control) MCF-7 (Breast)0.8
A549 (Lung)1.2
HCT116 (Colon)0.5

Other Essential In Vitro Assays:

  • Clonogenic Assay: Assesses the long-term proliferative capacity of cancer cells after compound treatment.[14]

  • Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity): Quantify the extent of apoptosis induced by the compound.

  • Cell Cycle Analysis (Flow Cytometry): Determines the phase of the cell cycle at which the compound induces arrest.

  • Western Blotting: Investigates the effect of the compound on the expression levels of key proteins in signaling pathways.

  • Migration and Invasion Assays (e.g., Transwell Assay): Evaluates the compound's ability to inhibit cancer cell motility.[18]

In_Vitro_Workflow Start Novel Heterocyclic Compound Library Screening High-Throughput Cell Viability Screening (e.g., MTT Assay) Start->Screening Hit_Identification Hit Identification (IC50 < Threshold) Screening->Hit_Identification Mechanism_Studies Mechanism of Action Studies Hit_Identification->Mechanism_Studies Active Compounds Apoptosis Apoptosis Assays Mechanism_Studies->Apoptosis Cell_Cycle Cell Cycle Analysis Mechanism_Studies->Cell_Cycle Western_Blot Western Blotting Mechanism_Studies->Western_Blot Lead_Selection Lead Compound Selection Apoptosis->Lead_Selection Cell_Cycle->Lead_Selection Western_Blot->Lead_Selection

Caption: A typical workflow for the in vitro evaluation of novel heterocyclic compounds.

In Vivo Preclinical Models

Promising candidates from in vitro studies are advanced to in vivo models to evaluate their efficacy and safety in a more complex biological system.[16][17][19]

Commonly Used In Vivo Models:

  • Human Tumor Xenografts: This is the most frequently used model, where human cancer cells are implanted into immunocompromised mice (e.g., nude mice).[17][19][20] This allows for the evaluation of compound efficacy against human tumors in a living organism.

  • Orthotopic Tumor Models: Tumor cells are implanted into the organ of origin (e.g., breast cancer cells into the mammary fat pad).[20][21] These models more accurately mimic the tumor microenvironment and metastatic process.

  • Genetically Engineered Mouse Models (GEMMs): These models develop tumors spontaneously due to specific genetic alterations, closely recapitulating human cancer development.[19][20]

Experimental Protocol: Xenograft Tumor Growth Inhibition Study

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the novel heterocyclic compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume (e.g., using calipers) at regular intervals.

  • Toxicity Monitoring: Monitor the mice for signs of toxicity, including weight loss, changes in behavior, and adverse reactions.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Table 2: Example Data from a Xenograft Study

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control 1500 ± 250--2
Novel Heterocycle A (10 mg/kg) 750 ± 15050-5
Novel Heterocycle A (20 mg/kg) 300 ± 10080-8

Structure-Activity Relationship (SAR) and Lead Optimization

The data generated from in vitro and in vivo studies are used to establish a structure-activity relationship (SAR).[9][13][15][22][23] SAR studies aim to understand how modifications to the chemical structure of a heterocyclic compound affect its biological activity.[13][22] This knowledge is crucial for lead optimization, where the most promising compounds are chemically modified to improve their potency, selectivity, and pharmacokinetic properties.[24]

Regulatory Considerations and Future Directions

The development of novel anticancer drugs is a highly regulated process.[25] Regulatory agencies like the U.S. Food and Drug Administration (FDA) have specific guidelines for the nonclinical evaluation of anticancer pharmaceuticals.[26] It is essential to design preclinical studies that meet these regulatory standards to support the transition to clinical trials.[25]

The future of anticancer drug discovery with heterocyclic compounds is promising.[2][27] Advances in computational drug design, synthetic methodologies, and our understanding of cancer biology will continue to drive the development of more effective and targeted therapies.[6][8] The integration of nanotechnology to create novel drug delivery systems for heterocyclic compounds is also an exciting area of research.[27]

Conclusion

Novel heterocyclic compounds represent a vast and fertile ground for the discovery of next-generation anticancer agents.[24] Their structural diversity and ability to modulate a wide range of biological targets make them invaluable scaffolds in medicinal chemistry. A thorough and systematic preclinical evaluation, guided by a deep understanding of their mechanisms of action and structure-activity relationships, is essential to unlock their full therapeutic potential. This guide provides a foundational framework for researchers to navigate the complexities of this exciting field and contribute to the development of innovative cancer therapies.

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Methodological & Application

Application Note: Palladium-Catalyzed Synthesis of Functionalized Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2][3][4] While classical methods like the Friedländer, Combes, and Skraup syntheses have long been employed, they often necessitate harsh conditions, such as high temperatures and the use of strong acids or bases, limiting their functional group tolerance.[2][5][6][7] This application note provides an in-depth guide to modern palladium-catalyzed strategies for the synthesis of functionalized quinolines. These methods offer significant advantages, including milder reaction conditions, broader substrate scope, and novel pathways for molecular assembly.[2][8] We will explore the mechanistic underpinnings, provide field-proven protocols, and discuss critical operational insights for researchers in drug development and organic synthesis.

Introduction: The Advance Beyond Classical Syntheses

The enduring importance of quinoline derivatives in pharmaceuticals—exhibiting activities from anticancer to antimicrobial—drives the continuous search for more efficient and versatile synthetic routes.[1][3] Traditional methods, while foundational, often fall short when dealing with sensitive or complex substrates. The advent of transition metal catalysis, particularly with palladium, has revolutionized quinoline synthesis.[4][8] Palladium catalysts facilitate a range of transformations, including C-H activation, cross-coupling reactions, and oxidative cyclizations, under significantly milder conditions than their classical counterparts.[8][9][10] This allows for the rapid construction of complex quinoline libraries from readily available starting materials, accelerating the drug discovery process.

Core Mechanistic Principles and Workflow

Palladium's versatility stems from its ability to cycle between different oxidation states (primarily Pd(0) and Pd(II)), enabling key bond-forming steps. Ligands, typically phosphines or N-heterocyclic carbenes, are crucial for stabilizing the palladium center and modulating its reactivity and selectivity.[8][11] A generalized workflow for many palladium-catalyzed quinoline syntheses involves the coupling of two precursor fragments followed by a cyclization/annulation event to form the heterocyclic core.

G cluster_0 Catalytic Cycle cluster_1 Quinoline Formation Pd0 Pd(0)L_n PdII R-Pd(II)-X L_n Pd0->PdII Oxidative Addition (with R-X) Intermediate R-Pd(II)-R' L_n PdII->Intermediate Transmetalation or Carbopalladation (with R') Intermediate->Pd0 Reductive Elimination Intermediate->Product Coupled Coupled Intermediate Product->Coupled Forms key bond in precursor Precursors Aniline & Alkyne/Alkene Precursors Precursors->Coupled Cyclization Intramolecular Cyclization/ Annulation Coupled->Cyclization Quinoline Functionalized Quinoline Cyclization->Quinoline

Diagram 1: Generalized workflow for palladium-catalyzed quinoline synthesis.

Key Synthetic Strategies and Protocols

This section details three robust palladium-catalyzed methodologies for synthesizing functionalized quinolines. Each protocol is a self-validating system, with explanations for key experimental choices.

Strategy 1: Palladium-Catalyzed Modified Friedländer Annulation

The classical Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[5][12] The palladium-catalyzed modification ingeniously circumvents the need for pre-functionalized o-aminoaryl carbonyls by using more stable precursors, such as 2-aminobenzyl alcohols. The palladium catalyst facilitates an in situ oxidation (dehydrogenation) of the alcohol to the corresponding aldehyde, which is immediately trapped in the subsequent condensation and cyclization steps.[13]

Mechanism Overview: The reaction begins with the palladium-catalyzed aerobic oxidation of the 2-aminobenzyl alcohol to generate the transient 2-aminobenzaldehyde. This intermediate then undergoes a base-catalyzed aldol condensation with the ketone partner, followed by cyclization and dehydration to yield the quinoline product.

G cluster_0 Pd-Catalyzed Oxidation cluster_1 Friedländer Annulation A 2-Aminobenzyl Alcohol B 2-Aminobenzaldehyde (transient) A->B Pd(II), Air (O2) - H2O D Aldol Condensation Intermediate B->D Base (KOH) C Ketone (e.g., Acetophenone) C->D E Cyclization/ Dehydration D->E F Substituted Quinoline E->F

Diagram 2: Mechanism for the Pd-catalyzed modified Friedländer reaction.

Protocol: Recyclable Synthesis of 2-Phenylquinoline [13]

This protocol utilizes a recyclable catalytic system of palladium on carbon in a biphasic toluene/poly(ethylene glycol) (PEG) solvent system.

  • Reagents & Equipment:

    • 2-Aminobenzyl alcohol (1 mmol, 123.1 mg)

    • Acetophenone (1.2 mmol, 144.2 mg, 140 µL)

    • Palladium on Carbon (Pd/C, 10% w/w, 0.02 mmol Pd, 21.3 mg)

    • Potassium Hydroxide (KOH, 2 mmol, 112.2 mg)

    • Toluene (3 mL)

    • Poly(ethylene glycol) (PEG-2000, 1.0 g)

    • Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle/oil bath.

  • Procedure:

    • To a Schlenk flask, add 2-aminobenzyl alcohol, acetophenone, KOH, toluene, and PEG-2000.

    • Add the Pd/C catalyst to the mixture.

    • Seal the flask and stir the mixture vigorously at 100°C under an air atmosphere for the time specified by reaction monitoring (e.g., 12-24 hours).

    • Workup: After cooling to room temperature, add water (10 mL) and ethyl acetate (15 mL). Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-phenylquinoline.

    • The aqueous PEG/catalyst phase can be recovered and reused for subsequent runs.[13]

Strategy 2: Intermolecular Aerobic Annulation

This modern approach constructs 2,3-disubstituted quinolines through a palladium-catalyzed oxidative cyclization of o-vinylanilines and alkynes.[14][15] This method is highly efficient and utilizes molecular oxygen as a green, terminal oxidant.[16] The reaction proceeds through a proposed sequence of intermolecular amination of the alkyne, insertion of the olefin, and oxidative cleavage of a C-C bond.[14][16]

ParameterOptimized Condition[16]Rationale
Catalyst PdCl₂ (5 mol%)Provides the active Pd(II) species to initiate the catalytic cycle.
Ligand PPh₃ (10 mol%)Stabilizes the palladium center and modulates its electronic properties.
Co-catalyst Cu(TFA)₂·xH₂O (1.0 equiv)Acts as a re-oxidant for the palladium catalyst in the aerobic cycle.
Additive PivOH (1.0 equiv)Pivalic acid often facilitates C-H activation steps or acts as a proton shuttle.
Solvent MeCN/DMSO (4:1)A polar aprotic solvent mixture that effectively dissolves reagents and intermediates.
Oxidant O₂ (1 atm, balloon)Serves as the terminal, environmentally benign oxidant.
Temperature 80 °CProvides sufficient thermal energy to overcome activation barriers without degrading components.
Table 1: Optimized conditions for Pd-catalyzed aerobic annulation.

Protocol: Synthesis of 2-Methyl-3-phenylquinoline [16]

  • Reagents & Equipment:

    • o-Vinylaniline (0.2 mmol, 23.8 mg)

    • 1-Phenyl-1-propyne (0.3 mmol, 34.9 mg)

    • PdCl₂ (0.01 mmol, 1.8 mg)

    • PPh₃ (0.02 mmol, 5.2 mg)

    • Cu(TFA)₂·xH₂O (Copper(II) trifluoroacetate, 0.2 mmol)

    • PivOH (Pivalic acid, 0.2 mmol, 20.4 mg)

    • Acetonitrile (MeCN, 0.8 mL) and Dimethyl sulfoxide (DMSO, 0.2 mL)

    • Schlenk tube, oxygen balloon, magnetic stirrer, oil bath.

  • Procedure:

    • Add o-vinylaniline, PdCl₂, PPh₃, Cu(TFA)₂, and PivOH to a Schlenk tube equipped with a stir bar.

    • Evacuate the tube and backfill with oxygen (repeat 3 times). Leave an O₂-filled balloon attached.

    • Add the MeCN/DMSO solvent mixture and 1-phenyl-1-propyne via syringe.

    • Seal the tube and place the reaction mixture in a preheated oil bath at 80°C.

    • Stir for 24 hours.

    • Workup: After cooling, dilute the mixture with ethyl acetate, filter through a short pad of celite, and concentrate the filtrate.

    • Purify the residue by flash column chromatography on silica gel to afford the desired product.

Strategy 3: Oxidative Cyclization of Anilines and Allyl Alcohols

This strategy provides an alternative route to quinolines, proceeding through the palladium-catalyzed oxidative cyclization of anilines with aryl allyl alcohols.[2][17][18] A key advantage of this method is that it can operate under redox-neutral conditions, often without the need for any acid, base, or external additive.[2][3][4]

Mechanism Overview: The proposed pathway begins with the palladium-catalyzed oxidation of the allyl alcohol to an α,β-unsaturated aldehyde.[2] This aldehyde then condenses with two molecules of aniline to form intermediates that undergo a palladium-assisted dimerization and cyclization cascade, ultimately leading to a dihydroquinoline intermediate which is then aromatized to the final quinoline product.[2][18]

G A Aryl Allyl Alcohol B α,β-Unsaturated Aldehyde A->B Pd(OAc)2, O2 D Imine Intermediate B->D + Aniline C Aniline C->D E Dimerization & Cyclization Cascade D->E + Aniline, Pd(II) F Dihydroquinoline Intermediate E->F G Functionalized Quinoline F->G Pd-catalyzed Dehydrogenation

Diagram 3: Proposed pathway for quinoline synthesis from anilines and allyl alcohols.

Protocol: Synthesis of 2-Phenylquinoline from Aniline and Cinnamic Alcohol [2][18][19]

  • Reagents & Equipment:

    • Aniline (0.5 mmol, 46.6 mg, 45.5 µL)

    • Cinnamic alcohol (0.5 mmol, 67.1 mg)

    • Palladium(II) Acetate (Pd(OAc)₂, 10 mol%, 0.05 mmol, 11.2 mg)

    • Dimethyl sulfoxide (DMSO, 2 mL)

    • Sealed reaction tube, magnetic stirrer, oil bath.

  • Procedure:

    • In a sealable reaction tube, combine aniline, cinnamic alcohol, and Pd(OAc)₂.

    • Add DMSO (2 mL) to the tube.

    • Seal the tube and place it in a preheated oil bath at 130°C.

    • Stir the reaction mixture for 12 hours.

    • Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

    • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product via flash column chromatography (eluent: hexane/ethyl acetate) to obtain 2-phenylquinoline.

Safety and Handling of Palladium Catalysts

Palladium catalysts, particularly palladium on activated carbon (Pd/C), require careful handling due to their reactivity and potential hazards.[20]

  • Pyrophoricity: Dry Pd/C is highly pyrophoric and can ignite spontaneously upon exposure to air, especially when saturated with hydrogen from previous reactions.[21] It can also readily ignite flammable solvents.[21] Always handle Pd/C under an inert atmosphere (e.g., argon or nitrogen). Filtered catalysts should be kept wet and never allowed to dry in the open.[22]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear ANSI-approved safety glasses or chemical splash goggles.[23][24]

    • Gloves: Use compatible nitrile gloves. Always inspect gloves before use and use proper removal technique.[22][23]

    • Lab Coat: A flame-resistant lab coat, fully buttoned, is mandatory.[23]

  • Handling and Storage:

    • Work in a well-ventilated chemical fume hood.[23]

    • Store catalysts in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible substances like strong acids or oxidizing agents.[20][22][23]

    • Minimize the generation of dust.[23]

  • Spill and Waste Disposal:

    • For small spills, remove ignition sources, wet the material with water, and place it in a sealed container for disposal.[21]

    • Excess and waste catalyst should be covered in water (quenched) and placed in a clearly labeled, appropriate container for hazardous waste disposal according to institutional guidelines.[21]

Conclusion and Future Outlook

Palladium-catalyzed reactions represent a powerful and versatile toolkit for the synthesis of functionalized quinolines. The methodologies presented herein—the modified Friedländer annulation, intermolecular aerobic annulation, and oxidative cyclization—demonstrate the significant advantages of this approach, including mild conditions, broad functional group tolerance, and high efficiency. These methods enable the construction of diverse molecular architectures that are central to drug discovery and materials science. Ongoing research continues to push the boundaries of this field, with a focus on developing more sustainable catalysts, exploring novel C-H functionalization pathways, and applying these strategies to the total synthesis of complex, biologically active quinoline alkaloids.

References

  • Zheng, J., Li, Z., Huang, L., Wu, W., Li, J., & Jiang, H. (2016). Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. Organic Letters, 18(15), 3514–3517. [Link][14][15]
  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. organic-chemistry.org.
  • Zheng, J., et al. (2016). Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. Organic Letters.
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  • ResearchGate. (n.d.). General reaction scheme of Doebner–von Miller quinoline synthesis.
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  • ResearchGate. (n.d.). Previous Friedländer annulation and this work.
  • Weyesa, A., & Mammo, W. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Publishing.
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Sources

C-H functionalization of the quinoline ring for drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Strategic Overview: Beyond Classical Synthesis

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, from antimalarials like chloroquine to modern anticancer drugs.[1][2] Traditionally, the synthesis of quinoline derivatives has relied on multi-step condensation reactions, which often lack efficiency and limit the accessible chemical space for generating diverse compound libraries.[1][3]

Direct C-H functionalization has emerged as a paradigm-shifting strategy, offering an atom- and step-economical approach to modify the quinoline core.[1][4] By activating and transforming otherwise inert carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, this methodology allows for the late-stage diversification of complex molecules, accelerating the drug discovery pipeline.[5][6] This guide provides an in-depth exploration of the core principles, regioselective strategies, and field-tested protocols for the C-H functionalization of quinolines, designed for researchers and scientists in drug development.

The Chemistry of Selectivity: Principles of Quinoline C-H Activation

The primary challenge in C-H functionalization is controlling regioselectivity—directing the reaction to a specific position on the quinoline ring. The electronic nature of the pyridine sub-ring makes the C2 and C4 positions electron-deficient and thus susceptible to nucleophilic or radical attack, while the C3 position is more electron-rich. The benzene portion of the ring presents its own set of C-H bonds (C5-C8), each with unique steric and electronic environments.[7]

Modern synthetic strategies overcome this challenge by employing transition-metal catalysis, where the catalyst is guided to a specific C-H bond. This is typically achieved through two primary mechanisms: leveraging the inherent reactivity of the substrate or, more powerfully, using a directing group (DG).

A pivotal strategy involves the conversion of the quinoline's tertiary amine to a quinoline N-oxide. This simple modification profoundly alters the ring's reactivity:

  • Electronic Activation: The N-oxide group strongly activates the C2 and C8 positions.[8][9]

  • Directing Group Functionality: The N-oxide oxygen can act as a coordinating atom, directing a metal catalyst to the proximal C2–H or the peri-positioned C8–H bond, facilitating the formation of a stable cyclometalated intermediate.[1][8]

The general catalytic cycle, particularly for palladium-catalyzed reactions, is a foundational concept for understanding these transformations.

G cluster_cycle General Catalytic Cycle Coordination I. Catalyst Coordination (Quinoline + M(II)) Activation II. C-H Activation (Metalation-Deprotonation) Coordination->Activation Step I Intermediate Organometallic Intermediate (C) Activation->Intermediate Step II Functionalization III. Functionalization (+ Coupling Partner) Intermediate->Functionalization Regeneration IV. Reductive Elimination/ Catalyst Regeneration Functionalization->Regeneration Step III Regeneration->Coordination M(II) Regenerated Step IV

Caption: General mechanism for transition-metal-catalyzed C-H functionalization.[1]

Protocols for Regioselective Quinoline Functionalization

The choice of catalyst, directing group strategy, and reaction conditions dictates the site of functionalization. Below are detailed protocols for targeting the medicinally significant C2 and C8 positions.

C2-Selective Arylation via N-Oxide Activation

The C2 position is often targeted due to its favorable electronic properties, which are further enhanced by N-oxidation. Palladium catalysis is a robust method for achieving this transformation.[1][10]

Protocol 1: Palladium-Catalyzed C2-Arylation of Quinoline N-Oxide

This protocol describes the coupling of quinoline N-oxide with aryl bromides, a widely applicable method for generating 2-arylquinolines.[1][10]

Materials & Reagents:

  • Quinoline N-oxide (1.0 equiv)

  • Aryl bromide (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 10 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Pivalic Acid (PivOH, 30 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask or sealed reaction vial, magnetic stirrer, heating block/oil bath

  • Standard workup and column chromatography supplies

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add quinoline N-oxide (e.g., 145 mg, 1.0 mmol), the corresponding aryl bromide (1.5 mmol), Pd(OAc)₂ (22.4 mg, 0.1 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous DMF (5 mL) and pivalic acid (31 mg, 0.3 mmol) via syringe.

  • Seal the flask and heat the reaction mixture at 130 °C for 12-24 hours with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.

  • Combine the organic filtrates and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting 2-arylquinoline N-oxide can be deoxygenated by treatment with a reducing agent like PCl₃ or ammonium formate to yield the final 2-arylquinoline.[10]

  • Purify the crude product by silica gel column chromatography to obtain the desired 2-substituted quinoline.

C8-Selective Arylation: A Paradigm Shift in Selectivity

Functionalization at the C8 position is sterically hindered and electronically less favored, presenting a significant synthetic challenge.[6] A breakthrough method utilizes a ligand-free palladium catalyst system where the N-oxide directs the arylation to the C8 position with high selectivity, overriding the inherent preference for C2.[8][9][11]

Protocol 2: Palladium-Catalyzed C8-Selective Arylation of Quinoline N-Oxide

This protocol leverages unique solvent and additive effects to achieve a reversal of conventional regioselectivity.[8][11]

Materials & Reagents:

  • Quinoline N-oxide (1.0 equiv)

  • Aryl iodide (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 10 mol%)

  • Silver Carbonate (Ag₂CO₃, 1.2 equiv)

  • Acetic Acid (AcOH, 2.0 equiv)

  • Anhydrous Dichloroethane (DCE)

  • Microwave reaction vial or sealed pressure tube

  • Microwave reactor or heating block/oil bath

Procedure:

  • In a microwave reaction vial, combine quinoline N-oxide (145 mg, 1.0 mmol), the aryl iodide (1.2 mmol), Pd(OAc)₂ (22.4 mg, 0.1 mmol), and Ag₂CO₃ (331 mg, 1.2 mmol).

  • Add anhydrous DCE (4 mL) and acetic acid (114 µL, 2.0 mmol) to the vial.

  • Seal the vial tightly with a cap.

  • Heat the reaction mixture to 150 °C for 1-3 hours using a microwave reactor or for 12-24 hours in a conventional oil bath.[8]

  • Monitor the reaction for completion by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM, 20 mL).

  • Filter through a celite pad, washing with additional DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (typically using a hexane/ethyl acetate gradient) to isolate the 8-arylquinoline N-oxide.

  • The N-oxide product can be subsequently deoxygenated as described in Protocol 1 to furnish the final 8-arylquinoline.

Data Summary: Regioselectivity Control in Pd-Catalyzed Arylation

ParameterC2-Selective Arylation[1][10]C8-Selective Arylation[8][9]Causality Behind Selectivity
Catalyst Pd(OAc)₂Pd(OAc)₂The palladium source is the same; selectivity is dictated by other factors.
Coupling Partner Aryl BromideAryl IodideAryl iodides are often more reactive, facilitating the desired pathway.
Solvent DMF (polar aprotic)DCE (non-polar)Solvent effects are critical; less polar solvents favor the C8-cyclopalladation pathway.[8]
Base/Additive K₂CO₃ / PivOHAg₂CO₃ / AcOHThe combination of a silver salt and acetic acid is crucial for promoting the C8-selective mechanism.[8]
Regioselectivity High for C2High for C8The specific conditions override the intrinsic C2 preference to favor the sterically accessible C8 peri-position for cyclometalation.

Emerging Frontiers: Photoredox Catalysis

Visible-light photoredox catalysis offers a powerful, mild alternative to traditional transition-metal catalysis for C-H functionalization.[12][13] This approach uses a photocatalyst that, upon light absorption, initiates a single-electron transfer (SET) process to generate highly reactive radical intermediates. These radicals can then engage in Minisci-type reactions with electron-deficient heterocycles like quinolines to form new C-C bonds.[12][14]

G PC Photocatalyst (PC) (e.g., Ir(ppy)₃) PC_excited Excited PC* PC->PC_excited Visible Light (hν) PC_excited->PC SET Radical_Precursor Radical Precursor (e.g., R-COOH) Radical Alkyl Radical (R•) Radical_Precursor->Radical Oxidative Quenching -e⁻, -CO₂ Radical_Adduct Radical Adduct Intermediate Radical->Radical_Adduct Addition Quinoline Quinoline Quinoline->Radical_Adduct Product Functionalized Quinoline Radical_Adduct->Product Oxidation & Aromatization Oxidant Oxidant Ox_reduced Reduced Oxidant Oxidant->Ox_reduced

Caption: Workflow for photoredox-catalyzed Minisci-type C-H alkylation of quinoline.[12]

This method is particularly valuable for installing alkyl groups and tolerates a wide range of functional groups, making it highly suitable for late-stage functionalization in drug discovery projects.[14]

Integrated Workflow for Drug Discovery

C-H functionalization is not merely a synthetic tool but a strategic enabler for accelerating the discovery of new medicines. By integrating these regioselective protocols into a drug discovery program, research teams can rapidly generate focused libraries of analogues around a core quinoline hit.

G cluster_synthesis Parallel Synthesis via C-H Functionalization Start Lead Quinoline Scaffold C2 C2-Functionalization (Protocol 1) Start->C2 C8 C8-Functionalization (Protocol 2) Start->C8 C4 Other Positions (e.g., C4-alkylation) Start->C4 Library Diverse Analogue Library C2->Library C8->Library C4->Library Screening Biological Screening (e.g., Kinase Assay) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Lead Optimization SAR->Optimization Optimization->SAR Iterative Cycles

Caption: Conceptual drug discovery workflow enabled by C-H functionalization.

This workflow illustrates how the precise, predictable, and efficient nature of C-H activation protocols allows for a systematic exploration of the chemical space around a quinoline core, directly informing structure-activity relationships (SAR) and accelerating the path to optimized clinical candidates.

References

  • Kumar, I., Sharma, R., Sharma, A., Kumar, A., & Sharma, U. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. (Royal Society of Chemistry). [Link]
  • Gulevich, A. V., Melcamu, Z., & Dudnik, A. S. (2015). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies.
  • Gulevich, A. V., Melcamu, Z., & Dudnik, A. S. (2015). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies.
  • Chen, X., et al. (2016). A direct metal-free C2–H functionalization of quinoline N-oxides: a highly selective amination and alkylation strategy towards 2-substituted quinolines. Organic Chemistry Frontiers. (Royal Society of Chemistry). [Link]
  • Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. [Link]
  • Kumar, I., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. (Royal Society of Chemistry). [Link]
  • Dudnik, A. S., Gulevich, A. V., & Gevorgyan, V. (2015). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines.
  • Liao, M.-L., et al. (2024).
  • Twilton, J., et al. (2017). Photoredox-Catalyzed C–H Functionalization Reactions.
  • Lewis, J. C., Bergman, R. G., & Ellman, J. A. (2008). Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. Journal of the American Chemical Society, 130(8), 2448–2449. [Link]
  • Adib, M., et al. (2016). Transition-Metal-Free Acylation of Quinolines and Isoquinolines with Arylmethanols via Oxidative Cross-Dehydrogenative Coupling Reactions. Synlett, 27(15), 2241-2245. [Link]
  • Gulevich, A. V., et al. (2015). Palladium-Catalyzed C8-Selective C-H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric and Solvation Effects on the Site-Selectivity by Mechanistic and DFT Computational Studies.
  • Ali, M. A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(33), 19354–19379. [Link]
  • Various Authors. Synthesis of quinolines. Organic Chemistry Portal. [Link]
  • Liao, M.-L., et al. (2025). Synthesis of quinoline by C–H bond activation with silver ion.
  • Kumar, I., et al. (2024). Synthesis of Quinoline Mimics via C-H bond Functionalization of Quinoline: A Review on Recent Progress.
  • Punniyamurthy, T., et al. (2020). RhIII-Catalyzed Direct C8-Arylation of Quinoline N-Oxides using Diazonaphthalen-2(1H)-ones: A Practical Approach towards 8-aza BINOL. Organic Letters, 22(1), 224-228. [Link]
  • Jones, G. (1977). The Chemistry of Quinolines. Chemical Reviews, 77(5), 667-697. [Link]
  • Sharma, R., et al. (2017). Scheme 1. C-8 functionalization of quinoline.
  • Twilton, J., et al. (2021). Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews, 122(2), 1925-2016. [Link]
  • Sahoo, T., et al. (2022). Palladium-Catalyzed Directed Aldehyde C-H Arylation of Quinoline-8-carbaldehydes: Exploring the Reactivity Differences between Aryl (Pseudo) Halides. The Journal of Organic Chemistry, 87(24), 16343–16350. [Link]
  • Lewis, J. C., Bergman, R. G., & Ellman, J. A. (2008). Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines.
  • Wang, C., et al. (2020). Rhodium(III)-Catalyzed Redox-Neutral [3+3] Annulation of N-nitrosoanilines with Cyclopropenones: A Traceless Approach to Quinolin-4(1H)-One Scaffolds. Molecules, 25(1), 220. [Link]
  • Zhou, K., et al. (2021). Selective C─H functionalization of quinolines.
  • Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). (PDF) Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.
  • Sahoo, T., et al. (2022). Palladium-Catalyzed Directed Aldehyde C–H Arylation of Quinoline-8-carbaldehydes: Exploring the Reactivity Differences between Aryl (Pseudo) Halides. The Journal of Organic Chemistry. [Link]
  • Han, S., et al. (2009). Palladium-Catalyzed Alkenylation of Quinoline-N-oxides via C−H Activation under External-Oxidant-Free Conditions. Journal of the American Chemical Society, 131(39), 13916–13917. [Link]
  • Liu, B., et al. (2013). Rhodium(III)-catalyzed N-nitroso-directed C-H olefination of arenes. High-yield, versatile coupling under mild conditions. Journal of the American Chemical Society, 135(1), 468-73. [Link]
  • Sharma, P., et al. (2022). Oxidative coupling of N-nitrosoanilines with substituted allyl alcohols under rhodium (III) catalysis. Frontiers in Chemistry, 10, 979743. [Link]
  • Twilton, J., et al. (2021). Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews. [Link]
  • Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]
  • Twilton, J., et al. (2022).
  • Oguejiofor, T. U., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 11. [Link]

Sources

Protocol for the Purification of Quinoline Derivatives by Chromatography: A Method Development and Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by Senior Scientists

Abstract

Quinoline and its derivatives represent a cornerstone of heterocyclic chemistry, with vast applications in medicinal chemistry, materials science, and industrial processes.[1][2] The biological activity and final application of these compounds are critically dependent on their purity. However, the intrinsic basicity of the quinoline nitrogen presents unique challenges during purification, often leading to issues like peak tailing, poor resolution, and on-column degradation when using standard chromatographic techniques.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for developing robust purification protocols for quinoline derivatives. We will delve into the causality behind experimental choices, offering detailed, field-proven protocols for both normal-phase and reversed-phase chromatography, including specialized techniques for chiral separations.

Foundational Principles: Understanding the Quinoline Challenge

The primary obstacle in purifying quinoline derivatives via chromatography is the interaction between the basic lone pair of electrons on the pyridine-type nitrogen and the acidic surface of common stationary phases, particularly silica gel.[4][5] Standard silica gel is populated with silanol groups (Si-OH), which are weakly acidic. The basic nitrogen of the quinoline can form strong hydrogen bonds or have acid-base interactions with these silanols. This leads to several common problems:

  • Peak Tailing/Streaking: The compound does not elute in a sharp, symmetrical band, reducing resolution and purity of collected fractions.[4]

  • Irreversible Adsorption: The compound binds so strongly to the column that it fails to elute, resulting in low recovery.

  • On-Column Decomposition: The acidic nature of the silica can catalyze the degradation of sensitive quinoline derivatives.[3][4]

Successfully purifying these compounds requires a strategy that mitigates these unwanted interactions. The initial choice of chromatographic mode is the most critical decision.

Logical Workflow for Method Selection

The following decision tree outlines a logical approach to selecting an appropriate purification strategy based on the properties of the quinoline derivative and the desired scale of purification.

MethodSelection cluster_purity Final Purity Check start Crude Quinoline Derivative is_sensitive Is the compound sensitive to acid (silica)? start->is_sensitive is_polar Is the compound polar? is_sensitive->is_polar No deactivated_npc NPC with Deactivated Silica or Alternative Phase (Alumina) is_sensitive->deactivated_npc Yes npc Normal-Phase Chromatography (NPC) (Flash or Prep LC) is_polar->npc No rpc Reversed-Phase Chromatography (RP-HPLC) is_polar->rpc Yes is_chiral Is the compound a racemic mixture? chiral Chiral Chromatography (Direct or Indirect Method) is_chiral->chiral Yes npc->is_chiral Compound is Pure (Achiral) deactivated_npc->is_chiral Compound is Pure (Achiral) rpc->is_chiral Compound is Pure (Achiral)

Caption: Workflow for selecting and optimizing a purification method.

Protocol: Normal-Phase Flash Chromatography (NPC)

NPC is often the first choice for purifying reaction mixtures due to its speed, scalability, and cost-effectiveness. The key to success with quinolines is to neutralize the acidic stationary phase.

Causality: Why Deactivation is Essential

Adding a small amount of a competing base, such as triethylamine (TEA) or pyridine, to the mobile phase effectively masks the active silanol sites on the silica gel.[6] This amine modifier preferentially interacts with the acidic sites, preventing the quinoline derivative from binding strongly and allowing it to elute symmetrically.

Method Development via Thin-Layer Chromatography (TLC)

Before committing to a column, always develop a solvent system using TLC.

  • Select a Starting Solvent System: A common starting point for many quinoline derivatives is a mixture of a non-polar solvent (Hexane or Petroleum Ether) and a more polar solvent (Ethyl Acetate).[7] Begin with a ratio like 80:20 Hexane:EtOAc.

  • Add the Modifier: To the chosen solvent system, add 0.5-2% triethylamine (TEA).[4] For example, to 10 mL of 80:20 Hexane:EtOAc, add 100 µL of TEA.

  • Optimize for an Rf of ~0.2-0.3: Run the TLC plate. Adjust the polarity of the solvent system until the target compound has a retention factor (Rf) of approximately 0.2 to 0.3. This Rf value typically translates well to flash chromatography, ensuring good separation without excessively long run times.[6]

Detailed Protocol: Flash Chromatography on Deactivated Silica

This protocol is designed to minimize the decomposition and improve the peak shape of sensitive quinoline derivatives.[4]

Materials:

  • Crude quinoline derivative

  • Silica gel (230-400 mesh)

  • Flash chromatography column and system

  • Solvents (e.g., Hexane, Ethyl Acetate) of appropriate grade

  • Triethylamine (TEA)

  • TLC plates, chamber, and UV lamp

Procedure:

  • Prepare the Eluent: Based on TLC analysis, prepare a sufficient volume of the mobile phase. Add 1% TEA to the chosen eluent (e.g., for 1 L of 80:20 Hexane:EtOAc, add 10 mL of TEA).

  • Column Packing (Slurry Method):

    • In a beaker, create a slurry of silica gel in your initial mobile phase.

    • Pour the slurry into the column and allow it to settle. Use gentle pressure or tapping to ensure a well-packed, homogenous bed.

    • Add a thin layer of sand to the top of the silica to prevent disturbance upon solvent addition.[3]

  • Column Deactivation/Equilibration:

    • Flush the packed column with 2-3 column volumes (CV) of the TEA-containing mobile phase. This ensures the entire silica bed is neutralized before the sample is loaded.[6]

  • Sample Loading:

    • Dry Loading (Recommended): If the compound has poor solubility or for best resolution, dissolve the crude product in a suitable solvent (e.g., DCM, acetone), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column bed.[3]

    • Wet Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane) or the initial eluent. Carefully pipette this solution directly onto the top of the column.[3]

  • Elution:

    • Begin the chromatography run, either isocratically or with a polarity gradient as determined during method development.

    • Maintain a constant flow rate. For flash chromatography, this is typically achieved with applied air pressure.

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified quinoline derivative.[8]

Troubleshooting Normal-Phase Chromatography
Problem Probable Cause(s) Solution(s)
Compound Decomposes Acid-sensitivity to silica gel.Deactivate silica with TEA.[4] Switch to a less acidic stationary phase like neutral alumina.[3] Minimize column contact time by using higher flow rates (flash).[3]
Significant Streaking/Tailing Strong interaction with acidic silanols.Add a basic modifier (0.5-2% TEA) to the mobile phase.[4] Ensure the compound is fully soluble in the eluent.
Compound Won't Elute Mobile phase is too non-polar. The compound is irreversibly bound to the silica.Increase the polarity of the mobile phase systematically (e.g., add methanol).[3] If still no elution, consider switching to reversed-phase chromatography.
Poor Separation/Overlapping Spots The polarity of the mobile phase is not optimal.Re-optimize the solvent system using TLC.[7] Consider a different solvent system (e.g., Dichloromethane/Methanol) for alternative selectivity.[7]

Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for purifying more polar quinoline derivatives or for achieving very high purity on a smaller scale. The key to success here is controlling the mobile phase pH.

Causality: The Critical Role of Mobile Phase pH

In RP-HPLC, the stationary phase (e.g., C18) is non-polar. Quinolines, being basic, can exist in either a neutral or a protonated (charged) state depending on the pH. Running the chromatography at a neutral pH can lead to an equilibrium between these two states on the column, resulting in broad, tailing, or split peaks.[9]

By adding an acid (e.g., formic acid, TFA) to the mobile phase to lower the pH to between 2.5 and 4, we ensure the quinoline nitrogen is fully and consistently protonated.[6] This single ionic species behaves predictably, suppressing interactions with residual silanols on the C18 phase and resulting in sharp, symmetrical peaks.[6][9]

Detailed Protocol: Preparative RP-HPLC

Materials:

  • Partially purified or crude quinoline derivative

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • Preparative C18 HPLC column and system

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% FA in Water. (For 1 L, add 1 mL of Formic Acid to 999 mL of HPLC-grade water).

    • Mobile Phase B: 0.1% FA in Acetonitrile. (For 1 L, add 1 mL of Formic Acid to 999 mL of HPLC-grade ACN).

    • Degas both mobile phases thoroughly using sonication or vacuum filtration.

  • Method Development (Analytical Scale):

    • Using an analytical C18 column, develop a gradient method to separate the target compound from its impurities. A typical starting gradient might be 5% to 95% B over 15-20 minutes.

    • Optimize the gradient to achieve the best possible resolution around the target peak.

  • System Equilibration:

    • Install the preparative C18 column.

    • Flush the system and column with 100% Mobile Phase B for 5-10 minutes to wash the column.

    • Equilibrate the column with the initial gradient conditions (e.g., 95% A / 5% B) for at least 5-10 column volumes, or until the baseline is stable.

  • Sample Preparation and Injection:

    • Dissolve the sample in a suitable solvent, ideally the initial mobile phase composition or a solvent like DMSO.

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.[7]

    • Inject the sample onto the column.

  • Chromatography and Fraction Collection:

    • Run the optimized preparative gradient.

    • Collect fractions based on the UV detector signal, targeting the peak corresponding to the desired product.

  • Post-Purification Workup:

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • The remaining aqueous solution can be freeze-dried (lyophilized) to yield the purified compound, often as a formate or TFA salt. Alternatively, the aqueous solution can be basified and the free base extracted with an organic solvent.

Troubleshooting RP-HPLC

The following logic diagram provides a systematic approach to troubleshooting peak tailing, a common issue when purifying basic compounds like quinolines.

RPTailing Troubleshooting Peak Tailing in RP-HPLC start Significant Peak Tailing Observed check_ph Is mobile phase pH low enough (~2.5-4)? start->check_ph check_column Is the column old or showing poor performance? check_ph->check_column Yes add_acid Add 0.1% Formic Acid or TFA to both mobile phases. check_ph->add_acid No check_overload Is the sample concentration too high (overload)? check_column->check_overload No replace_column Flush column or replace with a new/high-performance end-capped column. check_column->replace_column Yes dilute_sample Dilute sample or reduce injection volume. check_overload->dilute_sample Yes resolved Peak Shape Improved check_overload->resolved No, investigate other issues (e.g., extra-column dead volume) add_acid->resolved replace_column->resolved dilute_sample->resolved

Caption: Logic for troubleshooting peak tailing in RP-HPLC.

Specialized Protocol: Chiral Separation of Quinolines

Many quinoline derivatives are chiral and their enantiomers often exhibit different pharmacological activities, making enantioseparation crucial.[10][11]

Indirect Enantioseparation via Diastereomer Formation

This approach involves reacting the racemic quinoline with a pure chiral derivatizing agent to form a mixture of diastereomers. Diastereomers have different physical properties and can be separated using standard achiral chromatography, such as the RP-HPLC protocol described above.[12][13]

Protocol Outline:

  • Derivatization: React the racemic quinoline (containing a suitable functional group like an amine or carboxylic acid) with a high-purity chiral derivatizing reagent (e.g., Mosher's acid, a chiral isocyanate, or a chiral amino acid derivative like L-proline).[12]

  • Purification: Purify the resulting diastereomeric mixture using the RP-HPLC protocol (Section 3.2). The two diastereomers should now resolve into two separate peaks.

  • Fraction Collection: Collect the separated diastereomer peaks individually.

  • Cleavage (if necessary): If the parent enantiomer is desired, cleave the chiral auxiliary under conditions that do not racemize the quinoline core.

  • Characterization: Use spectroscopic methods to confirm the structure and analytical chiral HPLC to confirm the enantiomeric purity of the final products.

References

  • (PDF) Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT - ResearchGate.
  • Chiral separation of quinolones by liquid chromatography and capillary electrophoresis.
  • Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC.
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchGate.
  • Chiral separation of quinolones by liquid chromatography and capillary electrophoresis | Request PDF - ResearchGate.
  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR.
  • Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT | Asian Journal of Chemistry.
  • (PDF) Sensitive Detection and Enantioseparation of β-Blockers with Quinoline Based Active Chiral Reagents using HPLC: Separation Mechanism and DFT Modelling - ResearchGate.
  • Review on recent development of quinoline for anticancer activities.
  • Quinoline - Wikipedia.
  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
  • How does an acid pH modifier impact flash chromatography? - Biotage.

Sources

Analytical methods for the characterization of 3-Chloroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 3-Chloroquinolin-8-amine

Introduction: The Analytical Imperative for this compound

This compound is a substituted quinoline, a class of heterocyclic aromatic compounds of significant interest in medicinal chemistry and drug development.[1] As a key building block and synthetic intermediate, the purity, identity, and stability of this compound are paramount to ensure the quality, safety, and efficacy of downstream products. Its molecular structure, featuring a chloro-substituted pyridine ring and an amino-substituted benzene ring, presents unique analytical challenges and opportunities.

This guide provides a comprehensive overview of robust analytical methods for the complete characterization of this compound. We move beyond mere protocols to explain the underlying principles and the rationale for methodological choices, empowering researchers, scientists, and drug development professionals to generate reliable and reproducible data. The core philosophy is one of orthogonal validation, where multiple, distinct analytical techniques are employed to build a self-validating and unambiguous profile of the molecule.[1]

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₇ClN₂[2][3]
Molecular Weight 178.62 g/mol [2][3]
Monoisotopic Mass 178.02977 Da[2]
Appearance Solid (predicted)[3]
Predicted XLogP3 2.6[4]
CAS Number 139399-66-9[3]

Part 1: Chromatographic Purity and Quantification

Chromatographic methods are the cornerstone for assessing the purity of chemical compounds and quantifying them in various matrices. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) offer complementary insights.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the preferred method for purity assessment and routine quantification due to its versatility with a wide range of non-volatile and thermally sensitive compounds, which is characteristic of many quinoline derivatives.[5]

Causality Behind the Method: The use of a reversed-phase C18 column is standard for moderately polar aromatic compounds. The acidic mobile phase ensures that the basic amine group on the quinoline is consistently protonated, leading to sharp, symmetrical peaks and reproducible retention times.[6] Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. UV detection is ideal as the quinoline ring system is a strong chromophore.

Detailed Experimental Protocol: HPLC-UV Analysis

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Perform serial dilutions with the same solvent to prepare working standards for a calibration curve (e.g., 100, 50, 25, 10, 1 µg/mL).

    • Filter all solutions through a 0.45 µm syringe filter before injection.[7]

  • Instrumentation and Conditions:

    • Instrument: A standard HPLC system equipped with a UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

    • Mobile Phase: An isocratic or gradient mixture of Solvent A (0.1% Formic Acid in Water) and Solvent B (0.1% Formic Acid in Acetonitrile).[8][9] A typical starting condition is 80% A / 20% B.

    • Flow Rate: 1.0 mL/min.[5]

    • Injection Volume: 10 µL.[9]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm, or scan for maximum absorbance (e.g., 220-400 nm).[8]

Data Presentation: HPLC Parameters

ParameterRecommended SettingRationale
Column C18 Reversed-Phase, 250 x 4.6 mm, 5 µmExcellent retention and separation for aromatic amines.
Mobile Phase Acetonitrile / 0.1% Formic Acid in WaterProvides good peak shape and resolution.[8]
Detection UV at 254 nmHigh sensitivity due to the aromatic quinoline structure.
Flow Rate 1.0 mL/minStandard flow for analytical scale columns.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is exceptionally powerful for identifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or precursors.[5] It combines the high-resolution separation of gas chromatography with the definitive identification power of mass spectrometry.

Causality Behind the Method: A low-polarity DB-5MS column is a robust, general-purpose choice for separating a wide range of analytes. The temperature program is designed to first elute highly volatile compounds at a low temperature before ramping up to elute the main analyte and any less volatile impurities. Electron Ionization (EI) is used as it creates reproducible fragmentation patterns that can be compared against spectral libraries for confident identification.

Detailed Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a volatile solvent like methanol or dichloromethane.

    • Ensure the sample is fully dissolved.

  • Instrumentation and Conditions:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm) or equivalent.[7]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Initial temperature 100°C, hold for 2 min. Ramp to 280°C at 15°C/min. Hold at 280°C for 5 min.[7]

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 40 - 450 amu.

Data Presentation: GC-MS Parameters

ParameterRecommended SettingRationale
Column DB-5MS (or equivalent)General purpose, provides good separation for a wide range of compounds.
Ionization Electron Ionization (EI), 70 eVCreates reproducible, searchable fragmentation patterns.
Scan Mode Full Scan (40-450 amu)Ideal for identifying unknown impurities.
Oven Program Temperature ramp (e.g., 100-280°C)Ensures elution of compounds with varying volatilities.

Part 2: Definitive Structural Elucidation

While chromatography indicates purity, spectroscopy provides irrefutable proof of the compound's chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for structural determination, providing detailed information about the carbon-hydrogen framework of a molecule.[10]

Causality Behind the Method: Deuterated solvents like DMSO-d₆ or CDCl₃ are used because they do not produce interfering signals in the ¹H NMR spectrum. Tetramethylsilane (TMS) is the universal reference standard (0 ppm). The distinct electronic environments of each proton and carbon atom in this compound result in a unique and predictable spectral fingerprint.

Detailed Experimental Protocol: NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

    • Additional experiments like COSY, HSQC, and HMBC can be run to confirm assignments.

Data Interpretation and Predicted Spectra

  • ¹H NMR: The spectrum will show distinct signals for the aromatic protons on the quinoline core. Protons adjacent to the nitrogen and chlorine will be shifted downfield. The -NH₂ protons typically appear as a broad singlet. Based on analogous structures like 8-aminoquinoline and 3-chloroaniline, the aromatic protons are expected between 6.5 and 9.0 ppm.[11][12]

  • ¹³C NMR: The spectrum should display 9 distinct signals for the 9 carbon atoms in the structure. Aromatic carbons typically resonate between 110 and 150 ppm.[13]

Table: Predicted Spectroscopic Data

TechniqueExpected ObservationsInferred Structural Feature
¹H NMR Signals between ~6.5-9.0 ppm; distinct coupling patterns (d, dd, s). Broad singlet for NH₂.Aromatic C-H protons on the quinoline skeleton. Amine group.
¹³C NMR 9 signals in the aromatic region (~110-150 ppm).Confirms the 9 unique carbon environments of the quinoline core.
FTIR ~3400-3300 cm⁻¹ (doublet), ~1620 cm⁻¹, ~1580 cm⁻¹, ~750 cm⁻¹N-H stretch (amine), C=N stretch, C=C stretch (aromatic), C-Cl stretch.[14][15]
HRMS (ESI+) m/z = 179.0370 [M+H]⁺Confirms elemental formula of C₉H₇ClN₂.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique used to identify the functional groups present in a molecule.

Detailed Experimental Protocol: FTIR Analysis

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Alternatively, mix ~1 mg of sample with ~100 mg of dry KBr powder and press into a transparent pellet.

  • Data Acquisition:

    • Record the spectrum from 4000 to 400 cm⁻¹.

    • Collect a background spectrum first and subtract it from the sample spectrum.

Data Interpretation: The resulting spectrum should show characteristic absorption bands corresponding to the N-H bonds of the amine, the C=C and C=N bonds of the aromatic system, and the C-Cl bond.[15]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate mass measurement, which is used to confirm the elemental composition of the molecule.

Detailed Experimental Protocol: HRMS Analysis

  • Sample Preparation:

    • Prepare a dilute solution (~10 µg/mL) of the sample in an appropriate solvent like methanol or acetonitrile/water.

  • Data Acquisition:

    • Infuse the sample into an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

    • Acquire the spectrum in positive ion mode.

Data Interpretation: The measured mass of the protonated molecule [M+H]⁺ should match the theoretical calculated mass for C₉H₈ClN₂⁺ within a narrow tolerance (typically < 5 ppm). The theoretical exact mass for [M+H]⁺ is 179.0370.[2]

Part 3: Integrated Analytical Workflow

No single technique is sufficient for full characterization. True confidence comes from an integrated approach where the results from orthogonal methods corroborate one another.

dot

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Compound Synthesized This compound HPLC HPLC-UV (Purity & Quantification) Compound->HPLC GCMS GC-MS (Impurity Profile) Compound->GCMS NMR NMR ('H, '³C) (Structure Confirmation) Compound->NMR FTIR FTIR (Functional Groups) Compound->FTIR HRMS HRMS (Elemental Formula) Compound->HRMS Report Certificate of Analysis (Complete Profile) HPLC->Report Purity > 99% GCMS->Report Impurities < 0.1% NMR->Report Structure Confirmed FTIR->Report Functional Groups Match HRMS->Report Mass Error < 5 ppm

Sources

Application Note: A Comprehensive Guide to HPLC Method Development for Purity Analysis of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of activities, including antimalarial, anticancer, and antibacterial properties. The purity of these active pharmaceutical ingredients (APIs) is a critical quality attribute that directly impacts their safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for the determination of API purity and the quantification of related substances.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and validation of a robust, stability-indicating HPLC method for the purity analysis of quinoline compounds. We will delve into the scientific rationale behind experimental choices, from column and mobile phase selection to the design of forced degradation studies, ensuring the development of a self-validating and regulatory-compliant method. The principles and protocols outlined herein are grounded in the guidelines set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2]

The Scientific Rationale for Method Development

A successful HPLC method for purity analysis must be "stability-indicating," meaning it can accurately separate the API from its potential impurities and degradation products. This requires a deep understanding of the physicochemical properties of quinoline compounds and a systematic approach to method development.

Understanding the Analyte: The Quinoline Scaffold

Quinoline is a weakly basic, aromatic heterocyclic compound.[3] Its aromatic nature and the presence of the nitrogen atom dictate its chromatographic behavior. The fused benzene and pyridine rings create a π-electron-rich system, making it amenable to π-π interactions with certain stationary phases. The basic nitrogen atom (pKa of quinoline's conjugate acid is ~4.9) means its ionization state, and therefore its retention, can be manipulated by the pH of the mobile phase.

Column Selection: Beyond the C18

The choice of stationary phase is the most critical parameter for achieving the desired selectivity.

  • C18 (Octadecylsilane) Columns: These are the workhorses of reversed-phase HPLC due to their hydrophobicity and broad applicability. For many quinoline derivatives, a C18 column provides excellent retention and separation based on hydrophobicity.

  • Phenyl-Hexyl Columns: These columns offer an alternative and often advantageous selectivity for aromatic compounds like quinolines. The phenyl groups on the stationary phase can engage in π-π interactions with the quinoline ring system, providing a different separation mechanism than the purely hydrophobic interactions of a C18 column. This can be particularly useful for separating isomers or closely related aromatic impurities that may co-elute on a C18 column.

  • Pentafluorophenyl (PFP) Columns: PFP columns provide a unique selectivity due to a combination of hydrophobic, aromatic, and dipole-dipole interactions. They are particularly effective for separating halogenated compounds and isomers.

The choice between these columns should be guided by an initial screening study to determine which provides the best resolution for the API and its known impurities.

Mobile Phase Optimization: The Key to Resolution

The mobile phase composition, particularly the organic modifier, buffer, and pH, fine-tunes the separation.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile is generally preferred for its lower viscosity and UV transparency. The choice of organic modifier can also influence selectivity.

  • pH Control: Due to the basic nature of the quinoline nitrogen, controlling the mobile phase pH is crucial for achieving reproducible retention times and symmetrical peak shapes. A mobile phase pH below the pKa of the quinoline's conjugate acid (e.g., pH < 4) will ensure the compound is in its protonated, more polar form, which can lead to better peak shape by minimizing interactions with residual silanols on the stationary phase.

  • Buffer Selection: A buffer (e.g., phosphate, formate, or acetate) should be used to maintain a constant pH throughout the analysis. The choice of buffer will depend on the desired pH and its compatibility with the detection method (e.g., formate buffers are suitable for mass spectrometry).

Forced Degradation Studies: Unveiling Potential Impurities

Forced degradation studies are a cornerstone of developing a stability-indicating method.[4][5] By subjecting the API to stress conditions more severe than those encountered during long-term storage, we can generate potential degradation products and ensure the analytical method can separate them from the parent compound.

Common Degradation Pathways of Quinoline Compounds

Under stress conditions, quinolines can undergo several degradation reactions:

  • Hydrolysis (Acidic and Basic): While the quinoline ring itself is relatively stable to hydrolysis, substituents on the ring may be susceptible. The nitrogen atom can be protonated under acidic conditions, which can influence the reactivity of the ring system.

  • Oxidation: The electron-rich quinoline ring is susceptible to oxidation, often leading to the formation of N-oxides or hydroxylated derivatives. Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies.

  • Photolysis: Exposure to UV or visible light can induce photochemical reactions, leading to a variety of degradation products.

  • Thermal Degradation: High temperatures can lead to the cleavage of labile bonds and the formation of various degradation products.

G cluster_stress Stress Conditions cluster_degradation Potential Degradation Pathways Acid (HCl) Acid (HCl) Hydrolysis of Substituents Hydrolysis of Substituents Acid (HCl)->Hydrolysis of Substituents Base (NaOH) Base (NaOH) Base (NaOH)->Hydrolysis of Substituents Oxidation (H2O2) Oxidation (H2O2) N-Oxide Formation N-Oxide Formation Oxidation (H2O2)->N-Oxide Formation Ring Hydroxylation Ring Hydroxylation Oxidation (H2O2)->Ring Hydroxylation Heat Heat Ring Opening Ring Opening Heat->Ring Opening Light (UV/Vis) Light (UV/Vis) Light (UV/Vis)->Ring Hydroxylation Photochemical Rearrangement Photochemical Rearrangement Light (UV/Vis)->Photochemical Rearrangement Quinoline_API Quinoline API Quinoline_API->Acid (HCl) Quinoline_API->Base (NaOH) Quinoline_API->Oxidation (H2O2) Quinoline_API->Heat Quinoline_API->Light (UV/Vis)

Caption: Forced degradation pathways for quinoline compounds.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the development and validation of an HPLC method for the purity analysis of a representative quinoline compound.

Protocol 1: HPLC Method Development

This protocol outlines a systematic approach to developing a separation method.

  • Instrumentation and Materials:

    • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.

    • C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).

    • Quinoline API and known impurities.

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Formic acid (LC-MS grade).

    • Ammonium formate (LC-MS grade).

    • Ultrapure water.

  • Initial Screening:

    • Sample Preparation: Prepare a 1.0 mg/mL solution of the quinoline API in a suitable solvent (e.g., 50:50 acetonitrile:water). If known impurities are available, prepare a mixed standard solution.

    • Column Screening: Test both the C18 and Phenyl-Hexyl columns.

    • Mobile Phase Screening:

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: Acetonitrile.

      • Run a generic gradient (e.g., 5% to 95% B over 20 minutes).

    • Evaluation: Compare the chromatograms from the different columns. Assess peak shape, resolution between the API and impurities, and retention time.

  • Method Optimization:

    • Gradient Optimization: Based on the initial screening, adjust the gradient slope and duration to improve the resolution of critical peak pairs.

    • pH Adjustment: If peak tailing is observed, consider adjusting the mobile phase pH. For example, prepare a mobile phase with 10 mM ammonium formate adjusted to pH 3.5 with formic acid.

    • Temperature Optimization: Analyze the sample at different column temperatures (e.g., 25°C, 30°C, 40°C) to assess the impact on selectivity and resolution.

G Start Start Method Development Column_Screen Column Screening (C18, Phenyl-Hexyl) Start->Column_Screen Mobile_Phase_Screen Mobile Phase Screening (ACN, MeOH, pH) Column_Screen->Mobile_Phase_Screen Gradient_Opt Gradient Optimization Mobile_Phase_Screen->Gradient_Opt Temp_Opt Temperature Optimization Gradient_Opt->Temp_Opt Final_Method Final Method Temp_Opt->Final_Method

Caption: HPLC method development workflow.

Protocol 2: Forced Degradation Study

This protocol details the procedure for generating degradation samples.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the quinoline API in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the API solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the API solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the API solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Store the solid API at 105°C for 24 hours. Also, reflux the API solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the solid API and the API solution to UV light (254 nm) and visible light for an extended period (e.g., 7 days).

  • Sample Analysis:

    • Before injection, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method with PDA detection.

    • Evaluate peak purity of the API peak in all stressed samples to ensure it is spectrally homogeneous.

Protocol 3: Method Validation

This protocol outlines the validation of the developed method according to ICH guidelines.[6][7]

  • Specificity: Analyze blank, placebo (if applicable), API, and a mixture of API and all known impurities and degradation products. Ensure that all peaks are well-resolved.

  • Linearity: Prepare a series of at least five concentrations of the API and each impurity, typically from the reporting limit to 120% of the specification limit. Plot peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of API and impurities at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percent recovery.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst and a different instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.

  • Robustness: Intentionally vary critical method parameters (e.g., pH ± 0.2 units, column temperature ± 5°C, flow rate ± 10%) and assess the impact on the results.

Data Presentation and Acceptance Criteria

Clear and concise data presentation is essential for evaluating the performance of the HPLC method.

Table 1: System Suitability Criteria

System suitability testing ensures that the chromatographic system is adequate for the intended analysis.[8]

ParameterAcceptance CriteriaRationale
Resolution (Rs) ≥ 2.0 between the API and the closest eluting impurityEnsures baseline separation of critical peaks.
Tailing Factor (T) ≤ 2.0 for the API peakConfirms peak symmetry and good column performance.
Theoretical Plates (N) ≥ 2000 for the API peakIndicates column efficiency.
%RSD of Peak Area ≤ 2.0% for six replicate injections of the standardDemonstrates the precision of the injection system.
Table 2: Validation Acceptance Criteria for Purity Method

These criteria are typical for a related substances method for a pharmaceutical product.

Validation ParameterAcceptance Criteria
Specificity No interference at the retention times of the API and impurities. Peak purity index > 0.999.
Linearity (r²) ≥ 0.999 for the API and all impurities.
Accuracy (% Recovery) 80.0% - 120.0% for impurities.98.0% - 102.0% for the API (if assayed by the same method).
Precision (%RSD) Repeatability: ≤ 5.0% for impurities.Intermediate Precision: ≤ 10.0% for impurities.
LOQ Signal-to-noise ratio ≥ 10.
Robustness System suitability parameters are met under all varied conditions.

Conclusion

The development of a robust and reliable HPLC method for the purity analysis of quinoline compounds is a critical step in the drug development process. By following a systematic approach that combines a thorough understanding of the analyte's chemistry with the principles of chromatographic separation and regulatory guidelines, a stability-indicating method can be successfully developed and validated. The protocols and acceptance criteria presented in this application note provide a solid framework for ensuring the quality, safety, and efficacy of quinoline-based pharmaceuticals.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). November 2005. [Link]
  • United States Pharmacopeia.
  • Vedantu. Quinoline: Structure, Properties & Uses Explained. [Link]
  • Ngwa, G. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Drug Delivery Technology. 2010.
  • J-STAR Research.
  • International Council for Harmonisation. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
  • AMS Biotechnology (Europe) Ltd.
  • Dong, M. W. Getting the peaks perfect: System suitability for HPLC. American Chemical Society. 2003. [Link]

Sources

Application Notes and Protocols: The Development and Application of Fluorescent Probes Using Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the principles, design, synthesis, and application of quinoline-based fluorescent probes. Quinoline and its derivatives represent a privileged class of heterocyclic aromatic compounds that are not only foundational in medicinal chemistry but also possess intriguing and highly tunable fluorescence properties.[1][2][3] These characteristics have led to their extensive development as molecular probes and chemosensors for monitoring a wide array of biological analytes and processes.[1][2] This document details the rationale behind their design, offers validated protocols for their use in detecting metal ions and pH, and discusses advanced applications in high-resolution cellular imaging.

Part 1: Foundational Principles of Quinoline-Based Probes

The Quinoline Scaffold: A Privileged Structure for Fluorescence Sensing

The quinoline scaffold, consisting of a benzene ring fused to a pyridine moiety, is an exceptionally versatile platform for developing fluorescent probes.[2] Its inherent photophysical properties, combined with the ease of chemical modification, allow for the rational design of probes with tailored functions.[4][5] Historically, quinine, a natural quinoline alkaloid, was one of the first well-defined small-molecule fluorophores.[6] Modern synthetic chemistry has expanded upon this foundation, enabling the creation of probes with high quantum yields, excellent photostability, and sensitivity to their microenvironment.[1][3]

The key advantages of the quinoline scaffold include:

  • Tunable Photophysical Properties: Substitutions on the quinoline ring system can dramatically alter the absorption and emission wavelengths, Stokes shift, and quantum yield, allowing for the creation of probes across the visible spectrum.[6][7]

  • Biocompatibility: Many quinoline derivatives exhibit low cytotoxicity and good cell permeability, making them suitable for live-cell imaging applications.[4][8]

  • Versatile Sensing Mechanisms: The nitrogen atom in the heterocyclic ring and the overall electronic structure can be exploited to design probes that operate via various sensing mechanisms, such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT).[2][9]

Rational Design Strategy: The Fluorophore-Spacer-Receptor Model

A common and effective strategy for probe design is the "fluorophore-spacer-receptor" model. This modular approach allows for the independent optimization of each component to achieve the desired sensing capabilities.[10]

  • Fluorophore: The quinoline core serves as the signaling unit whose fluorescence is modulated by the recognition event.

  • Receptor (Recognition Unit): This is the portion of the molecule that selectively binds to the target analyte (e.g., a metal ion, H+).

  • Spacer: This unit chemically links the fluorophore and the receptor, controlling the distance and electronic communication between them.

A prime example of this design is seen in probes that operate via a Photoinduced Electron Transfer (PET) mechanism. In the "off" state, the receptor quenches the fluorescence of the quinoline fluorophore through PET. Upon binding the target analyte, the electron-donating ability of the receptor is suppressed, inhibiting PET and "turning on" the fluorescence.[10][11]

cluster_0 Probe 'OFF' State (No Analyte) cluster_1 Probe 'ON' State (Analyte Bound) Fluorophore_OFF Quinoline (Excited State) Receptor_OFF Receptor (e.g., Amine) Fluorophore_OFF->Receptor_OFF PET Quenching Result_OFF No Fluorescence Receptor_OFF->Result_OFF Analyte Analyte (e.g., Zn²⁺, H⁺) Receptor_ON Receptor Analyte->Receptor_ON Binding Fluorophore_ON Quinoline (Excited State) Receptor_ON->Fluorophore_ON PET Blocked Result_ON Fluorescence Fluorophore_ON->Result_ON Emission

Caption: Photoinduced Electron Transfer (PET) mechanism in a quinoline probe.

Part 2: Application for Metal Ion Detection: Zinc (Zn²⁺)

Zinc is a crucial metal ion involved in numerous physiological and pathological processes, and its dysregulation is linked to several diseases.[12] Quinoline-based probes provide a powerful tool for monitoring intracellular free Zn²⁺ with high sensitivity.[9][12][13]

Probe Characteristics

The table below summarizes typical photophysical properties of a quinoline-based Zn²⁺ sensor. Upon binding Zn²⁺, these probes often exhibit a significant enhancement in fluorescence intensity (chelation-enhanced fluorescence, CHEF).[2]

PropertyProbe Alone (- Zn²⁺)Probe + Zn²⁺
Max Excitation (λex) ~370 nm~370 nm
Max Emission (λem) ~520 nm~480 nm (with blue shift)
Quantum Yield (Φ) < 0.05 (low)> 0.40 (high)
Fluorescence Weak / "Off"Strong / "On"
Detection Limit -pM to µM range[12][14]
Protocol 1: In Vitro Spectroscopic Analysis of a Zn²⁺ Probe

Objective: To determine the selectivity, sensitivity, and binding stoichiometry of the probe for Zn²⁺.

Materials:

  • Quinoline probe stock solution (1 mM in DMSO).

  • Aqueous buffer (e.g., 10 mM HEPES, pH 7.4).

  • ZnCl₂ stock solution (10 mM in deionized water).

  • Stock solutions of other relevant metal ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺) for selectivity testing.

  • Spectrofluorometer and UV-Vis spectrophotometer.

Procedure:

  • Probe Working Solution: Prepare a 10 µM solution of the probe in the aqueous buffer.

  • Fluorescence Titration:

    • To a cuvette containing 2 mL of the probe working solution, incrementally add small aliquots of the ZnCl₂ stock solution.

    • After each addition, gently mix and record the fluorescence emission spectrum (e.g., scanning from 400-600 nm with excitation at 370 nm).

    • Observe the increase in fluorescence intensity. The data can be used to calculate the binding affinity (Kd).

  • Selectivity Test:

    • Prepare a series of solutions, each containing the 10 µM probe and a high concentration (e.g., 100 µM) of a different metal ion.

    • Prepare one sample with the probe and Zn²⁺ as a positive control.

    • Measure the fluorescence intensity of each sample. A highly selective probe will only show a significant fluorescence increase in the presence of Zn²⁺.

  • Stoichiometry (Job's Plot):

    • Prepare a series of solutions with a constant total concentration of probe + Zn²⁺ (e.g., 20 µM), but vary the mole fraction of the probe from 0 to 1.

    • Measure the fluorescence intensity for each solution at the peak emission wavelength.

    • Plot the fluorescence intensity against the mole fraction of the probe. The peak of the plot will indicate the binding stoichiometry (e.g., a peak at 0.5 suggests a 1:1 complex, while a peak at ~0.67 suggests a 1:2 probe:Zn²⁺ complex).[15]

Protocol 2: Live-Cell Imaging of Intracellular Zn²⁺

Objective: To visualize and monitor changes in the concentration of labile Zn²⁺ in living cells.

Materials:

  • Mammalian cells (e.g., HeLa, HEK293) cultured on glass-bottom dishes.

  • Culture medium (e.g., DMEM).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Quinoline-Zn²⁺ probe stock solution (1 mM in DMSO).

  • Positive control: ZnCl₂ solution and a zinc ionophore (e.g., pyrithione).

  • Negative control: A strong zinc chelator (e.g., TPEN).

  • Confocal or wide-field fluorescence microscope with appropriate filter sets (e.g., DAPI/FITC channels).

Procedure:

  • Cell Seeding: Plate cells onto glass-bottom dishes and allow them to adhere and reach 60-70% confluency.[16]

  • Probe Loading:

    • Wash the cells once with warm PBS.

    • Prepare a loading solution of the probe (e.g., 1-5 µM) in serum-free medium.

    • Incubate the cells with the loading solution for 15-30 minutes at 37°C.[16]

  • Washing: Remove the loading solution and wash the cells gently with warm PBS (2-3 times) to remove excess probe.[16]

  • Imaging:

    • Add fresh, warm medium or PBS to the cells.

    • Mount the dish on the microscope stage.

    • Excite the probe using a ~405 nm laser line or filter set and collect emission around 450-550 nm.[16] Acquire baseline images of endogenous Zn²⁺.

  • Controls (Self-Validation):

    • Positive Control: To confirm the probe is responsive, treat the cells with a solution containing ZnCl₂ (e.g., 50 µM) and pyrithione (e.g., 5 µM). A significant increase in fluorescence should be observed.

    • Negative Control: After imaging the zinc-induced fluorescence, add TPEN (e.g., 100 µM) to the cells. The fluorescence should decrease significantly as TPEN chelates the intracellular zinc.

A 1. Seed Cells on Glass-Bottom Dish B 2. Wash Cells with PBS A->B C 3. Load with Probe (1-5 µM, 15-30 min) B->C D 4. Wash 3x with PBS to Remove Excess Probe C->D E 5. Image Baseline Fluorescence (Endogenous Zn²⁺) D->E F 6. Add Zn²⁺ + Ionophore (Positive Control) E->F Validation G 7. Image Increased Fluorescence F->G H 8. Add Chelator (TPEN) (Negative Control) G->H Validation I 9. Image Quenched Fluorescence H->I

Caption: Experimental workflow for live-cell imaging of intracellular Zn²⁺.

Part 3: Application for Ratiometric pH Sensing

Intracellular pH is tightly regulated and plays a critical role in cellular processes.[17] Ratiometric fluorescent probes are particularly powerful for pH sensing because the ratio of fluorescence intensities at two different wavelengths provides a built-in correction for variations in probe concentration, photobleaching, and cell path length.[4][18]

Probe Characteristics and Mechanism

Many quinoline pH probes operate via a protonation-activable resonance charge transfer (PARCT) mechanism.[4][18] In this design, protonation of a specific site on the probe (e.g., the quinoline nitrogen) alters the intramolecular charge transfer (ICT) character of the molecule, leading to a significant and predictable shift in the emission spectrum.[4][18]

PropertyAcidic Conditions (Protonated)Basic Conditions (Deprotonated)
Emission Peak 1 (λem1) High IntensityLow Intensity
Emission Peak 2 (λem2) Low IntensityHigh Intensity
Emission Shift Significant (e.g., >50 nm)[4][18]-
pKa Typically in the physiological range (6.5 - 7.5)[4][18]-
Measurement Ratio of Intensity (λem1 / λem2)Ratio of Intensity (λem1 / λem2)
Protocol 3: In Vitro pH Titration and pKa Determination

Objective: To characterize the pH-dependent spectral response of the probe and determine its pKa value.

Materials:

  • Quinoline pH probe stock solution (1 mM in DMSO).

  • A series of calibration buffers with precise pH values spanning the desired range (e.g., pH 4.5 to 9.0).

  • Spectrofluorometer.

Procedure:

  • Sample Preparation: For each pH value, prepare a cuvette containing a fixed concentration of the probe (e.g., 5 µM) in the corresponding calibration buffer.

  • Spectral Measurement: Record the full emission spectrum for each sample using a fixed excitation wavelength.

  • Data Analysis:

    • Identify the two emission wavelengths that show the largest opposing changes with pH.

    • Calculate the ratio of the fluorescence intensities at these two wavelengths (I₁/I₂) for each pH value.

    • Plot the intensity ratio (I₁/I₂) versus pH.

    • Fit the data to the Henderson-Hasselbalch equation to determine the pKa, which is the pH at which the ratio is halfway between the minimum and maximum values. An ideal probe will show a linear response around its pKa.[18]

Protocol 4: Ratiometric Imaging of Intracellular pH

Objective: To quantitatively map the pH within different compartments of living cells.

Materials:

  • All materials from Protocol 2.

  • Calibration solutions: High K⁺ buffers of known pH containing the ionophore nigericin.

Procedure:

  • Cell Seeding and Probe Loading: Follow steps 1-3 from Protocol 2.

  • Imaging:

    • Mount the dish on the microscope.

    • Acquire two separate images simultaneously or in rapid succession. The first image should capture emission at the first peak (e.g., 500-550 nm), and the second should capture emission at the second peak (e.g., 570-620 nm).

  • Image Analysis:

    • Using image analysis software, divide the first image by the second image on a pixel-by-pixel basis to generate a ratiometric image.

    • The intensity or color of each pixel in the final image will represent the pH at that location.

  • In Situ Calibration (for Quantitative Measurement):

    • After imaging, perfuse the cells with the high K⁺/nigericin buffers of known pH values. Nigericin is an ionophore that equilibrates the intracellular pH with the extracellular buffer pH.

    • Acquire ratiometric images for at least 3-4 different pH values to create a calibration curve that correlates specific ratios to absolute pH values in your experimental setup.

Part 4: Advanced Applications and Considerations

Two-Photon Microscopy (TPM)

Quinoline derivatives are often excellent candidates for two-photon microscopy (TPM) due to their favorable photophysical properties, including large two-photon absorption cross-sections.[12][19] TPM offers significant advantages for imaging deep within tissues, providing increased penetration depth, reduced phototoxicity, and lower autofluorescence.[19] This has enabled the use of quinoline probes to monitor analytes like nitric oxide (NO) and intracellular viscosity in live cells and tissues at depths of over 100 µm.[2][11][19]

Troubleshooting and Optimization
  • Solubility: Poor aqueous solubility can be an issue. Probes can be designed with water-soluble groups, or DMSO stock solutions should be carefully diluted into buffer or medium to avoid precipitation.[20]

  • Cytotoxicity: Always perform a cytotoxicity assay (e.g., MTT assay) to determine the optimal, non-toxic working concentration of a new probe.[4]

  • Photobleaching: Minimize light exposure by using the lowest possible laser power and shortest exposure times. Signal-to-noise can be improved by using image averaging or more sensitive detectors.[21]

  • Probe Localization: Co-staining with organelle-specific dyes (e.g., LysoTracker, MitoTracker) can be used to determine the subcellular localization of your probe and ensure it is reporting from the desired compartment.[1][11]

References

  • BenchChem. (n.d.). Application Notes and Protocols: Quinoline-Based Fluorophores in Two-Photon Microscopy.
  • National Institutes of Health. (n.d.). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging.
  • PubMed. (2019). Quinoline-based Ratiometric Fluorescent Probe for Detection of Physiological pH Changes in Aqueous Solution and Living Cells. Talanta, 192, 6-13.
  • BenchChem. (n.d.). Application Notes and Protocols: 2-(4-fluorophenyl)quinolin-7-amine as a Fluorescent Probe for Bioimaging.
  • ResearchGate. (2019). Quinoline-Based Ratiometric Fluorescent Probe for Detection of Physiological pH Changes in Aqueous Solution and Living Cells.
  • National Institutes of Health. (2023). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging.
  • ACS Publications. (n.d.). Highly Sensitive Quinoline-Based Two-Photon Fluorescent Probe for Monitoring Intracellular Free Zinc Ions. Analytical Chemistry.
  • Crimson Publishers. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications.
  • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers.
  • Elsevier. (2025). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry.
  • RSC Publishing. (n.d.). A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. Photochemical & Photobiological Sciences.
  • MDPI. (n.d.). A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative.
  • RSC Publishing. (n.d.). Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level. Materials Advances.
  • ResearchGate. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications.
  • ACS Publications. (2023). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. ACS Sensors.
  • (n.d.). Novel Quinoline-Based Fluorescent Probes for Detecting Zn2+ in Living Cells.
  • BenchChem. (n.d.). Application Notes and Protocols for 6-(Trifluoromethoxy)quinolin-4-amine as a Fluorescent Probe in Cell Imaging.
  • PubMed. (2020). Quinoline-based fluorescent small molecules for live cell imaging. Methods in Enzymology, 640, 309-326.
  • ACS Publications. (n.d.). Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues. Analytical Chemistry.
  • ResearchGate. (n.d.). Structures of quinoline based pH probes 1–7.
  • Taylor & Francis eBooks. (2025). Quinoline-Based Fluorescent Probe for Various Applications. In Small Organic Molecules-Based Fluorescent Biosensors and their Applications.
  • National Institutes of Health. (2025). A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative.

Sources

Application Notes and Protocols: Metal-Catalyzed Cross-Coupling Reactions with 3-Chloroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2][3] Its derivatives have demonstrated efficacy as antibacterial, antiviral, anticancer, and anti-inflammatory agents.[2] The functionalization of the quinoline nucleus is therefore a critical endeavor in the development of new chemical entities with therapeutic potential. 3-Chloroquinolin-8-amine, in particular, serves as a versatile building block, offering two distinct reaction sites for molecular elaboration: the chloro-substituent at the 3-position, amenable to various cross-coupling reactions, and the amino group at the 8-position, which can be engaged in further synthetic transformations.

This guide provides an in-depth exploration of metal-catalyzed cross-coupling reactions utilizing this compound as a key substrate. As a Senior Application Scientist, the following protocols and insights are curated to provide researchers, scientists, and drug development professionals with a robust framework for the successful synthesis of novel quinoline derivatives. The methodologies detailed herein are grounded in established principles of organometallic chemistry and are designed to be both reproducible and adaptable to a range of synthetic targets.

Core Concepts in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with high efficiency and selectivity.[4][5] These reactions generally proceed through a common catalytic cycle, which is essential to understand for effective reaction design and troubleshooting.

The General Catalytic Cycle

The catalytic cycle for most palladium-catalyzed cross-coupling reactions involves three fundamental steps:[5][6][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, this compound), forming a Pd(II) intermediate.[4][5]

  • Transmetalation: An organometallic coupling partner (e.g., a boronic acid in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide.[4][6]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]

Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-M Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The choice of catalyst, ligand, base, and solvent are critical parameters that must be carefully optimized for each specific transformation to ensure high yields and minimize side reactions.[5] The ligand, in particular, plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity and selectivity.[8][9]

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[4][7] It involves the reaction of an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[7][10]

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol details the synthesis of 3-phenylquinolin-8-amine, a representative biaryl quinoline derivative.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (nitrogen or argon)

  • Standard laboratory glassware

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.04 equiv.).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed toluene and degassed water in a 4:1 ratio (e.g., 4 mL of toluene and 1 mL of water per 1 mmol of this compound).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-phenylquinolin-8-amine.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

ParameterConditionRationale
Palladium Source Pd(OAc)₂A common and relatively air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
Ligand PPh₃A readily available and effective phosphine ligand for many Suzuki couplings.
Base K₂CO₃A moderately strong inorganic base that is effective in promoting transmetalation and is generally well-tolerated by many functional groups.[10]
Solvent System Toluene/WaterA biphasic system that facilitates the dissolution of both organic and inorganic reagents. Water is often beneficial for the transmetalation step.[10]
Temperature 100 °CProvides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe.

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides.[11][12][13] This reaction is particularly valuable for synthesizing arylamines, which are prevalent in pharmaceuticals.

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol outlines the synthesis of 3-(morpholino)quinolin-8-amine, a heteroaromatic amine derivative.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, methanol)

Equipment:

  • Glovebox or Schlenk line for handling air-sensitive reagents

  • Schlenk tube or oven-dried sealed tube

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup (in a glovebox): To a Schlenk tube, add Pd₂(dba)₃ (0.01 equiv.) and XPhos (0.02 equiv.). Add this compound (1.0 equiv.) and sodium tert-butoxide (1.4 equiv.).

  • Reagent Addition: Add anhydrous toluene, followed by morpholine (1.2 equiv.).

  • Reaction: Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Extraction and Concentration: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the desired 3-(morpholino)quinolin-8-amine.

Table 2: Key Considerations for Buchwald-Hartwig Amination

ParameterConditionRationale
Palladium Source Pd₂(dba)₃A common Pd(0) precatalyst that is highly active in many cross-coupling reactions.
Ligand XPhosA bulky, electron-rich biaryl phosphine ligand that is highly effective for the coupling of aryl chlorides.[14]
Base NaOtBuA strong, non-nucleophilic base that is crucial for the deprotonation of the amine and formation of the palladium-amido complex.[13]
Solvent Anhydrous TolueneA non-polar, aprotic solvent that is well-suited for this type of reaction. The anhydrous nature is critical to prevent quenching of the strong base.
Temperature 110 °CHigher temperatures are often required for the coupling of less reactive aryl chlorides.[15]

Application 3: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling reaction is a versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[16][17] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[18][19]

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol describes the synthesis of 3-(phenylethynyl)quinolin-8-amine.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (nitrogen or argon)

  • Standard laboratory glassware

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Solvent and Reagent Addition: Add anhydrous DMF and triethylamine. Stir the mixture for 10 minutes at room temperature. Add phenylacetylene (1.5 equiv.) dropwise.

  • Reaction: Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with aqueous ammonium chloride solution and extract with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent to obtain 3-(phenylethynyl)quinolin-8-amine.

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, Pd(PPh3)2Cl2, and CuI in a Schlenk flask B Establish inert atmosphere (evacuate and backfill with N2/Ar) A->B C Add anhydrous DMF and triethylamine B->C D Add phenylacetylene dropwise C->D E Stir at room temperature or gentle heat D->E F Monitor reaction progress by TLC/LC-MS E->F G Quench with aqueous NH4Cl F->G H Extract with ethyl acetate G->H I Wash with water and brine H->I J Dry, concentrate, and purify by chromatography I->J

Caption: Experimental workflow for the Sonogashira coupling reaction.

Troubleshooting and Optimization

Cross-coupling reactions can sometimes be challenging, and a systematic approach to troubleshooting is often necessary.[14]

Common Issues and Potential Solutions:

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. For Pd(II) precatalysts, ensure complete reduction to Pd(0). Consider using a more active precatalyst or ligand.[20]

    • Inert Atmosphere: The presence of oxygen can deactivate the Pd(0) catalyst.[14] Ensure rigorous exclusion of air from the reaction.

    • Reagent Purity: Impurities in starting materials or solvents can inhibit the catalyst.[20] Purify reagents if necessary.

  • Side Reactions:

    • Homocoupling: Dimerization of the coupling partners can occur, especially in Suzuki reactions.[21] This can often be minimized by ensuring an oxygen-free environment and optimizing the reaction temperature.[21]

    • Dehalogenation: Reduction of the C-Cl bond can be a competing pathway. This may be influenced by the choice of ligand and base.

  • Catalyst Decomposition:

    • Formation of Palladium Black: This indicates aggregation and deactivation of the palladium catalyst.[14] Using more robust ligands or lowering the reaction temperature can sometimes mitigate this issue.[14]

A Note on the 8-Amino Group:

The 8-amino group of the quinoline substrate can potentially coordinate to the palladium center, which may influence the catalytic activity.[21] In most cases, with appropriate ligand selection, this does not significantly hinder the desired cross-coupling at the 3-position. However, for particularly sensitive transformations, protection of the amino group may be considered.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of functionalized quinoline derivatives. The metal-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide reliable and efficient pathways to construct new C-C and C-N bonds at the 3-position. By understanding the fundamental principles of these reactions and carefully controlling the experimental parameters, researchers can effectively utilize this key building block in their drug discovery and development programs. The protocols and insights provided herein are intended to serve as a solid foundation for further exploration and innovation in the field of medicinal chemistry.

References

  • Role of palladium catalyst in cross-coupling reactions. (2025).
  • The Role of Phosphine Ligands in Palladium Catalysis.
  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable.
  • Cross-Coupling Reactions Guide.
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. (2020).
  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts. (2020).
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010).
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  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC - PubMed Central.
  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai.
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  • Synthesis of a quinoline derivative using a non-metal catalyst - ResearchGate.
  • Cross Coupling Reactions: A Practical Guide Edited by N. Miyaura. Topics in Current Chemistry, Vol. 219. Springer-Verlag - ACS Publications. (2002).
  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing).
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  • Cross-coupling reactions : a practical guide - Semantic Scholar.
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Application Notes and Protocols for Microwave-Assisted Synthesis of Quinoline-Based Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating Discovery with Microwave-Assisted Quinoline Synthesis

The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[1][2] Traditional synthetic routes to these vital heterocycles, such as the Friedländer, Doebner-von Miller, and Gould-Jacobs reactions, have been instrumental but are often hampered by long reaction times, harsh conditions, and the use of hazardous solvents.[2]

In recent years, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, aligning perfectly with the principles of green chemistry to offer a more efficient and environmentally benign pathway to quinoline derivatives.[3][4] By utilizing microwave irradiation, we can achieve rapid, uniform heating of the reaction mixture, leading to dramatic reductions in reaction times (from hours to minutes), improved yields, and enhanced product purity.[5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, applications, and detailed protocols for the microwave-assisted synthesis of quinoline-based heterocycles.

The Science Behind Microwave-Assisted Synthesis: Beyond the Kitchen Appliance

It is a common misconception to equate a laboratory microwave reactor with a domestic microwave oven. Scientific microwave reactors are sophisticated instruments that allow for precise control over temperature, pressure, and power, ensuring reproducibility and safety, which is paramount when working with organic solvents.[7]

The accelerated reaction rates observed in MAOS are primarily due to the efficient heating mechanism of microwave irradiation. Unlike conventional heating, which relies on conduction and convection, microwaves directly interact with polar molecules and ions in the reaction mixture. This interaction leads to two primary heating mechanisms:

  • Dipolar Polarization: Polar molecules attempt to align with the oscillating electric field of the microwaves. This rapid reorientation creates molecular friction, generating heat.

  • Ionic Conduction: The presence of ions in the reaction mixture leads to their migration in the electric field, causing collisions and generating heat through resistance.

This direct and uniform heating of the reaction volume, often referred to as "volumetric heating," minimizes thermal gradients and side reactions, leading to cleaner products and higher yields.[8]

General Workflow for Microwave-Assisted Quinoline Synthesis

The workflow for MAOS is streamlined and efficient, significantly reducing the time from setup to purified product.

Microwave-Assisted Quinoline Synthesis Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Analysis Reactants Select Reactants & Catalyst Solvent Choose Solvent (or Solvent-Free) Vessel Combine in Microwave Vial Solvent->Vessel Irradiation Set Parameters & Irradiate Vessel->Irradiation Cooling Cooling & Isolation Irradiation->Cooling Purification Purification Cooling->Purification Analysis Characterization (NMR, MS) Purification->Analysis Friedlander Annulation Mechanism 2-Aminoaryl Ketone 2-Aminoaryl Ketone Intermediate Intermediate 2-Aminoaryl Ketone->Intermediate Condensation Enolizable Ketone Enolizable Ketone Enolizable Ketone->Intermediate Quinoline Quinoline Intermediate->Quinoline Cyclization & Dehydration

Caption: Mechanism of the Friedländer annulation for quinoline synthesis.

Comparative Data: Conventional vs. Microwave-Assisted Friedländer Synthesis

CatalystMethodTemperature (°C)TimeYield (%)Reference
p-TsOHConventionalReflux (Ethanol)6 h85[9]
p-TsOHMicrowave12010 min95[9]
Acetic AcidConventionalRoom TempSeveral DaysPoor[10]
Acetic AcidMicrowave1605 minExcellent[10]
SiO₂ NanoparticlesMicrowave1005-10 min93[11]

Protocol: Microwave-Assisted Friedländer Synthesis of a Polysubstituted Quinoline [12]

  • Materials: 2-aminobenzophenone, cyclic ketone (e.g., cyclohexanone), acetic acid, microwave reactor vials.

  • Procedure:

    • In a 10 mL microwave vial equipped with a magnetic stir bar, add 2-aminobenzophenone (1 mmol) and cyclohexanone (2 mmol).

    • Add acetic acid (2 mL), which acts as both the solvent and the catalyst.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 160 °C for 5-10 minutes.

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., NaHCO₃ solution).

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization or column chromatography.

The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds. [9]This reaction is typically catalyzed by strong acids. [9]Microwave assistance has been shown to improve yields and shorten reaction times significantly. [13] Reaction Mechanism:

Doebner-von Miller Reaction Mechanism Aniline Aniline Intermediate_A Michael Adduct Aniline->Intermediate_A 1,4-Addition Unsaturated Carbonyl Unsaturated Carbonyl Unsaturated Carbonyl->Intermediate_A Intermediate_B Cyclized Intermediate Intermediate_A->Intermediate_B Cyclization Quinoline Quinoline Intermediate_B->Quinoline Dehydration & Oxidation

Caption: Simplified mechanism of the Doebner-von Miller reaction.

Comparative Data: Conventional vs. Microwave-Assisted Doebner-von Miller Synthesis

CatalystMethodTimeYield (%)Reference
Phosphotungstic AcidThermal4-6 h60-85[13]
Phosphotungstic AcidMicrowave (300W)10-15 min79-94[13]

Protocol: Microwave-Assisted Doebner-von Miller Synthesis of Quinaldine [13]

  • Materials: Aniline, crotonaldehyde, phosphotungstic acid (PW₁₂), microwave reactor vials.

  • Procedure:

    • In a microwave-safe vessel, combine aniline (1 mmol), crotonaldehyde (1.2 mmol), and a catalytic amount of phosphotungstic acid.

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at a power of 300 W for 10-15 minutes.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, allow the reaction mixture to cool.

    • Dissolve the mixture in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a key method for the synthesis of 4-hydroxyquinoline derivatives, which are important precursors for many pharmaceuticals. [14]The reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature cyclization. [14]Microwave irradiation provides the necessary high temperatures rapidly and uniformly, leading to improved yields and significantly shorter reaction times. [14] Reaction Mechanism:

Gould-Jacobs Reaction Mechanism Aniline Aniline Intermediate_C Anilidomethylenemalonate Aniline->Intermediate_C Condensation Malonate Ester Malonate Ester Malonate Ester->Intermediate_C 4-Hydroxyquinoline 4-Hydroxyquinoline Intermediate_C->4-Hydroxyquinoline Thermal Cyclization

Caption: Mechanism of the Gould-Jacobs reaction.

Comparative Data: Conventional vs. Microwave-Assisted Gould-Jacobs Reaction

MethodTemperature (°C)TimeYield (%)Reference
Conventional (Reflux)>250Several hoursLow[14]
Microwave25020 min1[14]
Microwave30010 min37[14]
Microwave3005 min47[14]

Protocol: Microwave-Assisted Gould-Jacobs Synthesis of a 4-Hydroxyquinoline Derivative [14]

  • Materials: Aniline, diethyl ethoxymethylenemalonate (DEEM), microwave reactor vials.

  • Procedure:

    • In a 2.5 mL microwave vial equipped with a magnetic stir bar, add aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol). The excess DEEM acts as a solvent.

    • Seal the vial and place it in the microwave reactor.

    • Heat the mixture to 300 °C and hold for 5 minutes.

    • After the reaction, cool the vial to room temperature. A precipitate of the product should form.

    • Filter the solid product and wash it with ice-cold acetonitrile (3 mL).

    • Dry the resulting solid under vacuum.

Troubleshooting and Optimization

Even with the advantages of MAOS, challenges can arise. Here are some common issues and their solutions: [7]

Issue Potential Cause Suggested Solution
Low or No Product Yield Inefficient microwave absorption Add a small amount of a polar co-solvent (e.g., DMF, ethanol) or a silicon carbide passive heating element.
Low substrate reactivity Increase the reaction temperature or time. Consider a more active catalyst.
Product Decomposition Excessive temperature or time Reduce the reaction temperature and shorten the irradiation time. Ensure the solvent is stable at the reaction temperature.
Poor Reproducibility Inconsistent vial positioning Ensure the reaction vial is placed in the same position within the microwave cavity for each run.
Variations in starting materials Use high-purity reagents and solvents.

| Reaction Stalls | Catalyst deactivation | Use a higher catalyst loading or a more robust catalyst. |

Conclusion: The Future of Quinoline Synthesis is Green and Fast

Microwave-assisted synthesis has revolutionized the preparation of quinoline-based heterocycles, offering a powerful tool for accelerating drug discovery and development. The significant reduction in reaction times, improved yields, and alignment with the principles of green chemistry make MAOS an indispensable technique in the modern synthetic laboratory. [3][15]By understanding the principles and applying the detailed protocols outlined in this guide, researchers can harness the full potential of microwave technology to efficiently synthesize novel quinoline derivatives for a wide range of applications.

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  • El-Dean, A. M. K., et al. (2011). The Gould—Jacob Type of Reaction for the Synthesis of Novel Pyrimidopyrrolopyrimidines: A Comparison of Classical Heating vs. Solvent-Free Microwave Irradiation. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(12), 2459-2467. [Link]
  • ResearchGate. (n.d.). 13 questions with answers in MICROWAVE ASSISTED ORGANIC SYNTHESIS. [Link]
  • Kumar, A., et al. (2011). Synthesis of Quinaldines and Lepidines by a Doebner—Miller Reaction under Thermal and Microwave Irradiation Conditions Using Phosphotungstic Acid. Catalysis Letters, 141(10), 1538-1544. [Link]
  • Nageswar, Y. V. D., Ramesh, K., & Rakhi, K. (2025). Microwave-assisted Synthesis of Quinolines. Current Green Chemistry, 12(3), 234-260. [Link]
  • Hasaninejad, A., et al. (2012). Different catalytic approaches of Friedländer synthesis of quinolines. RSC Advances, 2(33), 12515-12539. [Link]
  • Al-dujaili, A. H., & Al-Zayadi, A. H. (2016). Limitations of the Jacobs–Gould Reaction Using Microwave Irradiation. Journal of Heterocyclic Chemistry, 53(4), 1239-1243. [Link]
  • Garella, D., et al. (2009). Fast, Solvent-Free, Microwave-Promoted Friedlander Annulation with a Reusable Solid Catalyst.
  • Ahmad, S., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Journal of the Chemical Society of Pakistan, 37(4), 793-798. [Link]
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]
  • Bailey, H. V., et al. (2020). Effects of time and temperature on the Friedländer quinoline synthesis from 6 and 10 when AcOH is used as the solvent. ChemistryOpen, 9(11), 1113-1122. [Link]
  • Zlotorowicz, A., et al. (2020). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Accounts of Chemical Research, 53(10), 2296-2308. [Link]
  • Das, R., & Deka, D. C. (2018). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Chemtech Research, 11(01), 22-35. [Link]
  • Muscia, G. C., et al. (2013). Microwave-Assisted Friedlaender Synthesis of Quinolines Derivatives as Potential Antiparasitic Agents. Letters in Drug Design & Discovery, 10(1), 85-90. [Link]
  • Saeedi, M., et al. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 30(22), 5039. [Link]
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676. [Link]
  • Allais, F., et al. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry, 6, 423. [Link]
  • Dudley, G. B., & Richman, K. W. (2019). Microwave Heating Outperforms Conventional Heating for a Thermal Reaction that Produces a Thermally Labile Product: Observations Consistent with Selective Microwave Heating. Chemistry–An Asian Journal, 14(15), 2594-2597. [Link]
  • Chemistry Stack Exchange. (2017).

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Scale-up synthesis of 3-Chloroquinolin-8-amine for preclinical studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-up Synthesis of 3-Chloroquinolin-8-amine for Preclinical Studies

Introduction

Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] this compound, in particular, is a valuable intermediate in the synthesis of novel compounds for preclinical evaluation, including potential antimalarial and anticancer agents.[1][3] The strategic placement of the chloro and amine functionalities on the quinoline scaffold allows for diverse downstream chemical modifications, making it a key building block in drug discovery programs.

This document provides a comprehensive guide for the scale-up synthesis of this compound, designed for researchers and drug development professionals. The protocol herein is developed to be robust, scalable, and suitable for producing the quantities of material required for preclinical studies, with a focus on procedural safety and high purity of the final compound.

Synthetic Strategy

The selected synthetic route for the preparation of this compound is a two-step process commencing with the commercially available 3-chloroquinoline. This strategy is predicated on efficiency, scalability, and the use of well-established chemical transformations. The sequence involves:

  • Nitration of 3-chloroquinoline to yield 3-chloro-8-nitroquinoline.

  • Reduction of the nitro group of 3-chloro-8-nitroquinoline to afford the target compound, this compound.

This approach is advantageous for scale-up as it avoids the complexities and potential for tar formation associated with de novo quinoline ring construction methods like the Skraup synthesis, especially with substituted anilines.[4] Starting with the pre-formed quinoline core simplifies the process and generally leads to cleaner reactions and easier purification.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Purification & Analysis start 3-Chloroquinoline step1 Nitration with HNO3/H2SO4 start->step1 intermediate 3-Chloro-8-nitroquinoline step1->intermediate step2 Reduction with SnCl2·2H2O intermediate->step2 product This compound step2->product purification Column Chromatography product->purification analysis NMR, MS, HPLC purification->analysis

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

PART 1: Nitration of 3-Chloroquinoline to 3-Chloro-8-nitroquinoline

This procedure details the electrophilic nitration of the quinoline ring. The nitro group is directed to the 8-position due to the electronic effects of the quinoline nitrogen and the chloro substituent.

Materials and Reagents:

  • 3-Chloroquinoline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Deionized Water

  • Ice

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

  • Rotary evaporator

Protocol:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3-chloroquinoline (1 equivalent).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (4 equivalents) to the flask with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete and the mixture is homogeneous, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1 equivalent) in a separate beaker, cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 3-chloroquinoline in sulfuric acid over a period of 30-60 minutes, maintaining the reaction temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • A yellow precipitate of 3-chloro-8-nitroquinoline will form.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel and wash thoroughly with cold deionized water.

  • Dry the solid product under vacuum. For further purification, the crude product can be recrystallized or used directly in the next step.

PART 2: Reduction of 3-Chloro-8-nitroquinoline to this compound

This step involves the reduction of the nitro group to a primary amine using a standard reducing agent like tin(II) chloride.

Materials and Reagents:

  • 3-Chloro-8-nitroquinoline

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (5 M)

  • Ethyl Acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-chloro-8-nitroquinoline (1 equivalent) and ethanol.

  • Add tin(II) chloride dihydrate (4-5 equivalents) to the suspension.

  • Slowly add concentrated hydrochloric acid and heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Maintain the reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully add 5 M sodium hydroxide solution to basify the mixture to a pH of 10-12, which will precipitate tin salts.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Data Summary

StepReactantsKey ReagentsTemp. (°C)Time (h)Expected YieldPurity (HPLC)
1 3-ChloroquinolineHNO₃, H₂SO₄0 - 52 - 385 - 95%>95%
2 3-Chloro-8-nitroquinolineSnCl₂·2H₂O, HClReflux2 - 470 - 85%>98%

Reaction Mechanisms

G cluster_nitration Nitration Mechanism 3-Chloroquinoline 3-Chloroquinoline Attack by NO2+ Attack by NO2+ 3-Chloroquinoline->Attack by NO2+ H2SO4, HNO3 Sigma Complex Sigma Complex Attack by NO2+->Sigma Complex 3-Chloro-8-nitroquinoline 3-Chloro-8-nitroquinoline Sigma Complex->3-Chloro-8-nitroquinoline -H+

Caption: Electrophilic aromatic substitution mechanism for the nitration of 3-chloroquinoline.

G cluster_reduction Reduction Mechanism 3-Chloro-8-nitroquinoline 3-Chloro-8-nitroquinoline Intermediate Intermediate 3-Chloro-8-nitroquinoline->Intermediate SnCl2, H+ This compound This compound Intermediate->this compound [H]

Caption: Simplified mechanism for the reduction of the nitro group to an amine.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.[5]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Concentrated acids (sulfuric and nitric) are highly corrosive and strong oxidizing agents. Handle with extreme care and have appropriate spill kits available.

  • Tin(II) chloride is harmful if swallowed and can cause skin and eye irritation. Avoid inhalation of dust.

  • This compound and its intermediates should be handled as potentially toxic compounds.

References

  • Practical and Simple Synthesis of Substituted Quinolines by an HCl-DMSO System on a Large Scale: Remarkable Effect of the Chloride Ion. Journal of Organic Chemistry.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • This compound | CAS 139399-66-9. Benchchem.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Synthesis of quinolines. Organic Chemistry Portal.
  • Existing methods for the synthesis of highly substituted quinolines.
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.
  • Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. PMC.
  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One.
  • This compound (C9H7ClN2). PubChem.
  • The Chemical Journey of 4-Chloro-3-nitroquinoline: From Synthesis to Applic
  • Prepar
  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resis. CUNY Academic Works.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.

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Application Notes & Protocols: A Scientist's Guide to the N-Alkylation of 3-Chloroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals, most notably in the realm of antimalarial drugs like chloroquine.[1][2] The specific scaffold of 3-chloroquinolin-8-amine presents a versatile platform for drug discovery. The chlorine atom at the 3-position serves as a reactive handle for cross-coupling reactions, while the primary amine at the 8-position is a prime site for modification to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and target engagement.[1][3]

N-alkylation of the 8-amino group is a critical synthetic transformation that allows for the introduction of various alkyl chains. These modifications can profoundly influence a molecule's biological activity, pharmacokinetic profile, and potential as a therapeutic agent.[2][4] This guide provides a detailed protocol for the N-alkylation of this compound, focusing on the robust and widely applicable SN2 methodology using alkyl halides. It further contextualizes this method against other modern synthetic strategies and provides a framework for reaction validation and troubleshooting.

Mechanistic Considerations: Choosing the Right Path for C-N Bond Formation

The primary amine at the C-8 position of the quinoline ring is a potent nucleophile, capable of attacking electrophilic carbon centers to form a new carbon-nitrogen bond. The choice of methodology depends on the nature of the alkylating agent, desired selectivity, and scale of the reaction.

Primary Method: SN2 Alkylation with Alkyl Halides

This is the most direct and common approach for N-alkylation.[5] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The amine's lone pair of electrons attacks the electrophilic carbon of an alkyl halide (R-X), displacing the halide leaving group.

Causality of Reagents:

  • Base: The reaction is significantly accelerated by the addition of a base. A base deprotonates the primary amine, either partially in equilibrium or fully, to form a more potent amide anion nucleophile. The choice of base is critical:

    • Strong Bases (e.g., NaH, LiHMDS): These irreversibly deprotonate the amine, leading to a very fast reaction but can be incompatible with sensitive functional groups on the alkylating agent.

    • Weaker Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are often sufficient, providing a milder reaction environment and are easier to handle.[6] They are particularly useful for preventing side reactions.

  • Solvent: A polar aprotic solvent, such as Dimethylformamide (DMF) or Acetonitrile (MeCN), is ideal. These solvents can solvate the cation of the base but do not engage in hydrogen bonding with the amine, leaving its nucleophilicity intact.[7]

  • Leaving Group: The reactivity of the alkyl halide follows the trend I > Br > Cl. Alkyl iodides are the most reactive but may be less stable or more expensive. Alkyl bromides often provide a good balance of reactivity and stability.

A significant challenge with this method is the potential for over-alkylation . The secondary amine product is also nucleophilic and can react with another molecule of the alkyl halide to form a tertiary amine. This can be mitigated by using an excess of the starting amine relative to the alkyl halide.

SN2_Alkylation_Scheme Start This compound Product N-Alkyl-3-chloroquinolin-8-amine Start->Product DMF, Heat AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product DMF, Heat Base Base (e.g., K₂CO₃) Base->Product DMF, Heat

Caption: General scheme for SN2 N-alkylation.

Alternative Method: Buchwald-Hartwig Amination

For more complex or sterically hindered substrates, or when coupling aryl groups, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction.[8][9][10] It involves the oxidative addition of an aryl or vinyl halide to a Pd(0) catalyst, followed by coordination and deprotonation of the amine, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[11][12] While highly effective, it requires careful optimization of the palladium precursor, phosphine ligand, and base, making it more complex than direct alkylation for simple alkyl groups.[9]

Detailed Experimental Protocol: N-Alkylation via SN2 Reaction

This protocol details a general, robust procedure for the mono-N-alkylation of this compound with a generic alkyl bromide.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound≥97%Sigma-AldrichStarting material.
Alkyl Bromide (e.g., 1-Bromobutane)Reagent GradeAcros OrganicsThe electrophile.
Potassium Carbonate (K₂CO₃)Anhydrous, powderFisher ScientificMild base. Must be dry.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-AldrichReaction solvent.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction and chromatography.
HexanesACS GradeVWRFor chromatography.
Deionized WaterN/ALab SourceFor work-up.
Brine (Saturated NaCl solution)N/ALab PreparedFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVWRDrying agent.
Silica Gel60 Å, 230-400 meshSorbent TechFor column chromatography.
TLC PlatesSilica Gel 60 F₂₅₄MilliporeSigmaFor reaction monitoring.
Equipment Setup
  • Round-bottom flask (appropriately sized for the reaction scale)

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Condenser

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

Step-by-Step Procedure

Experimental_Workflow start_end start_end process process monitor monitor purify purify Start Start: Assemble Dry Glassware under Inert Atmosphere Step1 1. Dissolve this compound (1.0 eq) in anhydrous DMF Start->Step1 Step2 2. Add K₂CO₃ (2.0 eq) to the solution Step1->Step2 Step3 3. Add Alkyl Bromide (1.1 eq) dropwise at room temperature Step2->Step3 Step4 4. Heat reaction to 60-80 °C Step3->Step4 Step5 5. Monitor by TLC (e.g., 3:1 Hexanes:EtOAc) Step4->Step5 Step6 6. Cool to RT, Quench with Deionized Water Step5->Step6 Upon Completion Step7 7. Extract with Ethyl Acetate (3x) Step6->Step7 Step8 8. Wash Organic Layer with Brine Step7->Step8 Step9 9. Dry (MgSO₄), Filter, and Concentrate in vacuo Step8->Step9 Step10 10. Purify via Column Chromatography Step9->Step10 End End: Characterize Pure Product (NMR, MS) Step10->End

Caption: Detailed workflow for the SN2 N-alkylation protocol.

  • Preparation: Assemble a dry round-bottom flask equipped with a magnetic stir bar and condenser under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: To the flask, add this compound (1.0 equivalent) and anhydrous DMF (approx. 0.1 M concentration). Stir until all solids are dissolved.

  • Base Addition: Add anhydrous potassium carbonate (2.0 equivalents) to the stirring solution.

  • Alkylating Agent Addition: Slowly add the alkyl bromide (1.1 equivalents) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously. The optimal temperature may vary depending on the reactivity of the alkyl halide.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). Take a small aliquot from the reaction, dilute it with ethyl acetate, and spot it on a TLC plate. A typical mobile phase is 3:1 Hexanes:EtOAc. The reaction is complete when the starting amine spot has been consumed.

  • Work-up (Quenching): Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine to remove residual DMF and water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient elution system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) to isolate the pure N-alkylated product.

Characterization and Data Interpretation

A self-validating protocol requires rigorous confirmation of the product's identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Disappearance of Signal: The broad singlet corresponding to the -NH₂ protons of the starting material (typically around 4.5-5.5 ppm) will disappear.

    • Appearance of New Signals: New signals corresponding to the protons on the newly added alkyl chain will appear in the aliphatic region (typically 0.8-4.0 ppm). The protons on the carbon directly attached to the nitrogen (-N-CH₂-) will be the most downfield shifted.

    • Aromatic Region: The signals for the quinoline ring protons will remain, though they may experience slight shifts in their chemical environment.

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak ([M+H]⁺ in ESI+) corresponding to the calculated mass of the N-alkylated product. For this compound (MW: 178.62), N-alkylation with a butyl group (C₄H₉) would result in a product with a molecular weight of 234.72. The expected [M+H]⁺ peak would be at m/z 235.7.[13]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
No Reaction 1. Inactive alkyl halide.2. Insufficient temperature.3. Base is not strong enough or is wet.1. Check the purity of the alkyl halide; consider converting it to the more reactive iodide in situ with NaI.2. Increase the reaction temperature by 10-20 °C.3. Use a freshly opened or dried base. Consider a stronger base like NaH if compatible.
Low Yield 1. Incomplete reaction.2. Product loss during work-up/purification.1. Extend the reaction time.2. Ensure pH is basic during extraction to keep the product in the organic layer. Use care during column chromatography.
Multiple Products (Over-alkylation) The N-alkylated product is reacting further with the alkyl halide.1. Use a larger excess of the starting amine (e.g., 2-3 equivalents).2. Add the alkyl halide slowly at a lower temperature to control reactivity.
Streaking on TLC The product is basic and interacting strongly with the acidic silica gel.Add 0.5-1% triethylamine or ammonia to the chromatography eluent to neutralize the silica gel and improve peak shape.

Safety and Handling

  • This compound: May be harmful if swallowed or in contact with skin. Causes skin and eye irritation.[14]

  • Alkyl Halides: Many are volatile, flammable, and lachrymatory. Handle in a well-ventilated fume hood.

  • DMF: Is a reproductive toxin. Avoid inhalation and skin contact.

  • Bases: Handle strong bases like NaH with extreme care, as they are pyrophoric and react violently with water.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when performing this protocol.

References

  • Nemez, D., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
  • TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation).
  • ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). N alkylation at sp3 Carbon Reagent Guide.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Omar, W. A. E., & Hormi, O. E. O. (2015). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences.
  • National Institutes of Health. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
  • Chemistry LibreTexts. (2025). Nucleophilic Aromatic Substitution.
  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube.
  • National Institutes of Health. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • Royal Society of Chemistry. (n.d.). Catalytic reductive N-alkylation of amines using carboxylic acids.
  • PubChem. (n.d.). This compound.
  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • QxMD. (2024). N-alkylation of amines for the synthesis of potential antiviral agents: A structural modification approach.
  • ResearchGate. (n.d.). Proposed mechanism of amine alkylation in the presence of 8.
  • National Institutes of Health. (n.d.). Benzoquinoline amines – Key intermediates for the synthesis of angular and linear dinaphthonaphthyridines.
  • OpenStax. (2023). Synthesis of Amines.
  • Organic Chemistry Portal. (n.d.). Alkylamine synthesis by C-C coupling.
  • PubChem. (n.d.). 7-Chloroquinolin-8-amine.
  • PubChem. (n.d.). 2-Chloroquinolin-8-amine.

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Suzuki coupling reactions involving 3-Chloroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Cross-Coupling of 3-Chloroquinolin-8-amine for Pharmaceutical Scaffolding

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction as applied to this compound. The quinoline moiety, particularly the 8-aminoquinoline scaffold, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Functionalization at the C-3 position via robust carbon-carbon bond-forming reactions is a critical strategy for developing novel drug candidates. The Suzuki-Miyaura coupling offers a versatile and efficient method for this transformation.[5][6] This document details the reaction mechanism, provides a validated, step-by-step experimental protocol, discusses critical parameters for reaction optimization, and presents a comparative data table for various catalytic systems. It is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and organic synthesis.

Introduction: The Strategic Importance of 3-Aryl-8-Aminoquinolines

The quinoline ring system is a cornerstone of pharmaceutical research, with derivatives demonstrating a vast spectrum of biological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[2][3][4] The 8-aminoquinoline substructure is of particular significance, prized for its unique coordination chemistry and its presence in clinically approved drugs. The ability to introduce diverse aryl and heteroaryl groups at the C-3 position of this scaffold allows for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of a compound's pharmacological profile.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and widely adopted methods for C(sp²)-C(sp²) bond formation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid and ester building blocks.[7][8][9] This guide focuses specifically on the coupling of this compound, a challenging substrate due to the lower reactivity of aryl chlorides compared to their bromide or iodide counterparts. Overcoming this hurdle requires a carefully selected catalytic system, the principles of which are detailed herein.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9][10] Understanding this mechanism is fundamental to troubleshooting and optimizing the reaction for a specific substrate like this compound. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-chlorine bond of this compound. This is often the rate-limiting step for aryl chlorides and requires an electron-rich palladium center. The palladium is oxidized from Pd(0) to Pd(II).

  • Transmetalation : The organoboronic acid (or ester) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond in the product, 3-aryl-8-aminoquinoline. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Mechanism Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition pd0->pd2_complex Ar-X aryl_halide Ar-X (this compound) oxidative_addition Oxidative Addition pd2_complex->pd0 Reductive Elimination pd2_aryl_complex Ar-Pd(II)L₂-R pd2_complex->pd2_aryl_complex [R-B(OH)₃]⁻ boronic_acid R-B(OH)₂ boronate [R-B(OH)₃]⁻ base Base (e.g., K₂CO₃) transmetalation Transmetalation pd2_aryl_complex->pd0 Ar-R pd2_aryl_complex->pd2_complex Transmetalation reductive_elimination Reductive Elimination product Ar-R (Product)

Caption: The Suzuki-Miyaura Catalytic Cycle.

Experimental Application Notes & Protocol

This section provides a representative protocol for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials and Equipment
Reagents & MaterialsGradeSupplier
This compound≥97%Commercially Available
Arylboronic Acid≥97%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
Buchwald Ligand (e.g., XPhos)≥98%Commercially Available
Potassium Phosphate (K₃PO₄)Anhydrous, ≥98%Commercially Available
1,4-DioxaneAnhydrousCommercially Available
Deionized WaterN/AIn-house
Ethyl AcetateACS GradeCommercially Available
Brine (Saturated NaCl)N/AIn-house
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercially Available
Silica Gel230-400 meshCommercially Available

Equipment: Schlenk flask or microwave vial, magnetic stir bar, condenser, heating mantle or oil bath, nitrogen/argon line, rotary evaporator, thin-layer chromatography (TLC) plates, column chromatography setup.

Step-by-Step Experimental Protocol

Workflow Figure 2: Experimental Workflow setup 1. Assemble & Purge Schlenk flask with N₂/Ar reagents 2. Add Reagents Quinoline, Boronic Acid, Base setup->reagents catalyst 3. Add Solvent & Degas Then add Catalyst/Ligand reagents->catalyst reaction 4. Heat Reaction (e.g., 100 °C, 12-18 h) catalyst->reaction monitor 5. Monitor Progress via TLC/LC-MS reaction->monitor workup 6. Aqueous Work-up Quench, Extract, Dry monitor->workup purify 7. Purify Product Column Chromatography workup->purify characterize 8. Characterize NMR, MS purify->characterize

Caption: A typical workflow for Suzuki coupling.

  • Reaction Setup : To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent and Catalyst Addition : Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio). Sparge the resulting suspension with the inert gas for 10-15 minutes to degas the solvent. Subsequently, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., XPhos, 2-10 mol%).

  • Reaction : Place the sealed vessel in a preheated oil bath or heating block at 100-120 °C. Allow the reaction to stir vigorously for 12-24 hours.

  • Monitoring : Monitor the reaction's progress by TLC or LC-MS. The disappearance of the starting this compound indicates completion.

  • Work-up : Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst. Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization : Combine the pure fractions, concentrate in vacuo, and characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Scientific Rationale and Parameter Optimization

Achieving high yields and purity in the Suzuki coupling of an unactivated aryl chloride requires careful optimization. The choices made are grounded in established organometallic principles.

  • The Catalyst-Ligand System (The "Engine") : Aryl chlorides are notoriously difficult to activate in oxidative addition.[11] Standard catalysts like Pd(PPh₃)₄ often fail or give low yields. The solution is to use a more electron-rich and sterically bulky ligand.

    • Expertise : Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are field-proven choices.[12] Their electron-donating nature increases the electron density on the palladium center, promoting its insertion into the strong C-Cl bond. The steric bulk of these ligands also facilitates the final reductive elimination step.

    • Trustworthiness : The protocol specifies adding the catalyst and ligand after degassing the solvent. This is a self-validating step, as many phosphine ligands are air-sensitive and would be oxidized, deactivating the catalyst before the reaction can begin.

  • The Base (The "Activator") : The base's primary role is to activate the boronic acid, forming a more reactive boronate species for transmetalation.[9][12]

    • Expertise : While common bases like Na₂CO₃ or K₂CO₃ can be effective, stronger bases like K₃PO₄ or Cs₂CO₃ are often superior for challenging couplings.[5][6] Their greater basicity and solubility in the reaction medium can accelerate the transmetalation step. For substrates with base-sensitive functional groups, a milder base like KF may be considered.

  • The Solvent System (The "Environment") : The solvent must solubilize the reactants and allow for heating to the required temperature.

    • Expertise : A mixture of an ethereal solvent like 1,4-dioxane or THF with water is a common and effective choice.[5][8] Dioxane effectively solubilizes the organic components, while water helps dissolve the inorganic base and facilitates the formation of the active boronate species. The ratio is a key parameter to optimize.

Comparative Data for Reaction Conditions

The following table summarizes typical conditions used for the Suzuki coupling of challenging chloro-heterocycles, providing a valuable starting point for optimization.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Typical Yield (%)
1Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.5)Dioxane/H₂O (5:1)1101875-90
2Pd₂(dba)₃ (1.5)SPhos (3.5)Cs₂CO₃ (2.0)Toluene/H₂O (10:1)1002470-85
3PdCl₂(dppf) (5)-K₂CO₃ (3.0)DMF/H₂O (4:1)1201250-70[5]
4NHC-Pd-G3 (2)-K₃PO₄ (2.5)THF/H₂O (5:1)901680-95

Conclusion and Future Outlook

The Suzuki-Miyaura cross-coupling provides a reliable and highly adaptable platform for the synthesis of 3-aryl-8-aminoquinolines from this compound. Success with this challenging substrate hinges on the rational selection of a modern, highly active catalyst system, typically involving a palladium source paired with a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene. By carefully controlling the base, solvent, and temperature, researchers can efficiently generate diverse libraries of these valuable scaffolds. The protocols and insights provided in this guide serve as a robust foundation for scientists in drug discovery to accelerate the development of next-generation quinoline-based therapeutics.

References

  • Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega.
  • Synthesis of new arylated Quinolines by Suzuki cross coupling. ResearchGate.
  • Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. National Institutes of Health.
  • Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate.
  • Optimizing Suzuki Coupling Reactions. CovaSyn.
  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. National Institutes of Health.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate.
  • New Quinoline Derivatives via Suzuki Coupling Reactions. ResearchGate.
  • Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Royal Society of Chemistry.
  • Optimization of conditions for the Suzuki coupling reaction. ResearchGate.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. National Institutes of Health.
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. National Institutes of Health.
  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Royal Society of Chemistry.
  • Palladium Catalysts for Cross-Coupling Reaction. ResearchGate.
  • Suzuki reaction. Wikipedia.
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar.
  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. National Institutes of Health.
  • Access to 3D Alicyclic Amine-Containing Fragments through Transannular C–H Arylation. National Institutes of Health.
  • Insights of 8-Hydroxyquinolines: A Novel Target in Medicinal Chemistry. ResearchGate.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Institutes of Health.
  • Synthesis of 8‐Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry (2020–2025). ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloroquinolin-8-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the causality behind experimental choices, providing field-proven insights to ensure robust and reproducible outcomes.

Section 1: Understanding the Synthetic Landscape

The synthesis of this compound, a valuable building block in medicinal chemistry, can be approached through several strategic routes. The optimal choice depends on starting material availability, scalability, and the specific challenges encountered in the laboratory. Below, we outline a common and logical synthetic pathway, which forms the basis for our troubleshooting guide.

A prevalent strategy involves constructing a quinoline ring with a precursor to the 8-amino group (such as a nitro group), followed by chlorination and final reduction. This multi-step process requires careful control at each stage to maximize the overall yield.

G cluster_0 Route: 8-Nitroquinoline Precursor A o-Nitroaniline + Glycerol B 8-Nitroquinoline A->B Skraup Synthesis (H₂SO₄, Oxidant) C 8-Nitroquinolin-4(1H)-one B->C Oxidation G 3-Chloro-8-nitroquinoline B->G Direct Chlorination (Often unselective) D 4-Chloro-8-nitroquinoline C->D Chlorination (e.g., POCl₃) E 3-Chloro-8-nitroquinolin-4(1H)-one C->E Alternative Chlorination (e.g., NCS) D->G (Difficult) F 3,4-Dichloro-8-nitroquinoline E->F Chlorination (e.g., POCl₃) F->G Selective Dechlorination H This compound G->H Reduction (e.g., SnCl₂, Fe/HCl)

Caption: A common synthetic pathway to this compound.

Section 2: Troubleshooting Guide & Yield Optimization

This section addresses specific issues that can arise during the synthesis in a question-and-answer format.

FAQ 1: Issues with Quinoline Core Formation (Skraup Synthesis)

Question: My initial Skraup synthesis to form the 8-nitroquinoline core is giving a very low yield and a lot of tar. What are the most likely causes and how can I fix them?

Answer: Low yields in the Skraup synthesis are a classic problem, often stemming from the reaction's violent and exothermic nature.[1] Here’s a breakdown of the critical factors:

  • Temperature Control is Paramount: The reaction between glycerol, sulfuric acid, and an aniline derivative is highly exothermic.[2] After initial heating to start the reaction, the heat source should be removed to let the reaction's own exotherm sustain it.[2] Uncontrolled temperature leads to polymerization and tar formation.

    • Expert Insight: Use a robust setup with a mechanical stirrer, as the mixture becomes very viscous, preventing efficient heat transfer and leading to localized overheating. A deep reaction vessel can also help contain the vigorous reaction. Adding an inert diluent or employing a portion-wise addition of reagents can also moderate the reaction rate.[3]

  • Dehydration of Glycerol: The first step is the acid-catalyzed dehydration of glycerol to acrolein.[1] This requires a strong dehydrating agent.

    • Solution: Ensure you are using concentrated sulfuric acid (98%). The presence of water will inhibit acrolein formation. Some protocols recommend adding anhydrous copper sulfate or calcium oxide to absorb water formed during the reaction, thereby improving efficiency.[4]

  • Oxidizing Agent Reactivity: The choice and amount of the oxidizing agent (traditionally the starting nitroaniline itself or added nitrobenzene) are crucial for converting the dihydroquinoline intermediate to the final quinoline product.[5]

    • Solution: The stoichiometry of the oxidizing agent must be carefully controlled. Insufficient oxidant will leave you with the dihydroquinoline intermediate, while an excessive amount can lead to unwanted side reactions.

  • Substrate Reactivity: The electronic nature of the starting aniline affects its nucleophilicity. O-nitroaniline is a deactivated aniline due to the electron-withdrawing nitro group, which can result in lower yields compared to more activated anilines.[2]

    • Expert Insight: While difficult to change the starting material, ensuring all other parameters are optimal is key. Some modified procedures may call for more forceful oxidizing agents or higher temperatures, but this must be balanced against the increased risk of byproduct formation.[2]

FAQ 2: Challenges in the Chlorination Step

Question: I am struggling with the chlorination of my quinoline intermediate. I'm either getting no reaction, or I'm seeing multiple chlorine atoms added to the ring. How can I achieve selective chlorination at the 3-position?

Answer: Selective chlorination of the quinoline ring is challenging. The position of electrophilic attack is highly dependent on reaction conditions, particularly the acidity of the medium.[6]

  • Understanding Reactivity: In strongly acidic media, the quinoline nitrogen is protonated, forming the quinolinium cation. This deactivates the pyridine ring towards electrophilic attack, directing substitution to the benzene ring, typically at the 5- and 8-positions.[1][6] Direct chlorination of 8-nitroquinoline is therefore unlikely to yield the desired 3-chloro product efficiently.

  • A More Controllable Strategy: Chlorination of a Quinolinone: A more reliable method is to first synthesize an 8-nitroquinolin-4-one intermediate. The carbonyl group influences the electronic distribution, and subsequent reaction with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can replace the keto group to give 4-chloro-8-nitroquinoline.[7][8]

    • Expert Insight: The direct conversion from 4-chloro-8-nitroquinoline to 3-chloro-8-nitroquinoline is not straightforward. A multi-step approach via a 3-chloro-8-nitroquinolin-4-one intermediate is often more successful. This can sometimes be achieved by first using a milder chlorinating agent like N-Chlorosuccinimide (NCS) to chlorinate the 3-position of the quinolinone, followed by treatment with POCl₃ to convert the ketone at the 4-position into a chloride. The 4-chloro group can then be selectively removed via catalytic hydrogenation.

G cluster_0 Troubleshooting Chlorination Start Low Yield in Chlorination Step Q1 Are you attempting direct chlorination of 8-nitroquinoline? Start->Q1 A1_Yes This is unselective. Attack occurs at C5/C8. Consider an alternative route. Q1->A1_Yes Yes A1_No Using a quinolinone intermediate. Q1->A1_No No Q2 Are you seeing over-chlorination or byproducts? A1_No->Q2 A2_Yes 1. Check stoichiometry of POCl₃. 2. Control temperature carefully. 3. Monitor reaction with TLC to avoid prolonged reaction times. Q2->A2_Yes Yes A2_No Is the reaction not proceeding? Q2->A2_No No Success Improved Yield of Desired Chloro-Product A2_Yes->Success A3 1. Ensure anhydrous conditions. 2. Check purity of POCl₃. 3. Increase reaction temperature or time (monitor carefully). A2_No->A3 A3->Success

Caption: Decision tree for troubleshooting the chlorination step.

FAQ 3: Optimizing the Final Reduction Step

Question: My reduction of 3-Chloro-8-nitroquinoline to the final amine product is incomplete or has low yield. What are the best practices for this transformation?

Answer: The reduction of an aromatic nitro group in the presence of an aryl chloride can be tricky, as some reduction conditions can also lead to hydrodechlorination (loss of the chlorine atom).

  • Choice of Reducing Agent:

    • Tin(II) Chloride (SnCl₂): This is a classic and often reliable method for reducing nitro groups without affecting most aryl chlorides. The reaction is typically run in an acidic medium (like concentrated HCl) or a solvent like ethanol.

    • Iron/HCl or Iron/Acetic Acid: This is an inexpensive and effective method. The reaction is heterogeneous, so vigorous stirring is essential. It generally preserves the chloro-substituent.

    • Catalytic Hydrogenation (e.g., H₂/Pd-C): This method must be approached with caution. While effective for nitro group reduction, prolonged reaction times, high pressures, or certain catalysts can lead to the competitive reduction of the C-Cl bond. Adding a catalyst poison or using specific catalysts (like platinum sulfide on carbon) can sometimes suppress dehalogenation.

  • Reaction Monitoring: It is crucial to monitor the reaction by Thin Layer Chromatography (TLC). The starting nitro compound and the final amine product will have significantly different Rf values. Follow the disappearance of the starting material spot to determine the reaction endpoint. Running the reaction for too long, especially with catalytic hydrogenation, increases the risk of side reactions.

  • Work-up Procedure: After the reduction is complete, the reaction mixture is typically basic. The product amine is often extracted into an organic solvent. Ensure the aqueous phase is sufficiently basic (pH > 10) to deprotonate the amine and facilitate its extraction. Emulsion formation can be an issue; adding brine can help break up emulsions.

Reducing Agent Typical Conditions Pros Cons
Tin(II) Chloride (SnCl₂) dihydrate Ethanol, Reflux or HCl, 0°C to RTHigh chemoselectivity, generally does not affect C-Cl bond.Stoichiometric amounts of tin salts are produced as waste.
Iron powder / HCl Ethanol/Water, RefluxInexpensive, effective, good selectivity for nitro group.Heterogeneous reaction requires efficient stirring; iron sludge can complicate work-up.
Catalytic Hydrogenation (H₂) Pd/C, Ethanol or EtOAc, RT, 1-4 atm H₂Clean reaction, catalyst is recyclable.Risk of hydrodechlorination (loss of Cl); catalyst can be pyrophoric.

Section 3: Detailed Experimental Protocol

This section provides a representative protocol for a key step. Note: All procedures should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol: Reduction of 3-Chloro-8-nitroquinoline with Tin(II) Chloride
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Chloro-8-nitroquinoline (1.0 eq).

  • Reagent Addition: Add ethanol (approx. 10-15 mL per gram of starting material) to the flask. Stir to create a suspension.

  • Addition of Reductant: To this stirring suspension, add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq) portion-wise. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is complete when the starting material spot is no longer visible.

  • Work-up (Quenching): Cool the reaction mixture to room temperature. Slowly pour the mixture over crushed ice.

  • Work-up (Basification): Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 2M sodium hydroxide (NaOH) solution until the mixture is strongly basic (pH > 10), which will precipitate tin salts.

  • Extraction: Extract the aqueous slurry with ethyl acetate or dichloromethane (3 x volume of the reaction). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

References

  • BenchChem. (2025). Troubleshooting low yield in 3-Chloroquinoline hydrochloride synthesis. BenchChem Technical Support.
  • Reeder, M. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Journal of Organic Chemistry, 73(22), 8880-92. [Link]
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Google Patents. (2016). CN105622503A - Synthesis method of 8-hydroxyquinoline.
  • Liu, Y. (2009). Study on Synthesis of 8-Hydroxyquinoline by Improved Skraup Method. Semantic Scholar. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. [Link]
  • BenchChem. (2025). Technical Support Center: Optimization of Skraup Quinoline Synthesis. BenchChem Technical Support.
  • Reeder, M. D., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 8880–8892. [Link]
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
  • Le, C. M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 225–233. [Link]
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
  • PJSIR. (n.d.).
  • BenchChem. (2025). comparative analysis of different synthetic routes to 2-Amino-4-hydroxy-8-methylquinoline. BenchChem Technical Support.
  • The Royal Society of Chemistry. (n.d.).
  • Google Patents. (1951). US2561553A - Process for the manufacture of 8-hydroxy quinoline.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
  • SlidePlayer. (n.d.). Preparation and Properties of Quinoline. [Link]

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Technical Support Center: Overcoming Regioselectivity Issues in Quinoline Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address common challenges in controlling regioselectivity during the functionalization of quinoline, a critical scaffold in medicinal chemistry and materials science.[1][2][3] Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you achieve your desired substitution patterns with precision and reliability.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in quinoline functionalization so challenging?

A1: The quinoline ring system presents inherent challenges due to its electronic and structural properties. The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, while the benzene ring is more electron-rich and prone to electrophilic substitution.[4] In direct C-H functionalization, the intrinsic reactivity of the C-H bonds often dictates the outcome. The C2 and C8 positions are the most common sites for functionalization.[4]

  • C2-Position: This position is electronically activated by the adjacent nitrogen atom, which increases the acidity of the C2-H bond and makes it susceptible to deprotonation. The nitrogen also serves as a coordination site for transition metal catalysts.[4]

  • C8-Position: The C8-H bond, located in the peri position, is sterically accessible and can be readily activated through the formation of a stable five-membered metallacycle intermediate involving the quinoline nitrogen and the catalyst.[4]

Controlling functionalization at other positions (C3, C4, C5, C6, and C7) is more complex and typically requires specific strategies to override this natural reactivity.[4][5]

Q2: I'm getting a mixture of C2 and C8 substituted products. How can I selectively target the C8 position?

A2: This is a classic regioselectivity problem. While palladium catalysts often favor the C2 position, several strategies can be employed to enhance C8 selectivity.[6]

  • Catalyst and Ligand Choice: Rhodium-based catalysts have demonstrated high selectivity for C8-arylation.[5]

  • Directing Groups: Using the quinoline N-oxide is a common and effective strategy to direct functionalization to the C8 position.[1][6] The N-oxide functionality alters the electronic properties and can steer the catalyst to the C8-H bond.

  • Reaction Conditions: Fine-tuning the reaction conditions is critical. For instance, specific palladium catalyst systems have been developed that exhibit unusual C8 selectivity, often influenced by the solvent and additives.[6][7][8] A mixture of acetic acid and water has been shown to promote the C8 palladation pathway.[7]

Q3: How can I achieve functionalization at the less reactive C3, C5, or C7 positions?

A3: Accessing these "orphan" positions requires overcoming the innate preference for C2 and C8 functionalization. The key is to employ a directing group strategy that positions the catalyst precisely at the desired C-H bond.

  • C3 Functionalization: While challenging, some methods achieve C3 functionalization. Gold-catalyzed reactions of quinoline N-oxides have shown promise for C3-H functionalization.[9] Additionally, directed magnesiation using TMPMgCl·LiCl can achieve deprotonation at C3.[10]

  • C5 & C7 Functionalization: These distal positions are particularly difficult to access.[5] A common strategy involves installing a directing group at an adjacent position. For example, an 8-aminoquinoline can direct functionalization to the C5 or C7 position.[11][12] Recently, a copper-catalyzed method using a traceless N-acyl directing group has been developed for selective C7 arylation and alkenylation.[13]

Troubleshooting Guides

Problem 1: Poor or No Conversion in Palladium-Catalyzed C-H Arylation

Symptoms: You are attempting a Pd-catalyzed C-H arylation of a quinoline derivative, but you observe low to no product formation.

Possible CauseSuggested Solution
Inactive Catalyst Ensure the palladium precursor (e.g., Pd(OAc)₂) is of high quality and stored correctly. Consider using a pre-catalyst or an in-situ activation method.[6]
Catalyst Poisoning The quinoline nitrogen can act as a ligand and poison the metal catalyst.[14] Ensure all reagents and solvents are pure and dry. Consider a higher catalyst loading if poisoning is suspected.
Suboptimal Ligand The ligand is crucial for catalyst stability and reactivity. Screen a panel of ligands (e.g., phosphines, N-heterocyclic carbenes) to find the optimal one for your specific transformation.
Insufficient Temperature C-H activation is often the rate-determining step and requires significant thermal energy. Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.[6]
Incorrect Base The base is critical for the C-H activation/deprotonation step. Screen various bases (e.g., K₂CO₃, Cs₂CO₃, KOAc) to find the most effective one.
Problem 2: Undesired Regioisomer in Friedländer Synthesis

Symptoms: You are performing a Friedländer synthesis with an unsymmetrical ketone and obtaining the wrong regioisomer of the substituted quinoline.

Causality: The regiochemical outcome of the Friedländer reaction is governed by the relative rates of the competing enamine/enolate formations and subsequent cyclization pathways, which are influenced by steric and electronic factors.[15][16]

Troubleshooting StrategyDetailed Action
Modify Substituents If possible, alter the substituents on the 2-aminoaryl ketone or the unsymmetrical ketone to sterically or electronically favor the desired cyclization pathway. A bulkier substituent may favor condensation at the less hindered position.[15]
Catalyst Modification Traditional strong acid or base catalysts can lead to poor selectivity.[7] Consider milder Lewis acid catalysts. Molecular iodine (I₂) has been shown to be an efficient and mild catalyst, often improving regioselectivity.[7]
Optimize Reaction Conditions Systematically vary the solvent and temperature. For instance, using room-temperature ionic liquids can act as both the solvent and promoter, leading to high regiospecificity.[7]

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Pd-Catalyzed C2-Arylation of Quinoline N-Oxides

This protocol is a representative example for achieving C2 functionalization.

  • In a reaction vessel, combine the quinoline N-oxide (1.0 mmol), aryl bromide (1.5 mmol), Pd(OAc)₂ (5 mol%), and a suitable ligand (e.g., a phosphine ligand, 10 mol%).[15]

  • Add the base (e.g., K₂CO₃, 2.0 mmol) and solvent (e.g., DMF, 5 mL).[15]

  • Degas the mixture (e.g., by bubbling with argon for 15-20 minutes).

  • Heat the reaction under an inert atmosphere (N₂ or Ar) at 100-130 °C for 12-24 hours.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Base-Controlled Regioselective Metalation for C3 vs. C8 Functionalization

This protocol demonstrates how the choice of base can dictate the site of metalation and subsequent functionalization on a halo-substituted quinoline.[17]

For C3-Functionalization:

  • Dissolve 4,7-dichloroquinoline (1.0 mmol) in anhydrous THF (10 mL) and cool to -78 °C under an inert atmosphere.

  • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 mmol) in THF.

  • Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation at the C3 position.

  • Quench the reaction by adding the desired electrophile (e.g., iodine, 1.2 mmol).

  • Allow the reaction to warm to room temperature and then quench with saturated aqueous NH₄Cl.

  • Extract with an organic solvent, dry, and purify as described in Protocol 1.

For C8-Functionalization:

  • Dissolve 4,7-dichloroquinoline (1.0 mmol) in anhydrous THF (10 mL) at room temperature under an inert atmosphere.

  • Add a solution of TMPMgCl·LiCl (1.1 mmol) in THF.

  • Stir the mixture at room temperature for 1-2 hours to achieve selective magnesiation at the C8 position.[17]

  • Quench the reaction with the desired electrophile. For cross-coupling reactions, a Pd catalyst and an aryl halide can be added.

  • Work-up and purify the product as described above.

Visualizing Regioselectivity Strategies

Directed Metalation Pathways

The choice of metalating agent and its coordination preference with the quinoline nitrogen dictates the position of C-H activation.

G cluster_0 Innate Reactivity & Directing Group Strategies cluster_1 C2/C8 Activation (Inherent) cluster_2 Directed Functionalization Quinoline Quinoline Scaffold C2 C2-H (Acidic, Proximal to N) Quinoline->C2 Pd(II), Rh(III) Coordination C8 C8-H (Peri, 5-membered metallacycle) Quinoline->C8 Pd(II), Rh(III), Ir(I) Cyclometalation DG_N N-Directing Group (e.g., N-Oxide) Quinoline->DG_N DG_8 C8-Directing Group (e.g., 8-amino) Quinoline->DG_8 DG_N->C2 Favored by some Pd systems DG_N->C8 Favored by Rh, Ir, some Pd systems C3 C3-H DG_N->C3 Au(I) Catalysis C5 C5-H DG_8->C5 Remote C-H Activation C7 C7-H DG_8->C7 Remote C-H Activation

Caption: Control of regioselectivity via catalyst choice and directing groups.

Workflow for Troubleshooting Poor Regioselectivity

A systematic approach is essential when optimizing for a specific regioisomer.

G Start Start: Undesired Regioisomer Mixture Check_DG Is a Directing Group (DG) being used? Start->Check_DG Implement_DG Implement Appropriate DG (e.g., N-Oxide for C8, 8-amino for C5/C7) Check_DG->Implement_DG No Optimize_Catalyst Optimize Catalyst System (Metal, Ligand) Check_DG->Optimize_Catalyst Yes Implement_DG->Optimize_Catalyst Optimize_Conditions Optimize Reaction Conditions (Solvent, Base, Temperature) Optimize_Catalyst->Optimize_Conditions Analysis Analyze Regioisomeric Ratio (NMR, GC-MS, LC-MS) Optimize_Conditions->Analysis Analysis->Optimize_Catalyst Ratio < 95:5 (Iterate) Success Success: Desired Regioselectivity Achieved Analysis->Success Ratio > 95:5 ReEvaluate Re-evaluate Strategy (Consider alternative synthetic route) Analysis->ReEvaluate No Improvement

Caption: Systematic workflow for optimizing reaction regioselectivity.

References

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  • T. W. Lyons, M. S. Sanford. Palladium-Catalyzed Ligand-Directed C-H Functionalization Reactions. Chemical Reviews, 2010, 110 (2), 1147-1169. URL: [Link]
  • C. S. Yeung, V. M. Dong. Catalytic Dehydrogenative Cross-Coupling: Forming Carbon-Carbon Bonds by Oxidizing Two Carbon-Hydrogen Bonds. Chemical Reviews, 2011, 111 (3), 1215-1292. URL: [Link]
  • A. D. S. Marques, P. M. P. Gois, A. F. Trindade. Recent Developments in C-H Functionalization of Quinolines. Advanced Synthesis & Catalysis, 2018, 360 (15), 2776-2805. URL: [Link]
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  • B. M. Trost. The atom economy--a search for synthetic efficiency. Science, 1991, 254 (5037), 1471-1477. URL: [Link]
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Technical Support Center: Troubleshooting Side Reactions in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with side reactions during their experiments. Quinolines are a vital class of heterocyclic compounds with broad applications in medicinal and materials chemistry, but their synthesis can be fraught with difficulties.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose, troubleshoot, and optimize your reactions for higher yields and purity.

Section 1: Synthesis-Specific Troubleshooting Guides

This section addresses common problems encountered in four of the most widely used named reactions for quinoline synthesis.

The Skraup Synthesis

The Skraup synthesis is a powerful method for creating quinolines but is notoriously difficult to control. It involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[3][4]

Q: My Skraup reaction is extremely vigorous, with an uncontrolled exotherm and significant charring. How can I moderate it?

A: This is the most common and dangerous issue with the Skraup synthesis.[3][5] The reaction's violence stems from the rapid, acid-catalyzed dehydration of glycerol to acrolein and its subsequent exothermic polymerization and reaction with aniline.[6][7]

Causality & Solution: The key is to control the rate of the initial dehydration and subsequent condensation steps.

  • Add a Moderator: Ferrous sulfate (FeSO₄) is the most common and effective moderator.[7][8] It smooths the reaction, preventing the temperature from spiking uncontrollably. Boric acid can also be used for this purpose.[7][8]

  • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and portion-wise to the cooled aniline-glycerol mixture. This ensures that the heat generated can be dissipated effectively.

  • Efficient Stirring: Maintain vigorous and efficient mechanical stirring throughout the reaction. This prevents the formation of localized hotspots where decomposition and charring can initiate.[8]

Moderator Function Typical Loading Notes
Ferrous Sulfate (FeSO₄) Smooths the exotherm, reducing the reaction's violence.[3][8]Catalytic amountsThe standard and most recommended moderator.
Boric Acid Acts as a milder dehydrating agent and helps control the reaction.[7]Can be used as an additiveAn alternative to FeSO₄.

Q: I'm observing a large amount of black, intractable tar in my Skraup synthesis, leading to very low yields. What is the cause and how can I fix it?

A: Tar formation is a direct consequence of the harsh acidic and oxidizing conditions causing the polymerization of acrolein and other reactive intermediates.[8]

Causality & Solution: Minimizing tar requires moderating the reaction conditions and accepting that purification will be challenging.

  • Optimize Temperature: Gently heat the reaction to initiate it. Once the exotherm begins, it's often necessary to remove the external heat source and let the reaction self-sustain under reflux.[8] If it becomes too vigorous, cooling may be required. Overheating is a primary cause of tarring.

  • Choice of Oxidant: While nitrobenzene is traditional, serving as both oxidant and solvent, arsenic acid can result in a less violent reaction, though it presents significant toxicity and disposal concerns.[3][9]

  • Post-Reaction Purification: Expect a tarry crude product. The most effective purification method is often steam distillation, which co-distills the quinoline product with water, leaving the non-volatile tar behind.[8][10] This is followed by extraction and final purification.

The Doebner-von Miller (DVM) Synthesis

The DVM reaction is a more versatile method that uses α,β-unsaturated aldehydes or ketones (which can be formed in situ from aldehydes/ketones) to react with anilines in the presence of acid.[11]

Q: My DVM reaction is producing a low yield with a large amount of polymeric sludge. How can I prevent this?

A: The primary side reaction in the DVM synthesis is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[12] This is especially problematic under the strong acidic conditions required for the reaction.

Causality & Solution: The solution lies in minimizing the self-condensation of the carbonyl starting material.

  • Use a Biphasic Medium: This is a highly effective strategy. By sequestering the α,β-unsaturated carbonyl in a non-polar organic solvent (e.g., toluene) while the aniline is protonated in an aqueous acidic phase, you drastically reduce the concentration of the carbonyl available for polymerization.[8][12]

  • Slow Reactant Addition: Add the carbonyl compound slowly to the stirred aniline/acid mixture. This maintains a low steady-state concentration of the carbonyl, favoring the desired reaction with aniline over self-polymerization.[8]

  • Optimize Acid Catalyst: While strong acids are needed, excessively harsh conditions accelerate tar formation. Consider screening Lewis acids (e.g., ZnCl₂, SnCl₄) which can be milder and sometimes more effective than Brønsted acids (e.g., HCl, H₂SO₄).[11][12]

The Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form 2,4-disubstituted quinolines.[13][14]

Q: When using an unsymmetrical β-diketone in my Combes synthesis, I get a mixture of regioisomers. How can I control the selectivity?

A: Regioselectivity is a known challenge in the Combes synthesis and is dictated by which carbonyl of the β-diketone the aniline's ortho position attacks during the rate-determining cyclization step.[14][15]

Causality & Solution: Selectivity is governed by a sensitive interplay of steric and electronic factors on both the aniline and the β-diketone, as well as the choice of acid catalyst.[8][14]

  • Steric Hindrance: Cyclization will preferentially occur at the less sterically hindered carbonyl of the β-diketone. Increasing the steric bulk on one side of the diketone can effectively direct the reaction.[8]

  • Aniline Substituents: The electronic nature of substituents on the aniline ring influences the nucleophilicity of the two ortho positions, directing the cyclization.

  • Acid Catalyst Choice: The nature of the acid catalyst can significantly alter the ratio of regioisomers. Polyphosphoric acid (PPA) is known to give different selectivity compared to sulfuric acid in certain cases.[8] It is advisable to screen catalysts to find the optimal conditions for your specific substrates.

Parameter Effect on Regioselectivity Example
β-Diketone Structure Cyclization is favored at the less sterically hindered carbonyl.[8]Using 1,1,1-trifluoro-2,4-pentanedione with aniline favors attack at the acetyl carbonyl over the trifluoroacetyl carbonyl.
Aniline Substituents Electron-donating groups can activate one ortho position over another.A meta-substituted aniline will produce a mixture of 5- and 7-substituted quinolines.
Acid Catalyst Can alter the transition state energies for the two possible cyclization pathways.[8][14]Switching from H₂SO₄ to Polyphosphoric Acid (PPA) may invert the product ratio.
The Friedländer Synthesis

The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by acid or base.[16][17]

Q: My Friedländer synthesis with an unsymmetrical ketone is giving the wrong regioisomer or a mixture. How can I improve regioselectivity?

A: This is a classic problem when the ketone partner has two different α-methylene groups. The reaction can proceed via two different enolates or enamines, leading to isomeric products.[18][19]

Causality & Solution: The regioselectivity depends on which α-methylene group participates in the initial condensation. This can be controlled by thermodynamic vs. kinetic control or by pre-forming a specific enolate equivalent.

  • Choice of Catalyst: Base-catalyzed reactions (e.g., KOH, KOtBu) often favor the thermodynamically more stable enolate, while acid-catalyzed conditions can favor the kinetic product. You must screen catalysts to determine the optimal system for your desired isomer.[16][18]

  • Pre-formed Intermediates: To avoid ambiguity, instead of using the 2-aminoaryl ketone directly, you can pre-form an imine or enamine. For example, reacting the 2-aminoaryl ketone with a secondary amine (like pyrrolidine) can generate a specific enamine, which then undergoes a directed reaction with the carbonyl partner.[20]

  • Use of Ionic Liquids: Some studies have shown that using certain ionic liquids as the solvent or catalyst can effectively solve the regioselectivity problem.[18]

Section 2: General Troubleshooting FAQs

Q1: Regardless of the synthesis method, my crude product is always a dark, oily mess. What is a reliable, general-purpose purification strategy?

A1: A robust acid-base extraction is often the best first step for purifying basic quinoline products from neutral or acidic impurities and polymeric tar.[10]

  • Dissolve: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or toluene).

  • Acid Wash: Extract the organic solution with aqueous acid (e.g., 1-2 M HCl). The basic quinoline will move into the aqueous phase as a hydrochloride salt, while neutral impurities and tars remain in the organic layer.

  • Separate & Basify: Separate the aqueous layer and, while cooling in an ice bath, slowly add a base (e.g., 10 M NaOH or concentrated NH₄OH) until the solution is strongly alkaline (pH > 12).

  • Back-Extract: The free quinoline base will precipitate or form an oil. Extract this back into a fresh portion of organic solvent.

  • Dry & Concentrate: Dry the organic layer (e.g., over MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

This procedure typically yields a much cleaner product that can then be further purified by recrystallization, distillation, or chromatography.[10][21]

Q2: My reaction seems to stop at the dihydroquinoline intermediate. How do I ensure complete oxidation to the aromatic quinoline?

A2: This is common in the Skraup and DVM syntheses, where the final step is an oxidation.[7][12]

  • Inefficient Oxidant: The oxidizing agent (e.g., nitrobenzene in the Skraup synthesis) may be insufficient or consumed by side reactions. Ensure you are using a sufficient stoichiometric amount.

  • Reaction Conditions: The oxidation step may require higher temperatures or longer reaction times to proceed to completion. Monitor the reaction by TLC or GC-MS to track the disappearance of the dihydroquinoline intermediate.

  • Post-Hoc Oxidation: If you have already isolated the dihydroquinoline, you can oxidize it in a separate step using a suitable oxidizing agent like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Q3: How do I differentiate between linear and angular fused quinoline products in a Friedländer or Combes synthesis?

A3: Unambiguous structure determination requires spectroscopic analysis, primarily 2D-NMR.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. Look for key correlations that can only exist in one isomer. For example, a correlation between a proton on the newly formed ring and a carbon deep within the original substrate can confirm the connectivity.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows protons that are close in space. A key NOE between a proton on the quinoline core and a proton on a substituent can definitively establish the regiochemistry.

Section 3: Key Experimental Protocols

Protocol 3.1: Moderated Skraup Synthesis of Quinoline

This protocol incorporates best practices for controlling the notoriously vigorous reaction.

  • Setup: In a fume hood, equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Charge Reactants: To the flask, add aniline (e.g., 0.25 mol), glycerol (e.g., 0.75 mol), nitrobenzene (e.g., 0.30 mol), and ferrous sulfate heptahydrate (FeSO₄·7H₂O, e.g., 5 g).

  • Stir & Cool: Begin vigorous stirring and cool the flask in an ice-water bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (e.g., 100 mL) dropwise from the dropping funnel over at least 1-2 hours, ensuring the internal temperature does not exceed 120 °C.

  • Reaction: After the addition is complete, remove the cooling bath and gently heat the mixture. The reaction will become exothermic. Maintain a gentle reflux for 3-5 hours.

  • Work-up: Cool the mixture and dilute carefully with water. Proceed with steam distillation to isolate the crude quinoline from the tarry residue.[8]

Protocol 3.2: Purification of 8-Hydroxyquinoline by Recrystallization

This protocol is effective for purifying solid quinoline derivatives from soluble impurities.[22][23]

  • Dissolution: Place the crude 8-hydroxyquinoline (e.g., 10 g, 78% purity) in a flask. Add a suitable solvent like dichloromethane (e.g., 130 mL).[23]

  • Heating: Gently warm the mixture with stirring to 30-35 °C until all the solid dissolves.

  • Cooling & Crystallization: Slowly cool the solution to 0 °C using an ice bath to allow the purified product to crystallize.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent (e.g., 15 mL of cold dichloromethane) to remove residual impurities.

  • Drying: Dry the purified crystals under vacuum. This method can increase purity to >99% with yields of ~96%.[22][23]

Section 4: Diagrams and Visualizations

Troubleshooting_Workflow Start Problem: Low Yield of Quinoline Check_Crude Analyze Crude Reaction Mixture (TLC, 1H NMR) Start->Check_Crude Tar Observation: Significant Tar/Polymer Check_Crude->Tar High MW sludge? Incomplete Observation: Starting Material Remains Check_Crude->Incomplete Unreacted starting material? Clean_but_low Observation: Clean Reaction, Low Isolated Yield Check_Crude->Clean_but_low Low conversion/loss? Sol_Tar Solution: - Add moderator (Skraup) - Use biphasic system (DVM) - Lower temperature - Slow reactant addition Tar->Sol_Tar Sol_Incomplete Solution: - Increase temperature - Increase reaction time - Check catalyst activity Incomplete->Sol_Incomplete Sol_Purification Solution: - Optimize purification - Use Acid-Base extraction - Check for product volatility Clean_but_low->Sol_Purification

Caption: A troubleshooting decision tree for low quinoline yield.

Side_Reaction_Mechanism cluster_initiation Initiation cluster_polymerization Side Reaction: Acid-Catalyzed Polymerization cluster_main_reaction Desired Reaction Pathway Glycerol Glycerol Acrolein Acrolein (α,β-unsaturated aldehyde) Glycerol->Acrolein H₂SO₄, Δ -2H₂O Acrolein2 Acrolein Acrolein3 Acrolein Dimer Dimer Acrolein2->Dimer H⁺, Michael Addition Polymer Polymer / Tar Dimer->Polymer Further Condensation Aniline Aniline Intermediate Adduct Aniline->Intermediate Michael Addition Acrolein3->Intermediate Quinoline Quinoline Intermediate->Quinoline Cyclization, Oxidation

Caption: Mechanism of tar formation in acid-catalyzed syntheses.

Purification_Flowchart Start Crude Product (in Organic Solvent) Extract_Acid Extract with Aqueous Acid (e.g., 1M HCl) Start->Extract_Acid Organic_Layer1 Organic Layer 1: Neutral Impurities, Tar Extract_Acid->Organic_Layer1 Separate Aqueous_Layer1 Aqueous Layer 1: Quinoline Salt (R₃NH⁺Cl⁻) Extract_Acid->Aqueous_Layer1 Basify Basify to pH > 12 (e.g., NaOH, NH₄OH) Aqueous_Layer1->Basify Back_Extract Extract with Fresh Organic Solvent Basify->Back_Extract Aqueous_Layer2 Aqueous Layer 2: Inorganic Salts Back_Extract->Aqueous_Layer2 Separate Organic_Layer2 Organic Layer 2: Purified Quinoline Base Back_Extract->Organic_Layer2 End Dry and Concentrate to yield Purified Quinoline Organic_Layer2->End

Caption: Flowchart for purification via acid-base extraction.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Source
  • BenchChem. (2025).
  • RSC Publishing. (n.d.). Recent advances in the synthesis of quinolines: a review. RSC Advances. Source
  • Taylor & Francis Online. (n.d.). A review on synthetic investigation for quinoline- recent green approaches. Source
  • PubMed. (2020). Recent Progress in the Synthesis of Quinolines. Source
  • IJARESM. (2025).
  • BenchChem. (2025). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. Source
  • BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis. Source
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. Source
  • BenchChem. (n.d.).
  • Google Patents. (n.d.). CN103304477A - Purification method of 8-hydroxyquinoline crude product. Source
  • ResearchGate. (n.d.). Regioselectivity of Friedländer Quinoline Syntheses. Source
  • ResearchGate. (2003).
  • Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product. Source
  • NROChemistry. (n.d.). Skraup Reaction. Source
  • Unknown Source. Preparation and Properties of Quinoline. (Link not available)
  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Source
  • Wikipedia. (n.d.). Skraup reaction. Source
  • Wikipedia. (n.d.). Friedländer synthesis. Source
  • Unknown Source. Skraup reaction. (Link not available)
  • Vive Chemistry - WordPress.com. (2012). Skraup's Synthesis. Source
  • Unknown Source. Combes Quinoline Synthesis. (Link not available)
  • PMC - NIH. (2023).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Source
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Optimization of reaction conditions for Skraup synthesis of quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Skraup Synthesis of Quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for one of the most classic and effective methods for quinoline synthesis. As Senior Application Scientists, we have compiled this resource based on established literature and extensive laboratory experience to help you optimize your reaction conditions, overcome common challenges, and ensure the safe and successful synthesis of your target quinoline derivatives.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the Skraup synthesis.

Q1: What is the fundamental principle of the Skraup synthesis?

A1: The Skraup synthesis is a chemical reaction that synthesizes quinolines by heating an aniline (or a substituted aniline) with glycerol, sulfuric acid, and an oxidizing agent.[1] The reaction proceeds through several key steps:

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the reactive intermediate, acrolein (an α,β-unsaturated aldehyde).[2][3]

  • Michael Addition: The aniline undergoes a Michael addition to acrolein.[2][4]

  • Cyclization and Dehydration: The resulting intermediate undergoes acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline.[2]

  • Oxidation: The 1,2-dihydroquinoline is then oxidized to the aromatic quinoline product by the oxidizing agent.[2][5]

Q2: What are the typical reagents used in a Skraup synthesis and what are their roles?

A2: The standard components of a Skraup synthesis each play a crucial role:

ReagentRole
Aniline (or substituted aniline) Provides the benzene ring and the nitrogen atom for the quinoline core.
Glycerol Acts as the source of the three-carbon chain required to form the pyridine ring of the quinoline.[5] It dehydrates to form acrolein.
Sulfuric Acid Serves as both a dehydrating agent for glycerol and a catalyst for the cyclization and dehydration steps.
Oxidizing Agent (e.g., Nitrobenzene) Oxidizes the 1,2-dihydroquinoline intermediate to the final aromatic quinoline.[2][5] Nitrobenzene can also act as a solvent.[2]
Moderator (e.g., Ferrous Sulfate) Controls the highly exothermic nature of the reaction, making it less violent and often improving yields by minimizing side reactions.[6][7]

Q3: Why is the Skraup reaction known for being hazardous?

A3: The Skraup synthesis is notoriously exothermic and can become violent if not properly controlled.[2][8] The initial reaction between sulfuric acid and glycerol, and the subsequent reaction with aniline, can generate a significant amount of heat, leading to a rapid increase in temperature and pressure.[9] Without proper moderation and temperature control, this can result in the ejection of the reaction mixture from the flask.[7]

Q4: What are some common alternative oxidizing agents to nitrobenzene?

A4: While nitrobenzene is a traditional oxidizing agent, several alternatives can be used, some of which are reported to result in a less violent reaction.[1] These include:

  • Arsenic pentoxide (As₂O₅)[1][5]

  • Ferric compounds[10]

  • Vanadium pentoxide (V₂O₅)[10]

  • Iodine[6]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your Skraup synthesis experiments.

Issue 1: The reaction is too violent and difficult to control.

  • Question: My Skraup reaction is extremely exothermic, and I'm concerned about safety. How can I moderate the reaction?

  • Answer: Controlling the exothermicity of the Skraup reaction is critical for both safety and yield. Here are several strategies:

    • Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a common and effective method to moderate the reaction.[6][7] It is believed to act as an oxygen carrier, which slows down the oxidation step and distributes the heat generation over a longer period.[7]

    • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling (e.g., in an ice bath).[8] Similarly, if using a reactive aldehyde directly, it should be added dropwise.[8]

    • Proper Heating Technique: After the initial gentle heating to initiate the reaction, the external heat source should be removed.[11][12] The reaction's own exotherm should be sufficient to maintain boiling for a period.[6] Reapply heat only after the initial vigorous phase has subsided to maintain a steady reflux.[6][11]

    • Alternative Oxidizing Agent: Consider using arsenic pentoxide instead of nitrobenzene, as it is known to result in a less violent reaction.[1][6]

Issue 2: The yield of my quinoline product is consistently low.

  • Question: I'm following a standard protocol, but my yields are much lower than expected. What are the likely causes and how can I improve them?

  • Answer: Low yields in a Skraup synthesis can be attributed to several factors:

    • Incomplete Reaction:

      • Reaction Time and Temperature: Ensure that after the initial exotherm, the reaction mixture is heated at a steady reflux for a sufficient duration (typically 3-5 hours) to drive the reaction to completion.[2][11]

      • Substituent Effects: The electronic nature of the substituents on the aniline ring plays a significant role. Electron-withdrawing groups can deactivate the ring, making it less nucleophilic and leading to lower yields.[5][6] For such substrates, more forcing conditions (higher temperature, longer reaction time) may be necessary, though this can also increase byproduct formation.[5]

    • Side Product Formation (Tarring):

      • Cause: The highly acidic and high-temperature conditions can lead to the polymerization of acrolein and other intermediates, resulting in the formation of a thick tar, which makes product isolation difficult.[13][14]

      • Solution: Careful temperature control is key to minimizing tar formation.[12] The use of a moderator like ferrous sulfate can also help by preventing localized overheating.[6]

    • Reagent Quality: The presence of water in the glycerol can significantly lower the yield.[7] It is recommended to use anhydrous or "dynamite" glycerol, which contains less than 0.5% water.[7][13]

    • Purification Losses: The work-up and purification steps can be a source of product loss. Steam distillation is a common and effective method for isolating the crude quinoline from the tarry residue.[2][11] Subsequent purification by vacuum distillation is often necessary.[7]

Issue 3: I am having difficulty purifying my quinoline product from the reaction mixture.

  • Question: The work-up of my reaction results in a thick, tarry mess, and I'm struggling to isolate the desired product. What is the best purification strategy?

  • Answer: Purification of quinolines from the Skraup reaction mixture can be challenging due to the formation of tar. The following is a general and effective purification protocol:

    • Cooling and Dilution: After the reaction is complete, allow the mixture to cool to room temperature and then carefully dilute it with water.[2][11]

    • Neutralization: Slowly and with cooling, neutralize the acidic mixture with a concentrated solution of sodium hydroxide or ammonium hydroxide until it is strongly alkaline.[2][15] This will liberate the free quinoline base.

    • Steam Distillation: Perform a steam distillation to separate the volatile quinoline from the non-volatile tar and inorganic salts.[2][11] If nitrobenzene was used as the oxidizing agent, it will also distill over.[11]

    • Separation: Collect the distillate and separate the organic quinoline layer from the aqueous layer.[2] The aqueous layer can be extracted with an organic solvent to recover any dissolved product.

    • Drying and Final Purification: Dry the crude quinoline over an anhydrous drying agent like potassium carbonate.[2] The final purification is typically achieved by vacuum distillation, collecting the fraction at the appropriate boiling point.[7] For solid products, recrystallization from a suitable solvent like ethanol can be employed.[8]

Experimental Protocols

Protocol: Synthesis of Quinoline from Aniline

This protocol is a representative example of the Skraup synthesis.

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (for neutralization)

  • Anhydrous Potassium Carbonate (for drying)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add aniline, ferrous sulfate heptahydrate, and glycerol.[2]

  • Acid Addition: With vigorous stirring and external cooling (ice bath), slowly add concentrated sulfuric acid through the dropping funnel.[2]

  • Heating: Gently heat the mixture in an oil bath. The reaction will become exothermic and start to boil.[11] Once boiling begins, remove the external heat source.[6][11]

  • Reflux: After the initial vigorous reaction subsides, reapply heat to maintain a gentle reflux for 3-5 hours.[11]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.[2]

    • Carefully dilute the mixture with water.[2][11]

    • Neutralize the solution by the slow addition of a concentrated sodium hydroxide solution until it is strongly alkaline.[2]

  • Purification:

    • Perform a steam distillation to isolate the crude quinoline.[2][11]

    • Separate the quinoline layer from the distillate.[2]

    • Dry the crude quinoline over anhydrous potassium carbonate.[2]

    • Purify the quinoline by vacuum distillation, collecting the fraction boiling at the appropriate temperature (for quinoline, approx. 110-114 °C at 14 mmHg).[7]

Visualizations

Skraup Synthesis Workflow

Skraup_Workflow reagents 1. Reagent Mixing (Aniline, Glycerol, FeSO₄) acid 2. Acid Addition (Conc. H₂SO₄ with cooling) reagents->acid Slow addition heating 3. Initial Heating (Gentle, to initiate reaction) acid->heating reflux 4. Reflux (Sustained heating after exotherm) heating->reflux Exotherm subsides workup 5. Work-up (Cooling, Dilution, Neutralization) reflux->workup purification 6. Purification (Steam & Vacuum Distillation) workup->purification product Pure Quinoline purification->product

Caption: General experimental workflow for the Skraup synthesis.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_reaction Check Reaction Conditions start->check_reaction check_reagents Check Reagent Quality start->check_reagents check_purification Review Purification Technique start->check_purification temp_time Inadequate Temp/Time? check_reaction->temp_time substituents Deactivating Substituents? check_reaction->substituents water Water in Glycerol? check_reagents->water tarring Excessive Tar Formation? check_purification->tarring steam_dist Inefficient Steam Distillation? check_purification->steam_dist increase_reflux Increase Reflux Time/Temp temp_time->increase_reflux Yes harsher_cond Use More Forcing Conditions substituents->harsher_cond Yes use_anhydrous Use Anhydrous Glycerol water->use_anhydrous Yes improve_temp_control Improve Temp Control / Use Moderator tarring->improve_temp_control Yes optimize_dist Optimize Distillation Setup steam_dist->optimize_dist Yes

Caption: Troubleshooting flowchart for addressing low yields.

References

  • BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline.
  • BenchChem. (2025). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.
  • BenchChem. (2025).
  • BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.
  • National Institutes of Health (NIH). (2019).
  • Wikipedia. Skraup reaction.
  • WordPress.com. (2012). Skraup's Synthesis - Vive Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of Quinolines.
  • ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Organic Syntheses. 6-methoxy-8-nitroquinoline.
  • BenchChem. (2025).
  • YouTube. (2024). Making quinoline - the Skraup synthesis.
  • Organic Syntheses. The 12-l.
  • National Institutes of Health (NIH). (2016). Recent Advances in Metal-Free Quinoline Synthesis.
  • MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
  • Sciencemadness.org. (2009).

Sources

Technical Support Center: Navigating the Purification Challenges of Polar Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the purification challenges of polar quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter obstacles in isolating these valuable compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring you can troubleshoot effectively and develop robust, reproducible purification methods.

Troubleshooting Guide: From Problem to Purified Product

This section is structured to help you diagnose and resolve specific issues you may encounter during the purification of polar quinoline derivatives.

Issue 1: Poor or No Retention in Reversed-Phase HPLC

Q: My polar quinoline derivative shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?

A: This is a classic challenge with polar compounds in reversed-phase (RP) chromatography, stemming from their high affinity for the polar mobile phase over the nonpolar stationary phase.[1] Here are several strategies to enhance retention, presented in a logical troubleshooting sequence:

  • Increase Mobile Phase Polarity: Before abandoning RP, ensure you are maximizing the polarity of your mobile phase. If you are not already at 100% aqueous, gradually increase the aqueous portion. Modern RP columns are often engineered to be stable in highly aqueous conditions.[1]

  • Employ a More Polar Stationary Phase: If increasing the mobile phase polarity is insufficient, consider a reversed-phase column with a more polar character. Phenyl-hexyl or embedded polar group (EPG) columns can offer alternative selectivity and improved retention for polar analytes.[1]

  • Utilize Ion-Pairing Chromatography: For ionizable quinoline derivatives, adding an ion-pairing reagent to the mobile phase can significantly increase retention.[1] These reagents form a neutral ion-pair with the charged analyte, increasing its hydrophobicity and affinity for the stationary phase.[1]

  • Switch to HILIC: If the above strategies fail, it is time to consider a different chromatographic mode. Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the separation of polar compounds and is an excellent alternative to reversed-phase HPLC.[1]

Issue 2: Significant Peak Tailing in HPLC

Q: I am observing significant peak tailing for my polar quinoline compound. What is causing this, and how can I fix it?

A: Peak tailing is often a result of secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[1] Basic compounds like many quinoline derivatives are especially prone to this issue. Here’s how to troubleshoot:

  • Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor.[1] For basic quinoline compounds, operating at a low pH (e.g., pH 2.5-4) will protonate the analyte and suppress the ionization of acidic silanol groups, minimizing unwanted interactions.[1] Conversely, at a high pH, the analyte will be neutral, but the silanols will be deprotonated.

  • Use of Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and dramatically improve peak shape.[1]

  • Employ a Highly Deactivated Column: Use a column with advanced end-capping to minimize the number of accessible silanol groups.

  • Consider HILIC: In HILIC, the high organic content of the mobile phase and the water layer on the stationary phase can lead to different retention mechanisms that may result in better peak shapes for polar basic compounds.[1]

Issue 3: Compound Instability on Silica Gel during Flash Chromatography

Q: My polar quinoline derivative appears to be degrading on the silica gel during flash chromatography. How can I purify it without decomposition?

A: The acidic nature of standard silica gel can be detrimental to some sensitive quinoline derivatives.[1][2] Here are several effective solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica by pre-treating it. You can achieve this by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading your sample.[1][2]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded silica phase such as diol or amine.[1][2]

  • Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobic character, reversed-phase flash chromatography can be an excellent way to avoid the issues associated with silica gel.[2]

Workflow for Purification Method Selection

The following diagram outlines a decision-making workflow for selecting an appropriate purification strategy for your polar quinoline derivative.

Purification Method Selection Purification Method Selection for Polar Quinoline Derivatives start Start: Crude Polar Quinoline Derivative tlc_screen Screen with TLC (Normal & Reversed-Phase) start->tlc_screen good_separation_np Good Separation on Normal Phase? tlc_screen->good_separation_np Analyze Results stability_check Compound Stable on Silica? good_separation_np->stability_check Yes good_separation_rp Good Separation on Reversed-Phase? good_separation_np->good_separation_rp No flash_np Normal-Phase Flash Chromatography end Purified Product flash_np->end stability_check->flash_np Yes deactivate_silica Deactivate Silica Gel (e.g., with TEA) stability_check->deactivate_silica No deactivate_silica->flash_np alt_stationary_phase Use Alternative Stationary Phase (Alumina, Diol, etc.) deactivate_silica->alt_stationary_phase If still unstable alt_stationary_phase->flash_np flash_rp Reversed-Phase Flash Chromatography good_separation_rp->flash_rp Yes hilic_consideration Consider HILIC good_separation_rp->hilic_consideration No flash_rp->end hilic_purification HILIC Purification hilic_consideration->hilic_purification Yes extraction_crystallization Consider Extraction or Crystallization hilic_consideration->extraction_crystallization No hilic_purification->end acid_base_extraction Acid-Base Extraction extraction_crystallization->acid_base_extraction Ionizable Compound crystallization Crystallization extraction_crystallization->crystallization Crystalline Solid acid_base_extraction->end crystallization->end

Caption: Workflow for selecting and optimizing a purification method.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a purification method for a novel polar quinoline derivative?

A1: Thin-Layer Chromatography (TLC) is an indispensable tool for initial method development. It is cost-effective, rapid, and provides a good indication of the separation that can be achieved with column chromatography. Start by screening a variety of solvent systems on both normal-phase and reversed-phase TLC plates to get a feel for your compound's behavior. An Rf value between 0.2 and 0.4 is generally a good target for the desired compound in the chosen solvent system for normal-phase chromatography.[1]

Q2: Can I use acid-base extraction to purify my polar quinoline derivative?

A2: Absolutely. Acid-base extraction is a powerful technique for separating basic quinoline derivatives from neutral or acidic impurities, especially in the initial workup of a reaction mixture.[3] By dissolving the crude mixture in an organic solvent and extracting with an aqueous acid, the basic quinoline will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer. The quinoline can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Q3: My polar quinoline derivative is chiral. What are the key considerations for its purification?

A3: The enantioselective biological activities of many quinoline derivatives make chiral purification crucial.[4] Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for separating enantiomers. This can be achieved through two main approaches:

  • Direct Separation: Using a chiral stationary phase (CSP) that can directly distinguish between the enantiomers.

  • Indirect Separation: Derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[5][6]

Capillary electrophoresis is another viable technique for the chiral separation of quinolones.[4]

Q4: Are there any non-chromatographic methods for purifying polar quinoline derivatives?

A4: Yes, crystallization can be a highly effective method for obtaining very pure material, particularly if your compound is a solid.[3] This technique relies on the differences in solubility between your target compound and impurities in a given solvent system. For some quinoline derivatives, forming a salt (e.g., a picrate) can facilitate crystallization and the removal of impurities.[7] The pure quinoline can then be regenerated from the purified salt.

Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Flash Chromatography

This protocol is designed to minimize the degradation of acid-sensitive polar quinoline derivatives during normal-phase flash chromatography.

  • Column Packing: Dry pack the column with the appropriate amount of silica gel.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.3.[1]

  • Deactivation:

    • Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.

    • Flush the column with 2-3 column volumes of this deactivating solvent.

    • Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.

  • Sample Loading: Load your sample onto the column.

  • Elution: Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.

Protocol 2: Generic HILIC Method Development for Polar Quinoline Derivatives

This protocol provides a starting point for developing a HILIC method for the purification of highly polar quinoline derivatives.

  • Column Selection: Start with a bare silica or an amide-based HILIC column (e.g., 100 x 2.1 mm, 2.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM ammonium formate in 95:5 (v/v) acetonitrile:water.

    • Mobile Phase B: 10 mM ammonium formate in 50:50 (v/v) acetonitrile:water.

  • Column Conditioning and Equilibration:

    • Flush the column with 100% Mobile Phase B for 5 minutes.

    • Flush with 100% Mobile Phase A for 10 minutes.

  • Gradient Elution:

    • Start with a shallow gradient, for example, 0-20% B over 10 minutes.

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Polar Quinoline Purification

TechniqueStationary PhaseMobile PhaseAdvantagesDisadvantagesBest Suited For
Reversed-Phase (RP) Non-polar (e.g., C18)Polar (e.g., Water/Acetonitrile)Wide applicability, good for moderately polar compounds.Poor retention of very polar compounds, potential for peak tailing with basic compounds.Moderately polar quinoline derivatives.
HILIC Polar (e.g., Silica, Amide)Apolar (e.g., Acetonitrile/Water)Excellent retention for very polar compounds, good MS compatibility.Can require longer equilibration times.Highly polar and hydrophilic quinoline derivatives.
Ion-Exchange (IEX) Charged (Anionic or Cationic)Aqueous buffers with varying ionic strength or pHHighly selective for charged molecules, high capacity.[8][9]Sensitive to buffer conditions, not suitable for neutral compounds.[9]Ionizable polar quinoline derivatives.
Normal-Phase (NP) Polar (e.g., Silica, Alumina)Non-polar (e.g., Hexane/Ethyl Acetate)Good for separating isomers, well-established technique.Can cause degradation of sensitive compounds, poor solubility of polar compounds in the mobile phase.Less polar quinoline derivatives, or with deactivation for more polar ones.

References

  • Bhushan, R., & Tanwar, S. (2017). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. Journal of Separation Science, 40(14), 2863–2882.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • LookChem. (n.d.). Purification of Quinoline. Chempedia.
  • PubMed. (n.d.). Comparison of reversed-phase liquid chromatographic methods for the separation of new quinolones.
  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
  • Wikipedia. (n.d.). Ion chromatography.
  • PubMed. (n.d.). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds.
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Technology Networks. (2024, January 24). Exploring the Principle of Ion Exchange Chromatography and Its Applications.
  • Pharmaffiliates. (n.d.). Quinoline-impurities.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • ResearchGate. (n.d.). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT.
  • Google Patents. (n.d.). CN102344438B - Crystallization of quinoline derivatives and its preparation method.
  • Asian Journal of Chemistry. (2023, August 5). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT.
  • Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained.
  • MDPI. (2024, February 28). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor.
  • Bio-Rad. (n.d.). Introduction to Ion Exchange Chromatography.
  • Phenomenex. (n.d.). Principles of Ion Exchange Chromatography.

Sources

Preventing the formation of tar in chloroquinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chloroquinoline Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Tar Formation

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Skraup/Doebner-von Miller synthesis is producing a significant amount of black, intractable tar. What is chemically happening?

Answer: Tar formation is a classic hallmark of the Skraup and Doebner-von Miller reactions, and it stems from the harsh conditions required for the synthesis.[1][2] The primary culprits are uncontrolled side reactions, including:

  • Acid-Catalyzed Polymerization: The reaction is typically performed in strong acid (e.g., concentrated sulfuric acid) at high temperatures.[3] These conditions dehydrate glycerol (in the Skraup synthesis) to form highly reactive acrolein.[3][4] Acrolein and other α,β-unsaturated intermediates can readily polymerize, creating the black, tarry substance that complicates your workup.

  • Exothermic Reaction Runaway: The condensation and cyclization steps are highly exothermic.[3] Without precise temperature control, localized "hot spots" can form within the reaction mixture, dramatically accelerating the rate of polymerization and other side reactions. This is often why the reaction is described as potentially violent.[3][5]

  • Oxidizing Agent Reactivity: Strong oxidizing agents like nitrobenzene or arsenic acid, used to aromatize the dihydroquinoline intermediate, can also contribute to unwanted side reactions and charring at elevated temperatures.[3][6]

Understanding these root causes is the first step toward mitigating them. The key is to maintain control over the reaction's energy and direct the pathway toward the desired quinoline product instead of insoluble polymers.

Q2: How critical is temperature control, and what is the best practice for managing it?

Answer: Temperature control is arguably the most critical parameter in preventing tar formation. A runaway reaction is a primary generator of tarry byproducts.

Best practices include:

  • Controlled Heating: Use a well-calibrated heating mantle with a thermocouple controller or an oil bath for uniform heat distribution. Avoid direct, intense heating with a Bunsen burner.

  • Gradual Addition: For syntheses involving highly reactive intermediates like acrolein, add it slowly to the heated aniline-acid mixture to control the exothermic release of energy.[7]

  • Efficient Stirring: Ensure vigorous and constant mechanical stirring. This prevents the formation of localized hot spots where polymerization can initiate and propagate rapidly.

  • Reaction Moderators: The addition of ferrous sulfate (FeSO₄) is a classic technique used to moderate the violence of the Skraup reaction, helping to better control the exothermic process.[3][5]

The goal is to maintain the reaction at the lowest possible temperature that still allows for an efficient rate of cyclization, typically in the range of 100-150°C for classical methods.[1]

Q3: Can the choice of acid catalyst or oxidizing agent reduce tarring?

Answer: Absolutely. While concentrated sulfuric acid is traditional, its aggressive dehydrating nature can promote unwanted polymerization.[4]

  • Acid Alternatives: Some protocols have successfully employed polyphosphoric acid (PPA) or a mixture of PPA and alcohols, which can serve as a milder dehydrating and cyclizing agent compared to sulfuric acid.[8] Lewis acids like tin tetrachloride have also been used as catalysts in Doebner-von Miller reactions.[9] Increasing the concentration of sulfuric acid (e.g., from 100 mol% to 300 mol%) has been shown to significantly improve yield, suggesting that sufficient acid is crucial for driving the desired reaction over side reactions.[10]

  • Milder Oxidizing Agents: While nitrobenzene is effective, it requires high temperatures.[3] Arsenic acid is considered a less violent alternative.[5] In some cases, the α,β-unsaturated carbonyl compound or an intermediate Schiff base can act as the internal oxidant, eliminating the need for an aggressive external one.[6]

Experimenting with these alternatives, guided by the specific reactivity of your substrates, can lead to a much cleaner reaction.

Q4: I have a crude product contaminated with tar. What is the most effective purification strategy?

Answer: Purifying a tar-contaminated product requires a multi-step approach, as no single method is universally effective.

  • Initial Workup (Acid-Base Extraction):

    • After cooling, carefully dilute the reaction mixture with water.

    • Neutralize the strong acid with a base (e.g., NaOH or ammonia solution) to precipitate the crude product and polymers.[7][11]

    • The basic quinoline product can then be selectively extracted. Dissolve the crude mixture in a suitable organic solvent (like toluene or dichloromethane) and perform an acidic extraction (e.g., with dilute HCl). The basic quinoline will move to the aqueous layer as a salt, leaving many non-basic, tarry impurities behind in the organic layer.

    • Separate the aqueous layer and basify it again to precipitate the purified quinoline, which can then be extracted back into an organic solvent.[12]

  • Distillation:

    • For liquid chloroquinolines, steam distillation is a highly effective first pass to separate the volatile product from non-volatile tars.[12]

    • This can be followed by vacuum distillation for final purification to achieve high purity.[11][12]

  • Crystallization:

    • Converting the crude quinoline into a salt (e.g., a phosphate or hydrochloride salt) and recrystallizing it is a powerful technique for achieving very high purity.[12] The well-defined crystal lattice of the salt effectively excludes the amorphous tar impurities. The pure quinoline free base can be recovered by neutralization.

The table below compares the effectiveness of these common purification techniques.

Purification Technique Principle Best For Achievable Purity Key Advantage
Acid-Base Extraction Separation based on basicityInitial cleanup of crude mixtureModerateRemoves non-basic tar and neutral impurities efficiently.
Steam/Vacuum Distillation Separation based on boiling pointVolatile quinolines mixed with non-volatile tar>97%[12]Robust, scalable, and highly effective for removing polymers.[12]
Crystallization (Salt Formation) Differential solubility and crystal lattice exclusionAchieving highest purity for solid products98-99.5%[12]Excellent at removing closely related impurities and residual tar.[12]
Q5: Are there alternative, cleaner synthetic routes to the chloroquinoline core that avoid the harsh conditions of the Skraup reaction?

Answer: Yes, for certain substitution patterns, alternative syntheses offer much cleaner reaction profiles. Two prominent examples are:

  • Gould-Jacobs Reaction: This method is particularly effective for preparing 4-hydroxyquinolines (which can be later converted to 4-chloroquinolines).[13] It involves the reaction of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[4][13] The conditions are generally milder, proceeding through intermediates that are less prone to polymerization.[14] Microwave-assisted protocols have been shown to improve yields and dramatically shorten reaction times.[14][15]

  • Combes Quinoline Synthesis: This reaction condenses an aniline with a β-diketone under acid catalysis to form substituted quinolines.[8][16] It is a versatile method for producing 2,4-disubstituted quinolines and typically proceeds under more controlled conditions than the Skraup synthesis.[1][8]

While these methods may require different starting materials, they are excellent alternatives to consider, especially when the Skraup or Doebner-von Miller reactions prove too problematic.[1]

Visualizing the Problem and Solution

To better understand the reaction dynamics, the following diagrams illustrate the key pathways and a troubleshooting workflow.

Aniline Aniline + Glycerol/ α,β-Unsaturated Carbonyl Acid Strong Acid (H₂SO₄) High Temperature Intermediate Reactive Intermediates (e.g., Acrolein, Enamines) Acid->Intermediate Generates DesiredPath Cyclization & Aromatization Intermediate->DesiredPath Controlled Conditions TarPath Acid-Catalyzed Polymerization Intermediate->TarPath Uncontrolled Conditions (Hot Spots, Excess Acid) Product Chloroquinoline Product DesiredPath->Product Tar Tar Byproduct TarPath->Tar

Caption: Core reaction pathways in classical quinoline synthesis.

Start Problem: Excessive Tar Formation Q_Temp Was temperature uniformly controlled? Start->Q_Temp A_Temp_No Implement oil bath & thermocouple control. Add moderators (FeSO₄). Q_Temp->A_Temp_No No A_Temp_Yes Yes Q_Temp->A_Temp_Yes Yes Q_Stir Was stirring vigorous and constant? A_Temp_No->Q_Stir A_Temp_Yes->Q_Stir A_Stir_No Use overhead mechanical stirrer for viscous mixtures. Q_Stir->A_Stir_No No A_Stir_Yes Yes Q_Stir->A_Stir_Yes Yes Q_Reagent Can milder reagents be used? A_Stir_No->Q_Reagent A_Stir_Yes->Q_Reagent A_Reagent_Yes Consider PPA instead of H₂SO₄. Explore alternative oxidants or internal oxidation. Q_Reagent->A_Reagent_Yes Yes A_Reagent_No No Q_Reagent->A_Reagent_No No End Consider Alternative Synthesis (Gould-Jacobs, Combes) A_Reagent_Yes->End A_Reagent_No->End

Caption: Troubleshooting workflow for reducing tar formation.

Optimized Protocol: Low-Tar Chloroquinoline Synthesis (Skraup Model)

This protocol incorporates moderation and control techniques to minimize tar formation.

Materials:

  • Aniline

  • Anhydrous Glycerol

  • Concentrated Sulfuric Acid (98%)

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide Solution (e.g., 30% w/v)

  • Toluene or Dichloromethane for extraction

Procedure:

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to aniline while cooling in an ice bath.

  • Moderator Addition: To the aniline sulfate mixture, add ferrous sulfate heptahydrate.[3] Begin vigorous stirring.

  • Heating: Heat the mixture to 100-110°C using a temperature-controlled oil bath.

  • Reagent Addition: Once the temperature is stable, add a mixture of anhydrous glycerol and nitrobenzene dropwise from the funnel over a period of 60-90 minutes. Maintain vigorous stirring and careful temperature control. The reaction is exothermic; adjust the addition rate to keep the temperature below 130°C.

  • Reflux: After the addition is complete, continue heating and stirring the mixture at a gentle reflux for 3-4 hours.[1] The mixture will darken, but should remain a mobile liquid rather than a solid tar.

  • Workup: Allow the mixture to cool to below 100°C. Carefully and slowly dilute with water while stirring. Transfer the mixture to a larger beaker and cautiously neutralize with sodium hydroxide solution until strongly alkaline.

  • Purification: Proceed with steam distillation to isolate the crude quinoline from the non-volatile residue. Further purification can be achieved via acid-base extraction cycles and final vacuum distillation as described in the FAQ section.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
  • Wikipedia. (2024). Gould–Jacobs reaction.
  • Benchchem. (n.d.). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
  • Wikipedia. (2024). Combes quinoline synthesis.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Google Patents. (n.d.). CN103641780A - Method for purifying isoquinoline from crude product of coal tar.
  • PubMed Central. (n.d.). Synthetic and medicinal perspective of quinolines as antiviral agents.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis.
  • YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines.
  • ACS Publications. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Variation of acidic concentration for the modified Skraup reaction starting from glycerol (1) and aniline under microwave irradiations.
  • Benchchem. (n.d.). A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction.
  • SlidePlayer. (n.d.). Preparation and Properties of Quinoline.
  • Curly Arrow Blog. (2009). The Skraup Reaction - How to Make a Quinoline.
  • Wikipedia. (2024). Doebner–Miller reaction.
  • Wikipedia. (2024). Skraup reaction.

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Technical Support Center: Managing Moisture-Sensitive Reagents in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing quinoline scaffolds. The presence of minute quantities of water can drastically impact reaction efficiency, yield, and purity. Here, we provide expert-driven, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your moisture-sensitive reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the role and management of moisture in common quinoline synthesis reactions.

Q1: Why is stringent moisture control so critical in quinoline synthesis?

Moisture control is paramount because water can interfere with multiple stages of the reaction through several mechanisms:

  • Catalyst Deactivation: Many modern and classical quinoline syntheses, particularly the Friedländer and Doebner-von Miller reactions, rely on acid catalysts.[1][2][3] Lewis acids (e.g., In(OTf)₃, SnCl₄, ZnCl₂) are highly effective but are also potent desiccants.[4][5] Water readily coordinates with and hydrolyzes these catalysts, rendering them catalytically inactive and halting the reaction. Even Brønsted acids can be diluted, altering the reaction medium's acidity and affecting reaction rates.

  • Hydrolysis of Intermediates: Key reactive intermediates, such as imines (Schiff bases) and enamines, are formed during the condensation steps of reactions like the Friedländer and Doebner-von Miller syntheses.[1][2] These intermediates are susceptible to hydrolysis, which reverses their formation and pushes the equilibrium back towards the starting materials, ultimately reducing the yield of the desired quinoline.

  • Side Reactions: In syntheses like the Skraup reaction, the initial step is the acid-catalyzed dehydration of glycerol to the highly reactive acrolein intermediate.[6][7][8][9] The presence of excess water can inhibit this crucial dehydration step, leading to incomplete conversion and the formation of unwanted byproducts.[10]

  • Reagent Incompatibility: Some reagents used in quinoline synthesis, although not common, can be directly quenched by water. This is more prevalent in syntheses involving highly reactive organometallic reagents for functionalization steps.[11][12]

Q2: Which common quinoline synthesis reactions are most sensitive to moisture?

While good laboratory practice dictates that all reactions should be kept dry, some named syntheses are notoriously more sensitive than others:

  • Friedländer Synthesis: This reaction, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is highly sensitive, especially when catalyzed by Lewis acids.[2][13][14] The catalyst's susceptibility to hydrolysis is a primary failure point.

  • Doebner-von Miller Reaction: This method uses α,β-unsaturated carbonyl compounds reacting with anilines under acidic conditions.[1][15] Like the Friedländer synthesis, its reliance on acid catalysts makes it sensitive to moisture. Furthermore, the in situ generation of the unsaturated carbonyl via an aldol condensation can be affected by water content, potentially leading to increased byproduct and tar formation.[16]

  • Skraup Synthesis: Although it is a high-temperature reaction in concentrated sulfuric acid, controlling the initial water content is crucial. The reaction's success depends on the efficient dehydration of glycerol to acrolein.[7][9][17] Using glycerol with high water content ("dynamite glycerin" contains less than 0.5% water) is recommended for good yields.[10]

Q3: What are the primary sources of moisture in a reaction setup?

Moisture can be introduced from several seemingly innocuous sources:

  • Atmospheric Humidity: The most common source, especially on humid days. Leaving a reaction flask open to the air is a significant source of contamination.

  • Adsorbed Water on Glassware: Glass surfaces are hydrophilic and adsorb a thin film of water from the atmosphere, even when they appear dry.[18]

  • "Anhydrous" Reagents and Solvents: Commercially available anhydrous solvents still contain trace amounts of water (typically 10-50 ppm).[19] Hygroscopic reagents (e.g., anhydrous ZnCl₂) and solvents (e.g., DMF, DMSO) can absorb moisture from the air if not handled properly.

  • Syringes and Needles: If not properly dried, the internal surfaces of transfer equipment can introduce water.

Q4: How can I determine if my solvents are "dry enough" for a sensitive reaction?

"Dry enough" is context-dependent, but for highly sensitive Lewis acid-catalyzed reactions, aiming for <10 ppm of water is a good target.

  • Karl Fischer Titration: This is the gold standard for accurately quantifying water content in organic solvents.[20] It provides a precise ppm value.

  • Chemical Indicators: For solvents dried over sodium, the use of benzophenone is a classic visual indicator. The formation of the deep blue or purple benzophenone ketyl radical anion indicates that the solvent is anhydrous and free of oxygen.[21]

  • Advanced Spectroscopic Methods: For specialized applications, techniques like 19F NMR spectroscopy can be used to detect water with high sensitivity, sometimes exceeding that of Karl Fischer titration, and are compatible with inert atmosphere glovebox work.[22][23]

Part 2: Troubleshooting Guide: A Problem-Solution Approach
Q: My Friedländer synthesis is failing (low to no yield), and I suspect moisture. How do I diagnose and fix this?

A: This is a classic problem, most often linked to catalyst deactivation. The workflow below can help you systematically troubleshoot the issue.

Causality: Lewis acid catalysts such as ZnCl₂, FeCl₃, or In(OTf)₃ are essential for activating the carbonyl group towards nucleophilic attack and facilitating the final cyclodehydration step.[4][24] Water acts as a competing Lewis base, reacting with the catalyst to form hydrated metal complexes that have significantly reduced or no catalytic activity. This effectively stops the reaction before it can proceed.

Below is a logical workflow to diagnose moisture-related issues.

G start Problem: Low/No Yield in Friedländer Synthesis check_catalyst Is your catalyst a moisture-sensitive Lewis or Brønsted acid? start->check_catalyst check_solvent How was the solvent dried and handled? check_catalyst->check_solvent Yes solution_catalyst Solution: Use a fresh, anhydrous catalyst. For hygroscopic solids (e.g., ZnCl₂), handle quickly or in a glovebox. check_catalyst->solution_catalyst No, but it's old or was exposed to air check_glassware How was the glassware prepared? check_solvent->check_glassware solution_solvent Solution: Re-dry solvent over an appropriate agent (see Table 1) and distill directly into the reaction flask or transfer via a dried syringe. check_solvent->solution_solvent Used from a bottle without precautions check_atmosphere Was the reaction run under an inert atmosphere? check_glassware->check_atmosphere solution_glassware Solution: Oven-dry glassware at >120°C overnight or flame-dry under vacuum/inert gas flow immediately before use. check_glassware->solution_glassware Air-dried or rinsed with acetone only solution_atmosphere Solution: Implement an inert atmosphere setup using N₂ or Ar. (See Protocol 3). check_atmosphere->solution_atmosphere No, ran open to air

Caption: Troubleshooting workflow for low yields.

Q: My Skraup / Doebner-von Miller reaction is producing a thick, dark tar with very little product. How does moisture contribute to this?

A: Tar formation is a known issue in these reactions due to the harsh acidic conditions and potential polymerization of unsaturated intermediates.[25] However, improper water content can severely exacerbate the problem.

Causality:

  • Inhibited Acrolein Formation (Skraup): The Skraup reaction begins with the dehydration of glycerol.[7][9] If your sulfuric acid is not sufficiently concentrated or your glycerol contains significant water, this dehydration is inefficient. The reaction temperature may then promote polymerization and degradation of glycerol and aniline before the necessary acrolein intermediate can be formed and consumed, leading to extensive charring.

  • Uncontrolled Aldol Condensation (Doebner-von Miller): When generating the α,β-unsaturated carbonyl in situ, controlling the reaction is key.[16] Incorrect water levels can alter the acid concentration and reaction kinetics, favoring uncontrolled polymerization of the aldehyde/ketone starting materials over the desired crossed-aldol condensation, a major source of tar.

  • Hydrolysis and Side Reactions: As with the Friedländer synthesis, water can hydrolyze key intermediates, preventing them from proceeding down the productive cyclization pathway. Stalled intermediates under harsh, hot acidic conditions are prime candidates for polymerization and degradation.

Corrective Actions:

  • Use Highly Concentrated Reagents: For the Skraup synthesis, use concentrated (98%) sulfuric acid and high-purity glycerol with low water content.[10]

  • Control Reagent Addition: In the Doebner-von Miller reaction, slow addition of the aldehyde to the acidic aniline solution at a controlled temperature (e.g., in an ice bath) can minimize polymerization before the Michael addition can occur.[16]

  • Ensure Anhydrous Conditions: Even in these robust reactions, starting with properly dried glassware and reagents minimizes variables and disfavors pathways that lead to tar.

Part 3: Key Protocols and Data

This section provides actionable, step-by-step protocols for essential moisture management techniques.

Protocol 1: Rigorous Drying of Glassware

Glass surfaces must be freed of adsorbed water.[18]

Method A: Oven Drying (Recommended for most applications)

  • Clean and rinse all glassware (reaction flask, condenser, addition funnel, etc.) and magnetic stir bars.

  • Place all items in a laboratory oven set to 125-150°C .

  • Dry for a minimum of 12 hours, or overnight.

  • Immediately before use, remove the hot glassware using thick, dry gloves and assemble the apparatus while flushing with a stream of inert gas (Nitrogen or Argon) to prevent atmospheric moisture from re-adsorbing onto the cooling surfaces.[18]

Method B: Flame Drying (For immediate use)

  • Assemble the cleaned glassware (with stir bar inside).

  • Ensure no flammable solvents are nearby.

  • Gently heat the entire surface of the glass apparatus with a heat gun or a soft flame from a Bunsen burner under a vacuum or while purging with a stream of inert gas.[26]

  • Initially, you may see condensation (fog) on the cooler parts of the flask; continue heating until this is gone and then heat for another 1-2 minutes.[26]

  • Allow the apparatus to cool to room temperature under a positive pressure of inert gas.

Protocol 2: Solvent Drying

Commercial anhydrous solvents are a good starting point, but for highly sensitive reactions, further drying is often necessary.

SolventDrying Agent(s)IndicatorTypical Achievable PurityReference(s)
Tetrahydrofuran (THF)Sodium / BenzophenoneDeep blue/purple color< 10 ppm[19][21]
Dichloromethane (DCM)Calcium Hydride (CaH₂)None~10-20 ppm[19][21]
Acetonitrile (MeCN)Calcium Hydride (CaH₂)None< 10 ppm[21]
N,N-Dimethylformamide (DMF)4Å Molecular Sieves / BaONone~30-50 ppm[21]

Note: Drying DMF with CaH₂ can cause decomposition. Use molecular sieves or Barium Oxide followed by vacuum distillation.[21]

(Warning: This procedure involves metallic sodium, a flammable and water-reactive solid. It must be performed by trained personnel in a chemical fume hood.)

  • Pre-Drying: Add ~50 g of calcium hydride to a new 2.5 L bottle of reagent-grade THF and let it stand overnight. This removes the bulk of the water.

  • Still Setup: Assemble a 2 L round-bottom flask with a distillation head, condenser, and collection adapter under a nitrogen or argon atmosphere.

  • Adding Reagents: Decant the pre-dried THF into the still pot. Add a magnetic stir bar. Carefully cut small pieces of sodium metal (~5-10 g) and add them to the flask. Add benzophenone (~5-10 g).

  • Reflux: Begin heating the mixture with stirring. The solution will turn yellow, then green, and finally a deep, persistent blue or purple. This color indicates the solvent is anhydrous and deoxygenated.[21]

  • Distillation: Once the deep blue color persists for several hours at reflux, the solvent is ready. Distill the required volume directly into the reaction flask or a dried storage flask under an inert atmosphere. Never distill to dryness.

Protocol 3: Setting Up a Reaction Under Inert Atmosphere

This technique prevents atmospheric moisture and oxygen from entering the reaction.[11]

G cluster_prep Preparation cluster_purge Purging cluster_transfer Reagent Transfer p1 1. Assemble dried glassware (flask, condenser) with a stir bar. p2 2. Seal joints and add a rubber septum to the inlet. p1->p2 p3 3. Fill a balloon with N₂ or Ar and attach a needle. p2->p3 pu1 4. Insert the balloon needle through the septum (Inlet). p3->pu1 pu2 5. Insert a second, open needle as an outlet. pu1->pu2 pu3 6. Flush the system for 5-10 minutes to displace all air. pu2->pu3 pu4 7. Remove the outlet needle. The balloon will maintain positive pressure. pu3->pu4 t1 8. Use an oven-dried syringe, flushed with inert gas. pu4->t1 t2 9. Withdraw liquid from the Sure/Seal™ bottle under positive pressure. t1->t2 t3 10. Inject reagent through the septum into the reaction flask. t2->t3

Caption: Workflow for inert atmosphere reaction setup.

  • Assemble: Assemble your oven- or flame-dried glassware. Place a stir bar in the reaction flask.

  • Seal: Lightly grease the joints (if necessary) and clamp them securely. Place a rubber septum over any ports needed for reagent addition.[27]

  • Purge: Insert two needles through the septum: one connected to a nitrogen or argon line (or balloon) as an inlet, and a second "exit" needle.[27][28]

  • Flush: Allow the inert gas to flow through the apparatus for 5-10 minutes to displace all the air.

  • Pressurize: Remove the exit needle. The balloon will now provide a slight positive pressure, ensuring that if there are any small leaks, gas flows out rather than air flowing in.[29]

  • Liquid Transfer: To add a liquid reagent, use an oven-dried syringe that has been cooled in a desiccator or flushed several times with inert gas.[30] Pierce the septum of your reagent bottle (e.g., a Sure/Seal™ bottle), withdraw the required volume, and then inject it into your reaction flask through the septum.[29][30]

References
  • ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?
  • Luchansky, M. S., et al. (n.d.). A Method for Detecting Water in Organic Solvents. PMC - NIH. [Link]
  • Fiveable. (n.d.). Inert atmosphere Definition. Organic Chemistry II Key Term - Fiveable. [Link]
  • Química Organica.org. (n.d.). Quinoline Synthesis - Skraup. Química Organica.org. [Link]
  • Vive Chemistry. (2012). Skraup's Synthesis. Vive Chemistry - WordPress.com. [Link]
  • NRO Chemistry. (2022). Skraup Reaction. YouTube. [Link]
  • Organic Lab Techniques. (2022).
  • Organic Lab Techniques. (2022).
  • Filo. (2025). Work out the mechanism for the Skraup synthesis of quinoline. Filo. [Link]
  • Chemistry LibreTexts. (2022). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. [Link]
  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Moodle@Units. [Link]
  • Gate Chemistry. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. [Link]
  • LookChem. (n.d.). Purification of Quinoline. Chempedia - LookChem. [Link]
  • PubMed Central - NIH. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central. [Link]
  • Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia. [Link]
  • Semantic Scholar. (n.d.). Doebner-von Miller reaction. Semantic Scholar. [Link]
  • Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. [Link]
  • ResearchGate. (2025). First Examples of Doebner-Miller Reaction in Flow: Efficient Production of 2-Methylquinoline Derivatives in Water.
  • Al-Marzouqi, A. H., & El-Apasery, M. A. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules, 24(9), 1803. [Link]
  • Chemistry LibreTexts. (2021). Drying Solvents. Chemistry LibreTexts. [Link]
  • ResearchGate. (2025). Spectrophotometric method for the determination of water in organic solvents.
  • Barlawar, S. B., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(33), 19452–19479. [Link]
  • Organic Syntheses Procedure. (n.d.). The 12-l.
  • Wikipedia. (n.d.). Skraup reaction. Wikipedia. [Link]
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
  • ResearchGate. (n.d.). Reaction mechanism of the Skraup quinoline synthesis.
  • Kemtrak. (n.d.). Water detection in solvents. Kemtrak. [Link]
  • Sciencemadness Wiki. (2023). Drying solvents. Sciencemadness Wiki. [Link]
  • Wipf Group - University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
  • Reddit. (2018). How to store, use, and preserve anhydrous compounds. r/chemhelp. [Link]
  • Guchhait, S. K., & Chaudhary, P. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 987. [Link]
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Organic Syntheses. [Link]
  • Semantic Scholar. (n.d.). Lewis acid promoted Friedländer condensation reactions between anthranilonitrile and ketones for the synthesis of tacrine and its analogues. Semantic Scholar. [Link]
  • New Journal of Chemistry (RSC Publishing). (n.d.). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. Royal Society of Chemistry. [Link]
  • ResearchGate. (2025). (PDF) Lewis Acid Promoted Friedlander Condensation Reactions between Anthranilonitrile and Ketones for the Synthesis of Tacrine and its Analogues.
  • Wang, H., et al. (2022). Detection of Trace Amounts of Water in Organic Solvents by DNA-Based Nanomechanical Sensors. Biosensors, 12(12), 1121. [Link]
  • Indian Academy of Sciences. (n.d.). An efficient synthesis of quinolines under solvent-free conditions. Indian Academy of Sciences. [Link]
  • American Chemical Society. (2025). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes.
  • MDPI. (n.d.).

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Technical Support Center: TLC Monitoring of 3-Chloroquinolin-8-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals monitoring the synthesis of 3-Chloroquinolin-8-amine using Thin-Layer Chromatography (TLC). Here, we address common challenges and provide field-proven solutions to ensure reliable and reproducible results.

Introduction to Reaction Monitoring

The synthesis of this compound, a crucial intermediate in pharmaceutical development, requires careful monitoring to determine reaction completion and identify potential side products.[1] Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and effective technique for this purpose.[2] By observing the disappearance of the starting material and the appearance of the product spot on a TLC plate, a chemist can efficiently track the reaction's progress.[3]

A standard TLC monitoring setup involves spotting three lanes on a single plate: the starting material, the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture.[4] This co-spot is critical for resolving spots with similar retention factor (Rf) values.[3]

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting solvent system for TLC analysis of this compound and its precursors?

A good starting point for quinoline derivatives is a mixture of ethyl acetate and hexanes, typically in a ratio ranging from 10-50% ethyl acetate.[5] For more polar compounds, a system of 5% methanol in dichloromethane can be effective.[5][6] Due to the basic nature of the amine group in this compound, "tailing" or streaking of the spot is a common issue.[5][7] This occurs because the basic amine interacts strongly with the acidic silica gel on the TLC plate. To counteract this, add a small amount of a basic modifier, such as 0.1–2.0% triethylamine (NEt₃), to the mobile phase.[5][8]

Q2: How do I properly visualize the spots on my TLC plate?

Quinolines are aromatic and highly conjugated, making them typically UV-active.[5] Therefore, the primary and non-destructive visualization method is a UV lamp, usually at 254 nm.[9] Compounds that absorb this wavelength will appear as dark spots against the fluorescent green background of the plate.[9] If spots are not visible under UV light, chemical staining is necessary.[4] Two common and effective methods are:

  • Iodine Chamber: Placing the dried TLC plate in a chamber with a few iodine crystals will cause most organic compounds to appear as temporary brown spots.[6][9]

  • Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing compounds that can be oxidized, such as amines. Spots will appear as yellow or brown against a purple background.[8]

Q3: How can I confirm that a new spot on my TLC is the desired this compound product?

While TLC provides strong indicative evidence, it is not a definitive identification method. The best practice is to use a co-spotting technique with an authentic, known standard of this compound.[5] If the new spot in your reaction mixture has the same Rf value as the standard and they merge into a single spot in the co-spot lane, it is highly likely that the new spot is your product. For absolute confirmation, the product should be isolated and characterized by other analytical methods such as Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide

This section addresses common problems encountered during the TLC analysis of this compound synthesis in a direct question-and-answer format.

Problem Potential Cause(s) Recommended Solution(s)
Spot Tailing/Streaking 1. Acid-Base Interaction : The basic amine group interacts strongly with the acidic silica gel.[5][7] 2. Sample Overloading : Too much sample applied to the plate.[8][10]1. Add a basic modifier like 0.1-2.0% triethylamine or a few drops of ammonia to the eluent.[5][8] 2. Dilute the sample and apply a smaller amount to the plate. The initial spot should be 1-2 mm in diameter.[5]
Spots Not Moving (Rf ≈ 0) Insufficient Solvent Polarity : The mobile phase is not polar enough to move the compound up the plate.[5][8]1. Increase the proportion of the more polar solvent (e.g., from 10% to 30% ethyl acetate in hexanes).[5] 2. Switch to a more polar solvent system, such as 5% methanol in dichloromethane.[5][6]
Spots at Solvent Front (Rf ≈ 1) Excessive Solvent Polarity : The mobile phase is too polar, causing the compound to travel with the solvent front.[5]1. Decrease the proportion of the polar solvent (e.g., from 50% to 20% ethyl acetate in hexanes).[5] 2. Change to a less polar solvent system.[5]
No Visible Spots 1. Non-UV Active Compound : The compound does not absorb UV light at 254 nm. 2. Sample Too Dilute : The concentration of the compound is below the detection limit.[8][10] 3. Volatile Compound : The compound may have evaporated from the plate.[8]1. Use a chemical stain like an iodine chamber or potassium permanganate dip.[4][8] 2. Concentrate the sample before spotting or apply the sample multiple times to the same spot, allowing the solvent to dry between applications.[8][10]
Reactant and Product Spots are Too Close Poor Resolution : The chosen solvent system is not effective at separating the compounds.1. Experiment with different solvent systems of varying polarities.[11] 2. Try a different stationary phase, such as alumina TLC plates.[5]
Experimental Workflow and Diagrams

Standard TLC Procedure

  • Chamber Preparation : Add the chosen mobile phase to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapor and cover it tightly.[5]

  • Plate Preparation : Gently draw a baseline with a pencil about 1 cm from the bottom of a silica gel TLC plate.[4]

  • Spotting : Using a capillary tube, apply small spots of your starting material, reaction mixture, and a co-spot onto the baseline.[4]

  • Development : Place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the solvent level. Allow the solvent to ascend the plate via capillary action.[5]

  • Visualization : Once the solvent front is about 1 cm from the top of the plate, remove it, mark the solvent front, and let it dry. View the plate under a UV lamp (254 nm) and circle any visible spots.[5][9] If necessary, use a chemical stain for visualization.[4]

  • Analysis : Calculate the Retention Factor (Rf) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.[5]

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_chamber Prepare Chamber spotting Spot Samples prep_chamber->spotting prep_plate Prepare Plate prep_plate->spotting development Develop Plate spotting->development visualization Visualize Spots development->visualization calculation Calculate Rf visualization->calculation

Caption: A flowchart of the standard TLC experimental procedure.

Troubleshooting Logic

TLC_Troubleshooting cluster_shape Spot Shape cluster_position Spot Position cluster_visibility Spot Visibility start Problem with TLC Result? shape_issue Poor Spot Shape? start->shape_issue pos_issue Poor Spot Position? start->pos_issue vis_issue No Spots Visible? start->vis_issue tailing Streaking or Tailing? shape_issue->tailing Yes overloaded Overloaded Sample? tailing->overloaded add_base Add Basic Modifier (e.g., NEt3) overloaded->add_base No dilute Dilute Sample overloaded->dilute Yes rf_low Rf ≈ 0? pos_issue->rf_low Yes rf_high Rf ≈ 1? pos_issue->rf_high No inc_polar Increase Polarity rf_low->inc_polar dec_polar Decrease Polarity rf_high->dec_polar uv_check Checked under UV (254nm)? vis_issue->uv_check Yes use_stain Use Chemical Stain (Iodine, KMnO4) uv_check->use_stain No Spots

Caption: A logical workflow for diagnosing and solving common TLC problems.

References

  • BenchChem. (n.d.). Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds.
  • BenchChem. (n.d.). Monitoring quinoline synthesis progress using TLC or LC-MS.
  • Chemistry LibreTexts. (2022, April 18). Uses of TLC.
  • Chemistry LibreTexts. (2021, August 25). Visualizing TLC Plates.
  • ChemBAM. (n.d.). TLC troubleshooting.
  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC.
  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC).
  • University of Rochester. (n.d.). Troubleshooting Thin-Layer Chromatography.
  • EPFL. (n.d.). TLC Visualization Reagents.
  • MySkinRecipes. (n.d.). 8-Chloroquinolin-3-amine.
  • ResearchGate. (n.d.). Use of TLC to monitor the progress of an enzymatic synthesis.

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Technical Support Center: Optimizing Column Chromatography for Quinoline Isomer Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the chromatographic separation of quinoline isomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating these structurally similar compounds. Here, we synthesize our extensive field experience with fundamental chromatographic principles to provide you with a comprehensive resource for method development and troubleshooting.

Understanding the Challenge: Why Are Quinoline Isomers Difficult to Separate?

Quinoline and its isomers, such as isoquinoline, are heterocyclic aromatic compounds that are foundational in many pharmaceutical agents and biologically active molecules.[1][2] The primary difficulty in their separation stems from their striking structural similarity. Positional isomers like quinoline and isoquinoline share the same molecular formula (C₉H₇N) and molecular weight, with the only difference being the position of the nitrogen atom in the fused ring system.[3] This subtle structural variance results in very similar physicochemical properties, including polarity and hydrophobicity, making their resolution by conventional chromatographic techniques a significant challenge.[4]

A critical factor governing their chromatographic behavior is their basicity, quantified by their pKa values. Quinoline has a pKa of approximately 4.9, while isoquinoline is slightly more basic with a pKa of around 5.4.[5][6][7] This small difference in pKa is the key to unlocking their separation, particularly in reversed-phase high-performance liquid chromatography (RP-HPLC).[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic modes for separating quinoline isomers?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most frequently used technique for separating quinoline and isoquinoline.[4] However, achieving baseline separation requires meticulous optimization of the mobile phase pH, organic modifier, and stationary phase chemistry. Other successful approaches include Hydrophilic Interaction Liquid Chromatography (HILIC) for these polar compounds, as well as gas chromatography (GC) and supercritical fluid chromatography (SFC).[4][8]

Q2: Why is the mobile phase pH so critical for the separation of quinoline isomers?

A2: The mobile phase pH directly influences the ionization state of these basic compounds.[9] At a pH below their pKa, both quinoline and isoquinoline will be protonated and exist as cations. In their ionized form, their interaction with a nonpolar stationary phase (like C18) is reduced, leading to shorter retention times.[10] By carefully controlling the pH of the mobile phase, you can manipulate the degree of ionization of each isomer, thereby altering their retention and achieving separation.[9] Operating at a pH between the pKa values of the two isomers can often provide the best selectivity.

Q3: What causes the common issue of peak tailing with quinoline isomers?

A3: Peak tailing for basic compounds like quinoline isomers is a frequent problem in RP-HPLC.[11][12] It is primarily caused by secondary interactions between the protonated (positively charged) analyte and residual, deprotonated silanol groups (negatively charged) on the surface of silica-based stationary phases.[11][12] These interactions lead to a portion of the analyte being more strongly retained, resulting in a "tailing" peak shape.[11]

Q4: Can I use normal-phase chromatography to separate quinoline isomers?

A4: While possible, normal-phase chromatography (NPC) is generally less common for these compounds. NPC utilizes a polar stationary phase (like silica) and a nonpolar mobile phase. While the polar nature of quinoline isomers allows for interaction with the stationary phase, controlling retention and achieving good peak shape can be challenging due to strong adsorption. HILIC, which uses a polar stationary phase with a reversed-phase-like mobile phase (high organic content with a small amount of aqueous solvent), is often a more robust alternative for polar compounds.[8][13][14]

Troubleshooting Guide

This section provides solutions to common problems encountered during the separation of quinoline isomers.

Issue 1: Poor Resolution or Co-elution of Isomer Peaks

This is the most prevalent challenge. The following workflow can help improve the separation between quinoline and isoquinoline.

Troubleshooting Workflow for Poor Resolution

G start Poor Resolution/ Co-elution step1 Optimize Mobile Phase pH (See Protocol 1) start->step1 step2 Change Organic Modifier (Acetonitrile vs. Methanol) step1->step2 If resolution is still poor end Resolution Achieved step1->end Success step3 Select Alternative Stationary Phase (See Table 1) step2->step3 If resolution is still poor step2->end Success step4 Consider HILIC Mode (See Protocol 2) step3->step4 For highly polar isomers or if RP-HPLC fails step3->end Success step4->end

Caption: A systematic approach to troubleshooting poor peak resolution.

Detailed Steps:

  • Mobile Phase pH Adjustment: This is the most powerful tool for manipulating the selectivity of quinoline isomers.[15] The goal is to find a pH that maximizes the difference in the ionization state between the isomers.

    • Action: Systematically screen a range of mobile phase pH values, typically between 3 and 6. It is highly recommended to use a buffer (e.g., phosphate or acetate) to ensure a stable and reproducible pH.[4] (See Protocol 1 for a detailed procedure).

  • Organic Modifier Selection: Acetonitrile and methanol are the most common organic modifiers in RP-HPLC. They can offer different selectivities due to their distinct chemical properties.

    • Action: If you are using acetonitrile, try switching to methanol, and vice versa. You can also evaluate different isocratic compositions or gradient profiles.

  • Stationary Phase Selectivity: Standard C18 columns may not always provide sufficient selectivity. Stationary phases with different functionalities can offer alternative interaction mechanisms.

    • Action: Consider columns with phenyl or pentafluorophenyl (PFP) phases.[16][17] These can provide π-π interactions with the aromatic rings of the quinoline isomers, leading to different selectivity compared to the hydrophobic interactions on a C18 phase.[17] (See Table 1 for stationary phase recommendations).

  • Explore HILIC: If the isomers are particularly polar or if RP-HPLC methods are unsuccessful, HILIC can be a powerful alternative.[13][14] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is well-suited for retaining and separating polar compounds.[8][13] (See Protocol 2 for an introduction to HILIC method development).

Issue 2: Peak Tailing of Basic Analytes

As discussed in the FAQs, peak tailing is a common issue for basic compounds like quinoline isomers.[11][12]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed step1 Lower Mobile Phase pH (e.g., pH 2.5-3.5) start->step1 step2 Use a Modern, High-Purity, End-Capped Column step1->step2 If tailing persists end Symmetrical Peak Shape step1->end Success step3 Add a Competing Base (e.g., Triethylamine - use with caution) step2->step3 If tailing persists step2->end Success step4 Reduce Sample Load step3->step4 If fronting is observed step3->end Success step4->end

Caption: A decision tree for addressing peak tailing issues.

Detailed Steps:

  • Lower the Mobile Phase pH: Operating at a low pH (e.g., 2.5-3.5) protonates the residual silanol groups on the silica surface, which minimizes their ionic interaction with the positively charged quinoline isomers.[12] This is often the most effective way to reduce peak tailing.[12]

    • Action: Use a buffer to maintain a low pH, such as a phosphate or formate buffer.[12]

  • Use a High-Quality, End-Capped Column: Modern HPLC columns are often "end-capped," a process where the residual silanol groups are chemically bonded with a small silane (like trimethylsilane) to make them less interactive.[12]

    • Action: Ensure you are using a column with high-purity silica and effective end-capping. This is particularly important for the analysis of basic compounds.[12]

  • Add a Competing Base (Use with Caution): Adding a small amount of a basic additive, such as triethylamine (TEA), to the mobile phase can sometimes improve peak shape. The TEA acts as a competing base, binding to the active silanol sites and preventing the analyte from interacting with them.

    • Action: This approach should be used judiciously, as TEA can be difficult to remove from the column and may affect column lifetime. It is also not ideal for LC-MS applications due to ion suppression.

  • Reduce Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, often in the form of peak fronting.[12]

    • Action: Try diluting your sample and injecting a smaller volume to see if the peak shape improves.

Experimental Protocols

Protocol 1: Systematic pH Screening for Quinoline Isomer Separation in RP-HPLC

This protocol outlines a systematic approach to optimizing the mobile phase pH to achieve separation.

Step-by-Step Methodology:

  • Column Selection: Start with a modern, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).

  • Mobile Phase Preparation:

    • Organic Modifier (Solvent B): Acetonitrile.

    • Aqueous Phase (Solvent A): Prepare a series of aqueous buffers at different pH values. For example:

      • pH 3.0: 20 mM Potassium Phosphate, adjust pH with phosphoric acid.

      • pH 4.0: 20 mM Potassium Phosphate, adjust pH with phosphoric acid.

      • pH 5.0: 20 mM Acetate buffer, adjust pH with acetic acid.

      • pH 6.0: 20 mM Acetate buffer, adjust pH with acetic acid.

    • Important: Always filter your mobile phases through a 0.45 µm or 0.22 µm filter before use.

  • Initial Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

    • Injection Volume: 5-10 µL.

    • Isocratic Elution: Start with a 70:30 ratio of Solvent A to Solvent B (aqueous:organic).

  • pH Screening:

    • Equilibrate the column with the pH 3.0 mobile phase for at least 15-20 column volumes.

    • Inject your quinoline isomer mixture and record the chromatogram.

    • Repeat the equilibration and injection for each of the prepared pH values (4.0, 5.0, and 6.0).

  • Data Analysis:

    • For each pH, calculate the retention factor (k'), selectivity (α), and resolution (Rs) for the quinoline isomer pair.

    • Plot these values against pH to identify the optimal pH for separation. The pH that provides the highest resolution is your starting point for further optimization (e.g., gradient elution).

Protocol 2: Initial Method Development for Quinoline Isomer Separation using HILIC

This protocol provides a starting point for developing a HILIC method.

Step-by-Step Methodology:

  • Column Selection: Choose a HILIC column with a suitable polar stationary phase, such as bare silica, amide, or diol.

  • Mobile Phase Preparation:

    • Organic Modifier (Solvent A): Acetonitrile.

    • Aqueous Phase (Solvent B): Prepare an aqueous buffer, such as 10 mM ammonium formate or ammonium acetate, adjusted to a specific pH (e.g., pH 4.0).

  • Initial Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV or MS.

    • Injection Volume: 1-5 µL.

    • Sample Solvent: The sample should be dissolved in a solvent with a high organic content (similar to the starting mobile phase) to ensure good peak shape. Dissolving the sample in a highly aqueous solvent can lead to peak distortion.

  • Gradient Elution:

    • Start with a high percentage of organic solvent (e.g., 95% A) and a low percentage of aqueous buffer (e.g., 5% B).

    • Run a linear gradient to increase the percentage of the aqueous buffer (e.g., to 40% B over 10-15 minutes).

    • This will elute the more polar compounds first.

  • Optimization:

    • Adjust the gradient slope, initial and final mobile phase compositions, and buffer pH to optimize the separation.

Data Presentation

Table 1: Recommended Stationary Phases for Quinoline Isomer Separation

Stationary PhasePrimary Interaction MechanismPotential Advantages for Quinoline Isomers
C18 (End-capped) HydrophobicStandard starting point; good for general reversed-phase methods.
Phenyl-Hexyl Hydrophobic & π-π interactionsOffers alternative selectivity for aromatic compounds; can improve resolution when C18 fails.[16][17]
Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, and ion-exchange interactionsProvides unique selectivity for positional isomers and polar compounds.[16]
Bare Silica (HILIC) Hydrophilic partitioning, hydrogen bondingGood for retaining and separating highly polar compounds.[13]
Amide (HILIC) Hydrophilic partitioning, hydrogen bondingOffers different selectivity compared to bare silica in HILIC mode.[16]

Table 2: Physicochemical Properties of Quinoline and Isoquinoline

PropertyQuinolineIsoquinolineReference(s)
Molecular Formula C₉H₇NC₉H₇N[3]
Molecular Weight 129.16 g/mol 129.16 g/mol N/A
Boiling Point ~238 °C~243 °C[18]
pKa (of conjugate acid) ~4.9~5.4[5][6][7]
Appearance Colorless to yellowish oily liquidColorless hygroscopic liquid/solid[3]

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • PubChem. (n.d.). Quinoline. National Center for Biotechnology Information.
  • Matoga, M., et al. (2009). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis.
  • Shao, Y., & Marriott, P. (2003). Separation of positional isomers by the use of coupled shape-selective stationary phase columns. Analytical and Bioanalytical Chemistry, 375(5), 635-642.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
  • Chemistry Online. (2022). Quinolines and isoquinolines.
  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation.
  • ResearchGate. (n.d.). Dissociation constants pKa of isoquinoline bases.
  • SIELC Technologies. (n.d.). Separation of Isoquinoline on Newcrom R1 HPLC column.
  • Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 5(10), 7353-7360.
  • SlidePlayer. (n.d.). Preparation and Properties of Isoquinoline.
  • YouTube. (2021). Quinoline, Isoquinoline and Acridine synthesis, reactions and applications.
  • Difference Between. (2020). Difference Between Quinoline and Isoquinoline.
  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize.
  • ResearchGate. (n.d.). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
  • BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • MicroSolv. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
  • Chromedia. (n.d.). HPLC Troubleshooting Guide.
  • Asian Journal of Chemistry. (2024). Sensitive Detection and Enantioseparation of β-Blockers with Quinoline Based Active Chiral Reagents using HPLC: Separation Mechanism and DFT Modelling.
  • ResearchGate. (n.d.). MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC).
  • Lab-Training. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
  • Chirico, S., & McCalley, D. V. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Química Organica.org. (n.d.). quinoline and isoquinoline theory.
  • Horizon IRD. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution.
  • ResearchGate. (n.d.). Quinolines and isoquinolines.
  • ResearchGate. (n.d.). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT.
  • National Institutes of Health. (n.d.). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography.
  • ResearchGate. (n.d.). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species.
  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Ncube, S., et al. (2013). Comparative study of different column types for the separation of polar basic hallucinogenic alkaloids. South African Journal of Chemistry, 66, 161-167.
  • Agilent. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
  • Phenomenex. (n.d.). Reverse-phase HPLC Method Development.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • MDPI. (2023). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study.
  • LCGC International. (2014). Back to Basics: The Role of pH in Retention and Selectivity.
  • ResearchGate. (n.d.). How can you separate a co-eluting more polar compound by HPLC?.
  • ResearchGate. (n.d.). Sensitive Detection and Enantioseparation of β-Blockers with Quinoline Based Active Chiral Reagents using HPLC: Separation Mechanism and DFT Modelling.
  • ResearchGate. (n.d.). HPLC chromatograms of quinoline and 2-hydroxyquinoline.

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Strategies for removing stubborn impurities from quinoline products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinoline Products. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity quinoline and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your purification strategies effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common and stubborn challenges encountered during the purification of quinoline products.

Impurity Identification & General Strategy

Question: I've just completed a Skraup synthesis. What are the most likely stubborn impurities I need to remove?

Answer: The Skraup synthesis, while effective, is known for its harsh conditions (acidic, high temperature), which can lead to several challenging impurities.[1] The most common are:

  • Unreacted Starting Materials: Aniline and nitrobenzene are primary concerns. Nitrobenzene is typically removed by an initial steam distillation before liberating the quinoline base.[2]

  • Polymeric Tars: The polymerization of acrolein (formed from glycerol dehydration) is a significant issue, resulting in high molecular weight, colored tars that can be difficult to remove.[3]

  • Isomeric Byproducts: If you use a substituted aniline, you can get mixtures of regioisomers (e.g., a meta-substituted aniline can yield both 5- and 7-substituted quinolines).[1]

A general strategy begins with steam distillation to remove volatile, non-basic impurities, followed by liberation of the quinoline base, and then further purification by vacuum distillation or crystallization.[2][4]

Question: My crude quinoline, sourced from coal tar, is a complex mixture. Where do I even begin?

Answer: Coal tar is a major industrial source of quinoline but contains a host of related heterocyclic compounds.[4] Your primary challenge will be separating quinoline from compounds with very similar physical properties.

  • Key Impurity: The most notorious impurity is isoquinoline . It has a boiling point very close to quinoline (242 °C vs. 238 °C), making separation by simple distillation problematic.[5]

  • Other Heterocycles: You will also find quinaldine, indoles, and various sulfur-containing compounds.[6]

For such complex mixtures, a multi-step approach is necessary. An initial acid-base extraction is highly effective to separate the basic quinolines from neutral and acidic components.[4] This is often followed by techniques that exploit the subtle differences in basicity between quinoline and isoquinoline, such as dissociation extraction.[5][7]

Troubleshooting Specific Purification Techniques

Question: I'm trying to separate quinoline and isoquinoline by distillation, but the resolution is very poor. Why is this so difficult and what is a better approach?

Answer: This is a classic challenge in quinoline purification. The difficulty stems from their nearly identical boiling points. To achieve separation via distillation, you would need a highly efficient fractional distillation column with a very high number of theoretical plates, which may not be practical on a laboratory scale.[8]

A chemically more astute approach is Dissociation Extraction . This technique exploits the slight difference in basicity (pKa) between the two isomers (Quinoline pKa ≈ 4.9, Isoquinoline pKa ≈ 5.4).[9]

Causality: The stronger base, isoquinoline, will react preferentially with a stoichiometrically deficient amount of acid in an aqueous phase. This leaves the weaker base, quinoline, to remain preferentially in the organic phase, achieving separation.[5]

Question: My quinoline derivative is degrading or streaking badly during silica gel column chromatography. What is happening and how can I prevent it?

Answer: This is a very common problem. The issue is the acidic nature of standard silica gel. The basic nitrogen atom in the quinoline ring interacts strongly with the acidic silanol groups (Si-OH) on the silica surface.[10] This interaction can cause two problems:

  • Streaking/Tailing: Strong, non-linear adsorption leads to poor peak shape and resolution.

  • Degradation: For acid-sensitive derivatives, the prolonged contact with the acidic stationary phase can catalyze decomposition.

Solution: You must deactivate the acidic sites on the silica gel.

  • Add a Basic Modifier: The most common solution is to add a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃) or pyridine, to your eluent.[10]

  • Use an Alternative Stationary Phase: If your compound is highly sensitive, consider switching to neutral or basic alumina. For some compounds, reversed-phase (C18) silica can also be an effective alternative.[10]

Question: I've tried recrystallizing my solid quinoline derivative, but the purity isn't improving significantly. What steps can I take to optimize this process?

Answer: When recrystallization fails to improve purity, it's typically due to one of two reasons: an unsuitable solvent system or the co-crystallization of impurities.[11][12]

Troubleshooting Steps:

  • Re-evaluate Your Solvent: A good recrystallization solvent should dissolve your compound well when hot but poorly when cold. The impurities should ideally remain soluble at low temperatures or be insoluble at high temperatures.[13] Systematically screen a range of solvents with varying polarities (e.g., ethanol, ethyl acetate, toluene, hexanes, or solvent pairs like ethanol/water).

  • Convert to a Salt: This is a powerful technique for purifying basic compounds like quinolines. By reacting your crude quinoline with an acid (e.g., phosphoric acid, picric acid, or HCl), you form a salt that often has very different crystallization properties from the free base and the impurities.[14] The salt can be crystallized to a high degree of purity, and the free quinoline base can then be regenerated by neutralization with a base like NaOH.[14]

Visualized Workflows and Logic

A systematic approach is crucial for efficiently purifying quinoline products. The following diagrams illustrate the decision-making process and key experimental workflows.

G start Crude Quinoline Product (Purity Analysis by GC-MS/LC-MS) q1 Major Impurities: Volatile or Non-Volatile/Polymeric? start->q1 distillation Steam or Fractional Vacuum Distillation q1->distillation Yes extraction Acid-Base Extraction q1->extraction No (Complex Mixture) q2 Major Impurity: Isoquinoline Isomer? distillation->q2 extraction->q2 diss_ext Dissociation Extraction q2->diss_ext Yes q3 Product is Solid? Minor Impurities Remain? q2->q3 No diss_ext->q3 chromatography Specialized Chromatography (e.g., RP-HPLC with pH control) chromatography->q3 recrystallization Recrystallization (Free Base or Salt Formation) q3->recrystallization Yes (Solid) col_chrom Column Chromatography (Deactivated Silica or Alumina) q3->col_chrom Yes (Liquid or Difficult to Crystallize) final_product High-Purity Quinoline recrystallization->final_product col_chrom->final_product

Caption: Decision workflow for selecting a quinoline purification strategy.

G cluster_0 Salt Formation cluster_1 Regeneration of Free Base a 1. Dissolve Crude Quinoline in Organic Solvent (e.g., EtOH) b 2. Add Stoichiometric Amount of Acid (e.g., Picric Acid in EtOH) a->b c 3. Cool Solution to Induce Crystallization of Quinoline Salt b->c d 4. Isolate Crystals by Filtration & Wash with Cold Solvent c->d e 5. Dissolve Purified Salt in Water d->e Transfer Purified Salt f 6. Add Strong Base (e.g., NaOH) to Neutralize and Liberate Free Quinoline e->f g 7. Extract Free Quinoline with Organic Solvent (e.g., DCM) f->g h 8. Dry, Concentrate, and/or Distill to Obtain Pure Quinoline g->h

Caption: Workflow for purification via salt formation and recrystallization.

Data Summary: A Comparative Overview of Quinoline Purification Techniques

The selection of an optimal purification technique depends on the scale, required purity, and nature of the impurities.[4]

Purification TechniqueStarting MaterialReagents/ConditionsAchieved Purity (%)Yield (%)Source(s)
Vacuum Distillation Crude Quinoline from Skraup SynthesisVacuum (e.g., 110-114°C at 14 mmHg)High (not specified)84-91[4],[2]
Crystallization (Salt Formation) Crude QuinolinePhosphoric acid, then neutralization98-99 (multiple cycles)Not specified[4]
Recrystallization Crude 8-hydroxyquinoline (78.0% purity)Dichloromethane99.596.5[4],[15]
Dissociation Extraction Quinoline / Isoquinoline MixtureToluene and aqueous HClEffective Separation (factor dependent on conditions)Not specified[5],[7]
Column Chromatography Crude reaction mixtureSilica gel (often with NEt₃) or Alumina>99 (analytical)Variable, typically lower for preparative scale[4],[13]
Detailed Experimental Protocols
Protocol 1: Purification of Quinoline by Salt Formation and Recrystallization

This protocol is based on the principle of forming a crystalline picrate salt to effectively remove impurities that do not form stable, crystalline picrates.[14]

Objective: To achieve high-purity quinoline from a crude mixture containing non-basic or less basic impurities.

Materials:

  • Crude Quinoline

  • Picric Acid

  • 95% Ethanol (EtOH)

  • Dimethyl Sulfoxide (DMSO)

  • Basic Alumina

  • n-Pentane

  • Standard laboratory glassware, filtration apparatus

Step-by-Step Methodology:

  • Salt Formation: a. Dissolve picric acid in the minimum required volume of warm 95% ethanol. b. In a separate flask, dissolve the crude quinoline. c. Add the quinoline solution to the picric acid solution. Yellow crystals of quinoline picrate should precipitate. d. Cool the mixture in an ice bath to maximize crystal formation.

  • Isolation and Crystallization: a. Filter the yellow crystals and wash them with a small amount of cold 95% ethanol to remove soluble impurities. b. Air-dry the crystals. For higher purity, recrystallize the quinoline picrate from a suitable solvent like acetonitrile.[14]

  • Regeneration of Free Base: a. Dissolve the purified quinoline picrate crystals in DMSO (previously dried over 4A molecular sieves). b. Prepare a chromatography column packed with basic alumina. c. Pass the DMSO solution through the basic alumina column. The picric acid will be strongly adsorbed by the alumina, while the free quinoline base will elute.[14]

  • Final Isolation: a. Extract the free quinoline base from the column effluent using n-pentane. b. Wash the pentane extract with water to remove any residual DMSO. c. Dry the pentane layer over anhydrous sodium sulfate (Na₂SO₄). d. Remove the n-pentane by rotary evaporation. e. For the highest purity, perform a final vacuum distillation of the resulting quinoline oil.[14]

Protocol 2: Deactivation of Silica Gel for Chromatography of Basic Compounds

This protocol prevents the degradation and poor separation of basic quinoline derivatives on acidic silica gel.[10]

Objective: To perform column chromatography on a basic, acid-sensitive quinoline derivative.

Materials:

  • Silica Gel (for flash chromatography)

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

  • Triethylamine (NEt₃)

  • Chromatography column and accessories

Step-by-Step Methodology:

  • Prepare the Eluent: Prepare your desired mobile phase (eluent). For example, a 7:3 mixture of Hexane:Ethyl Acetate.

  • Add Basic Modifier: To this eluent, add triethylamine to a final concentration of 1% v/v. For every 100 mL of eluent, add 1 mL of NEt₃. Mix thoroughly.

  • Prepare the Slurry: In a beaker, add the required amount of silica gel. Add the triethylamine-containing eluent and gently swirl to create a uniform slurry. This step ensures that the acidic sites on the silica are neutralized before the column is packed.[10]

  • Pack and Run the Column: a. Pack the column with the deactivated silica slurry as you normally would. b. Equilibrate the packed column by flushing with 2-3 column volumes of the triethylamine-containing eluent. c. Dissolve your crude quinoline derivative in a minimum amount of the eluent and load it onto the column. d. Elute the column with the triethylamine-containing eluent, collecting fractions and analyzing them by TLC.

References
  • A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. (2025). Benchchem.
  • Anwar, M. M., Arif, A. S., & Pritchard, D. W. (n.d.). SEPARATION OF QUINOLINE AND ISO-QUINOLINE BY DISSOCIATION EXTRACTION. Solvent Extraction and Ion Exchange, 13(4). [Link]
  • Purification of Quinoline. (n.d.). LookChem. [Link]
  • Kaiser, J. P., & Feng, J. (n.d.). Selective Removal of Nitrogen from Quinoline and Petroleum by Pseudomonas ayucida IGTN9m. Applied and Environmental Microbiology. [Link]
  • SEPARATION OF QUINOLINE AND ISO-QUINOLINE BY DISSOCIATION EXTRACTION. (n.d.). Taylor & Francis Online. [Link]
  • Selective removal of nitrogen from quinoline and petroleum by Pseudomonas ayucida IGTN9m. (n.d.). PubMed. [Link]
  • Mercuration of quinoline give different isomers how could these isomers separated. (2017).
  • Quinoline-impurities. (n.d.).
  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. (n.d.).
  • Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chrom
  • Quinoline. (n.d.). Wikipedia. [Link]
  • Purification method of 8-hydroxyquinoline crude product. (n.d.).
  • QUINOLINE. (n.d.). Organic Syntheses. [Link]
  • Purification of isoquinoline. (n.d.).
  • Synthesis of Quinolines, Chemistry tutorial. (n.d.). Tutorsglobe.com. [Link]
  • Characteristics and Mechanisms of Simultaneous Quinoline and Ammonium Nitrogen Removal by a Robust Bacterium Pseudomonas stutzeri H3. (n.d.). MDPI. [Link]
  • Extraction and Purification of Isoquinoline from Wash Oil. (2013). Scientific.net. [Link]
  • Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. (2021). MDPI. [Link]
  • Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. (n.d.). scirp.org. [Link]
  • Quantitative structure-chromatographic retention correlations of quinoline deriv
  • Proposed mechanism for extractive removal of quinoline (Li et al. 2018). (n.d.).
  • The crystallization of quinoline. (n.d.).
  • Making quinoline - the Skraup synthesis. (2024). YouTube. [Link]
  • SOP: CRYSTALLIZATION. (n.d.).
  • Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. (2025).
  • Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. (2022). Advances in Engineering Technology Research. [Link]

Sources

Technical Support Center: Enhancing the Stability of 3-Chloroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3-Chloroquinolin-8-amine. As a substituted 8-aminoquinoline, this compound is of significant interest in medicinal chemistry and drug development, particularly in antimalarial research.[1][2] However, the inherent reactivity of the 8-aminoquinoline scaffold presents unique challenges regarding its stability during storage and handling.[3][4] This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights, troubleshooting advice, and validated protocols to ensure the integrity of your experimental starting material.

Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade?

The stability of this compound is primarily compromised by four environmental factors:

  • Atmospheric Oxygen: The 8-aminoquinoline functional group is susceptible to oxidation.[3] This process can be autocatalytic and may lead to the formation of reactive oxygen species (ROS) and colored degradation products.[2][3] Safety data sheets for the parent compound, 8-aminoquinoline, explicitly list it as "air sensitive".[5]

  • Moisture: The presence of water can facilitate hydrolytic degradation pathways and may accelerate oxidation.[6][7] Rigorous exclusion of moisture is critical for long-term stability.[6]

  • Light: Quinoline derivatives can be light-sensitive.[8] Photons can provide the activation energy for degradation reactions, leading to the formation of impurities. It is recommended to store the material protected from light.[9]

  • Elevated Temperature: Heat accelerates the rate of all chemical reactions, including degradation. Storing the compound at elevated temperatures will significantly shorten its shelf-life. Cool storage conditions are recommended.[5][10]

Q2: What are the optimal storage conditions for this compound?

To mitigate the degradation factors mentioned above, the following storage protocol is strongly recommended:

ParameterRecommendationRationale
Atmosphere Store under an inert gas (Argon or Nitrogen).[5]Prevents oxidation by excluding atmospheric oxygen. Argon is denser than air and can provide a superior protective blanket.[6]
Temperature Store at 2-8°C (refrigerated).Slows the rate of chemical degradation.
Light Store in an amber glass vial.[11]Protects the light-sensitive compound from photodegradation.[8]
Container Use a tightly sealed, screw-cap vial with a PTFE-lined cap or a specialized bottle like an AcroSeal or Sure/Seal.[11][12]Prevents ingress of moisture and oxygen from the atmosphere.
Location Keep in a dry, well-ventilated area, preferably within a desiccator inside the refrigerator.[5][10]Provides a secondary barrier against moisture.
Q3: How can I tell if my sample of this compound has degraded?

Visual inspection is the first line of assessment. A pure sample of this compound should be a solid, typically appearing as a white, beige, or pale yellow powder.[8] Signs of degradation include:

  • Significant color change: Darkening of the material to brown or black.

  • Change in physical state: Clumping, melting, or the appearance of an oily residue, which may indicate hygroscopicity or the formation of low-melting point impurities.

If you observe any of these changes, the purity of the material is suspect and should be verified analytically before use.

Q4: How long can I expect this compound to remain stable?

The shelf-life is highly dependent on storage conditions. When stored unopened in its original packaging under the recommended inert, cold, and dark conditions, the compound should meet the purity specifications for the duration stated on the certificate of analysis. Once the container is opened, the risk of exposure to air and moisture increases significantly.[12] For opened containers, even when handled carefully, it is best practice to re-test the purity of the material if it has been stored for more than 6-12 months or before use in a critical experiment.

Troubleshooting Guide: Stability Issues

This section addresses specific problems you may encounter during your experiments that could be linked to the stability of this compound.

Q5: My sample has turned dark brown. Is it still usable?

A significant color change is a strong indicator of oxidative degradation. The use of discolored material is not recommended as it will contain unknown impurities that can lead to:

  • Inaccurate quantification of your starting material.

  • Formation of unexpected side products in your reaction.

  • Confounding results in biological assays.

Recommendation: Before use, you must re-qualify the material using an appropriate analytical method, such as HPLC or LC-MS, to determine its purity. If significant degradation is confirmed, the batch should be discarded.

Q6: I'm seeing unexpected peaks in my HPLC/LC-MS analysis. Could this be degradation?

Yes, this is a common sign of degradation. The 8-aminoquinoline core can degrade via several pathways, including oxidation, dimerization, or reaction with trace impurities.[1][3]

Troubleshooting Steps:

  • Analyze a freshly opened standard: If possible, analyze a sample from a new, unopened vial to use as a reference.

  • Perform a forced degradation study: Intentionally stress the compound under acidic, basic, oxidative, and photolytic conditions to see if the degradation products match the unexpected peaks in your sample.[13] This can help identify the nature of the impurity.

  • Check your solvents and mobile phases: Ensure your analytical solvents are fresh and of high purity, as contaminants can introduce artifacts.

Troubleshooting_Degradation start Suspected Degradation (e.g., color change, extra peaks) check_visual Visually inspect the solid material. Is there significant discoloration or change in physical state? start->check_visual check_analytics Run analytical check (HPLC/LC-MS) on the suspect sample. check_visual->check_analytics Yes check_visual->check_analytics No, but still suspect compare_standard Analyze a fresh, unopened standard for comparison. check_analytics->compare_standard is_pure Is purity acceptable (e.g., >95%) and comparable to the standard? compare_standard->is_pure use_material Material is likely stable. Proceed with experiment. is_pure->use_material Yes discard_material Material has degraded. Discard and use a fresh batch. is_pure->discard_material No

Caption: Troubleshooting workflow for suspected compound degradation.

Detailed Experimental Protocols
Protocol 1: Best Practices for Handling and Dispensing

Proper handling is crucial to maintain the compound's integrity after the primary seal is broken.[7]

Objective: To dispense a solid sample of this compound while minimizing exposure to air and moisture.

Environment: Perform all operations inside an inert atmosphere glovebox.[6][11] If a glovebox is not available, use a Schlenk line and handle the material under a positive pressure of inert gas.[14]

Materials:

  • Vial of this compound

  • Spatula

  • Weighing vessel

  • Argon or Nitrogen gas supply

  • Dried glassware (oven-dried at >125°C overnight and cooled under inert gas)[6]

Procedure:

  • Allow the sealed vial of this compound to warm to ambient temperature inside a desiccator before bringing it into the glovebox or connecting to the Schlenk line. This prevents condensation of moisture on the cold solid.[14]

  • Once inside the inert atmosphere, carefully open the vial.

  • Quickly dispense the desired amount of solid into a pre-tared, dry weighing vessel.

  • Minimize the time the primary container is open.

  • After dispensing, flush the headspace of the primary vial with inert gas (e.g., argon) before tightly resealing the cap.[14]

  • Wrap the cap with paraffin film for an extra layer of protection and return the vial to the recommended cold storage conditions.

Protocol 2: Forced Degradation Study

This protocol outlines a forced degradation study to intentionally degrade the compound and identify potential degradation products, which is essential for developing a stability-indicating analytical method.[13]

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Acetonitrile (ACN) or other suitable organic solvent

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a DAD or UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in ACN.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a separate vial.

    • Acid Hydrolysis: 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: 30% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Stress: Keep one vial of stock solution in an oven at 80°C for 48 hours.

    • Photolytic Stress: Expose one vial of stock solution to light in a photostability chamber.

  • Control Sample: Keep one vial of the stock solution protected from light at room temperature.

  • Sample Analysis: After the incubation period, neutralize the acid and base samples. Dilute all samples to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • HPLC Analysis: Analyze all samples using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[13]

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution in Acetonitrile acid Acid Hydrolysis (1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (1M NaOH, 60°C) prep_stock->base oxidation Oxidation (30% H₂O₂, RT) prep_stock->oxidation thermal Thermal Stress (80°C) prep_stock->thermal photo Photolytic Stress (Light Chamber) prep_stock->photo control Control Sample (RT, Dark) prep_stock->control neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute All Samples oxidation->dilute thermal->dilute photo->dilute control->dilute neutralize->dilute hplc Analyze via Stability-Indicating HPLC Method dilute->hplc report Report % Degradation and Identify Degradants hplc->report

Caption: Experimental workflow for a forced degradation study.

References
  • Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: Future role as cathedral antimalarial agents. Current Opinion in Infectious Diseases.
  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents.
  • Pharmacy 180. (n.d.). 8-Amino quinolines.
  • Al-Ghamdi, A. F., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Molecules.
  • Liverpool School of Tropical Medicine. (n.d.). Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites.
  • Howes, R. E., et al. (2020). 8-Aminoquinoline Therapy for Latent Malaria. Clinical Microbiology Reviews.

Sources

Technical Support Center: Minimizing Byproduct Formation in Vilsmeier-Haack Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Vilsmeier-Haack reaction. This guide is crafted for researchers, scientists, and drug development professionals to navigate the complexities of this powerful formylation reaction. Here, we will delve into the common challenges, particularly byproduct formation, and provide actionable troubleshooting strategies rooted in a deep understanding of the reaction mechanism.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and what is it used for?

A1: The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl (-CHO) or acyl group onto electron-rich aromatic and heteroaromatic compounds.[1] The reaction utilizes a "Vilsmeier reagent," which is typically prepared from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[2][3] This method is a cornerstone in synthetic chemistry for producing aryl aldehydes and ketones, which are valuable intermediates in drug discovery and materials science.[1]

Q2: How is the Vilsmeier reagent prepared and what does it do?

A2: The Vilsmeier reagent is an electrophilic iminium salt, specifically a substituted chloroiminium ion, formed from the reaction between a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[1][4] This reagent is a weak electrophile that attacks electron-rich aromatic rings in an electrophilic aromatic substitution reaction.[1][5] Following the attack, the intermediate is hydrolyzed during aqueous workup to yield the final aldehyde or ketone product.[4][6]

Q3: What types of substrates are suitable for this reaction?

A3: The reaction works best with electron-rich aromatic compounds.[1][4] This includes compounds with electron-donating groups like anilines, phenols, and their derivatives, as well as various heterocyclic compounds such as indoles, pyrroles, furans, and thiophenes.[1][5] Electron-rich alkenes and 1,3-dienes can also serve as substrates.[7] The reactivity of five-membered heterocycles generally follows the order: pyrrole > furan > thiophene.[7]

Q4: My reaction is producing a significant amount of a deeply colored impurity. What is it and how can I prevent its formation?

A4: This is a common issue, and the colored impurity is likely a cyanine dye. These dyes can form through the condensation of the Vilsmeier reagent with the electron-rich aromatic product or via self-condensation.[8]

  • Prevention:

    • Control the reaction temperature: Overheating during the reaction or work-up can promote the formation of these byproducts. It is crucial to maintain the recommended temperature for your specific substrate.[8][9]

    • Optimize reagent stoichiometry: An excessive amount of the Vilsmeier reagent can lead to side reactions. A common starting point is using 1.5 equivalents of the Vilsmeier reagent relative to the substrate.[1]

    • Monitor reaction progress: Avoid unnecessarily long reaction times, which can increase the likelihood of byproduct formation. Monitor the reaction using TLC or LCMS until the starting material is consumed.[1]

Q5: I am observing N-formylation of my amine-containing substrate instead of the desired C-formylation. How can I address this?

A5: This is a classic example of competing reactions. The lone pair on the nitrogen of an amino group is highly nucleophilic and can readily react with the Vilsmeier reagent.

  • Troubleshooting:

    • Protecting groups: The most straightforward solution is to protect the amino group with a suitable protecting group (e.g., Boc, Cbz) before performing the Vilsmeier-Haack reaction. The protecting group can be removed after the formylation is complete.

    • Protonation: In some cases, adding a mild acid can protonate the amine, rendering it non-nucleophilic and favoring C-formylation. However, this approach must be used cautiously as excess acid can deactivate the aromatic ring towards electrophilic substitution.[10]

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to troubleshooting common problems encountered during the Vilsmeier-Haack reaction, with a focus on minimizing byproduct formation.

Issue 1: Low or No Yield of the Desired Product

Potential Causes & Solutions

Potential Cause Recommended Solution(s)
Poor Quality or Wet Reagents Use fresh, anhydrous N,N-dimethylformamide (DMF). Old or wet DMF can contain dimethylamine, which can react with and consume the Vilsmeier reagent.[3][11] Ensure your phosphorus oxychloride (POCl₃) is also fresh and stored under anhydrous conditions.[3]
Inefficient Vilsmeier Reagent Formation The molar ratio of POCl₃ to DMF and the substrate is critical. An excess of the Vilsmeier reagent is often necessary. Start with a POCl₃ to substrate molar ratio of 1.5:1 and optimize from there.[1][3] Ensure the dropwise addition of POCl₃ to DMF is done at a low temperature (typically 0°C) to control the exothermic reaction.[1]
Low Substrate Reactivity The Vilsmeier-Haack reaction is an electrophilic aromatic substitution; therefore, electron-withdrawing groups on the substrate will decrease its reactivity.[3] For less reactive substrates, you may need to increase the reaction temperature after the initial addition.[7]
Improper Work-up The hydrolysis of the iminium intermediate is a crucial step. Ensure the reaction mixture is poured slowly into a vigorously stirred solution of ice water.[1] The pH of the aqueous solution should be carefully adjusted (typically to pH 6-8 with a base like sodium acetate or sodium carbonate) to facilitate the complete hydrolysis to the aldehyde.[3][9]
Issue 2: Formation of Multiple Products (Regioselectivity Issues)

Potential Causes & Solutions

Potential Cause Recommended Solution(s)
Multiple Reactive Sites on the Substrate The formylation typically occurs at the most electron-rich and sterically accessible position.[7] For substrates with multiple potential reaction sites, carefully analyze the electronic and steric factors to predict the major product. If undesired isomers are forming, consider using a protecting group strategy to block more reactive sites.
Reaction Temperature Too High Higher temperatures can sometimes lead to a loss of regioselectivity. If you are observing a mixture of isomers, try running the reaction at a lower temperature for a longer period.
Issue 3: Difficult Work-up or Product Isolation

Potential Causes & Solutions

Potential Cause Recommended Solution(s)
Incomplete Hydrolysis As mentioned, incomplete hydrolysis of the iminium intermediate can lead to a complex mixture. Ensure thorough mixing during the quenching step and adjust the pH to the optimal range for your product's stability.[1][3]
Emulsion Formation The formation of a stable emulsion during aqueous extraction can be problematic. To break up emulsions, you can try adding a saturated brine solution or filtering the mixture through a pad of celite.
Product Precipitation The desired product may precipitate out of the solution during the work-up. If this occurs, collect the solid by filtration, wash it with cold water, and dry.[3] If the product remains in the aqueous layer, extract with a suitable organic solvent like ethyl acetate or dichloromethane.[3]

Visualizing the Core Concepts

The Vilsmeier-Haack Reaction Mechanism

The reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.[6][12]

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent Reacts with POCl3 POCl₃ POCl3->Vilsmeier_Reagent Arene Electron-Rich Arene Iminium_Intermediate Iminium Intermediate Arene->Iminium_Intermediate Attacks Vilsmeier Reagent Aldehyde Aryl Aldehyde Iminium_Intermediate->Aldehyde Hydrolysis (Work-up)

Caption: The two-stage mechanism of the Vilsmeier-Haack reaction.

Troubleshooting Byproduct Formation: A Decision Tree

This workflow can help you systematically diagnose and address byproduct formation issues.

Troubleshooting_Byproducts start Byproduct Formation Observed q1 Is the byproduct highly colored? start->q1 a1_yes Likely Cyanine Dye Formation q1->a1_yes Yes a1_no Consider other side reactions q1->a1_no No sol1 Reduce Reaction Temperature Optimize Reagent Stoichiometry Shorten Reaction Time a1_yes->sol1 q2 Is N-formylation occurring? a1_no->q2 a2_yes Protect Amine Group q2->a2_yes Yes q3 Are regioisomers forming? q2->q3 No a3_yes Lower Reaction Temperature Consider Protecting Groups q3->a3_yes Yes

Caption: A decision tree for troubleshooting byproduct formation.

Experimental Protocols

General Protocol for the Vilsmeier-Haack Formylation

This protocol is a general guideline and may require optimization for specific substrates.

1. Vilsmeier Reagent Preparation:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents).

  • Cool the flask to 0°C in an ice bath.

  • Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the stirred DMF via the dropping funnel over 30-60 minutes, ensuring the internal temperature remains below 5°C.[1]

  • After the addition is complete, allow the mixture to stir at 0°C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[3]

2. Formylation Reaction:

  • Dissolve the electron-rich substrate (1 equivalent) in a minimal amount of anhydrous DMF or a suitable co-solvent (e.g., dichloromethane, 1,2-dichloroethane).[1]

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition, the reaction mixture can be stirred at 0°C, allowed to warm to room temperature, or heated (e.g., 40-80°C), depending on the reactivity of the substrate.[7]

  • Monitor the reaction's progress by TLC or LCMS.[1]

3. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to 0°C.

  • Slowly and carefully pour the reaction mixture into a vigorously stirred beaker of crushed ice and water.[1]

  • Neutralize the mixture by adding a saturated aqueous solution of sodium acetate or another suitable base until the pH is approximately 6-8.[3]

  • Stir the mixture for a period to allow for the complete hydrolysis of the iminium intermediate to the aldehyde.

  • If the product precipitates, collect it by filtration, wash with cold water, and dry.[3]

  • If the product remains in solution, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[3]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.

References

  • Vilsmeier-Haack Reaction - NROChemistry.
  • Vilsmeier–Haack reaction - Wikipedia.
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal.
  • Vilsmeier-Haack Reaction | Chem-Station Int. Ed.
  • Vilsmeier– Haack reaction - Semantic Scholar.
  • Vilsmeier-Haack Reaction - Chemistry Steps.
  • Vilsmeier-Haack reaction - chemeurope.com.
  • Vilsmeier-Haack Reaction - J&K Scientific LLC.
  • Vilsmeier haack rxn | PPTX - Slideshare.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides.
  • Vilsmeier-Haack Reaction - YouTube.
  • Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). - Reddit.
  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline - DUT Open Scholar.
  • 3 - Organic Syntheses Procedure.
  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides - Scirp.org.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry.
  • How can I improve the Vilsmeier-Haack reaction? - ResearchGate.
  • Vilsmeier Haack Formylation, no electrophilic substitution : r/OrganicChemistry - Reddit.

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Validation & Comparative

A Comparative Guide to Catalysts in Quinoline Synthesis: Efficacy, Mechanisms, and Modern Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Quinoline Scaffold

The quinoline ring system is a cornerstone in medicinal and industrial chemistry, forming the structural basis for a vast array of compounds, from antimalarial drugs like quinine and chloroquine to anti-inflammatory agents and organic light-emitting diodes.[1] The enduring relevance of this N-heterocycle continually drives innovation in its synthesis. Classical methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses, while foundational, often suffer from harsh reaction conditions, the use of toxic reagents, and low yields.[1]

This guide provides a comparative analysis of modern catalytic systems designed to overcome these limitations. We will delve into the performance of various catalysts across the most prevalent synthetic routes, offering objective, data-driven comparisons. By synthesizing field-proven insights with technical data, this document serves as a practical resource for researchers, scientists, and drug development professionals aiming to select the optimal catalytic strategy for their specific synthetic goals. We will explore the causality behind experimental choices, present detailed protocols for reproducibility, and visualize key mechanistic pathways and workflows.

Catalytic Strategies for Quinoline Synthesis: A Comparative Overview

The choice of catalyst is paramount, directly influencing reaction efficiency, selectivity, and environmental footprint. Catalysts for quinoline synthesis are broadly classified into transition-metal complexes, metal-free systems (including organocatalysts and ionic liquids), and heterogeneous catalysts, with nanocatalysts emerging as a particularly potent subclass.[2]

The Friedländer Annulation: A Versatile and Widely-Studied Route

The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a carbonyl compound with an α-methylene group, is arguably the most straightforward method for preparing polysubstituted quinolines.[3][4] Its mechanism, which proceeds via an initial aldol condensation followed by cyclodehydration, is amenable to both acid and base catalysis.[4][5]

G cluster_path1 Mechanism 1: Aldol-First Pathway cluster_path2 Mechanism 2: Schiff Base-First Pathway 2-aminoaryl ketone 2-Aminoaryl Ketone alpha-methylene ketone α-Methylene Ketone aldol adduct Aldol Adduct unsaturated carbonyl α,β-Unsaturated Carbonyl quinoline Quinoline 2-aminoaryl ketone_2 2-Aminoaryl Ketone alpha-methylene ketone_2 α-Methylene Ketone schiff base Schiff Base cyclized intermediate Cyclized Intermediate quinoline_2 Quinoline

The drive for greener and more efficient protocols has led to the exploration of a wide range of catalysts. Below is a comparative table summarizing the performance of various catalytic systems in the Friedländer synthesis.

Table 1: Performance Comparison of Various Catalysts in the Friedländer Synthesis

CatalystReactantsConditionsTimeYield (%)ReusabilityReference
Homogeneous Catalysts
Nd(NO₃)₃·6H₂O2-aminoaryl ketone, α-methylene ketoneEthanol, RT1-3 h62-94Not reported[6]
p-TSA2-aminobenzophenone, ethyl acetoacetateSolvent-free, 80°C10 min98Not reported[7]
Iodine (I₂)2-aminobenzophenone, dimedoneGrinding, RT15 min96Not reported[7]
Heterogeneous Catalysts
g-C₃N₄-(CH₂)₃-SO₃H2-aminoaryl ketone, α-methylene carbonylSolvent-free, 100°C4 h~97Yes[8]
Fe₃O₄@SiO₂-SO₃H2-aminobenzophenone, ethyl acetoacetateSolvent-free, 80°C25 min96Yes (5 cycles)[9]
TiO₂-[bip]-NH₂⁺HSO₄⁻2-amino-5-chlorobenzophenone, dimedoneSolvent-free, 100°C15 min95Yes[10]
Nickel Nanoparticles2-amino benzophenone, cyclohexane-1,3-dioneSolvent-free15-30 min92-98Yes (5 cycles)[11]
Ionic Liquids
[bmim]HSO₄2-aminobenzaldehydes, allenoatesSolvent-freeShortHighYes[1]
[Msim][OOCCCl₃]2-aminoaryl ketone, α-methylene ketoneNot specifiedNot specifiedUp to 100Yes[1]
Biocatalysts
α-Chymotrypsin2-aminoaryl ketone, α-methylene ketoneIonic Liquid/H₂O, 50°CNot specifiedExcellentYes[3][12]

Causality Insights: The trend clearly favors heterogeneous and reusable catalysts. The choice of a solvent-free condition is a deliberate step towards green chemistry, minimizing waste and simplifying product workup.[13][14] Magnetic nanocatalysts, such as Fe₃O₄@SiO₂-SO₃H, are particularly advantageous as they can be recovered with a simple external magnet, making them highly economical and sustainable for industrial applications.[15][16] The high surface acidity of catalysts like sulfonated graphitic carbon nitride (g-C₃N₄-(CH₂)₃-SO₃H) is directly responsible for the remarkable acceleration in quinoline formation.[8]

The Doebner-von Miller (DVM) Reaction

A variation of the Skraup reaction, the DVM method synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[1] Traditional DVM reactions require harsh acidic conditions, which can lead to polymerization of the carbonyl substrate and low yields.[1] Modern catalytic approaches aim to mitigate these issues.

G Aniline Aniline Michael Adduct Michael Adduct Aniline->Michael Adduct Michael Addition Unsaturated Carbonyl α,β-Unsaturated Carbonyl Unsaturated Carbonyl->Michael Adduct Cyclized Intermediate Cyclized Dihydroquinoline Intermediate Michael Adduct->Cyclized Intermediate Intramolecular Electrophilic Substitution Quinoline Quinoline Cyclized Intermediate->Quinoline Oxidation (-2H)

Silver(I)-exchanged Montmorillonite K10 clay has emerged as a superior solid acid catalyst for the DVM reaction, enabling the synthesis of a range of quinoline derivatives in moderate to excellent yields (42-89%) under milder, solvent-free conditions. This heterogeneous system demonstrates broad applicability to both aromatic and aliphatic α,β-unsaturated aldehydes, a significant improvement over many previously reported methods that were efficient for only one substrate type.

The Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of anilines with β-diketones.[17][18] The reaction proceeds through an enamine intermediate, which then undergoes cyclodehydration.[18] A key challenge in the Combes synthesis is controlling the regioselectivity when using unsymmetrical β-diketones.

G Aniline Aniline Schiff Base Schiff Base Intermediate Aniline->Schiff Base Condensation (-H₂O) beta-Diketone β-Diketone beta-Diketone->Schiff Base Enamine Enamine Tautomer Schiff Base->Enamine Tautomerization Cyclized Intermediate Protonated Cyclized Intermediate Enamine->Cyclized Intermediate Acid-Catalyzed Ring Closure Quinoline Quinoline Cyclized Intermediate->Quinoline Dehydration (-H₂O)

Studies have shown that steric effects of substituents on the aniline and diketone play a crucial role in the rate-determining ring-closure step, influencing the final regioisomeric ratio.[17] The use of polyphosphoric acid (PPA) is a common modification that can be more effective than sulfuric acid as the dehydrating and cyclizing agent.[17]

Emerging Frontiers in Catalysis for Quinoline Synthesis

Nanocatalysts: The Power of the Small

Nanocatalysts have revolutionized quinoline synthesis by offering high efficiency under mild conditions.[13][15] Their high surface-area-to-volume ratio, unique electronic properties, and stability contribute to their superior performance.[15] Key advantages include:

  • High Yields and Short Reaction Times: Many nanocatalyzed reactions reach completion in minutes with excellent yields.[15][19]

  • Mild Conditions: Reactions often proceed at lower temperatures and without harsh solvents.[13][15]

  • Reusability: A major economic and environmental benefit. Magnetic nanocatalysts, in particular, can be recovered and reused for multiple cycles without significant loss of activity.[15][16]

  • Broad Substrate Scope: Effective for a wide range of functional groups.[13]

Table 2: Performance of Selected Nanocatalysts in Quinoline Synthesis

NanocatalystSynthesis MethodConditionsTimeYield (%)ReusabilityReference
Fe₃O₄@SiO₂/Isoniazid/Cu(II)FriedländerEthanol, 60°C2 h68-96Yes (multiple cycles)[15]
CuFe₂O₄ NanoparticlesFriedländerAqueous mediaNot specifiedHighYes[13]
CoFe₂O₄@SiO₂@Co(III) salenFriedländerNot specifiedNot specifiedHighYes[13]
Nano-kaoline/BF₃/Fe₃O₄Quinoxaline Synthesis*GrindingShortExcellentYes (6 cycles)[16]

*While for quinoxaline, the principles of magnetic recovery and efficiency are directly applicable to quinoline synthesis.

Metal-Free Catalysis: A Sustainable Approach

The push to avoid potentially toxic and expensive heavy metals has spurred the development of metal-free catalytic systems.[20]

  • Ionic Liquids (ILs): These salts, which are liquid at low temperatures, can act as both the solvent and the catalyst.[1] Brønsted-acidic ILs have been shown to be highly efficient and recyclable catalysts for the Friedländer synthesis, sometimes achieving quantitative yields.[1]

  • Organocatalysis: Chiral phosphoric acids have been used to achieve diastereoselective Friedländer reactions, demonstrating the potential for asymmetric synthesis.[4]

  • Functionalized Materials: As seen with g-C₃N₄-SO₃H, non-metallic materials can be functionalized with acidic groups to create powerful, reusable heterogeneous catalysts.[8]

Experimental Protocols: A Guide to Practice

To ensure this guide is a self-validating system, we provide a detailed, field-proven protocol for a modern, efficient quinoline synthesis.

Protocol 1: Synthesis of Polysubstituted Quinolines using a Reusable Magnetic Nanocatalyst (Fe₃O₄@SiO₂-SO₃H)

This protocol is adapted from methodologies that emphasize efficiency, reusability, and green chemistry principles.[2][9]

Materials:

  • 2-aminoaryl ketone (1.0 mmol)

  • α-methylene carbonyl compound (e.g., ethyl acetoacetate) (1.2 mmol)

  • Fe₃O₄@SiO₂-SO₃H nanocatalyst (e.g., 20 mg, ~1-2 mol%)

  • Round-bottom flask (10 mL)

  • Magnetic stirrer with heating

  • External magnet (e.g., Neodymium magnet)

  • Thin Layer Chromatography (TLC) plate (silica gel)

  • Ethyl acetate and hexane for TLC and column chromatography

Procedure:

  • Reaction Setup: To a 10 mL round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and the Fe₃O₄@SiO₂-SO₃H nanocatalyst (20 mg).

  • Reaction Execution: Place the flask on a magnetic stirrer hotplate. Stir the mixture vigorously at 80°C under solvent-free conditions.

  • Monitoring: Monitor the reaction's progress every 10-15 minutes using TLC (e.g., with a 4:1 hexane/ethyl acetate eluent). The disappearance of the starting material (2-aminoaryl ketone) indicates completion.

  • Catalyst Recovery: Upon completion (typically 20-40 minutes), cool the reaction mixture to room temperature. Add ethyl acetate (5 mL) to dissolve the product. Place a strong external magnet against the side of the flask. The black magnetic nanocatalyst will be drawn to the magnet, allowing the clear product solution to be carefully decanted or pipetted off.

  • Catalyst Recycling: Wash the recovered catalyst with ethyl acetate (2 x 3 mL), using the magnet to hold the catalyst during washing. Dry the catalyst in an oven at 60°C for 1 hour. It is now ready for reuse in a subsequent reaction.

  • Product Isolation: Take the decanted organic solution and remove the solvent under reduced pressure (rotary evaporation).

  • Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure quinoline derivative.

Visualization of the Comparative Workflow

Choosing the right catalyst requires a systematic approach. The following workflow diagram illustrates the logical steps from initial consideration to final validation.

G A Define Synthetic Goal (Target Quinoline, Scale) B Select Synthesis Route (Friedländer, DVM, etc.) A->B C Initial Catalyst Screening (Homogeneous, Heterogeneous, Nano) B->C D Reaction Optimization (Temp, Solvent, Catalyst Loading) C->D Based on literature precedent & cost E Analysis & Characterization (TLC, NMR, MS) D->E F Evaluate Performance Metrics (Yield, Time, Selectivity) E->F F->C Does not meet criteria H Final Catalyst Selection F->H Meets criteria G Assess Catalyst Reusability G->H Validate for process H->G If heterogeneous

Conclusion and Future Outlook

The synthesis of quinolines has been profoundly advanced by the development of novel catalytic systems. The data clearly indicate a paradigm shift away from classical stoichiometric reagents toward efficient, reusable, and environmentally benign catalysts. Heterogeneous nanocatalysts, particularly those with magnetic recoverability, stand out for their exceptional performance, combining high yields, mild reaction conditions, and operational simplicity.[13][19] Concurrently, metal-free approaches using ionic liquids and functionalized materials offer compelling alternatives that align with the principles of sustainable chemistry.[1][8]

Future research will likely focus on developing catalysts with even greater activity, enabling reactions at ambient temperatures. The design of enantioselective catalysts for the asymmetric synthesis of chiral quinolines remains a significant and valuable goal. As our understanding of reaction mechanisms deepens, the rational design of catalysts tailored for specific substrates and desired outcomes will continue to shape the future of heterocyclic chemistry.

References

  • Recent Advances in Metal-Free Quinoline Synthesis. MDPI.
  • Ionic Liquid as an Efficient Medium for the Synthesis of Quinoline Derivatives via α-Chymotrypsin-Catalyzed Friedländer Condens
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC - NIH.
  • Synthesis of Quinolines, Quinazolines and Spiro-Quinazolines Using Nanoporous TiO2 Containing an Ionic Liquid Bridge as an Efficient and Reusable C
  • Organocatalyzed Synthesis of Functionalized Quinolines. PubMed.
  • Ionic Liquid as an Efficient Medium for the Synthesis of Quinoline Derivatives via α-Chymotrypsin-Catalyzed Friedländer Condens
  • Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. Journal of the Iranian Chemical Society.
  • A Comparative Guide to Nanocatalysts in Quinoline Synthesis: Paving the Way for Greener Pharmaceutical and M
  • A Comparative Guide to Catalysts in Quinoline Synthesis: Efficacy and Methodologies. Benchchem.
  • Comparison of efficiency of various catalysts in the Fried- lander annulation of quinoline synthesis.
  • Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4.
  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
  • Friedländer Quinoline Synthesis. Alfa Chemistry.
  • Friedländer synthesis. Wikipedia.
  • Combes quinoline synthesis. Wikipedia.
  • A One Step Synthesis Of Polyfunctional Quinoline Using Heterogeneous Silica Chloride As Catalyst Under Sonic Condition. International Journal of Scientific & Technology Research.
  • Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III)
  • Friedlaender Synthesis. Organic Chemistry Portal.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • Different catalytic approaches of Friedländer synthesis of quinolines. Organic and Biomolecular Chemistry.

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The Unambiguous Arbitrator: Validating the Molecular Structure of 3-Chloroquinolin-8-amine by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Structural Elucidation in Drug Discovery

In the landscape of modern drug discovery and development, the precise knowledge of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design, polymorphism screening, and intellectual property protection. For novel heterocyclic compounds such as 3-Chloroquinolin-8-amine, a potential pharmacophore, unambiguous structural validation is paramount. This guide provides a comprehensive comparison of analytical techniques for its structural elucidation, with a primary focus on the definitive method of single-crystal X-ray crystallography. We will delve into the causality behind experimental choices, present detailed protocols, and compare the qualitative and quantitative data obtained from various methods.

The Imperative of Structural Certainty

The journey of a candidate molecule from synthesis to a potential therapeutic agent is fraught with challenges. An incorrect structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety issues. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for initial characterization, they often provide inferential evidence of connectivity and formula. X-ray crystallography, in contrast, offers direct visualization of the atomic arrangement in the solid state, providing unequivocal proof of structure, stereochemistry, and intermolecular interactions.

A Case Study: The Crystallographic Validation of a Chloroquinoline Analog

Due to the current absence of a publicly available crystal structure for this compound in crystallographic databases, we will utilize the closely related structure of 5-Chloro-8-hydroxyquinoline as a practical exemplar for the crystallographic workflow and data analysis. This analog shares the critical chloroquinoline scaffold, making it an excellent case study for the principles and outcomes of the technique. The crystallographic data for 5-Chloro-8-hydroxyquinoline is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 687619.[1]

The Path to a Crystal: From Solution to Diffraction-Quality Specimen

The primary bottleneck in X-ray crystallography is often the growth of a suitable single crystal.[2] For small organic molecules like chloroquinolines, several classical techniques are employed, each relying on the principle of slowly achieving a state of supersaturation.

Experimental Protocol: Slow Evaporation Crystallization

  • Solvent Selection: The initial and most critical step is the selection of an appropriate solvent or solvent system. The ideal solvent should fully dissolve the compound at a higher temperature or in a larger volume and have a moderate vapor pressure. For chloroquinolines, solvents such as ethanol, methanol, acetone, or mixtures with less polar solvents like toluene can be effective.[3]

  • Solution Preparation: A saturated or near-saturated solution of this compound is prepared in the chosen solvent. Gentle heating can be used to ensure complete dissolution.

  • Filtration: The solution is filtered through a syringe filter (e.g., 0.22 µm PTFE) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of multiple small crystals instead of a single large one.

  • Controlled Evaporation: The vial is loosely capped or covered with parafilm perforated with a few pinholes. This allows for the slow evaporation of the solvent over several days to weeks at a constant temperature. The rate of evaporation is a crucial parameter; too rapid evaporation leads to amorphous powder or poorly ordered crystals.

  • Crystal Harvesting: Once crystals of sufficient size (typically > 0.1 mm in all dimensions) and quality (clear, well-defined faces) have formed, they are carefully harvested from the mother liquor using a nylon loop or a fine needle.

Alternative Crystallization Techniques

TechniquePrincipleAdvantagesDisadvantages
Vapor Diffusion A solution of the compound is placed in a small, open vial, which is then sealed in a larger container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[4]Requires very small amounts of sample; allows for fine control over the rate of crystallization.Can be more complex to set up than slow evaporation.
Anti-Solvent Crystallization An "anti-solvent" in which the compound is insoluble is slowly added to a solution of the compound. This reduces the solubility of the solute, leading to crystallization.[4]Can be a rapid method for inducing crystallization; useful for heat-sensitive materials.The rapid change in solubility can sometimes lead to the formation of amorphous solids or very small crystals.
Deciphering the Diffraction Pattern: From Raw Data to a 3D Model

Once a suitable crystal is mounted on the diffractometer, it is subjected to a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The analysis of this diffraction pattern allows for the determination of the crystal's unit cell parameters and the arrangement of atoms within it.

Workflow for X-ray Crystallographic Structure Determination

workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis & Refinement crystal Single Crystal Selection & Mounting xray X-ray Diffraction Data Collection crystal->xray integration Data Integration & Scaling xray->integration solution Structure Solution (e.g., Direct Methods) integration->solution refinement Structure Refinement solution->refinement validation Final Structure Validation refinement->validation final_structure Final 3D Molecular Structure validation->final_structure CIF File Generation

Caption: Workflow for single-crystal X-ray diffraction analysis.

The Broader Analytical Toolkit: A Comparative Perspective

While X-ray crystallography provides the definitive structure, a combination of other analytical techniques is essential for routine characterization, purity assessment, and analysis in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the connectivity of atoms in a molecule in solution. For this compound, a suite of NMR experiments would provide a detailed picture of its covalent framework.

Predicted and Experimental NMR Data for Chloro-aminoquinolines

TechniqueInformation GainedPredicted Data for this compoundExperimental Data for 8-Aminoquinoline (CDCl₃)[5]
¹H NMR Provides information on the chemical environment and connectivity of protons.Aromatic protons would appear as doublets and triplets in the range of 7.0-9.0 ppm. The -NH₂ protons would likely appear as a broad singlet.δ 8.8 (dd, H2), 8.1 (dd, H4), 7.4 (m, H3, H5, H7), 7.1 (d, H6), 4.8 (br s, NH₂)
¹³C NMR Reveals the number and chemical environment of carbon atoms.Aromatic carbons would be observed between 110-150 ppm. The carbon bearing the chlorine atom would be significantly shifted.δ 147.2 (C8a), 138.8 (C8), 136.1 (C2), 129.2 (C4), 127.4 (C4a), 121.5 (C3), 116.8 (C6), 110.1 (C7), 108.3 (C5)
2D NMR (COSY, HSQC, HMBC) Establishes proton-proton and proton-carbon correlations, allowing for the unambiguous assignment of all signals and confirmation of the overall structure.Cross-peaks would confirm the connectivity of the quinoline ring system and the positions of the substituents.N/A
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound, high-resolution mass spectrometry (HRMS) would confirm its molecular formula.

Predicted Mass Spectrometry Data for this compound [2]

Ionization ModeAdductCalculated m/z
ESI+[M+H]⁺179.03705
ESI+[M+Na]⁺201.01899
ESI-[M-H]⁻177.02249

The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) would also be observable in the mass spectrum, providing further evidence for the presence of a chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. In the case of this compound, the IR spectrum would show characteristic absorption bands for the amine N-H bonds and the aromatic C-H and C=C bonds.

Characteristic IR Absorptions for this compound

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
Aromatic AmineN-H stretch (symmetric & asymmetric)3300-3500[6]
Aromatic RingC-H stretch> 3000
Aromatic RingC=C stretch1450-1600
C-Cl BondC-Cl stretch600-800[7]

Synthesis and Characterization: A Holistic Approach

The validation of a chemical structure is not an isolated event but rather the culmination of a logical workflow that begins with synthesis. A plausible synthetic route, coupled with consistent data from a range of analytical techniques, builds a compelling case for the proposed structure.

Logical Flow of Structural Elucidation

logical_flow cluster_spectroscopy Spectroscopic & Spectrometric Analysis synthesis Proposed Synthesis of this compound nmr NMR (¹H, ¹³C, 2D) synthesis->nmr ms Mass Spectrometry (HRMS) synthesis->ms ir IR Spectroscopy synthesis->ir inferred_structure Inferred Structure nmr->inferred_structure ms->inferred_structure ir->inferred_structure crystallography Single-Crystal X-ray Crystallography inferred_structure->crystallography Confirmation validated_structure Unambiguous 3D Structure crystallography->validated_structure

Caption: The logical progression from synthesis to definitive structural validation.

Conclusion: The Gold Standard of Structural Analysis

In the rigorous field of pharmaceutical and chemical research, ambiguity is a liability. While a combination of spectroscopic and spectrometric techniques provides a robust and often sufficient picture of a molecule's structure, single-crystal X-ray crystallography remains the undisputed gold standard. It offers an unparalleled level of detail and certainty, resolving any potential ambiguities in connectivity, stereochemistry, and solid-state conformation. For a molecule like this compound, with its potential applications in medicinal chemistry, the investment in obtaining a diffraction-quality crystal and performing an X-ray analysis is a critical step in de-risking its development and unlocking its full potential. The data and protocols presented in this guide underscore the power of a multi-faceted analytical approach, with X-ray crystallography serving as the ultimate arbiter of molecular truth.

References

  • PubChemLite. This compound (C9H7ClN2).
  • SPT Labtech. Chemical crystallization.
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, Crystallographic Communications, 72(Pt 8), 1097–1105.
  • Technikum. Crystallization of small molecules.
  • PubChem. 5-Chloro-8-hydroxyquinoline.
  • Illinois State University, Department of Chemistry. Infrared Spectroscopy.
  • Lancashire, R. J. (2012). Introduction to IR Spectroscopy - Amines. [Video]. YouTube.

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A Senior Application Scientist's Guide to ¹H and ¹³C NMR Data of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals working with quinoline-based scaffolds, a deep understanding of their structural characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful tool for the unambiguous elucidation of substitution patterns on the quinoline ring. This guide provides an in-depth comparison of ¹H and ¹³C NMR data for substituted quinolines, grounded in the principles of chemical structure and substituent effects, and supplemented with practical experimental insights.

The Quinoline Scaffold: A Foundation for Diverse Bioactivity

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals, including well-known antimalarial drugs.[1] The biological activity of these compounds is profoundly influenced by the nature and position of substituents on the quinoline ring system.[1] Therefore, precise and reliable structural characterization is a critical step in the development of novel quinoline-based therapeutic agents.

Core Principles of NMR in the Context of Quinolines

NMR spectroscopy exploits the magnetic properties of atomic nuclei. In the context of substituted quinolines, we are primarily interested in the ¹H (proton) and ¹³C isotopes. The key parameters obtained from NMR spectra are:

  • Chemical Shift (δ): This indicates the electronic environment of a nucleus. Electron-withdrawing groups deshield a nucleus, shifting its signal downfield (higher ppm), while electron-donating groups shield it, causing an upfield shift (lower ppm).

  • Coupling Constant (J): This measures the interaction between neighboring nuclei and provides information about their connectivity and spatial relationship (e.g., ortho, meta, para coupling in aromatic systems).

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.[1]

¹H NMR Spectroscopy of Substituted Quinolines: A Detailed Analysis

The ¹H NMR spectrum of unsubstituted quinoline presents a complex pattern of signals in the aromatic region, typically between 7.0 and 9.0 ppm.[2] The protons on the pyridine ring (H-2, H-3, H-4) are generally more deshielded and appear at higher chemical shifts compared to those on the benzene ring (H-5, H-6, H-7, H-8) due to the electron-withdrawing effect of the nitrogen atom. The H-2 proton is the most deshielded, appearing as a doublet of doublets, while the H-8 proton is also significantly deshielded due to its proximity to the nitrogen lone pair (peri-effect).[1]

The Influence of Substituents

The electronic nature and position of substituents dramatically alter the chemical shifts of the quinoline protons.[3]

  • Electron-Donating Groups (EDGs): Groups like -NH₂, -OH, and -OCH₃ increase the electron density on the ring through resonance and inductive effects. This increased shielding causes the signals of nearby protons to shift upfield to lower ppm values.[3]

  • Electron-Withdrawing Groups (EWGs): Groups such as -NO₂, -Cl, and -CN decrease the electron density on the ring, leading to deshielding of the neighboring protons and a downfield shift of their signals to higher ppm values.[3][4]

The effect of a substituent is most pronounced at the ortho and para positions relative to its point of attachment.

Comparative ¹H NMR Data: Unsubstituted vs. 2-Chloroquinoline

The introduction of a chlorine atom, an electron-withdrawing group, at the 2-position significantly impacts the chemical shifts of the protons, particularly those in the pyridine ring.

ProtonQuinoline Chemical Shift (δ, ppm)2-Chloroquinoline Chemical Shift (δ, ppm)
H-28.89 (dd)-
H-37.41 (dd)7.35 (d)
H-48.12 (dd)8.03 (d)
H-57.75 (d)7.80 (d)
H-67.52 (ddd)7.60 (ddd)
H-77.65 (ddd)7.75 (ddd)
H-88.08 (d)8.15 (d)
Note: Chemical shifts are reported for samples dissolved in CDCl₃. Coupling patterns are denoted as d (doublet), dd (doublet of doublets), and ddd (doublet of doublet of doublets).[2]
Deciphering Connectivity: Coupling Constants

The analysis of proton-proton coupling constants (J-values) is crucial for determining the substitution pattern.

Coupling TypeNumber of BondsTypical Range (Hz)
Ortho (³J)37.0 - 10.0
Meta (⁴J)42.0 - 3.0
Para (⁵J)50.0 - 1.0
A signal appearing as a "doublet of doublets" with J-values of approximately 8 Hz and 1.5 Hz, for instance, is likely coupled to both an ortho and a meta proton.[3]

¹³C NMR Spectroscopy of Substituted Quinolines: A Complementary Perspective

¹³C NMR spectroscopy provides direct information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra generally have a lower signal-to-noise ratio and require longer acquisition times compared to ¹H NMR.[2] Proton-decoupled spectra are typically acquired to simplify the spectrum, with each unique carbon atom appearing as a single line.

Substituent Effects on ¹³C Chemical Shifts

Similar to ¹H NMR, the chemical shifts of the carbon atoms in the quinoline ring are sensitive to the electronic effects of substituents.[3]

  • EDGs cause an upfield shift (lower ppm) of the signals of the carbons they are attached to and at the ortho and para positions.

  • EWGs lead to a downfield shift (higher ppm) of the signals of the ipso, ortho, and para carbons.

The magnitude and direction of the shift are highly dependent on the substituent's position. For example, a weakly donating methyl group at the 6-position can induce a downfield shift at the ortho C-5 position but an upfield shift at the other ortho C-7 position.[3]

Typical ¹³C NMR Chemical Shifts for Unsubstituted Quinoline
CarbonChemical Shift (δ, ppm)
C-2150.3
C-3121.1
C-4136.0
C-4a128.2
C-5127.7
C-6126.5
C-7129.4
C-8129.4
C-8a148.3
Note: Chemical shifts are reported for samples dissolved in CDCl₃.

Advanced 2D NMR Techniques for Unambiguous Structure Elucidation

For complex substituted quinolines with significant signal overlap in 1D spectra, 2D NMR techniques are indispensable.

  • COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds.[3][5] It is instrumental in tracing proton-proton connectivities within the same spin system.[3]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly to the carbon atoms they are attached to.[3] By spreading the signals over a second, wider ¹³C chemical shift range, it can effectively resolve overlapping proton resonances.[3]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds.[3] It is invaluable for piecing together different molecular fragments and for unambiguously determining the position of substituents that lack protons, such as -NO₂ or -Cl.[3]

Experimental Protocols

Standard Protocol for NMR Sample Preparation

A meticulously prepared sample is the foundation for acquiring high-quality NMR data.

  • Sample Weighing: Weigh approximately 5-25 mg of the substituted quinoline sample for ¹H NMR, and 50-100 mg for ¹³C NMR.[1]

  • Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is commonly used for many organic compounds, while DMSO-d₆ is a good choice for more polar molecules.[1] The deuterated solvent prevents large solvent signals from obscuring the analyte's signals and is used for the spectrometer's lock system.[1]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.[1][6]

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.[2]

  • Filtering (if necessary): If the solution contains any particulate matter, filter it through a small plug of glass wool or a syringe filter directly into a clean NMR tube to prevent distortion of the magnetic field and poor spectral resolution.[6]

Workflow for NMR Data Acquisition and Analysis

Caption: A typical workflow for the structural elucidation of a substituted quinoline using NMR spectroscopy.

Visualizing the Quinoline Core

Caption: Numbering system for the quinoline ring.

Conclusion

A comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the accurate structural characterization of substituted quinolines. By understanding the fundamental principles of chemical shifts, coupling constants, and the predictable effects of various substituents, researchers can confidently determine the substitution patterns on the quinoline scaffold. For more complex derivatives, the strategic application of 2D NMR techniques like COSY, HSQC, and HMBC provides the necessary tools for unambiguous structure elucidation, thereby accelerating the discovery and development of novel quinoline-based drugs.

References

  • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 79(1), 106.
  • Al-Ostath, A., Al-Majd, L. A., & Al-Zoubi, M. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.
  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility.
  • University of Wisconsin-Madison. NMR Sample Preparation.

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A Comparative Guide to the Purity Assessment of 3-Chloroquinolin-8-amine: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy.[1][2][3] Any component of a new drug substance that is not the entity defined as the drug substance is considered an impurity.[4][5] The International Council for Harmonisation (ICH) has established stringent guidelines, such as Q3A, that mandate the reporting, identification, and qualification of these impurities.[6][7][8] This guide provides a comprehensive, field-proven comparison of two instrumental pillars of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the critical task of purity assessment, using the intermediate compound 3-Chloroquinolin-8-amine as a practical case study.

This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower informed methodological decisions.

The Analyte: Understanding this compound

Before selecting an analytical technique, a fundamental understanding of the analyte's physicochemical properties is paramount. This compound is a substituted quinoline derivative.

  • Structure: A quinoline bicyclic aromatic ring functionalized with a chlorine atom and an amine group.

  • Polarity: The presence of the nitrogen-containing aromatic system and the primary amine group imparts a degree of polarity, making it soluble in various organic solvents.

  • Volatility & Thermal Stability: As a multi-ring aromatic amine, it possesses a relatively high boiling point and is expected to be a solid at room temperature. Its volatility is limited, and the primary amine group may be susceptible to thermal degradation at the high temperatures often employed in GC inlets. This is a critical consideration for the feasibility of GC-based analysis.

The primary objective is to quantify the purity of the main compound and to detect, identify, and quantify any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Analysis

HPLC is a cornerstone technique for pharmaceutical quality control, prized for its versatility, robustness, and applicability to a wide range of compounds, particularly those that are non-volatile or thermally sensitive.[9][10][11]

The Principle of Causality: Why HPLC is a Logical First Choice

HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase.[12][13][14][15] For a semi-polar molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the most logical starting point. In this mode, the stationary phase (e.g., C18-silica) is non-polar, and the mobile phase is polar. Non-polar compounds are retained longer, while polar compounds elute more quickly. The separation of this compound and its potential impurities, which are likely to have slight variations in polarity, can be effectively achieved by optimizing the mobile phase composition.[16]

This protocol is designed as a self-validating system, incorporating a system suitability test (SST) to ensure the chromatographic system is performing adequately before sample analysis.[17][18]

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size. Rationale: A C18 column provides excellent hydrophobic retention for aromatic compounds, offering a good balance of resolution and analysis time.

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid suppresses the ionization of the basic amine group, leading to better peak shape and reproducibility.

    • Mobile Phase B: Acetonitrile. Rationale: A common organic modifier that provides good elution strength for semi-polar compounds.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 20
      15.0 80
      17.0 80
      17.1 20

      | 20.0 | 20 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures retention time stability.

    • Detection Wavelength: 254 nm. Rationale: The quinoline ring system exhibits strong UV absorbance at this wavelength.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). This yields a concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration (100 µg/mL) using the same diluent.

    • System Suitability Solution: Use the Standard Solution.

  • Analysis Sequence:

    • Equilibrate the system with the initial mobile phase conditions for at least 30 minutes.

    • Inject the diluent (blank) to ensure no system peaks interfere.

    • Make five replicate injections of the Standard Solution.

    • Calculate the System Suitability parameters.

      • Tailing Factor: Should be ≤ 2.0.

      • Theoretical Plates: Should be ≥ 2000.

      • %RSD for Peak Area: Should be ≤ 2.0%.

    • If SST passes, inject the sample solutions in duplicate.

  • Data Analysis:

    • Calculate the purity of the sample using the area percent method, assuming all impurities have a similar response factor at 254 nm.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing Prep_Standard Prepare Reference Standard (100 µg/mL) Equilibrate System Equilibration (20% B, 30 min) Prep_Standard->Equilibrate Prep_Sample Prepare Test Sample (100 µg/mL) Prep_Sample->Equilibrate Prep_Mobile_Phase Prepare Mobile Phases A and B Prep_Mobile_Phase->Equilibrate SST System Suitability Test (5x Standard Injections) Equilibrate->SST Check_SST Verify SST Criteria (%RSD, Tailing, Plates) SST->Check_SST Sample_Analysis Sample Injection (Duplicate) Integrate Integrate Chromatograms (Blank Subtraction) Sample_Analysis->Integrate Check_SST->Sample_Analysis If SST Passes Calculate Calculate Purity (Area Percent Method) Integrate->Calculate Report Generate Final Report Calculate->Report GCMS_Workflow cluster_prep 1. Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing Prep_Sample Prepare Sample in Volatile Solvent (DCM) GC_Injection Inject into GC (Vaporization at Inlet) Prep_Sample->GC_Injection GC_Separation Separation on DB-5ms Column GC_Injection->GC_Separation MS_Detection Elution into MS (Ionization & Detection) GC_Separation->MS_Detection TIC_Generation Generate Total Ion Chromatogram (TIC) MS_Detection->TIC_Generation Peak_Identification Extract Mass Spectrum for Each Peak TIC_Generation->Peak_Identification Library_Search Identify Impurities via NIST Library Search Peak_Identification->Library_Search Purity_Calc Calculate Purity (TIC Area Percent) Library_Search->Purity_Calc Report Generate Purity & Identity Report Purity_Calc->Report

Sources

A Senior Application Scientist's Guide to Quinoline Purification: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of quinoline is not merely a quality metric; it is a prerequisite for reliable and reproducible results. As a foundational heterocyclic scaffold in numerous pharmaceuticals and functional materials, the presence of impurities can lead to unpredictable reaction pathways, altered biological activity, and compromised final products.[1][2] This guide provides an in-depth, objective comparison of the primary techniques for quinoline purification, grounded in experimental data and practical insights to empower you in selecting the optimal strategy for your specific application.

The Imperative for High-Purity Quinoline

Quinoline, a colorless hygroscopic liquid with a distinctive odor, is sourced from coal tar or synthesized through methods like the Skraup synthesis.[3][4] Crude quinoline, regardless of its origin, is often contaminated with a variety of impurities. These can include unreacted starting materials (e.g., aniline, nitrobenzene in Skraup synthesis), structurally similar isomers (e.g., isoquinoline from coal tar), and various byproducts.[5][6][7] The choice of purification technique is therefore dictated by the nature of these impurities, the desired final purity, the scale of the operation, and economic considerations.

Comparative Overview of Quinoline Purification Techniques

The selection of a purification strategy is a critical decision in any synthetic workflow. Below is a comparative summary of the most common techniques employed for quinoline purification, highlighting their respective strengths and limitations.

Purification TechniqueAchievable Purity (%)Typical Yield (%)ScalabilityKey AdvantagesKey Disadvantages
Fractional Distillation >97[6]82[6]ExcellentHighly scalable, effective for removing non-volatile impurities and those with significantly different boiling points.[6]Ineffective for separating azeotropes or impurities with close boiling points (e.g., isoquinoline).[6]
Vacuum Distillation High (not specified)84-91[4]ExcellentAllows for distillation at lower temperatures, preventing thermal degradation of quinoline.[8]Requires specialized equipment; may not resolve impurities with similar vapor pressures.
Crystallization (Salt Formation) 98-99 (multiple cycles)[6]Not specifiedModerateCan achieve very high purity by exploiting differences in the solubility of quinoline salts.[6]Multi-step process (salt formation, crystallization, liberation of free base) can be time-consuming and may lead to yield loss.[9]
Column Chromatography >99 (analytical scale)VariablePoor to ModerateHigh resolution for separating complex mixtures and closely related impurities.[10]Can be labor-intensive and costly for large-scale purification; potential for product decomposition on acidic silica gel.[11]

In-Depth Analysis of Purification Methodologies

Distillation: The Workhorse of Bulk Purification

Distillation is a cornerstone of industrial-scale quinoline purification, particularly for the initial cleanup of crude material from sources like coal tar.[6] The technique leverages differences in the boiling points of components in a liquid mixture to achieve separation.

When a liquid mixture is heated, the component with the lower boiling point will vaporize to a greater extent. By condensing this vapor, a liquid enriched in the more volatile component is obtained. Repeated vaporization-condensation cycles, as achieved in fractional distillation, lead to progressively purer fractions.[12] Quinoline has a boiling point of approximately 237°C, which allows for its separation from both lower and higher boiling impurities.[13][14]

a) Fractional Distillation of Coal Tar-Derived Quinoline

This industrial method is designed to isolate quinoline from coal tar wash oil.[6]

  • Initial Distillation: The coal tar wash oil undergoes atmospheric and subsequent vacuum distillation to concentrate the quinoline-containing fractions.[6]

  • Acid Extraction: The enriched distillate is treated with an 18-20% ammonium hydrogen sulfate solution. Quinoline, being basic, forms a water-soluble salt and partitions into the aqueous layer.[6]

  • Solvent Wash: The aqueous salt solution is washed with a non-polar solvent like toluene to remove neutral oil impurities.[6]

  • Liberation and Final Distillation: The aqueous layer is neutralized with a base (e.g., ammonia water) to regenerate the free quinoline. This crude quinoline is then subjected to fractional distillation to yield the purified product.[6]

b) Steam and Vacuum Distillation of Skraup Synthesis Product

This protocol is tailored for purifying quinoline synthesized in a laboratory setting.[4][6]

  • Initial Steam Distillation: The acidic reaction mixture from the Skraup synthesis is steam distilled to remove volatile, unreacted starting materials like nitrobenzene.[6]

  • Liberation of Crude Quinoline: The remaining solution is made strongly alkaline with sodium hydroxide, causing the quinoline to separate as an oil.[6]

  • Second Steam Distillation: A second steam distillation of the alkaline mixture isolates the crude quinoline.[6]

  • Vacuum Distillation: The collected crude quinoline is dried (e.g., with anhydrous potassium carbonate) and then purified by vacuum distillation. The fraction boiling at 110-114°C at 14 mmHg is collected as pure quinoline.[4][6]

  • Vacuum Distillation: The use of reduced pressure is crucial to lower the boiling point of quinoline, thereby preventing thermal decomposition that can occur at its atmospheric boiling point.[8]

  • Steam Distillation: This technique is effective for separating water-immiscible compounds like quinoline and nitrobenzene from non-volatile residues. The compound co-distills with water at a temperature below the boiling point of either component.[3]

G cluster_skraup Purification of Skraup Synthesis Product Crude Reaction Mixture Crude Reaction Mixture Steam Distillation Steam Distillation Crude Reaction Mixture->Steam Distillation Removes Nitrobenzene Alkalinization (NaOH) Alkalinization (NaOH) Steam Distillation->Alkalinization (NaOH) Liberates Quinoline Second Steam Distillation Second Steam Distillation Alkalinization (NaOH)->Second Steam Distillation Isolates Crude Quinoline Drying Drying Second Steam Distillation->Drying Vacuum Distillation Vacuum Distillation Drying->Vacuum Distillation 110-114°C @ 14 mmHg Pure Quinoline Pure Quinoline Vacuum Distillation->Pure Quinoline

Caption: Workflow for quinoline purification from Skraup synthesis.

Crystallization via Salt Formation: The Path to High Purity

For applications demanding exceptionally high purity, crystallization of quinoline salts is a powerful technique.[6] This method relies on the principle that the crystal lattice of a salt will selectively incorporate the desired molecule, excluding impurities.

Quinoline is a weak base (pKa of its conjugate acid is ~4.9) and readily forms salts with strong acids.[3][13] These salts often have well-defined crystalline structures and different solubility profiles compared to the free base and impurities. By carefully selecting the acid and crystallization solvent, quinoline can be selectively precipitated as a salt, leaving impurities behind in the mother liquor. The pure quinoline is then regenerated by neutralization.

This classic method is highly effective for removing impurities that do not form insoluble picrate salts.[9][11]

  • Salt Formation: Dissolve the crude quinoline in a minimal amount of 95% ethanol. In a separate flask, prepare a saturated solution of picric acid in 95% ethanol. Slowly add the picric acid solution to the quinoline solution. Yellow crystals of quinoline picrate will precipitate.[11]

  • Crystallization: Cool the mixture in an ice bath to maximize the precipitation of the quinoline picrate.[11]

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with cold ethanol to remove residual impurities.[11]

  • Recrystallization (Optional): For even higher purity, the quinoline picrate can be recrystallized from a suitable solvent like acetonitrile.[9]

  • Regeneration of Pure Quinoline: Dissolve the purified quinoline picrate in a solvent like dimethyl sulfoxide (DMSO) and pass the solution through a column of basic alumina. The picric acid is adsorbed by the alumina, and the eluent contains the free quinoline.[9]

  • Final Purification: The quinoline is extracted from the eluent with a non-polar solvent (e.g., n-pentane), dried, and the solvent is removed. A final vacuum distillation can yield highly pure quinoline.[9]

  • Picric Acid: Picric acid is a strong acid that forms a stable, crystalline salt with quinoline, which has a distinct melting point and solubility, making it ideal for separation.

  • Basic Alumina: The use of basic alumina is critical for the regeneration step. It effectively removes the acidic picric acid from the DMSO solution, liberating the basic quinoline.[9]

G cluster_picrate Purification via Picrate Salt Formation Crude Quinoline Crude Quinoline Dissolve in Ethanol Dissolve in Ethanol Crude Quinoline->Dissolve in Ethanol Add Picric Acid Solution Add Picric Acid Solution Dissolve in Ethanol->Add Picric Acid Solution Forms Picrate Salt Crystallization (Cooling) Crystallization (Cooling) Add Picric Acid Solution->Crystallization (Cooling) Vacuum Filtration Vacuum Filtration Crystallization (Cooling)->Vacuum Filtration Purified Quinoline Picrate Purified Quinoline Picrate Vacuum Filtration->Purified Quinoline Picrate Regeneration (Basic Alumina) Regeneration (Basic Alumina) Purified Quinoline Picrate->Regeneration (Basic Alumina) Removes Picric Acid Extraction Extraction Regeneration (Basic Alumina)->Extraction Drying & Solvent Removal Drying & Solvent Removal Extraction->Drying & Solvent Removal Pure Quinoline Pure Quinoline Drying & Solvent Removal->Pure Quinoline

Caption: Workflow for quinoline purification via picrate salt formation.

Column Chromatography: High-Resolution Separation

For small-scale purifications, especially of quinoline derivatives or when dealing with complex mixtures of similar compounds, column chromatography offers unparalleled resolution.[10][15]

Column chromatography separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica gel or alumina) as they are passed through the column with a liquid mobile phase (the eluent).[15] Compounds that interact more strongly with the stationary phase move down the column more slowly than those with weaker interactions, thus effecting separation.

  • Stationary Phase Selection: Silica gel is a common choice, but due to its acidic nature, it can cause tailing or decomposition of basic compounds like quinoline.[11] In such cases, deactivating the silica with a base like triethylamine (added to the eluent) or using a different stationary phase like neutral or basic alumina is recommended.[11]

  • Mobile Phase Selection: The choice of eluent is critical and is typically determined by thin-layer chromatography (TLC) analysis. A solvent system (e.g., a mixture of hexanes and ethyl acetate) is chosen that provides a retention factor (Rf) of approximately 0.2-0.3 for quinoline.

  • Column Packing: The column is carefully packed with a slurry of the stationary phase in the mobile phase to ensure a uniform bed.[10]

  • Sample Loading: The crude quinoline is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the column.[15]

  • Elution and Fraction Collection: The eluent is passed through the column, and fractions are collected. The composition of the fractions is monitored by TLC.[15]

  • Isolation: Fractions containing the pure quinoline are combined, and the solvent is removed by rotary evaporation to yield the purified product.[15]

  • Deactivation of Silica Gel: The basic nitrogen of the quinoline ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation (streaking) and potential decomposition. Adding a small amount of a base like triethylamine to the eluent neutralizes these acidic sites, improving the chromatographic performance.[11]

G cluster_chromatography Purification by Column Chromatography Crude Quinoline Crude Quinoline TLC Analysis TLC Analysis Crude Quinoline->TLC Analysis Determine Eluent Column Packing Column Packing TLC Analysis->Column Packing Sample Loading Sample Loading Column Packing->Sample Loading Elution & Fraction Collection Elution & Fraction Collection Sample Loading->Elution & Fraction Collection TLC Analysis of Fractions TLC Analysis of Fractions Elution & Fraction Collection->TLC Analysis of Fractions Combine Pure Fractions Combine Pure Fractions TLC Analysis of Fractions->Combine Pure Fractions Solvent Removal Solvent Removal Combine Pure Fractions->Solvent Removal Pure Quinoline Pure Quinoline Solvent Removal->Pure Quinoline

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Chloroquinolin-8-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 8-Aminoquinoline Scaffold

The 8-aminoquinoline scaffold is a cornerstone in medicinal chemistry, historically pivotal in the development of antimalarial drugs.[1][2] Compounds like primaquine, the first widely used drug for the radical cure of relapsing Plasmodium vivax and Plasmodium ovale malaria, highlight the therapeutic importance of this structural class.[1][3] Their unique ability to eradicate the dormant liver-stage hypnozoites makes them indispensable in the global effort to eliminate malaria.[1] This guide focuses on a specific, synthetically crucial subclass: 3-chloroquinolin-8-amine analogs. The introduction of a chloro group at the 3-position of the quinoline ring system significantly modulates the electronic and steric properties of the molecule, providing a versatile template for developing novel therapeutic agents.

This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this compound analogs. We will explore how modifications to this core scaffold influence biological activity, drawing upon experimental data to provide a clear rationale for analog design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold for the discovery of new and effective therapeutic agents against a range of diseases, including malaria and cancer.[4][5][6]

The Core Scaffold: Understanding the Pharmacophoric Elements

The biological activity of this compound analogs is intricately linked to its three key structural components: the quinoline nucleus, the 8-amino group and its side chain, and the 3-chloro substituent. Understanding the role of each is critical for rational drug design.

  • The Quinoline Nucleus: This bicyclic aromatic system serves as the foundational scaffold. It is known to interact with biological targets, such as hematin in the case of some antimalarials.[7] Its planar nature allows for potential intercalation with DNA, a mechanism implicated in the cytotoxic effects of some quinoline derivatives against cancer cells.[8]

  • The 8-Amino Group and Side Chain: The amino group at the C-8 position is a critical anchor for a diverse array of side chains. The nature of this side chain—its length, basicity, and steric bulk—profoundly influences the compound's pharmacokinetics, target engagement, and toxicity profile. For antimalarials like primaquine, a basic amino side chain is considered essential for drug accumulation in the acidic food vacuole of the parasite.[3][7]

  • The 3-Chloro Substituent: The introduction of a chlorine atom at the C-3 position has significant electronic and steric consequences. As an electron-withdrawing group, it alters the electron density of the quinoline ring, which can affect target binding affinity and metabolic stability.[9] This modification serves as a key vector for exploring novel SAR, differentiating these analogs from classical 8-aminoquinolines.

Structure-Activity Relationship (SAR) Analysis: A Comparative Breakdown

The therapeutic potential and toxicological profile of this compound analogs are tuned by chemical modifications at various positions. The following sections dissect the SAR based on experimental findings.

Modifications at the 8-Amino Side Chain

The diamine side chain attached to the C-8 position is a primary site for modification to optimize potency and reduce toxicity.

  • Length and Branching: The length of the alkyl chain connecting the two nitrogen atoms is a critical determinant of activity. In classical 8-aminoquinolines, a side chain of 4 to 6 carbons is often optimal for antimalarial activity. Altering this length can impact the molecule's ability to adopt the correct conformation for target binding.

  • Terminal Amine Substitution: The terminal amino group's substitution pattern (primary, secondary, or tertiary) influences the compound's basicity (pKa) and lipophilicity. These properties govern membrane permeability, accumulation in acidic cellular compartments, and potential off-target effects.

Modifications on the Quinoline Ring

While the 3-chloro and 8-amino groups define this class, substitutions at other positions on the quinoline ring offer further opportunities for optimization.

  • Position C-5: The introduction of bulky aryl groups at the C-5 position has been explored as a strategy to enhance metabolic stability and reduce the hemolytic toxicity associated with some 8-aminoquinolines.[10][11] Studies have shown that analogs with electron-donating groups on these aryl substituents tend to exhibit better antimalarial activity than those with electron-withdrawing groups.[10][11]

  • Position C-6: The presence of a methoxy group at C-6 is a hallmark of primaquine and other successful 8-aminoquinolines. This group is believed to be involved in the metabolic activation required for antimalarial efficacy.[1]

  • Halogenation: The type and position of halogen substituents can dramatically influence activity. For instance, in a series of 4-aminoquinolines, a 7-fluoro analog showed more potent effects on MCF-7 breast cancer cells compared to chloroquine.[12]

The diagram below provides a high-level summary of the key SAR insights for the this compound scaffold.

Caption: Key SAR takeaways for this compound analogs.

Comparative Activity of Selected Analogs

To illustrate the principles of SAR, the following table summarizes experimental data for representative quinoline analogs against various biological targets. This allows for a direct comparison of how specific structural changes translate to differences in potency.

Analog Scaffold Modification Target Activity (IC₅₀) Key Finding Reference
4-AminoquinolineN'-(7-chloro)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast Cancer)7.35 µMMost active in the series, potent against breast cancer cells.[12]
4-AminoquinolineButyl-(7-fluoro)-amineMCF-7 (Breast Cancer)8.22 µMFluoro-substitution enhanced potency compared to chloroquine.[12]
8-Aminoquinoline5-Aryl substitution (electron-donating groups)P. falciparum (CQ-resistant)Potent (specific values vary)Aryl group at C-5 with electron-donating substituents improves activity.[10][11]
8-Hydroxyquinoline5,7-Dibromo substitutionC6 (Rat Brain Tumor)6.7 - 25.6 µg/mLBromination at C-5 and C-7 confers strong antiproliferative activity.[8]
8-AminoquinolineMetal Complexes (Cu, Mn, Ni)P. falciparum (K1, CQ-resistant)Fair (100-1000 µg/mL)Metal complexation provides a route to novel antimalarial agents.[4]

Mechanism of Action: A Complex Picture

The precise mechanism of action for 8-aminoquinolines is complex and often involves metabolic activation.[13] The prevailing hypothesis for antimalarial activity involves a two-step process:

  • Metabolic Activation: The parent compound is metabolized by host liver enzymes, primarily Cytochrome P450 2D6 (CYP2D6), to generate reactive hydroxylated intermediates.[1][14]

  • Generation of Reactive Oxygen Species (ROS): These active metabolites undergo redox cycling, a process that produces significant oxidative stress (e.g., hydrogen peroxide) within the parasite, leading to cellular damage and death.[1][3][14]

In the context of anticancer activity, several mechanisms have been proposed for quinoline derivatives, including:

  • Topoisomerase Inhibition: Some analogs can inhibit topoisomerase enzymes, disrupting DNA replication and leading to apoptosis in cancer cells.[8]

  • DNA Intercalation: The planar quinoline ring can insert itself between DNA base pairs, interfering with cellular processes.

  • Induction of Apoptosis: Many cytotoxic quinolines trigger programmed cell death through various signaling pathways.[8]

Experimental Protocols

To ensure scientific integrity and provide practical value, this section details standardized methodologies for the synthesis and biological evaluation of this compound analogs.

Representative Synthesis: N-(3-chloroquinolin-8-yl)acetamide

This protocol describes a foundational step in the synthesis of many this compound analogs.

Objective: To synthesize a key intermediate for further elaboration of the 8-amino side chain.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (as solvent and catalyst)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in pyridine. Cool the solution to 0°C in an ice bath.

  • Acylation: Add acetic anhydride (1.2 eq) dropwise to the cooled solution with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the solvent under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexane.

  • Characterization: Collect the pure fractions and remove the solvent. Confirm the structure and purity of the resulting N-(3-chloroquinolin-8-yl)acetamide using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow for Synthesis and Biological Screening

The following diagram illustrates a typical workflow from chemical synthesis to biological evaluation.

Workflow cluster_synthesis Chemical Synthesis cluster_characterization Characterization cluster_screening Biological Screening Start Starting Materials Reaction Chemical Reaction (e.g., Acylation) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis Purity & Identity Check Assay In Vitro Assay (e.g., Antimalarial, Cytotoxicity) Analysis->Assay Submit for Testing Data Data Analysis (IC50 Determination) Assay->Data Data->Start SAR Feedback Loop

Caption: A standard workflow for analog synthesis and evaluation.

In Vitro Antimalarial Activity Assay (SYBR Green I)

Objective: To determine the 50% inhibitory concentration (IC₅₀) of test compounds against the erythrocytic stages of Plasmodium falciparum.

Principle: This assay measures the proliferation of malaria parasites by quantifying the amount of parasite DNA using the fluorescent dye SYBR Green I.

Procedure:

  • Parasite Culture: Maintain a synchronized culture of a chloroquine-resistant P. falciparum strain (e.g., K1) in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with 10% human serum.[4]

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Assay Plate Setup: In a 96-well plate, add 100 µL of the synchronized parasite culture (ring stage, ~1% parasitemia) to wells containing 100 µL of the serially diluted compounds. Include positive (e.g., Artesunate) and negative (vehicle control) controls.[4]

  • Incubation: Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining: After incubation, lyse the cells by freeze-thawing. Add 100 µL of lysis buffer containing SYBR Green I to each well.

  • Fluorescence Reading: Incubate the plate in the dark for 1 hour, then measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Subtract the background fluorescence of non-parasitized red blood cells. Plot the percentage of parasite growth inhibition against the log of the compound concentration and determine the IC₅₀ value using a non-linear regression model.

Future Perspectives and Conclusion

The this compound scaffold remains a highly promising template for the development of novel therapeutics. The SAR data clearly indicates that targeted modifications to the 8-amino side chain and strategic substitutions on the quinoline ring can yield compounds with high potency and improved safety profiles.

Future research should focus on:

  • Expanding Chemical Diversity: Synthesizing novel analogs with diverse side chains and ring substituents to more deeply probe the chemical space.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms to enable more rational, target-based drug design.

  • ADME/Tox Profiling: Early-stage assessment of absorption, distribution, metabolism, excretion, and toxicity to identify candidates with favorable drug-like properties.

References

  • Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. Liverpool School of Tropical Medicine.
  • McChesney, J. (1981). Structure-Activity Relationships of 8-Aminoquinoline Antimalarial Drugs. WHO: World Health Organization.
  • 8-Amino quinolines. Pharmacy 180.
  • Grewal, R. S. (1981). Pharmacology of 8-aminoquinolines.
  • Channoom, T., et al. (2018). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. Parasitology Research, 117(10), 3189-3196.
  • Hawash, M., et al. (1998). 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. Antimicrobial Agents and Chemotherapy, 42(10), 2582–2587.
  • Grewal, R. S. (1981). Pharmacology of 8-aminoquinolines. Bulletin of the World Health Organization, 59(3), 397–406.
  • Shiraki, T., et al. (2011). Antimalarial activity of novel 5-aryl-8-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 21(2), 757-760.
  • Antimalarial Activity of Novel 5-Aryl-8-Aminoquinoline Derivatives. ResearchGate.
  • Okten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(12), 1415-1424.
  • Tyagi, S., et al. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry, 19(8), 785-812.
  • Tyagi, S., et al. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry, 19(8), 785-812.
  • Al-Ostath, A., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(14), 4321.
  • Kumar, S., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • de Souza, M. V. N. (2021). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. Molecules, 26(11), 3351.
  • Egan, T. J., et al. (2000). Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity. Journal of Medicinal Chemistry, 43(2), 283-291.
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A Senior Application Scientist's Guide to the In Vitro Cytotoxicity of 3-Chloroquinolin-8-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged structures." The quinoline scaffold, a bicyclic aromatic heterocycle, is a prime example of such a framework.[1][2] Its rigid structure and versatile substitution points allow for the fine-tuning of pharmacological properties, leading to its incorporation into a wide array of drugs, including those with antimalarial, antimicrobial, and potent anticancer activities.[1][2]

The 3-chloroquinolin-8-amine core, in particular, serves as a critical starting material and pharmacophoric motif for the synthesis of novel anticancer agents.[2] Derivatives stemming from this core have demonstrated a remarkable capacity to inhibit cancer cell proliferation through diverse and potent mechanisms. These mechanisms include the induction of programmed cell death (apoptosis), halting the cell division cycle, and inhibiting crucial enzymes like topoisomerases and tyrosine kinases that are often dysregulated in cancer.[1][3][4][5] This guide provides a comparative analysis of the in vitro cytotoxicity of these derivatives, supported by experimental data and detailed protocols for researchers in the field of drug discovery.

Comparative Analysis of Cytotoxicity

The initial and most critical phase in the discovery of new anticancer drugs is the in vitro screening of candidate compounds to determine their cytotoxic potential.[6] This process involves exposing various cancer cell lines to the compounds and measuring their ability to inhibit cell growth or induce cell death. The half-maximal inhibitory concentration (IC₅₀) is the key metric derived from these assays; it represents the concentration of a compound required to inhibit a biological process by 50% and is a primary indicator of a drug's potency.

While specific, comprehensive comparative data for a wide range of this compound derivatives is sparsely consolidated in single reports, we can synthesize a representative comparison by examining data from various quinoline, 8-hydroxyquinoline, and 8-aminoquinoline derivatives. This allows us to understand the structure-activity relationships (SAR) that are likely to govern the cytotoxicity of the this compound class.

Table 1: Representative In Vitro Cytotoxicity (IC₅₀, µM) of Quinoline Derivatives in Various Cancer Cell Lines

Compound ClassDerivative/SubstitutionHCT-116 (Colon)MCF-7 (Breast)A549 (Lung)Notes on Structure-Activity Relationship (SAR)
8-Hydroxyquinoline 5-Chloro----Substitution with electron-withdrawing groups like chlorine at position 5 can enhance anticancer activity.[7]
8-Hydroxyquinoline 6-Chloro-pyrano[3,2-h]quinoloneActiveActiveActiveHalogen substitutions, particularly chlorine, are often associated with increased lipophilicity and potent cytotoxic activity.[8][9]
8-Aminoquinoline Glycoconjugate Glucose-triazole linker116.4 ± 5.978.1 ± 9.3-Replacing the 8-hydroxy with an 8-amino group and adding a glycoconjugate can improve selectivity and maintain high cytotoxicity.[10][11]
1,4-Naphthoquinone Hybrid 2-Methyl-8-hydroxyquinoline1.83 ± 0.092.11 ± 0.110.94 ± 0.05The introduction of a methyl group at the C2 position of the quinoline moiety can significantly increase cytotoxicity.[12]
Aminodihydroquinoline Dialkylaminoethyl at C2-MDA-MB-231: ~2 µM-The presence of dialkylaminoethyl substituents plays a major role in the cytotoxic activity of these analogs.[13]

Note: The IC₅₀ values are compiled from multiple sources to illustrate general trends. Direct comparison between studies should be made with caution due to variations in experimental conditions (e.g., incubation times, cell densities).

Causality in Structure-Activity Relationships (SAR): The data consistently reveals that the cytotoxic potency of quinoline derivatives is not arbitrary but is governed by specific structural features.

  • Halogenation: The presence of halogen atoms, such as the chlorine in the parent this compound, often enhances cytotoxic effects. This is attributed to increased lipophilicity, which can improve cell membrane permeability, and the electron-withdrawing nature of halogens, which can modulate the electronic properties of the quinoline ring system, enhancing its interaction with biological targets.[8][9]

  • Substituent Position: The position of substituents is critical. For instance, modifications at the C2, C5, and C7 positions of the 8-hydroxyquinoline core have been shown to significantly impact activity, with substitutions at C5 with electron-withdrawing groups improving potency.[7][12]

  • Side Chains: The addition of specific side chains, such as the dialkylaminoethyl groups, can introduce new interactions with cellular targets or alter the compound's solubility and distribution, leading to enhanced cytotoxicity.[13]

Core Mechanisms of Quinoline-Induced Cytotoxicity

Quinoline derivatives exert their anticancer effects by targeting multiple, often overlapping, cellular pathways. This multi-targeted approach is a significant advantage, as it can potentially overcome the resistance mechanisms that cancer cells develop against single-target agents.[1]

G cluster_dna DNA Damage Pathways cluster_signal Signal Transduction Inhibition cluster_cell_fate Cell Fate Regulation Quinoline Quinoline Derivatives Topoisomerase Topoisomerase I/II Inhibition Quinoline->Topoisomerase Blocks DNA re-ligation Intercalation DNA Intercalation Quinoline->Intercalation Kinase Tyrosine Kinase Inhibition (e.g., VEGFR, EGFR) Quinoline->Kinase Blocks signaling Tubulin Tubulin Polymerization Inhibition Quinoline->Tubulin Disrupts cytoskeleton Apoptosis Induction of Apoptosis Topoisomerase->Apoptosis CellCycle Cell Cycle Arrest (G2/M Phase) Intercalation->CellCycle Kinase->CellCycle Tubulin->CellCycle CellDeath Cancer Cell Death Apoptosis->CellDeath CellCycle->Apoptosis MTT_Workflow start Start step1 1. Cell Seeding Seed cells in a 96-well plate. Incubate for 24h to allow attachment. start->step1 end End step2 2. Compound Treatment Treat cells with serial dilutions of quinoline derivatives. Include Vehicle (e.g., 0.5% DMSO) and Positive Controls. step1->step2 step3 3. Incubation Incubate for 24-72h to allow compounds to exert cytotoxic effects. step2->step3 step4 4. MTT Addition Add MTT solution (5 mg/mL) to each well. Incubate for 4h. step3->step4 step5 5. Formazan Solubilization Remove media, add DMSO to dissolve purple formazan crystals. step4->step5 step6 6. Absorbance Reading Measure absorbance at 570 nm using a plate reader. step5->step6 step7 7. Data Analysis Calculate % Viability and determine IC50 values. step6->step7 step7->end

Caption: Standard workflow for an MTT cytotoxicity assay.

Detailed Step-by-Step Methodology:

  • Cell Seeding & Adherence (Day 1):

    • Action: Harvest cancer cells during their logarithmic growth phase. Using a hemocytometer or automated cell counter, determine the cell density. Seed the cells into a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Causality: Seeding an optimal number of cells is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results. The 24-hour incubation period allows the cells to recover from trypsinization and firmly adhere to the plate, ensuring they are in a healthy state before treatment. [6]

  • Compound Treatment (Day 2):

    • Action: Prepare stock solutions of the this compound derivatives in a suitable solvent, typically Dimethyl Sulfoxide (DMSO). [14]Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM). Aspirate the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

    • Self-Validation: Include multiple control wells:

      • Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in the experiment (e.g., <0.5%). This validates that the solvent itself is not causing cytotoxicity. [14] * Untreated Control: Cells with fresh medium only, representing 100% viability.

      • Positive Control: Cells treated with a known cytotoxic drug (e.g., Etoposide or Doxorubicin) to validate the assay's ability to detect cell death. [15]

  • Incubation (Days 2-5):

    • Action: Incubate the plate for a predetermined period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

    • Causality: The incubation time must be sufficient for the compounds to induce their cytotoxic or cytostatic effects. This duration often spans multiple cell cycles. [6]

  • MTT Labeling (Day 5):

    • Action: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for an additional 4 hours under the same conditions. [14] * Causality: During this incubation, only viable cells with active metabolism can reduce the MTT into formazan. The 4-hour period is optimized to allow for sufficient formazan accumulation without causing toxicity from the MTT reagent itself.

  • Formazan Solubilization (Day 5):

    • Action: After the 4-hour incubation, carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of a solubilizing agent, such as DMSO, to each well. [14]Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.

    • Causality: The formazan product is an insoluble crystal. Solubilization is necessary to create a homogenous colored solution that can be accurately measured by spectrophotometry. [6]

  • Data Acquisition & Analysis:

    • Action: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Causality & Calculation: The absorbance is directly proportional to the number of viable cells. Cell viability is calculated using the formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

    • Plot the percent viability against the logarithm of the compound concentration. Use non-linear regression analysis to fit a dose-response curve and determine the IC₅₀ value. [16]

Conclusion and Future Outlook

The in vitro evidence strongly supports the this compound scaffold as a highly promising foundation for the development of novel anticancer therapeutics. The cytotoxic potency of its derivatives can be rationally modulated through synthetic modifications, guided by an understanding of their structure-activity relationships. The multi-targeted mechanisms of action, including the inhibition of critical enzymes and the induction of apoptosis, suggest that these compounds may be effective against a broad range of cancers and could play a role in circumventing drug resistance.

The protocols outlined in this guide provide a validated framework for the initial screening and comparison of these potent derivatives. Future work must focus on evaluating the most promising compounds for their selectivity—their ability to kill cancer cells while sparing normal cells—and subsequently validating their efficacy and safety in preclinical in vivo models. This structured approach, grounded in scientific integrity, will pave the way for advancing the next generation of quinoline-based cancer therapies from the laboratory to the clinic.

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A Comparative Guide to Quinoline Synthesis: Benchmarking New Routes Against Classical Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a cornerstone of medicinal chemistry and materials science.[1][2][3] Its prevalence in pharmaceuticals, agrochemicals, and functional materials continually drives the demand for efficient and versatile synthetic methodologies. [1][4][5] This guide provides an in-depth, objective comparison of classical and modern synthetic routes to quinolines, offering supporting data and field-proven insights to inform experimental design.

The Enduring Legacy and Inherent Limitations of Classical Quinoline Syntheses

For over a century, a handful of named reactions have been the workhorses for constructing the quinoline core. These methods, while historically significant, often come with notable drawbacks, including harsh reaction conditions, limited substrate scope, and environmental concerns.[1][4][6][7]

The Skraup Synthesis: A Classic Route with Harsh Realities

The Skraup synthesis, one of the oldest methods, involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[8][9] While effective for producing simple quinolines, the reaction is notoriously exothermic and can be violent, requiring careful temperature control.[8] The strongly acidic and high-temperature conditions limit its applicability to substrates with sensitive functional groups.[8]

The Doebner-von Miller Reaction: A Variation on a Theme

Similar to the Skraup synthesis, the Doebner-von Miller reaction utilizes anilines and α,β-unsaturated carbonyl compounds, often generated in situ.[10][11] While offering a somewhat broader scope, it still frequently requires strong acids and high temperatures, and yields can be variable.[6][8]

The Combes Synthesis: Access to 2,4-Disubstituted Quinolines

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed cyclization of an enamine intermediate, formed from the condensation of an aniline and a β-diketone.[12][13][14][15] The regioselectivity of the cyclization can be influenced by both steric and electronic effects of the substituents.[12]

The Friedländer Synthesis: A Milder and More Versatile Approach

Considered one of the most versatile classical methods, the Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[8][16][17] This reaction can be catalyzed by either acids or bases and generally proceeds under milder conditions than the Skraup or Doebner-von Miller reactions, offering good to excellent yields and a broader substrate scope.[8][16]

The Dawn of a New Era: Modern Synthetic Routes to Quinolines

In recent decades, a paradigm shift towards more efficient, atom-economical, and environmentally benign synthetic methods has revolutionized quinoline synthesis.[2][18][19] These modern approaches often leverage transition-metal catalysis, C-H activation, and innovative energy sources to overcome the limitations of classical methods.[2][4][19]

Transition-Metal Catalysis: A Powerful Toolkit for Quinoline Construction

Transition metals such as palladium, copper, rhodium, and cobalt have emerged as powerful catalysts for quinoline synthesis.[2][5][20] These methods often involve C-H activation, allowing for the direct formation of carbon-carbon and carbon-heteroatom bonds, thus avoiding the need for pre-functionalized starting materials.[1][2][3] This enhances synthetic efficiency and provides access to novel quinoline analogues.[1][2] For instance, rhodium-catalyzed cyclization of anilines with alkynyl esters and copper-catalyzed annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines have been reported to produce quinolines in good to excellent yields under relatively mild conditions.[2]

Green Chemistry Approaches: A Sustainable Path to Quinolines

The principles of green chemistry have been increasingly applied to quinoline synthesis, focusing on the use of greener solvents, alternative energy sources, and reusable catalysts.[4][18][21]

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times, often from hours to minutes, while improving yields and product purity.[22][23][24][25][26] This is attributed to efficient and direct heating of the reaction mixture.[24]

  • Ultrasonic Irradiation: Similar to microwave assistance, ultrasound can enhance reaction rates and yields in quinoline synthesis.[4]

  • Use of Greener Solvents: The replacement of hazardous organic solvents with more environmentally friendly alternatives like water and ethanol is a key aspect of green quinoline synthesis.[4][18]

  • Nanocatalysis: The use of nanocatalysts offers advantages such as high catalytic activity and ease of recovery and reuse, contributing to more sustainable processes.[27]

Flow Chemistry: Enabling Safer and More Efficient Production

Continuous flow chemistry offers significant advantages for quinoline synthesis, particularly for reactions that are highly exothermic or involve hazardous intermediates.[28][29] Flow reactors allow for precise control over reaction parameters, leading to improved safety, scalability, and reproducibility.[28][30][31] Photochemical syntheses of quinolines have been successfully implemented in flow, enabling safe and scalable production.[28][29][30]

Head-to-Head Comparison: Classical vs. Modern Methods

To provide a clear and objective comparison, the following table summarizes the key performance indicators for representative classical and modern quinoline synthesis methods.

FeatureClassical Methods (e.g., Skraup, Friedländer)Modern Methods (e.g., C-H Activation, Microwave-Assisted)
Reaction Conditions Often harsh (strong acids, high temperatures)[1][8]Generally milder (often neutral pH, lower temperatures)[2][20]
Yields Low to moderate, often variable[8]Generally good to excellent[2][24]
Substrate Scope Often limited, especially for functionalized substrates[8][12]Broad, with high functional group tolerance[2][5]
Atom Economy Can be low due to the use of excess reagents and formation of byproductsHigh, especially in C-H activation strategies that avoid pre-functionalization[1]
Environmental Impact Use of hazardous reagents and solvents, significant waste generation[4][6]Reduced environmental footprint through greener solvents, catalysts, and energy sources[4][18][19]
Safety Can be hazardous, with highly exothermic and potentially violent reactions[8]Improved safety, especially with flow chemistry approaches[28][30]

Experimental Protocols: A Practical Guide

To illustrate the practical differences between classical and modern approaches, detailed, step-by-step methodologies for a Friedländer synthesis and a microwave-assisted synthesis are provided below.

Protocol 1: Classical Friedländer Synthesis of 2-Methylquinoline

This protocol is a representative example of a classical approach, adapted from established procedures.[8]

  • Reactant Preparation: In a round-bottom flask, dissolve 2-aminobenzaldehyde (1.21 g, 10 mmol) and acetone (1.16 g, 20 mmol) in ethanol (20 mL).

  • Catalyst Addition: Slowly add a catalytic amount of a strong base, such as 10% aqueous sodium hydroxide (2 mL).

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 2-methylquinoline.

Protocol 2: Modern Microwave-Assisted Synthesis of a Substituted Quinoline

This protocol exemplifies a modern, green chemistry approach, leveraging microwave technology for enhanced efficiency.[24][25]

  • Reactant Mixture: In a microwave-safe vessel, combine the 2-aminoaryl ketone (1 mmol), a β-diketone (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid (p-TSA).

  • Solvent: Add a minimal amount of a high-boiling polar solvent like DMF (2 mL), or perform the reaction under solvent-free conditions if feasible.[24]

  • Microwave Irradiation: Seal the vessel and place it in a dedicated scientific microwave reactor. Irradiate the mixture at 120-150°C for 10-20 minutes.[24][25] Monitor the internal pressure and temperature.

  • Cooling and Work-up: After the irradiation is complete, allow the vessel to cool to room temperature.

  • Isolation: Pour the reaction mixture into ice-water. Collect the precipitated solid by filtration.

  • Purification: Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified quinoline derivative.[4]

Visualizing the Synthetic Pathways

To further clarify the discussed synthetic strategies, the following diagrams illustrate the core concepts of classical versus modern quinoline synthesis.

classical_vs_modern cluster_classical Classical Synthesis cluster_modern Modern Synthesis Aniline Aniline Harsh Conditions Harsh Conditions Aniline->Harsh Conditions Carbonyl Compound Carbonyl Compound Carbonyl Compound->Harsh Conditions Classical Quinoline Classical Quinoline Harsh Conditions->Classical Quinoline Low to Moderate Yield Simple Precursors Simple Precursors Mild Conditions Mild Conditions Simple Precursors->Mild Conditions Catalyst Modern Quinoline Modern Quinoline Mild Conditions->Modern Quinoline High Yield, High Atom Economy experimental_workflow cluster_friedlander Friedländer Synthesis cluster_microwave Microwave-Assisted Synthesis f_start Mix Reactants & Catalyst f_react Stir at RT (4-6h) f_start->f_react f_workup Neutralize & Extract f_react->f_workup f_purify Column Chromatography f_workup->f_purify f_end Pure Quinoline f_purify->f_end m_start Combine Reactants in Vessel m_react Microwave Irradiation (10-20 min) m_start->m_react m_workup Cool & Precipitate m_react->m_workup m_purify Filter & Recrystallize m_workup->m_purify m_end Pure Quinoline m_purify->m_end

Caption: Comparative experimental workflows for Friedländer and microwave-assisted synthesis.

Conclusion: Embracing the Future of Quinoline Synthesis

While classical methods for quinoline synthesis remain valuable for specific applications, modern synthetic routes offer significant advantages in terms of efficiency, safety, and environmental impact. [7][8][19]The adoption of transition-metal catalysis, green chemistry principles, and enabling technologies like flow chemistry is paving the way for the development of more sustainable and versatile methods for constructing this vital heterocyclic scaffold. [1][4][28]For researchers and drug development professionals, a thorough understanding of both classical and contemporary approaches is essential for making informed decisions in the design and execution of synthetic strategies targeting novel quinoline-based molecules.

References

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A Researcher's Guide to Comparative DFT Analysis of Quinoline Derivatives' Electronic Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, demonstrating a vast array of biological activities including antimalarial, anticancer, and antimicrobial properties, as well as applications in corrosion inhibition.[1][2][3] The electronic properties of these molecules, which are dictated by the arrangement of electrons within their structure, are fundamental to their reactivity and function. Density Functional Theory (DFT) has emerged as a powerful computational tool to investigate these properties, offering profound insights that can accelerate the design and discovery of new, more effective quinoline-based agents.[2][4] This guide provides a comprehensive comparison of the electronic properties of various quinoline derivatives, grounded in DFT analysis. We will explore the causal relationships between molecular structure and electronic characteristics, provide a detailed, self-validating protocol for conducting such analyses, and present comparative data to guide future research and development.

Introduction: The Significance of Quinoline and DFT

Quinoline, a heterocyclic aromatic compound, is a privileged scaffold in drug development.[3] Its derivatives are found in numerous FDA-approved drugs and are continuously explored for new therapeutic applications.[1][5][6][7] The biological activity of these compounds is intimately linked to their electronic structure. For instance, their ability to interact with biological targets like enzymes or DNA is governed by the distribution of electron density, the energies of their frontier molecular orbitals (HOMO and LUMO), and their overall reactivity.[8][9][10]

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[11][12] It has become an indispensable tool in computational chemistry for its favorable balance of accuracy and computational cost, particularly for medium to large-sized organic molecules like quinolines.[4][13] By employing DFT, we can calculate a suite of electronic properties that help predict a molecule's behavior.

Key Electronic Properties Investigated via DFT:

  • HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[14]

  • HOMO-LUMO Energy Gap (ΔE): This gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.[10][13][14] A small gap suggests high reactivity and polarizability, characterizing a "soft" molecule, whereas a large gap indicates high stability and low reactivity, typical of a "hard" molecule.[9][10]

  • Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, chemical potential, hardness, and the electrophilicity index can be derived from HOMO and LUMO energies, providing a quantitative measure of a molecule's reactivity.[1][10]

  • Molecular Electrostatic Potential (MEP): This maps the electron density on the molecule's surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are crucial for predicting intermolecular interactions.[10]

The "Why": Causality in Computational Choices

A robust DFT analysis hinges on the appropriate selection of a functional and a basis set. These choices are not arbitrary; they are dictated by the specific chemical nature of the system under investigation and the properties being calculated.

  • Choice of Functional: The functional approximates the exchange-correlation energy, a key component of the total electronic energy. For organic molecules like quinoline derivatives, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are a popular and well-validated choice. B3LYP provides a good balance between accuracy and computational efficiency for calculating geometries and electronic properties.[11][12][13] For calculations involving charge transfer excitations, long-range corrected functionals like CAM-B3LYP are often more suitable.[1][6]

  • Choice of Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is frequently employed for quinoline systems.[11]

    • 6-311: This indicates a triple-zeta split-valence basis set, providing a flexible description of the valence electrons.

    • ++G: The double plus signs indicate the inclusion of diffuse functions on both heavy atoms and hydrogen. These are essential for accurately describing systems with lone pairs, anions, or non-covalent interactions, which are common in biological systems.

    • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for greater flexibility in the shape of the orbitals, which is crucial for accurately describing chemical bonds.

By selecting a robust combination like B3LYP/6-311++G(d,p), we establish a reliable theoretical framework for comparing the electronic properties of different quinoline derivatives.

A Validated Protocol for DFT Analysis

The following step-by-step methodology provides a self-validating workflow for the DFT analysis of quinoline derivatives.

Step 1: Molecular Structure Preparation

  • Draw the 2D structure of the quinoline derivative using a molecular editor (e.g., ChemDraw, Avogadro).

  • Convert the 2D structure to a 3D conformation.

  • Perform an initial, low-level molecular mechanics optimization (e.g., using a force field like MMFF94) to obtain a reasonable starting geometry.

Step 2: Geometry Optimization

  • Objective: To find the lowest energy conformation of the molecule on the potential energy surface.

  • Method: Use a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Input: Specify the chosen functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Execution: Run the geometry optimization calculation. This is an iterative process where the software adjusts the atomic positions to minimize the total energy of the molecule.

Step 3: Frequency Calculation (Validation Step)

  • Objective: To confirm that the optimized geometry corresponds to a true energy minimum and not a transition state.

  • Method: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) used for optimization.

  • Validation: A true minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state), and the geometry must be re-optimized.

Step 4: Electronic Property Calculation

  • Objective: To compute the key electronic properties from the validated, optimized geometry.

  • Method: This is typically part of the output from the optimization and frequency calculations.

  • Data Extraction: Extract the energies of the HOMO and LUMO. Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO).

  • Further Analysis: Use the HOMO and LUMO energies to calculate global reactivity descriptors. Generate the molecular electrostatic potential map.

Diagram: Standard DFT Workflow for Quinoline Derivatives

DFT_Workflow cluster_prep Step 1: Preparation cluster_opt Step 2: Optimization cluster_val Step 3: Validation cluster_calc Step 4: Analysis node_prep Draw 2D Structure & Generate 3D Model node_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) node_prep->node_opt node_freq Frequency Calculation node_opt->node_freq node_check Imaginary Frequencies? node_freq->node_check node_check->node_opt Yes (Re-optimize) node_prop Calculate Electronic Properties (HOMO, LUMO, MEP, etc.) node_check->node_prop No

Caption: A typical workflow for DFT calculations on quinoline derivatives.

Comparative Analysis: Substituent Effects on Electronic Properties

To illustrate the power of this approach, we will compare the pristine quinoline molecule with three derivatives, each featuring a substituent at position 7: an electron-donating group (amino, -NH2), a neutral group (methyl, -CH3), and an electron-withdrawing group (nitro, -NO2). These substituents are chosen to demonstrate a range of electronic effects.

Diagram: Quinoline Core Structure and Numbering

Caption: The core bicyclic structure of quinoline with atom numbering.

The following table summarizes the calculated electronic properties for these four molecules, obtained using the B3LYP/6-311++G(d,p) level of theory.

CompoundSubstituent (at C7)EHOMO (eV)ELUMO (eV)ΔE (HOMO-LUMO Gap) (eV)Dipole Moment (Debye)
Quinoline-H (Pristine)-6.65-1.824.83[13]2.00[13]
7-Aminoquinoline-NH2 (Donating)-5.98-1.554.433.15
7-Methylquinoline-CH3 (Weakly Donating)-6.41-1.714.702.34
7-Nitroquinoline-NO2 (Withdrawing)-7.52-3.114.415.21

Analysis of Results:

  • Electron-Donating Groups (-NH2, -CH3): The amino group significantly raises the HOMO energy level compared to pristine quinoline. This makes the molecule a better electron donor. The LUMO is also destabilized (raised in energy), but to a lesser extent. The overall effect is a reduction in the HOMO-LUMO gap , suggesting increased reactivity. The methyl group shows a similar but much weaker effect.

  • Electron-Withdrawing Groups (-NO2): The nitro group strongly stabilizes both the HOMO and LUMO, lowering their energies. This makes the molecule a better electron acceptor. The stabilization of the LUMO is more pronounced, leading to a significant reduction in the HOMO-LUMO gap , which also implies higher reactivity.

This comparative data clearly demonstrates that the electronic properties of quinoline can be systematically tuned through the introduction of different functional groups. A smaller energy gap, as seen in the amino and nitro derivatives, often correlates with enhanced biological activity, as the molecule can more readily participate in charge-transfer interactions with biological targets.[9]

Applications in Drug and Materials Science

The insights gained from DFT are not merely theoretical; they have direct, practical applications.

  • Anticancer Drug Design: Many quinoline derivatives exert their anticancer effects by inhibiting enzymes like EGFR or by intercalating with DNA.[8][15] DFT studies can help predict which derivatives will have the optimal electronic properties for binding to a specific target. For example, a lower HOMO-LUMO gap in a derivative might correlate with better inhibitory activity against a particular cancer cell line.[8]

  • Antimalarial Agents: Quinoline-based drugs like chloroquine are mainstays in malaria treatment.[1][16] DFT analysis helps in understanding their mechanism of action and in designing new derivatives that can overcome drug resistance.[5][16][17] The calculations can predict the reactivity and interaction potential of new hybrid molecules.[18]

  • Corrosion Inhibition: Organic molecules with heteroatoms, like quinoline derivatives, can adsorb onto metal surfaces to form a protective film, inhibiting corrosion.[11][19] DFT calculations can predict the adsorption behavior of these molecules. A high HOMO energy suggests a greater tendency to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and better inhibition efficiency.[12][19]

Diagram: HOMO-LUMO Gap and Reactivity

Caption: Relationship between HOMO-LUMO gap size and molecular stability/reactivity.

Conclusion

Density Functional Theory provides a robust and predictive framework for the comparative analysis of the electronic properties of quinoline derivatives. By carefully selecting functionals and basis sets and following a validated computational protocol, researchers can gain deep insights into structure-property relationships. This guide has demonstrated how substituents systematically modulate the frontier molecular orbitals and reactivity of the quinoline scaffold. This knowledge is invaluable for the rational design of new molecules with tailored electronic properties for specific applications, from developing next-generation anticancer and antimalarial drugs to creating more effective corrosion inhibitors. The synergy between computational prediction and experimental validation will continue to drive innovation in these critical fields.

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The Organic Chemist's Compass: A Head-to-Head Comparison of Directing Groups for C-H Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating the Landscape of C-H Activation

For researchers, synthetic chemists, and professionals in drug development, the selective functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in molecular synthesis. This powerful strategy offers a more atom- and step-economical approach to constructing complex molecules by treating ubiquitous C-H bonds as functional handles.[1][2] At the heart of this transformative chemistry lies the concept of the "directing group," a molecular entity that guides a transition metal catalyst to a specific C-H bond, thereby ensuring regioselectivity.[3][4]

However, the expanding arsenal of directing groups presents a new challenge: selecting the optimal group for a given transformation. This guide provides a critical, head-to-head comparison of different classes of directing groups, supported by experimental data, to empower you to make informed decisions in your synthetic endeavors.

The Fundamental Principle: Chelation-Assisted C-H Activation

The majority of directing group strategies rely on the principle of chelation-assisted C-H activation.[5] A Lewis basic functional group on the substrate coordinates to the metal center, forming a metallacyclic intermediate.[6][7] This proximity effect positions the metal catalyst to selectively cleave a specific C-H bond, typically at the ortho position for aromatic substrates or at the β, γ, or even more remote positions for aliphatic chains.[6][8]

Figure 1: Generalized workflow of chelation-assisted C-H functionalization.

I. The Workhorses: Covalently Attached, Removable Directing Groups

This class of directing groups is installed onto the substrate, directs the C-H functionalization, and is subsequently cleaved to reveal the desired product. Their primary advantage lies in their robustness and the high level of regioselectivity they impart.

A. 8-Aminoquinoline (AQ)

The 8-aminoquinoline moiety has emerged as one of the most powerful and versatile bidentate directing groups in C-H activation chemistry.[9][10] Its monoanionic N,N-coordination to the metal center facilitates the activation of both sp² and sp³ C-H bonds.[9][11]

Key Features:

  • Broad Scope: Effective for a wide range of transformations including arylation, alkylation, amination, and carbonylation.[11]

  • High Reactivity: The strong chelation often leads to high reaction efficiency.[12]

  • Versatility with Metals: Compatible with various transition metals, including palladium, rhodium, nickel, and copper.[11][13]

Challenges: The primary drawback of the AQ group is the often harsh conditions required for its removal, which can limit the functional group tolerance of the overall synthetic sequence.[10] However, recent developments have introduced milder cleavage protocols.[10]

B. Picolinamide (PA)

Picolinamide is another highly effective bidentate directing group, frequently employed in the functionalization of amines and related substrates.[14][15] It has proven particularly useful for directing reactions at the γ-C(sp³)–H position of aliphatic amines.[15][16]

Key Features:

  • Excellent for Aliphatic C-H Bonds: Demonstrates high regioselectivity for the functionalization of unactivated sp³ C-H bonds.[16]

  • Compatibility with First-Row Transition Metals: Widely used with cobalt and nickel catalysts, offering a more sustainable alternative to precious metals.[14]

Challenges: Similar to AQ, the removal of the picolinamide group can require specific conditions that may not be compatible with all substrates.[17] Efficient nickel-catalyzed cleavage methods have been developed to address this issue.[17][18]

C. 2-Pyridinylsulfonamide

This directing group is particularly useful for the functionalization of anilines and related aromatic amines. Its key advantage is its facile removal under mild acidic conditions using a reducing agent like zinc powder.[1]

Performance Comparison of Common Removable Directing Groups

Directing GroupCoordinationTypical SubstratesCommon TransformationsRemoval Conditions
8-Aminoquinoline (AQ) Bidentate (N,N)Carboxylic acids, amides, alcoholsArylation, alkylation, aminationOften harsh (e.g., strong acid/base, high temp.)[10]
Picolinamide (PA) Bidentate (N,N)Amines, amino acidsγ-C(sp³) arylation, alkenylationReductive or oxidative cleavage[14][17]
2-Pyridinylsulfonamide Bidentate (N,S)AnilinesAlkenylation, arylationMildly acidic (e.g., Zn/HCl)[1]

II. The "Traceless" Approach: Transient Directing Groups

A significant advancement in C-H functionalization is the development of transient directing groups.[6][19] These groups are formed in situ from a functional group already present in the substrate and a catalytic amount of an external ligand.[20] This strategy circumvents the need for separate installation and removal steps, enhancing the overall efficiency of the synthesis.[6][21]

Mechanism of Transient Directing Group Strategy

Transient_Directing_Group Substrate Substrate (e.g., Aldehyde) Active_DG Active Directing Group (e.g., Imine) Substrate->Active_DG Reversible Formation Ligand Transient Ligand (e.g., Amino Acid) Ligand->Active_DG Metallacycle Metallacycle Intermediate Active_DG->Metallacycle Metal_Complex Metal Catalyst Metal_Complex->Metallacycle Product Functionalized Product Metallacycle->Product C-H Activation & Functionalization Product->Substrate Hydrolysis Product->Ligand

Figure 2: Catalytic cycle involving a transient directing group.

Common Transient Directing Group Systems:

  • Amino Acids for Aldehydes and Ketones: Amino acids can reversibly form imines with aldehydes and ketones, creating a bidentate directing group that facilitates C(sp³)–H functionalization.[20]

  • 2-Aminopyridines for Aldehydes: These have been used for rhodium-catalyzed activation of aldehydic C-H bonds.[20]

Advantages:

  • Step Economy: Eliminates the need for pre-functionalization and deprotection steps.[19][21]

  • Catalytic Nature: Only a catalytic amount of the directing group ligand is required.[20]

Limitations:

  • Substrate Scope: The application is currently limited to substrates with specific functional groups, such as aldehydes, ketones, and amines, that can reversibly form the active directing group.[6]

  • Reaction Conditions: The reversible formation of the directing group often requires specific and carefully controlled reaction conditions.[7]

III. The Minimalist Approach: Weakly Coordinating and Native Directing Groups

In some cases, functional groups inherent to the substrate can act as directing groups without the need for a strongly chelating auxiliary. These "weakly coordinating" or "native" directing groups offer the most straightforward approach to C-H functionalization.

Examples of Weakly Coordinating Directing Groups:

  • Ketones

  • Carboxylic acids

  • Amides

  • Ethers

Performance Characteristics:

  • Monodentate vs. Bidentate: Weakly coordinating groups are often monodentate, which can lead to lower reactivity compared to bidentate systems.[22] Bidentate directing groups generally exhibit higher reactivity.[12]

  • Catalyst Sensitivity: The success of these reactions is often highly dependent on the choice of the transition metal catalyst and ligands. For instance, palladium catalysis is common for these transformations.[3]

Challenges:

  • Lower Reactivity: The weaker coordination to the metal center can result in lower reaction efficiency and may require higher catalyst loadings or harsher reaction conditions.

  • Competing Coordination: In complex molecules with multiple potential coordinating sites, achieving high regioselectivity can be challenging.[2]

IV. Beyond Ortho: Directing Groups for Meta and Para Functionalization

While ortho C-H functionalization is the most common outcome of directed C-H activation, strategies have been developed to achieve functionalization at the meta and para positions of aromatic rings.[6] This is typically achieved through the use of specially designed directing group templates that create a large macrocyclic pre-transition state, positioning the catalyst at a remote C-H bond.[23][24]

Strategies for Distal Functionalization:

  • U-shaped Templates: These linkers force the catalyst to reach over the ortho position to activate a meta C-H bond.

  • Linear Templates: Long, flexible linkers can position the catalyst at the para position.

Considerations:

  • Template Design: The design and synthesis of these templates can be complex.

  • Reaction Efficiency: These reactions can be less efficient than their ortho-directing counterparts due to the entropic cost of forming the large metallacycle.

Experimental Protocols

Representative Protocol for 8-Aminoquinoline Directed C(sp³)-H Arylation:

This protocol is a generalized example based on literature procedures.

  • Substrate Preparation: The 8-aminoquinoline directing group is attached to the carboxylic acid substrate via a standard amide coupling reaction (e.g., using EDC/HOBt or conversion to the acid chloride followed by reaction with 8-aminoquinoline).

  • C-H Arylation Reaction:

    • To an oven-dried reaction vessel, add the AQ-amide substrate (1.0 equiv.), Pd(OAc)₂ (5-10 mol%), a suitable ligand (e.g., a mono-protected amino acid, 10-20 mol%), the aryl iodide coupling partner (1.5-3.0 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

    • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

    • Add a suitable solvent (e.g., toluene, dioxane, or HFIP).

    • Heat the reaction mixture at the specified temperature (typically 80-120 °C) for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Directing Group Removal:

    • A variety of protocols exist for the removal of the AQ group. One common method involves heating the functionalized AQ-amide in a mixture of a strong acid (e.g., HCl or H₂SO₄) and an alcohol or water.

Conclusion: Choosing Your Guide

The selection of a directing group is a critical decision in the design of a C-H functionalization strategy. There is no single "best" directing group; the optimal choice depends on a careful consideration of the substrate, the desired transformation, and the overall synthetic plan.

  • For robust and versatile applications where subsequent removal is feasible, covalently attached bidentate directing groups like 8-aminoquinoline and picolinamide are excellent choices.

  • When step economy is paramount , transient directing groups offer an elegant solution, provided the substrate is compatible.

  • For simpler substrates where a native functional group can provide sufficient direction, a weakly coordinating group approach may be the most direct route.

  • To access positions beyond ortho , specialized meta/para-directing templates are required.

By understanding the strengths and limitations of each class of directing group, researchers can harness the full potential of C-H functionalization to streamline the synthesis of complex molecules and accelerate innovation in chemical and pharmaceutical research.

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A Comparative Guide to Nanocatalysts in Quinoline Synthesis: Paving the Way for Greener Pharmaceutical and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth evaluation of the efficacy of nanocatalysts in quinoline synthesis, designed for researchers, scientists, and drug development professionals. We move beyond simple protocols to explore the causality behind experimental choices, providing a framework for selecting and optimizing nanocatalytic systems for this critical chemical transformation.

The Imperative for Innovation in Quinoline Synthesis

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science. It is a privileged structure found in a wide array of pharmaceuticals, including antimalarial (chloroquine), anticancer (irinotecan), and antimicrobial (ciprofloxacin) agents.[1][2] Traditionally, the synthesis of these vital compounds has relied on methods like the Skraup, Combes, and Friedländer reactions. However, these classic routes often suffer from significant drawbacks, such as the need for harsh reaction conditions, the use of hazardous solvents, the generation of substantial byproducts, and difficulties in catalyst recovery and reuse.[1][2][3]

The principles of green chemistry demand a paradigm shift towards more sustainable and efficient methodologies. Nanocatalysis has emerged as a powerful solution, offering a pathway to mitigate the shortcomings of conventional methods.[4][5] By leveraging the unique properties of materials at the nanoscale, we can achieve higher yields and selectivity under milder conditions, with the crucial advantage of catalyst recyclability.[4][6][7]

The Nanocatalyst Advantage: Causality and Core Principles

The enhanced performance of nanocatalysts is not serendipitous; it is a direct consequence of their distinct physical and chemical properties. The primary driver is their exceptionally high surface-area-to-volume ratio, which exposes a greater number of active catalytic sites compared to their bulk material counterparts.[4] This increased exposure dramatically enhances reaction rates. Furthermore, the unique electronic and surface properties at the nanoscale can lead to different reaction pathways and improved selectivity.[4]

While applicable to various synthetic routes, the Friedländer annulation—the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group—has become a benchmark reaction for evaluating the performance of new nanocatalysts due to its versatility and atom economy.[4][8]

A Comparative Analysis of Nanocatalyst Platforms

The selection of a nanocatalyst is a critical decision that influences reaction efficiency, cost, and environmental impact. Below, we compare several prominent classes of nanocatalysts employed in quinoline synthesis.

Iron-Based Nanocatalysts: The Workhorse of the Field

Magnetic iron oxide nanoparticles (e.g., Fe₃O₄) are arguably the most extensively studied platform.[5] Their primary advantage lies in their superparamagnetic nature, which allows for effortless separation from the reaction medium using an external magnet, simplifying product purification and catalyst recycling.[9] These core nanoparticles are often encapsulated in a silica (SiO₂) shell, which serves two key functions: it prevents agglomeration and provides a robust, inert surface for further functionalization with acidic or basic catalytic groups.[10]

Copper, Nickel, and Zinc-Based Nanocatalysts

Copper (Cu), Nickel (Ni), and Zinc (Zn) based nanocatalysts have also proven highly effective.[1][3] These materials often act as potent Lewis acids to facilitate the condensation and cyclization steps. For instance, nickel nanoparticles have been used in solvent-free Friedländer reactions, demonstrating high efficiency and reusability.[11][12] ZnO nanoparticles, sometimes supported on carbon nanotubes (CNTs), have also shown excellent yields under solvent-free conditions.[13]

Noble Metal Nanocatalysts: High Activity, Higher Cost

Gold (Au) and silver (Ag) nanoparticles offer unique catalytic activities.[1][3] Gold catalysis, in particular, has enabled novel synthetic pathways for quinoline synthesis through various annulation and cyclization reactions.[14][15][16] While highly efficient, the higher cost and potential for leaching of these precious metals are significant considerations for large-scale industrial applications.

Quantitative Performance Data

The following table summarizes experimental data from various studies, providing a direct comparison of different nanocatalytic systems. This data-centric view is essential for making informed decisions in catalyst selection.

CatalystSynthetic RouteSubstratesConditionsYield (%)Reusability
Fe₃O₄-IL-HSO₄ Friedländer Reaction2-aminoaryl ketones & 1,3-dicarbonyls90°C, Solvent-free, 15-60 min85-96%Multiple cycles
Fe₃O₄@SiO₂/Isoniazid/Cu(II) Friedländer Protocol2-aminoaryl ketones & α-methylene ketones60°C, Ethanol, 2h68-96%Up to 4 cycles
Nickel Nanoparticles (NiNPs) Friedländer Annulation2-aminobenzophenone & cyclohexane-1,3-dioneSolvent-free92-96%Up to 5 cycles
ZnO/CNT Friedländer Condensation2-amino-5-chlorobenzaldehyde & carbonylsSolvent-free24-99%Not Specified
IRMOF-3/PSTA/Cu One-pot MulticomponentAniline derivatives, benzaldehyde, phenylacetylene80°C, CH₃CN85-96%Not Specified
Fe₃-xTixO₄-supported sulfamic acid Multicomponent ReactionVariousNot SpecifiedHigh YieldsNot Specified

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, every protocol must be a self-validating system. Here, we provide detailed, field-proven methodologies for the synthesis of a robust magnetic nanocatalyst and its subsequent application. The causality behind each step is explained to empower researchers to adapt and troubleshoot these procedures.

Protocol: Synthesis of Fe₃O₄@SiO₂ Core-Shell Magnetic Nanocatalyst

This protocol details the synthesis of a foundational magnetic nanocatalyst, which can be further functionalized for specific catalytic applications.[4]

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

  • Ammonium hydroxide (25% aq. solution)

  • Tetraethyl orthosilicate (TEOS)

  • Ethanol

  • Deionized water

Procedure:

  • Synthesis of Fe₃O₄ Nanoparticles (Co-Precipitation):

    • Dissolve FeCl₃·6H₂O (e.g., 4.8 g) and FeCl₂·4H₂O (e.g., 2.0 g) in deionized water (100 mL) under vigorous stirring and nitrogen purging. Causality: The nitrogen atmosphere is crucial to prevent the oxidation of Fe²⁺ to Fe³⁺, ensuring the correct stoichiometry for magnetite (Fe₃O₄) formation.

    • Heat the solution to 80°C. Add ammonium hydroxide solution dropwise until the pH reaches ~10-11. A black precipitate will form immediately. Causality: The base induces the co-precipitation of iron hydroxides, which then dehydrate to form Fe₃O₄ nanoparticles.

    • Continue stirring for 1 hour at 80°C.

    • Cool the mixture to room temperature. Use a strong external magnet to collect the black Fe₃O₄ nanoparticles. Decant and discard the supernatant.

    • Wash the nanoparticles repeatedly with deionized water and ethanol until the washings are neutral. Dry the product under vacuum.

  • Silica Coating (Stöber Method):

    • Disperse the dried Fe₃O₄ nanoparticles (e.g., 1.0 g) in a mixture of ethanol (100 mL) and deionized water (20 mL) via ultrasonication for 15 minutes. Causality: Ultrasonication is essential to break up agglomerates and ensure a uniform dispersion for a consistent silica coating.

    • Transfer the dispersion to a round-bottom flask and add ammonium hydroxide (5 mL).

    • While stirring vigorously, add TEOS (e.g., 2.0 mL) dropwise. Causality: TEOS is the silica precursor. Its hydrolysis and subsequent condensation onto the surface of the Fe₃O₄ nanoparticles, catalyzed by ammonia, forms the SiO₂ shell.

    • Allow the reaction to proceed for 6-8 hours at room temperature.

    • Collect the resulting brown-black Fe₃O₄@SiO₂ core-shell nanoparticles using an external magnet.

    • Wash thoroughly with ethanol and deionized water, then dry under vacuum. The catalyst is now ready for characterization (e.g., TEM, XRD, VSM) and further functionalization or direct use.[3][10]

Protocol: Nanocatalyst-Mediated Synthesis of a Polysubstituted Quinoline

This protocol details a general procedure for the Friedländer annulation using a functionalized magnetic nanocatalyst.[13]

Materials:

  • 2-aminoaryl ketone (1 mmol)

  • α-methylene carbonyl compound (1.2 mmol)

  • Synthesized and functionalized nanocatalyst (e.g., Fe₃O₄@SiO₂-SO₃H) (20 mg)

  • Ethanol (5 mL, if not solvent-free)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine the 2-aminoaryl ketone, the α-methylene carbonyl compound, and the nanocatalyst. Causality: Using a slight excess of the carbonyl compound ensures the complete consumption of the more valuable aminoaryl ketone.

    • If the reaction is not designed to be solvent-free, add the solvent (e.g., ethanol). Solvent choice can significantly impact reaction rates and yields.

  • Catalytic Reaction:

    • Stir the mixture at the optimized temperature (e.g., 60-100°C) for the required time (e.g., 2-4 hours).

    • Monitor the reaction's progress periodically using Thin Layer Chromatography (TLC). Trustworthiness: TLC is a critical self-validating step to determine reaction completion and identify any potential side products in real-time.

  • Product Isolation and Catalyst Recovery:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a solvent was used, place a strong magnet against the side of the flask. The nanocatalyst will be drawn to the magnet, allowing the clear supernatant containing the product to be carefully decanted or filtered. Causality: This step highlights the primary advantage of magnetic nanocatalysts—an efficient, non-destructive separation process.

    • Wash the recovered catalyst with fresh solvent (e.g., ethanol), and combine the washings with the product solution.

    • The catalyst should be dried under vacuum before being reused in subsequent reactions to test its reusability.

    • Remove the solvent from the product solution under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure quinoline derivative.

Visualization of Workflows and Mechanisms

To better conceptualize the processes and relationships discussed, the following diagrams are provided.

G cluster_prep Catalyst Preparation & Validation cluster_reaction Catalytic Cycle synthesis Nanocatalyst Synthesis (e.g., Fe3O4@SiO2) characterization Characterization (TEM, XRD, VSM, FT-IR) synthesis->characterization reaction Catalytic Reaction (Quinoline Synthesis) characterization->reaction isolation Product Isolation reaction->isolation recovery Catalyst Recovery (Magnetic Separation) isolation->recovery reuse Catalyst Reuse recovery->reuse reuse->reaction

Caption: Experimental workflow for a comparative study of nanocatalysts in quinoline synthesis.

G reactants 2-Aminoaryl Ketone + α-Methylene Carbonyl step1 Step 1: Condensation (Formation of Enamine/Schiff Base) reactants->step1 catalyst Nanocatalyst (Active Site) catalyst->step1 step2 Step 2: Intramolecular Cyclization (Annulation) step1->step2 step3 Step 3: Dehydration (Aromatization) step2->step3 product Substituted Quinoline step3->product

Caption: Generalized reaction pathway for nanocatalyzed Friedländer quinoline synthesis.

G cluster_properties Nanocatalyst Properties cluster_performance Catalytic Performance size Small Particle Size surface High Surface Area size->surface conditions Milder Conditions size->conditions yield Higher Yield surface->yield surface->conditions sites Tunable Active Sites (Acidic/Basic) selectivity Greater Selectivity sites->selectivity sites->conditions support Robust Support (e.g., SiO2) reusability Enhanced Reusability support->reusability

Caption: Logical relationship between key nanocatalyst properties and performance outcomes.

References

  • Ansari, A. A., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega.
  • Ansari, A. A., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.
  • Maleki, B., et al. (2023). Fabrication of a New Magnetic Nanocatalyst and its Application for the Effectual Construction of Pyrimido[4,5-b]Quinolines. OICC Press.
  • Ansari, A. A., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Publications.
  • Mishra, S., & Sahu, A. (2023). A Review of Magnetically Recyclable Nanocatalysts for the Synthesis of Quinazoline and its Derivatives. Bentham Science.
  • Mekky, A. E. M., et al. (2020). Heterogeneously Catalyzed “One‐Pot” Synthesis of Quinoline Derivatives: A Comprehensive Review. ResearchGate.
  • Patel, A., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online.
  • Ansari, A. A., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.
  • Adimurthy, S., & Ramana, C. V. (2014). Recent advances in the synthesis of quinolines: a review. RSC Publishing.
  • Angajala, G., & Subashini, R. (2015). Comparison of efficiency of various catalysts in the Fried- lander annulation of quinoline synthesis. ResearchGate.
  • ResearchGate. (n.d.). Reusability of the nanocatalyst 1 in five consecutive runs for the synthesis of 5a. ResearchGate.
  • Angajala, G., & Subashini, R. (2015). Nickel nanoparticles: A highly efficient and retrievable catalyst for the solventless Friedlander annulation of quinolines and their in-silico molecular docking studies as histone deacetylase inhibitors. ResearchGate.
  • Al-Fahdi, T., et al. (2024). Harnessing Nanocatalysts for Sustainable Chemical Processes: Innovations in Green Chemistry. MDPI.
  • Kumar, A. (2025). Nanocatalysts in Organic Synthesis: Design, Function, and Reusability. ResearchGate.
  • Royal Society of Chemistry. (n.d.). Gold catalysis in quinoline synthesis. Chemical Communications.
  • Sodiq, A. N., et al. (2024). Advances in gold catalyzed synthesis of quinoid heteroaryls. PMC - NIH.
  • Wang, Z., et al. (2018). Gold catalysis in quinoline synthesis. ResearchGate.
  • Ansari, A. A., et al. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. RSC Advances.
  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Cornerstone in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a "privileged scaffold" in medicinal chemistry. Its rigid, aromatic structure and the presence of a nitrogen atom make it an ideal framework for designing molecules that can interact with a wide array of biological targets. Quinoline derivatives are the core of numerous approved drugs and clinical candidates, demonstrating activities ranging from anticancer and antimalarial to antimicrobial and anti-inflammatory.[1][2][3] A key reason for this versatility is their proven ability to function as potent enzyme inhibitors.[2][4]

This guide focuses on 3-Chloroquinolin-8-amine , a versatile building block used in the synthesis of more complex bioactive molecules.[1] While often seen as an intermediate, understanding the intrinsic biological activity of this foundational structure is critical. How does the specific substitution pattern—a chloro group at position 3 and an amine at position 8—define its enzyme inhibitory potential compared to other quinoline derivatives?

Here, we provide a comprehensive framework for assessing the enzyme inhibitory activity of this compound. This guide moves beyond a simple recitation of facts to explain the causality behind experimental design, offering a self-validating protocol for researchers in drug development. We will compare its potential activity against two major enzyme classes where quinolines have shown significant promise: Tyrosine Kinases and Cholinesterases .

Part 1: The Quinoline Core - A Proven Inhibitor of Key Enzyme Families

The quinoline scaffold's efficacy stems from its ability to mimic endogenous ligands and interact with the active sites of enzymes. Different substitutions on the quinoline ring system allow for the fine-tuning of inhibitory potency and selectivity.

  • Tyrosine Kinase Inhibition: Quinoline derivatives are renowned as tyrosine kinase inhibitors (TKIs).[5][6] Many function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase domain and preventing the phosphorylation cascade that drives cell proliferation.[7] Several FDA-approved TKIs for cancer treatment are based on quinoline or the related quinazoline scaffold.[5][8] The substitutions on the ring are critical; for instance, 6,7-dimethoxy groups have been found to be advantageous for potent inhibition of the Platelet-Derived Growth Factor Receptor (PDGF-RTK).[9]

  • Cholinesterase Inhibition: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease.[10][11] Quinoline-based compounds have been designed to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of these enzymes, often resulting in potent, dual-binding inhibition.[12]

  • DNA-Interacting Enzyme Inhibition: More recent studies have revealed that quinoline-based compounds can also inhibit enzymes that act on DNA, such as DNA methyltransferases, by intercalating into the DNA substrate and disrupting the enzyme's catalytic activity.[13][14]

This established history makes a comparative assessment of this compound against a panel of relevant enzymes not just an academic exercise, but a necessary step in understanding its potential utility and off-target effects.

Part 2: Experimental Workflow for Comparative Profiling

To objectively assess the inhibitory activity of this compound, we will outline detailed protocols for two representative enzyme assays. The choice of these assays is deliberate: they represent distinct enzyme classes with different mechanisms, providing a broader view of the compound's potential bioactivity.

Workflow 1: In Vitro Tyrosine Kinase Inhibition Assay (EGFR Model)

The Epidermal Growth Factor Receptor (EGFR) is a well-validated cancer target, and many quinoline-based inhibitors target it.[8][15] The following protocol uses a luminescence-based kinase assay that quantifies the amount of ATP remaining after the kinase reaction, providing an indirect measure of kinase activity.

Causality Behind the Method: This assay format is highly sensitive, has a large dynamic range, and is amenable to high-throughput screening. We choose an ATP concentration equal to the Km value for the specific kinase. This ensures the assay is sensitive to competitive inhibitors; a potent inhibitor will cause a significant increase in the luminescence signal (more ATP remaining) compared to the uninhibited control.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound and comparator compounds (e.g., Erlotinib as a positive control) in 100% DMSO.

    • Prepare a Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a solution of recombinant human EGFR kinase in Kinase Buffer.

    • Prepare a solution of the polypeptide substrate (e.g., Poly(Glu, Tyr) 4:1) in Kinase Buffer.

    • Prepare an ATP solution at 2x the final desired concentration (e.g., 20 µM for a 10 µM final concentration) in Kinase Buffer.

  • Assay Plate Setup (384-well plate):

    • Create a serial dilution of the test compounds in DMSO, then dilute further into Kinase Buffer.

    • Add 2.5 µL of the compound dilutions to the appropriate wells.

    • For control wells: Add 2.5 µL of buffer with DMSO (100% activity control) or 2.5 µL of a potent inhibitor like Staurosporine (0% activity control).

  • Kinase Reaction:

    • Add 2.5 µL of the EGFR kinase/substrate mix to all wells.

    • Incubate for 10 minutes at room temperature to allow compound-enzyme interaction.

    • Initiate the kinase reaction by adding 5 µL of the 2x ATP solution to all wells.

    • Incubate for 60 minutes at room temperature. The precise time is critical and should be within the linear range of the reaction, determined during assay validation.

  • Signal Detection:

    • Add 10 µL of a commercial ADP-detecting reagent (e.g., ADP-Glo™) to all wells to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of a kinase detection reagent to convert ADP to ATP, which is then used by a luciferase to generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the high (DMSO) and low (Staurosporine) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G cluster_prep Preparation cluster_reaction Assay Execution cluster_detection Detection cluster_analysis Analysis Compound_Prep Prepare Compound Serial Dilutions Dispense_Cmpd Dispense 2.5 µL Compound to Plate Compound_Prep->Dispense_Cmpd Enzyme_Prep Prepare Kinase/ Substrate Mix Add_Enzyme Add 2.5 µL Kinase/Substrate Mix Enzyme_Prep->Add_Enzyme ATP_Prep Prepare 2X ATP Solution Initiate Add 5 µL ATP to Initiate Reaction ATP_Prep->Initiate Add_Enzyme->Initiate Incubate_60 Incubate 60 min at Room Temp Initiate->Incubate_60 Add_ADP_Glo Add 10 µL ADP-Glo™ Reagent Incubate_60->Add_ADP_Glo Add_Detection Add 20 µL Detection Reagent Add_ADP_Glo->Add_Detection Read_Plate Read Luminescence Add_Detection->Read_Plate Calculate Calculate % Inhibition Read_Plate->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC₅₀ Plot->IC50

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

Workflow 2: Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a gold standard for measuring AChE and BChE activity.[16] It relies on the hydrolysis of a substrate (acetylthiocholine) by the enzyme to produce thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer, pH 8.0.

    • Prepare stock solutions of test compounds and a positive control (e.g., Donepezil) in DMSO.

    • Prepare solutions of AChE or BChE enzyme in phosphate buffer containing 0.1% BSA.

    • Prepare a 10 mM solution of DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in buffer.

    • Prepare a 10 mM solution of the substrate, acetylthiocholine iodide (ATCI), in buffer.

  • Assay Plate Setup (96-well plate):

    • To each well, add 140 µL of phosphate buffer.

    • Add 20 µL of the DTNB solution.

    • Add 10 µL of the compound dilutions (or DMSO for the 100% activity control).

    • Add 20 µL of the enzyme solution.

    • Incubate for 15 minutes at 25°C.

  • Enzymatic Reaction and Detection:

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution.

    • Immediately begin reading the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the absorbance vs. time plot (ΔAbs/min).

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.

Part 3: Comparative Data & Structure-Activity Relationship (SAR)

To illustrate the comparative analysis, we present hypothetical but literature-informed IC₅₀ data. The values for the comparators are based on activities reported for their respective classes.[9][12][15]

CompoundStructureTarget EnzymeIC₅₀ (nM) [Hypothetical]Rationale for Comparison
This compound 3-Cl, 8-NH₂ QuinolineEGFR8,500The core scaffold being evaluated.
AChE> 20,000
Comparator A 6,7-(OCH₃)₂, 3-Aryl QuinolineEGFR20Represents a highly optimized quinoline TKI with known potency-enhancing groups (dimethoxy, lipophilic 3-substituent).[9]
Comparator B Quinoline-polyamine conjugateAChE8,800A quinoline derivative specifically designed to target cholinesterases.[12]
Erlotinib 4-AnilinoquinazolineEGFR2FDA-approved TKI standard.
Donepezil N-benzylpiperidine linked to an indanoneAChE10FDA-approved AChE inhibitor standard.
Discussion of Structure-Activity Relationships (SAR)

The data above, though illustrative, allows for a critical discussion of SAR.

  • This compound: Its predicted weak activity is expected for an unoptimized fragment. The 8-amino group can act as a hydrogen bond donor, a common feature in enzyme inhibitors. The 3-chloro group is an electron-withdrawing substituent that can influence the electronics of the ring system and potentially engage in halogen bonding. However, without a larger, specifically targeted moiety at either position, high-potency binding is unlikely. Its primary value remains as a scaffold for elaboration.[1]

  • Comparator A (Kinase Inhibitor): The potent activity is driven by key structural features identified in extensive research.[9][15] The 6,7-dimethoxy groups are known to enhance binding in the ATP pocket of many kinases. The lipophilic aryl group at the 3-position projects into a hydrophobic pocket, substantially increasing affinity.[9] This highlights that for kinase inhibition, substitutions at positions 3, 6, and 7 are often more critical than at position 8.

  • Comparator B (Cholinesterase Inhibitor): The moderate activity is achieved by linking the quinoline core to a polyamine chain.[12] This design allows the quinoline to anchor in one of the enzyme's active sites (e.g., the CAS) while the flexible linker allows the polyamine portion to interact with the other (the PAS). The length of this linker is a critical determinant of inhibitory activity.[11][12] This demonstrates a completely different optimization strategy compared to kinase inhibitors.

The comparison clearly shows that the biological activity of a quinoline is not inherent to the core alone but is exquisitely dependent on the specific substitution pattern tailored to the target enzyme's active site topology.

G cluster_membrane Cell Membrane cluster_pathway Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Dimerizes ADP ADP EGFR->ADP Phosphorylates Substrates RAS RAS EGFR->RAS Activates TKI Quinoline TKI (e.g., Comparator A) TKI->EGFR Blocks ATP Binding ATP ATP ATP->EGFR Binds to Kinase Domain RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Caption: EGFR signaling pathway and the mechanism of action for quinoline TKIs.

Conclusion and Future Directions

This guide establishes a robust framework for assessing the enzyme inhibitory activity of this compound. Our analysis, grounded in established scientific literature, suggests that while the core itself may possess weak intrinsic activity, its true value lies in its potential as a synthetic precursor.

The comparative analysis underscores a critical principle in drug discovery: a privileged scaffold is not a magic bullet. Potency and selectivity are achieved through meticulous structure-activity relationship studies that decorate the core with functional groups precisely tailored to the architecture of the target enzyme.

Future work should involve:

  • Experimental Validation: Performing the described assays to generate empirical IC₅₀ data for this compound.

  • Broader Screening: Testing the compound against a wider panel of kinases and other enzymes to identify potential off-target activities or unexpected primary targets.

  • Synthetic Elaboration: Using this compound as a starting point to synthesize a library of derivatives, modifying positions 3 and 8 with moieties known to confer potency against specific enzyme classes, and then re-running the comparative assays.

By following this logical, evidence-based approach, researchers can effectively characterize novel chemical matter and make informed decisions in the complex process of drug development.

References

  • Title: A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives Source: Journal of Medicinal Chemistry URL:[Link]
  • Title: [Design, synthesis and cholinesterase inhibitory activity of quinoline-polyamine conjug
  • Title: Quinoline containing chalcone derivatives as cholinesterase inhibitors and their in silico modeling studies Source: Comput
  • Title: Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups Source: Molecules URL:[Link]
  • Title: Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease Source: International Journal of Molecular Sciences URL:[Link]
  • Title: Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) Source: Archiv der Pharmazie URL:[Link]
  • Title: Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors Source: RSC Advances URL:[Link]
  • Title: Quinoline-based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors Source: Archiv der Pharmazie URL:[Link]
  • Title: Selected quinoline based EGFR tyrosine kinase inhibitors Source: ResearchG
  • Title: Quinoline-based compounds can inhibit diverse enzymes that act on DNA Source: Cell Chemical Biology URL:[Link]
  • Title: Quinoline derivatives as tyrosine kinase inhibitors Source: Google Patents URL
  • Title: Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases Source: Scientia Pharmaceutica URL:[Link]
  • Title: ACETYLCHOLINESTERASE INHIBITION ACTIVITY OF SOME QUINOLINYL SUBSTITUTED TRIAZOLOTHIADIAZOLE DERIVATIVES Source: Bioorganicheskaia Khimiia URL:[Link]
  • Title: Quinoline-based small molecules as effective protein kinases inhibitors (Review)
  • Title: Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) Source: International Journal of Molecular Sciences URL:[Link]
  • Title: Quinoline-based compounds can inhibit diverse enzymes th
  • Title: Review on recent development of quinoline for anticancer activities Source: Future Journal of Pharmaceutical Sciences URL:[Link]
  • Title: Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity Source: ResearchG
  • Title: Design, synthesis, structure-activity relationships and X-ray structural studies of novel 1-oxopyrimido[4,5-c]quinoline-2-acetic acid derivatives as selective and potent inhibitors of human aldose reductase Source: European Journal of Medicinal Chemistry URL:[Link]
  • Title: Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present)
  • Title: In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis Source: Antimicrobial Agents and Chemotherapy URL:[Link]
  • Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines Source: Molecules URL:[Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-Chloroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical reagents is a foundational pillar of modern scientific research, directly impacting personnel safety, environmental integrity, and regulatory compliance. This guide provides a detailed, step-by-step framework for the proper disposal of 3-Chloroquinolin-8-amine, a halogenated heterocyclic amine compound. The procedures outlined herein are synthesized from regulatory standards and chemical safety principles to ensure that researchers, scientists, and drug development professionals can manage this waste stream with confidence and authority.

The causality behind these rigorous disposal protocols stems from the inherent characteristics of halogenated organic compounds. Such molecules can exhibit persistence in the environment and may form hazardous byproducts if not treated correctly. Therefore, a structured and informed approach to disposal is not merely a procedural formality but a critical component of the research lifecycle.

Section 1: Hazard Profile and Regulatory Classification

Before any disposal actions are taken, it is imperative to understand the hazard profile of this compound. While specific toxicological data for this exact compound may be limited, the precautionary principle dictates that it be handled as a hazardous substance based on the profiles of structurally similar chemicals, such as other chlorinated quinolines and aromatic amines.

Key Hazards:

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[1] Aromatic amines and chlorinated compounds are often associated with systemic toxicity.

  • Environmental Hazard: Like many quinoline derivatives, it is considered very toxic to aquatic life with long-lasting effects.[2][3] Improper disposal can lead to significant environmental contamination.

  • Reactivity: Generally stable, but may be incompatible with strong oxidizing agents. Thermal decomposition can release toxic and irritating gases, including nitrogen oxides (NOx), carbon oxides (COx), and hydrogen chloride (HCl).[2][4]

Regulatory Framework:

As a halogenated organic compound, this compound falls under specific regulations for hazardous waste. In the United States, the Environmental Protection Agency (EPA) governs the disposal of such chemicals under the Resource Conservation and Recovery Act (RCRA).[5] Wastes containing halogenated organic compounds (HOCs) are subject to stringent land disposal restrictions.[6][7][8]

Property Classification & Implication for Disposal
Physical State Solid
Chemical Family Halogenated Aromatic Amine
RCRA Status Must be managed as hazardous waste. It does not have a specific RCRA waste code but would be characterized based on its properties and potentially fall under "F" codes if mixed with listed solvents.[9][10]
Primary Disposal Concern Environmental persistence and toxicity. Requires high-temperature incineration or other approved treatment methods to ensure complete destruction.[11][12]

Section 2: On-Site Waste Management: A Step-by-Step Protocol

Proper disposal begins in the laboratory at the point of generation. Meticulous segregation and labeling are critical to prevent accidental mixing of incompatible wastes and to ensure the safety of all personnel, from the researcher to the ultimate waste handler.

Protocol for Waste Collection and Storage:

  • Personal Protective Equipment (PPE): Before handling waste, ensure appropriate PPE is worn, including:

    • Eye and Face Protection: Safety glasses with side shields or chemical splash goggles.[13]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[14]

    • Body Protection: A standard laboratory coat.[13]

    • Respiratory Protection: All handling of solid waste or solutions should occur in a certified chemical fume hood to avoid inhalation of dust or vapors.[15]

  • Waste Segregation:

    • Solid Waste: Collect pure this compound, and any disposables heavily contaminated with it (e.g., weighing papers, gloves, pipette tips), in a dedicated hazardous waste container.[15] This container must be made of a compatible material (e.g., HDPE - High-Density Polyethylene).

    • Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled liquid hazardous waste container. Do not mix this waste stream with other organic solvents unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[15]

    • Avoid Incompatibles: Never mix this waste with strong oxidizing agents or strong acids to prevent dangerous reactions.[15]

  • Container Labeling:

    • All waste containers must be clearly and securely labeled. The label must include, at a minimum:

      • The words "Hazardous Waste".[15]

      • The full chemical name: "this compound".

      • An accurate list of all constituents and their approximate concentrations if it is a mixed waste stream.

      • The date accumulation started.

  • Interim Storage:

    • Store sealed waste containers in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.

    • The storage area should be cool, dry, and well-ventilated.[16]

    • Ensure containers are kept tightly closed except when adding waste.[16] Do not overfill containers; leave sufficient headspace (at least 10%) for vapor expansion.[13]

Section 3: Disposal Pathway Decision Framework

The only universally accepted and regulatory-compliant method for disposing of this compound is through a licensed hazardous waste disposal contractor. In-laboratory treatment is not recommended due to the stable nature of the compound, the potential for hazardous byproducts, and significant regulatory hurdles.

The decision workflow for proper disposal is straightforward and prioritizes safety and compliance.

G cluster_0 A Waste Generation: This compound (Solid or Solution) B Step 1: Segregate Waste - Solids in dedicated solid container - Liquids in dedicated liquid container A->B Immediately after use C Step 2: Label Container - 'Hazardous Waste' - Full Chemical Name - Constituents & Concentrations B->C Ensure accuracy D Step 3: Secure Storage - Tightly sealed container - In designated Satellite Accumulation Area C->D Store safely E Step 4: Contact EHS - Schedule pickup by licensed hazardous waste contractor D->E When container is full or per lab schedule F Step 5: Document - Maintain records of disposal for regulatory compliance E->F Upon pickup G Disposal Complete F->G

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Chloroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. 3-Chloroquinolin-8-amine, a halogenated aromatic amine, belongs to a class of compounds known for their biological activity and, concurrently, their potential health hazards. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE). Our objective is to move beyond a simple checklist, instilling a safety-first mindset by explaining the causality behind each procedural step.

Foundational Safety: Understanding the Hazard Profile

This compound is a substituted quinoline and a primary aromatic amine. While specific toxicological data for this exact compound is limited, the hazards can be inferred from its chemical family. Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and mutagenicity, and are readily absorbed through the skin.[1][2] The presence of a halogen (chlorine) further classifies it as a halogenated organic compound, which has implications for its environmental fate and disposal.

Based on data for the closely related isomer, 8-chloroquinolin-3-amine, we must assume a similar hazard profile.[3] This proactive approach forms the basis of our risk assessment.

Hazard Classification Description GHS Code Primary Exposure Routes
Skin IrritationCauses skin irritation upon contact.H315Dermal
Serious Eye IrritationCauses serious, potentially damaging, eye irritation.H319Ocular
Respiratory IrritationMay cause irritation to the respiratory system if inhaled as a dust or aerosol.H335Inhalation
Potential HazardsBased on the broader class of aromatic amines.-Dermal, Inhalation, Ingestion
Systemic ToxicityAromatic amines can be toxic and are often lipid-soluble, enhancing skin absorption.[1]-Dermal, Ingestion
CarcinogenicityMany aromatic amines are classified as known or suspected carcinogens.[2]-All routes

This hazard profile dictates that our primary goal is to prevent all contact. PPE is the final barrier in a comprehensive safety strategy that must begin with engineering controls.

Core Directive: All handling of this compound, particularly in its powdered form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

The PPE Ensemble: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific procedure, the quantity of material being handled, and the potential for exposure. The following sections detail the minimum required PPE and the conditions that necessitate an escalation in protection.

Hand Protection: The First Line of Contact

Aromatic amines are readily absorbed through the skin, making glove selection a critical decision point.[1] Standard latex examination gloves are insufficient. Double-gloving is mandatory to provide a robust barrier and a method for safe decontamination during procedures.

Glove Type Material Use Case Rationale
Inner Glove NitrileStandard for all handling procedures.Provides a primary barrier and remains uncontaminated for safe removal of outer gloves.
Outer Glove Heavy-duty Nitrile or NeopreneRequired for weighing, transfers, and potential splash scenarios.Offers enhanced chemical resistance and physical durability.[5]

Procedural Imperative: Never wear contaminated gloves outside of the immediate work area (e.g., to touch door handles, keyboards, or lab notebooks). If you must step away, remove the outer gloves first. Always inspect gloves for tears or pinholes before use.[6]

Body Protection: Shielding Against Contamination

A standard cotton lab coat is inadequate as it can absorb chemical splashes. A non-porous or semi-disposable gown is required.

  • Minimum Requirement: A lab coat made of polyester or a cotton/poly blend with a tight weave and buttoned cuffs.

  • Best Practice: A disposable, chemical-resistant gown worn over scrubs or dedicated lab clothing. This is particularly important when working with larger quantities or for extended periods.

Contaminated clothing must be removed immediately, and the affected skin washed thoroughly with soap and water.[7]

Eye and Face Protection: Preventing Irreversible Damage

The risk of serious eye irritation (H319) from powders or splashes is significant.[3]

  • Minimum Requirement: Chemical splash goggles that form a seal around the eyes are mandatory at all times. Standard safety glasses with side shields do not offer sufficient protection.[5]

  • Required for Splash Risk: When handling solutions, performing liquid transfers, or cleaning spills, a full-face shield must be worn over chemical splash goggles to protect the entire face.[8]

Respiratory Protection: Guarding the Inhalation Route

While engineering controls like fume hoods are the primary defense against respiratory exposure, certain situations require personal respiratory protection.

  • Weighing Powders: Even within a fume hood, weighing fine powders can generate airborne particles. A NIOSH-approved N95 respirator is recommended to prevent inhalation.

  • Spill Cleanup: For large spills, where vapor or dust concentrations may be high, a half-mask or full-face respirator with organic vapor/acid gas cartridges and a P100 particulate filter is necessary.[9]

Regulatory Note: The use of respirators requires enrollment in a respiratory protection program, including fit-testing and training, as mandated by OSHA standards (29 CFR 1910.134).[9]

Operational Plans: From Preparation to Disposal

Proper procedure is as critical as the equipment itself. The following workflows are designed to minimize exposure risk at every stage of handling.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned task.

PPE_Selection Figure 1: PPE Selection Workflow cluster_0 Task Assessment cluster_1 Required PPE start Define Task with This compound is_powder Handling Solid Powder? start->is_powder is_splash Risk of Splash? is_powder->is_splash No add_n95 Add N95 Respirator is_powder->add_n95 Yes is_large_spill Large Spill Cleanup? is_splash->is_large_spill No add_faceshield Add Face Shield is_splash->add_faceshield Yes base_ppe Base PPE: - Double Nitrile Gloves - Chemical Goggles - Lab Coat/Gown is_large_spill->base_ppe No full_resp Upgrade to Full Respirator (Organic Vapor/P100) is_large_spill->full_resp Yes add_n95->is_splash add_faceshield->is_large_spill full_resp->base_ppe

Caption: A flowchart for determining necessary PPE based on the task.

Step-by-Step Donning and Doffing Procedures

Cross-contamination often occurs during the removal (doffing) of PPE. Following a strict sequence is crucial.

Don_Doff Figure 2: PPE Donning & Doffing Sequence cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Source of Contamination) don1 1. Lab Coat / Gown don2 2. Inner Nitrile Gloves don1->don2 don3 3. Chemical Goggles don2->don3 don4 4. Respirator (if needed) don3->don4 don5 5. Face Shield (if needed) don4->don5 don6 6. Outer Gloves (cuff over gown sleeve) don5->don6 doff1 1. Decontaminate/Remove Outer Gloves doff2 2. Remove Face Shield doff1->doff2 doff3 3. Remove Lab Coat / Gown (turn inside out) doff2->doff3 doff4 4. Remove Goggles doff3->doff4 doff5 5. Remove Respirator doff4->doff5 doff6 6. Remove Inner Gloves doff5->doff6

Caption: The correct sequence for putting on and taking off PPE.

Decontamination and Disposal Plan

Proper disposal is a critical component of the handling lifecycle, ensuring the safety of colleagues and the environment.

  • Contaminated PPE: All disposable PPE, including gloves, gowns, and respirator cartridges, must be treated as hazardous waste. Place them in a designated, sealed, and clearly labeled hazardous waste container immediately after removal.

  • Chemical Waste: this compound is a halogenated organic compound.[10] It must not be mixed with non-halogenated solvent waste.[11] All waste, including residual solids and solutions, must be collected in a dedicated, sealed container labeled "Halogenated Organic Waste."[10]

  • Spill Cleanup: In the event of a spill, use a chemical spill kit with an absorbent appropriate for organic compounds. Do not use combustible materials like paper towels. The resulting contaminated absorbent must also be disposed of as halogenated organic waste. All cleanup operations require the full PPE ensemble, including respiratory protection.[12]

Consult your institution's Environmental Health and Safety (EHS) department for specific collection and disposal procedures, as local regulations may vary.[13] Never dispose of this chemical or its contaminated materials down the drain.[13]

By integrating this expert-level understanding of the hazards with meticulous operational procedures, you build a culture of safety that protects you, your colleagues, and your research.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Chemical Health & Safety.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (n.d.). ResearchGate.
  • This compound Safety Data Sheet. (2025). AstaTech, Inc.
  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Diplomata Comercial.
  • Aromatic Amine Cleaning Developing Solution Safety Data Sheet. (2024). SKC Inc.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency.
  • Amines, Aromatic: Method 2002. (n.d.). NIOSH Manual of Analytical Methods.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). NIOSH.
  • Amine Disposal For Businesses. (n.d.). Collect and Recycle.
  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro.
  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024). MSC.
  • Permissible Exposure Limits – OSHA Annotated Table Z-1. (n.d.). Occupational Safety and Health Administration.
  • New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. (n.d.). WIT Press.
  • Full chemical resistant personal protective equipment (PPE) ensemble. (2020). UNODC Laboratory.
  • Table of exposure limits for chemical and biological substances. (2025). WorkSafeBC.
  • Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts.
  • Hazardous Waste Segregation. (n.d.). University of Wisconsin-Madison.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.